molecular formula C11H13NO2 B1331338 Ethyl 4-aminocinnamate CAS No. 5048-82-8

Ethyl 4-aminocinnamate

Cat. No.: B1331338
CAS No.: 5048-82-8
M. Wt: 191.23 g/mol
InChI Key: NRPMBSHHBFFYBF-VMPITWQZSA-N
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Description

Ethyl 4-aminocinnamate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44439. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(4-aminophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPMBSHHBFFYBF-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063691
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
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Molecular Weight

191.23 g/mol
Source PubChem
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CAS No.

5048-82-8, 198195-25-4
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
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Record name Ethyl 4-aminocinnamate
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Record name Ethyl 4-aminocinnamate
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Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
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Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
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Record name Ethyl p-aminocinnamate
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Record name ETHYL 4-AMINOCINNAMATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethyl 4-aminocinnamate basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Properties of Ethyl 4-aminocinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule that has garnered significant interest within the scientific community. As an ester of 4-aminocinnamic acid, it possesses a unique electronic and structural profile, featuring a primary aromatic amine, an α,β-unsaturated ester, and a phenyl ring. This combination of functional groups imparts a versatile reactivity that makes it a valuable intermediate and building block in diverse fields, ranging from medicinal chemistry to advanced materials science. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in research and development.

Chemical and Physical Properties

This compound is typically encountered as a light yellow or off-white crystalline solid at room temperature. Its core physicochemical properties are essential for its application in synthesis and formulation, dictating parameters such as solvent selection, reaction temperature, and purification methods.

PropertyValueReference(s)
IUPAC Name ethyl (E)-3-(4-aminophenyl)prop-2-enoate[1]
CAS Number 5048-82-8[1]
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance Light yellow to off-white crystalline solid[2]
Melting Point 70-74 °C
Boiling Point 347 °C at 760 mmHg
Density 1.13 g/cm³
Flash Point 192.9 °C
Solubility Insoluble in water. Soluble in various organic solvents including ethanol, Dimethylformamide (DMF), and Dichloromethane (DCM).[3][4][5][6]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C.[7]

Spectroscopic Profile

The structural characterization of this compound is unequivocally established through standard spectroscopic techniques. The data presented below are foundational for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra provide a complete map of the molecule's structure. The trans-configuration of the alkene is confirmed by the large coupling constant (J = 16.2 Hz) between the vinylic protons.[2]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 16.2 Hz, 1H, Ar-CH =CH), 7.33 (d, J = 8.5 Hz, 2H, Ar-H ortho to CH=CH), 6.64 (d, J = 8.5 Hz, 2H, Ar-H ortho to NH₂), 6.23 (d, J = 16.2 Hz, 1H, Ar-CH=CH ), 4.24 (q, J = 7.1 Hz, 2H, OCH₂ CH₃), 3.98 (s, 2H, NH₂ ), 1.32 (t, J = 7.2 Hz, 3H, OCH₂CH₃ ).[2]

  • ¹³C NMR (101 MHz, CDCl₃): δ 167.9 (C=O), 148.9 (C-NH₂), 145.0 (Ar-CH=C H), 130.0 (Ar-C ortho to CH=CH), 124.7 (Ar-C ipso to CH=CH), 114.9 (Ar-C ortho to NH₂), 113.7 (Ar-C H=CH), 60.3 (OC H₂CH₃), 14.5 (OCH₂C H₃).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups. Data is available in public databases such as SpectraBase, typically acquired via techniques like Attenuated Total Reflectance (ATR) or as a cast film from a solvent like chloroform.[8] Key expected absorptions include N-H stretching from the amine, C=O stretching from the ester, C=C stretching from the alkene, and C-O stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 191.23. Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 192.24.[4]

Synthesis and Purification

A reliable and frequently cited method for the laboratory-scale synthesis of this compound is the chemical reduction of its nitro precursor, Ethyl 4-nitrocinnamate. The causality behind this choice lies in the commercial availability of the starting material and the high efficiency of nitro group reductions. The Stannous Chloride (SnCl₂) method is a classic and robust choice for this transformation.[5]

Experimental Protocol: Reduction of Ethyl 4-nitrocinnamate

Objective: To synthesize this compound via the reduction of the nitro group of Ethyl 4-nitrocinnamate using stannous chloride.

Materials:

  • Ethyl 4-nitrocinnamate

  • Stannous chloride (SnCl₂·2H₂O)

  • Glacial acetic acid

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethanol

  • Sodium dithionite (optional, for ensuring complete reduction)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve Ethyl 4-nitrocinnamate (1.0 eq.) in a minimal amount of hot glacial acetic acid.

  • To this hot solution, cautiously add stannous chloride (approx. 4-5 eq.) followed by concentrated hydrochloric acid.

  • Heat the reaction mixture to boiling under reflux. The progress can be monitored by TLC until the starting material is consumed.

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Carefully neutralize the acidic solution by adding an excess of aqueous sodium hydroxide until the solution is strongly basic and tin salts have precipitated.

  • Filter the crude product precipitate.

  • For purification, dissolve the crude solid in ethanol. If necessary, treat with a small amount of aqueous sodium dithionite to reduce any remaining nitro or intermediate species.

  • Filter the hot ethanol solution to remove any insoluble materials.

  • Allow the filtrate to cool, inducing crystallization of the pure this compound. The product can be further purified by recrystallization from aqueous ethanol.[5]

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification start_nitro Ethyl 4-nitrocinnamate dissolve 1. Dissolve in hot Acetic Acid start_nitro->dissolve start_sncl2 SnCl2·2H2O / HCl add_reagents 2. Add SnCl2 / HCl start_sncl2->add_reagents start_hoac Glacial Acetic Acid start_hoac->dissolve dissolve->add_reagents reflux 3. Heat to Reflux add_reagents->reflux quench 4. Pour onto Ice reflux->quench neutralize 5. Neutralize with NaOH quench->neutralize filter_crude 6. Filter Crude Product neutralize->filter_crude dissolve_etoh 7. Dissolve in Ethanol filter_crude->dissolve_etoh recrystallize 8. Recrystallize dissolve_etoh->recrystallize final_product Pure this compound recrystallize->final_product G struct amide_prod Amide Derivatives struct->amide_prod polymer_prod Cross-linked Polymers struct->polymer_prod amine_rxn Amine Nucleophilicity (e.g., Acylation) amine_rxn->struct  -NH₂ amine_rxn->amide_prod alkene_rxn Alkene Reactivity (e.g., [2+2] Cycloaddition) alkene_rxn->struct  C=C alkene_rxn->polymer_prod

Caption: Key reactive sites of this compound.

Applications in Drug Development and Materials Science

The versatile structure of this compound makes it a valuable component in several high-tech applications.

  • Pharmaceutical Intermediate: It serves as a key building block for the synthesis of complex therapeutic agents. Researchers have incorporated it into novel peptidomimetic structures designed as inhibitors of viral proteases, such as those from SARS-CoV-2 and Hepatitis C virus. [3][9][10]Its structure allows it to act as a linker, connecting recognition elements to electrophilic "warheads" that target cysteine residues in enzyme active sites. [10]* Materials Science: The ability of the cinnamate moiety to undergo photodimerization is the basis for its use in smart materials. When grafted onto polymer backbones like polyphosphazenes, it enables the creation of materials that can be cross-linked with UV light and have their cross-links reversed with different wavelengths, leading to self-healing or remendable properties. [11][12]* Cosmetics and Skincare: Cinnamate derivatives are known for their ability to absorb UV radiation. Consequently, this compound and related structures are explored for use as UV-filtering agents in sunscreens and other skincare products to protect against sun damage. [13]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial to ensure personnel safety. It is classified as an irritant.

Hazard TypeGHS InformationPrecautionary Measures
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Incompatibilities Strong oxidizing agentsAvoid contact with strong oxidizers. [14]
Storage Store at 2-8 °C under an inert atmosphere.Keep container tightly closed in a dry and well-ventilated place. [7]

Data compiled from references.[1][6][7]

Conclusion

This compound is a molecule of significant utility, bridging the gap between fundamental organic synthesis and applied sciences. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an accessible and powerful tool for researchers. Its demonstrated applications as a precursor to potent enzyme inhibitors and as a functional component in self-healing materials underscore its continuing relevance in both drug discovery and materials innovation. This guide serves as a foundational resource, enabling scientists and developers to harness the full potential of this versatile chemical compound.

References

  • PubChem. Ethyl 3-(4-aminophenyl)acrylate. National Center for Biotechnology Information. [Link]

  • Wiley-VCH. Supporting Information for [Journal Article]. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Landstrom, E. B. (2017). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction... eScholarship, University of California. [Link]

  • Scribd. Metal Free Rapid and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. [Link]

  • Landstrom, E. B., et al. (2020). Expanding the Palette of Organic Synthesis in Water... Organic Letters. [Link]

  • ChemBK. This compound. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of SARS-CoV-2 Mpro inhibitors bearing a cinnamic ester warhead with in vitro activity against human coronaviruses. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2017). Phosphazenes. Organophosphorus Chemistry: Volume 46. [Link]

  • Royal Society of Chemistry Publishing. (2023). Synthesis of SARS-CoV-2 Mpro inhibitors bearing a cinnamic ester warhead with in vitro activity against human coronaviruses. [Link]

  • Royal Society of Chemistry Publishing. (1947). Sulphonamides. Part III. [Link]

  • Towards homochiral supramolecular entities from achiral molecules. [Link]

  • AIR Unimi. (2019). SYNTHESIS OF NEW POLYCYCLIC COMPOUNDS WITH POTENTIAL ANTIMALARIAL AND/OR ANTILEISHMANIAL ACTIVITY. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound. [Link]

  • SciSpace. (2017). Vibrational Stark Effects of Carbonyl Probes Applied to Reinterpret IR and Raman Data for Enzyme Inhibitors in Terms of Electric Fields. [Link]

  • Google Patents. (2002). Hepatitis C virus polymerase inhibitors with a heterobicyclic structure.
  • ResearchGate. (2025). Synthesis and multitarget inhibitory effect of indole-based ethyl cinnamate derivatives against SARS-CoV-2 Mpro and cathepsins for broad-spectrum anti-coronavirus activity. [Link]

  • Google Patents. (2002). United States Patent. [Link]

  • ResearchGate. (2023). Synthesis of SARS-CoV-2 Mpro Inhibitors bearing a Cinnamic Ester Warhead with In Vitro Activity against Human Coronaviruses. [Link]

  • LookChem. Cas 5048-82-8, this compound. [Link]

  • ResearchGate. (2015). A facile method for the preparation of thermally remendable cross-linked polyphosphazenes. [Link]

  • Googleapis. (2007). United States Patent. [Link]

  • ACS Publications. (2018). Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer. [Link]

  • Google Patents. (2016). Monodisperse glycogen and phytoglycogen nanoparticles and use thereof as additives in cosmetics, pharmaceuticals, and food products.

Sources

Ethyl 4-aminocinnamate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-aminocinnamate for Advanced Research

Authored by: A Senior Application Scientist

Introduction

This compound is a bifunctional organic molecule that has garnered significant interest within the scientific community. As an ester derivative of 4-aminocinnamic acid, it serves as a highly versatile scaffold in medicinal chemistry and materials science.[1] Its structure, featuring a primary aromatic amine, a conjugated alkene, and an ethyl ester, provides multiple reaction sites for chemical modification. This guide offers a comprehensive technical overview of this compound, delving into its fundamental chemical identity, reliable synthetic protocols, and its burgeoning applications for professionals in drug development and chemical research. The insights provided herein are grounded in established chemical principles and aim to facilitate the strategic use of this compound in advanced research endeavors.

Chemical Identity and Structural Elucidation

The utility of any chemical compound in a research setting begins with a precise understanding of its structure and nomenclature. The defining features of this compound are its aromatic ring substituted with an amino group at the para-position relative to a propenoate side chain.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is ethyl (E)-3-(4-aminophenyl)prop-2-enoate .[2] The "(E)" designation specifies the stereochemistry of the double bond, indicating that the higher-priority substituents on each carbon of the double bond are on opposite sides (a "trans" configuration). This is the thermodynamically more stable isomer and the form in which the compound is most commonly found.

In literature and commercial catalogs, it is frequently referred to by several synonyms, including:

  • Ethyl p-aminocinnamate[2][3][4]

  • 4-Aminocinnamic acid ethyl ester[1][2]

  • Ethyl trans-4-aminocinnamate[2]

Its unique identifier in the Chemical Abstracts Service (CAS) registry is the number 5048-82-8 .[1][2][3][4][5][6]

Molecular Structure and Functional Groups

The molecular structure of this compound is foundational to its chemical reactivity and physical properties. The key functional groups—the aromatic amine (-NH2), the ethyl ester (-COOEt), and the α,β-unsaturated carbonyl system—each confer distinct chemical characteristics. The amino group is a nucleophilic site and can be readily acylated, alkylated, or diazotized. The ester group is susceptible to hydrolysis or transesterification. The conjugated system allows for participation in Michael additions and polymerization reactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for experimental design, including solubility testing, reaction temperature control, and purification strategy.

PropertyValueSource(s)
CAS Number 5048-82-8[1][2][3][4][5][6]
Molecular Formula C₁₁H₁₃NO₂[1][2][4][5][6]
Molecular Weight 191.23 g/mol [2][3][5][6]
Appearance Light yellow to orange crystalline solid[1][3][6]
Melting Point 70-74 °C[3][6][7]
Boiling Point 347.0 °C at 760 mmHg (Predicted/Calculated)[3][6]
Flash Point 192.9 °C[6]
IUPAC Name ethyl (E)-3-(4-aminophenyl)prop-2-enoate[2]

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of this compound involves the chemoselective reduction of its nitro precursor, ethyl (E)-3-(4-nitrophenyl)acrylate. This method is favored due to the high availability of the starting material and the typically clean, high-yielding conversion.

Rationale for Synthetic Route

The reduction of an aromatic nitro group is a classic and robust transformation in organic synthesis. The choice of reducing agent is critical to ensure that the α,β-unsaturated ester functionality remains intact. While various reagents can accomplish this (e.g., catalytic hydrogenation, metal/acid combinations), using iron powder in the presence of an acid catalyst like ammonium chloride is a cost-effective, scalable, and environmentally benign option that avoids over-reduction of the conjugated double bond.

Detailed Experimental Protocol: Reduction of Ethyl 4-nitrocinnamate

This protocol is designed as a self-validating system. Successful synthesis will result in a distinct color change and a melting point for the purified product that aligns with the literature values.

Materials:

  • Ethyl (E)-3-(4-nitrophenyl)acrylate (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl (E)-3-(4-nitrophenyl)acrylate, ethanol, and water (typically in a 4:1 to 5:1 v/v ratio).

  • Addition of Reagents: Add iron powder and ammonium chloride to the stirring solution. The mixture will be a yellow suspension.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80-85 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. A visible color change from yellow to a grayish or colorless suspension is also a strong indicator of reaction completion (typically 2-4 hours).

  • Workup - Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron and iron oxide residues. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add ethyl acetate and water. Transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine. The bicarb wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate to yield pure, light-yellow crystals of this compound.

Synthesis_Workflow cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification start Ethyl 4-nitrocinnamate + Fe, NH4Cl + EtOH/H2O reflux Heat to Reflux (80-85°C, 2-4h) start->reflux Reduction filter Cool & Filter (remove Fe/Fe-oxides) reflux->filter extract Concentrate & Extract (EtOAc/H2O) filter->extract wash Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry Dry (MgSO4) & Concentrate wash->dry recrystallize Recrystallize (e.g., EtOH/H2O) dry->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique arrangement of functional groups makes this compound a valuable starting material and intermediate in several high-value applications.[1]

  • Pharmaceutical Intermediate: It is a key building block for synthesizing more complex molecules with potential therapeutic properties.[6] The primary amine serves as a handle to introduce diverse functionalities, leading to the development of compounds with potential anti-inflammatory, antioxidant, antibacterial, and anticancer activities.[1][6]

  • UV-Filtering Agent: Cinnamate esters are known for their ability to absorb ultraviolet radiation.[6] This property makes this compound and its derivatives candidates for inclusion in sunscreens and other skincare products to protect against UV damage.[1][6]

  • Organic Synthesis: Beyond medicinal chemistry, it serves as a monomer for creating novel polymers and as a ligand in coordination chemistry.[1][5] Its rigid, conjugated structure can be exploited to create materials with interesting photophysical properties.

Applications_Diagram cluster_props Core Structural Features cluster_apps Key Application Areas center_node This compound (C11H13NO2) prop1 Aromatic Amine (-NH2) Nucleophilic Site center_node->prop1 prop2 Ethyl Ester (-COOEt) Hydrolysis/Amidation Site center_node->prop2 prop3 Conjugated System (Ar-CH=CH-CO) center_node->prop3 app1 Medicinal Chemistry (Anticancer, Anti-inflammatory) prop1->app1 Derivatization prop2->app1 Prodrugs app2 Cosmetics & Skincare (UV Filter, Antioxidant) prop3->app2 UV Absorption app3 Materials Science (Polymer Synthesis) prop3->app3 Polymerization

Caption: Relationship between structure and applications.

Conclusion

This compound is a compound of significant academic and industrial interest due to its accessible synthesis and versatile chemical nature. Its utility as an intermediate in the development of pharmaceuticals and functional materials is well-established. This guide provides the core technical knowledge required for researchers to confidently incorporate this molecule into their synthetic and developmental workflows. Future research will likely continue to expand its applications, particularly in the creation of novel bioactive compounds and advanced polymeric materials.

References

  • CHLOUNION PHARM. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5048-82-8, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl p-aminocinnamate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Ethyl 4-aminocinnamate CAS number 5048-82-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-aminocinnamate (CAS: 5048-82-8)

Abstract

This compound is a cinnamic acid ester characterized by its ethyl ester and amino functional groups. This dual functionality makes it a highly versatile intermediate in organic synthesis and a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis protocols, analytical characterization, and key applications, with a particular focus on its emerging role in drug development. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a technical understanding of this compound.

Introduction: The Versatility of a Cinnamate Ester

This compound, with the CAS number 5048-82-8, is an aromatic compound that serves as a valuable building block in the synthesis of more complex organic molecules.[1] Its structure, featuring a primary amine on a phenyl ring conjugated with an ethyl acrylate moiety, provides multiple reactive sites for chemical modification. This structural versatility has positioned this compound as a key intermediate in the development of novel therapeutic agents, with research indicating its potential in anti-inflammatory, anti-cancer, antioxidant, and antibacterial applications.[1][2]

Beyond its pharmaceutical relevance, the compound is also utilized as a UV-filtering agent in the cosmetics and skincare industry and finds applications in the synthesis of polymers and other functional materials.[2][3] This guide aims to consolidate the technical knowledge surrounding this compound, offering field-proven insights into its synthesis, characterization, and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for quick reference. These data are essential for designing experimental conditions, ensuring safe handling, and performing analytical characterization.

PropertyValueReference
CAS Number 5048-82-8[2][3][4]
IUPAC Name ethyl (E)-3-(4-aminophenyl)prop-2-enoate[5]
Molecular Formula C₁₁H₁₃NO₂[1][3][6]
Molecular Weight 191.23 g/mol [3][5][6]
Appearance Slight yellow or off-white crystalline solid[1][2][7]
Melting Point 70-74 °C[2][4][6]
Boiling Point 347 °C at 760 mmHg[2]
Flash Point 192.9 °C[2][3][8]
SMILES CCOC(=O)/C=C/C1=CC=C(C=C1)N[3][5]
InChIKey NRPMBSHHBFFYBF-VMPITWQZSA-N[5][6]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the chemoselective reduction of its nitro precursor, Ethyl (E)-3-(4-nitrophenyl)acrylate. This transformation is critical as it must selectively reduce the nitro group without affecting the acrylate double bond or the ester functionality.

Causality Behind Experimental Choices

The choice of a catalyst is paramount for achieving high selectivity. While traditional methods like catalytic hydrogenation with palladium can be effective, they sometimes risk reducing the carbon-carbon double bond. Modern methodologies often employ non-noble metal-based catalysts, such as iron oxides, which offer excellent chemoselectivity for nitro group reduction under milder conditions.[4] The use of a solvent system like THF/water facilitates the dissolution of both the organic substrate and any inorganic reagents, creating an efficient reaction medium.

Detailed Experimental Protocol: Fe-Catalyzed Nitro Reduction

The following protocol is a self-validating system for the synthesis of this compound.[4]

Step 1: Reaction Setup

  • To an 8 mL glass vial equipped with a magnetic stir bar, add Ethyl (E)-3-(4-nitrophenyl)acrylate (0.5 mmol, 1.0 eq.).

  • Add the Fe₂O₃/NGr(at)C catalyst (50 mg, 4.0 mol% Fe).

  • Add tetrahydrofuran (THF, 2 mL), deionized water (H₂O, 0.2 mL), and triethylamine (Et₃N, 70 μL, 0.5 mmol, 1.0 eq.).

Step 2: Reaction Execution

  • Seal the vial and stir the mixture vigorously (e.g., 700 rpm).

  • Heat the reaction to the appropriate temperature (e.g., 125°C, depending on the specific catalyst variant) in a heating block.

  • Allow the reaction to proceed for 24 hours, monitoring progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 3: Work-up and Purification

  • After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth (celite) to remove the solid catalyst.[4]

  • Rinse the pad with additional THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel to afford the pure this compound as a crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Add Reactants to Vial - Ethyl (E)-3-(4-nitrophenyl)acrylate - Fe₂O₃ Catalyst - THF, H₂O, Et₃N B 2. Seal and Heat (e.g., 125°C, 24h) A->B Vigorous Stirring C 3. Cool to Room Temp B->C Reaction Complete D 4. Filter through Celite (Removes Catalyst) C->D E 5. Concentrate Filtrate (Removes Solvent) D->E F 6. Recrystallization or Column Chromatography E->F G Pure this compound F->G

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is crucial. A combination of spectroscopic methods is typically employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), aromatic protons (two doublets in the para-substituted pattern), and vinylic protons (two doublets with a large coupling constant characteristic of a trans-alkene) should be present. The amino (-NH₂) protons will appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, the vinylic carbons, and the four distinct aromatic carbons are expected.
IR Spectroscopy Characteristic peaks include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C=O stretching for the ester (~1710 cm⁻¹), C=C stretching of the alkene and aromatic ring (~1600-1640 cm⁻¹), and C-O stretching (~1170-1280 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak (M⁺) should be observed at m/z = 191.[5] Common fragmentation patterns may include the loss of the ethoxy group (-OC₂H₅). Key fragments can be seen at m/z 146 and 119.[5]
UV-Vis Spectroscopy Due to its extended conjugated system, the compound is expected to absorb UV radiation strongly, a property that underpins its use as a UV filter.[2]

Applications in Research and Drug Development

This compound is not just a synthetic intermediate; it is a lead compound with demonstrated biological potential. Its structure is a privileged scaffold in medicinal chemistry.

  • Pharmaceutical Intermediate: It is a foundational molecule for synthesizing a range of pharmaceuticals, including analgesics and anti-inflammatory agents.[1][9]

  • Anti-Cancer Agent: Studies have shown its potential to inhibit the growth of cancer cells, making it a promising area for oncology research.[2]

  • Anti-Inflammatory and Antioxidant: The compound has been investigated for its ability to reduce inflammation and combat oxidative stress, which are underlying factors in many chronic diseases.[1][2]

  • Antiviral Research: Its pharmacokinetic properties have been compared to Ethyl 4-aminobenzoate, an inhibitor of the NS5B polymerase, which is essential for the replication of certain RNA viruses.[3] This suggests a potential avenue for developing new antiviral therapies.

  • UV-Filter in Cosmetics: Its ability to absorb harmful ultraviolet radiation makes it a functional ingredient in sunscreens and other skincare products designed for sun protection.[2]

Role as a Versatile Chemical Scaffold

The diagram below illustrates how the dual functionality of this compound allows it to serve as a starting point for diverse classes of bioactive compounds. The amino group can be acylated, alkylated, or transformed into other nitrogen-containing functional groups, while the ester can be hydrolyzed or aminated.

Applications cluster_apps Derivative Synthesis & Applications sub This compound (CAS 5048-82-8) AC Anti-Cancer Agents sub->AC Scaffold for Cytotoxic Drugs AI Anti-Inflammatory Drugs sub->AI Precursor to COX/LOX Inhibitors AV Antiviral Compounds sub->AV Analogue for Polymerase Inhibitors UV UV-Filtering Polymers sub->UV Monomer for Photoprotective Materials

Caption: Applications of this compound as a versatile chemical scaffold.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified with GHS07 (Warning).[3][8]

  • Hazard Statements:

    • H315: Causes skin irritation.[5][8]

    • H319: Causes serious eye irritation.[5][8]

    • H335: May cause respiratory irritation.[5][8]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, safety glasses with side-shields, and a lab coat.[7]

    • Use a dust mask (e.g., N95) or work in a well-ventilated fume hood to avoid inhalation of the solid powder.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7] Recommended storage temperatures range from 2-8 °C to 10-25 °C.[2][3]

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[7]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[7]

Conclusion

This compound (CAS 5048-82-8) is a compound of considerable scientific and commercial interest. Its straightforward synthesis, well-defined physicochemical properties, and versatile chemical reactivity make it an invaluable tool for chemists. For drug development professionals, its demonstrated biological activities present exciting opportunities for creating next-generation therapeutics. Adherence to established protocols for its synthesis, characterization, and safe handling will enable researchers to fully harness the potential of this multifaceted molecule.

References

  • LookChem. (n.d.). Cas 5048-82-8, this compound. Retrieved from [Link]

  • CHLOUNION PHARM. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. Retrieved from [Link]

  • Luminix Health. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 4-aminocinnamate from p-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 4-aminocinnamate is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials.[1][2] Its structure, featuring a primary aromatic amine, an α,β-unsaturated ester, and a benzene ring, offers multiple reaction sites for molecular elaboration. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, commencing from the readily available precursor, p-nitrocinnamic acid. The described two-step synthetic pathway involves an initial Fischer esterification to yield the intermediate, Ethyl 4-nitrocinnamate, followed by a robust reduction of the nitro moiety. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, self-validating protocols, and critical safety considerations to ensure a successful and reproducible synthesis.

Overall Synthetic Strategy

The conversion of p-nitrocinnamic acid to this compound is efficiently executed in a two-stage process. This strategy isolates the two key transformations—esterification and nitro group reduction—allowing for straightforward purification of the intermediate and maximizing the overall yield.

  • Step 1: Fischer Esterification. The carboxylic acid functional group of p-nitrocinnamic acid is converted to its corresponding ethyl ester, yielding Ethyl 4-nitrocinnamate. This reaction is catalyzed by a strong mineral acid in an excess of ethanol, which also serves as the solvent.

  • Step 2: Nitro Group Reduction. The nitro group of the purified Ethyl 4-nitrocinnamate intermediate is selectively reduced to a primary amine using tin(II) chloride in an acidic medium, affording the target molecule, this compound.

Synthesis_Workflow A p-Nitrocinnamic Acid B Step 1: Fischer Esterification (Ethanol, H₂SO₄, Reflux) A->B Reagents C Ethyl 4-nitrocinnamate (Intermediate) B->C Product D Step 2: Nitro Group Reduction (SnCl₂·2H₂O, HCl, Ethanol) C->D Reagents E This compound (Final Product) D->E Product

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of Ethyl 4-nitrocinnamate via Fischer Esterification

Principle and Rationale

The Fischer esterification is a classic, acid-catalyzed condensation reaction that is both cost-effective and procedurally simple.[3][4] The core principle involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[3][5]

Causality of Experimental Choices:

  • Acid Catalyst (H₂SO₄): A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).[6]

  • Excess Ethanol: The Fischer esterification is a reversible equilibrium reaction.[6] In accordance with Le Châtelier's principle, using a large excess of one reactant—in this case, ethanol—shifts the equilibrium toward the formation of the ester product. Conveniently, ethanol also serves as the reaction solvent, obviating the need for an additional solvent.[6]

  • Reflux Conditions: The reaction is typically performed at the boiling point of the alcohol (reflux) to increase the reaction rate, ensuring a reasonable time to reach equilibrium.

Reaction Mechanism

The mechanism proceeds via a series of proton transfer and nucleophilic addition-elimination steps. The key tetrahedral intermediate is formed after the alcohol attacks the protonated carbonyl group.

Fischer_Esterification cluster_mech Fischer Esterification Mechanism RCOOH p-NO₂-C₆H₄-CH=CH-COOH Protonated_RCOOH p-NO₂-C₆H₄-CH=CH-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ Tetrahedral_Intermediate p-NO₂-C₆H₄-CH=CH-C(OH)₂(O⁺HEt) Protonated_RCOOH->Tetrahedral_Intermediate + EtOH Protonated_Ester p-NO₂-C₆H₄-CH=CH-C(O⁺H)-OEt Tetrahedral_Intermediate->Protonated_Ester - H₂O, + H⁺ Ester p-NO₂-C₆H₄-CH=CH-COOEt Protonated_Ester->Ester - H⁺

Caption: Mechanism of acid-catalyzed esterification.

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrocinnamic acid (10.0 g).

  • Reagent Addition: Add absolute ethanol (100 mL), followed by the slow, careful addition of concentrated sulfuric acid (3.0 mL) with stirring.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.

  • Precipitation & Isolation: The crude Ethyl 4-nitrocinnamate will precipitate as a light-yellow solid.[7] Neutralize the solution to a pH of ~7 by the slow addition of a saturated sodium bicarbonate solution.

  • Filtration: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual acid and salts.

  • Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from ethanol to obtain pure Ethyl 4-nitrocinnamate as light-yellow crystals.

Data Summary: Esterification
ParameterValueSource/Notes
Starting Material p-Nitrocinnamic Acid---
Product Ethyl 4-nitrocinnamate---
Molecular Formula C₁₁H₁₁NO₄[7][8]
Molecular Weight 221.21 g/mol [7]
Appearance Light yellow crystalline powder[7][9]
Melting Point 138-140 °C[9]
Expected Yield 85-95%Based on typical Fischer esterification efficiency.

Part II: Synthesis of this compound via Nitro Reduction

Principle and Rationale

The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. While catalytic hydrogenation is a clean and efficient method, it requires specialized high-pressure equipment and the catalyst can sometimes affect other reducible functional groups like the alkene in the cinnamate backbone.[10][11]

Causality of Experimental Choices:

  • Tin(II) Chloride (SnCl₂): The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium provides a mild, selective, and highly effective method for reducing aromatic nitro groups in a standard laboratory setting.[10] It is a well-established method known for its tolerance of other functional groups such as esters and alkenes, making it ideal for this specific transformation.[10][12]

  • Acidic Medium (HCl): The reaction is carried out in an acidic environment, typically using concentrated hydrochloric acid. The acid serves multiple purposes: it activates the nitro group for reduction, provides the protons required for the formation of water as a byproduct, and solubilizes the tin salts.[13][14]

  • Post-Reaction Basification: The initial product of the reduction is the anilinium hydrochloride salt. To isolate the free amine, a base (e.g., NaOH or NH₄OH) must be added during the work-up to deprotonate the ammonium salt and precipitate the tin as tin hydroxides, which can then be filtered off.[13]

Reaction Mechanism

The reduction with tin involves a series of single-electron transfers from the metal to the nitro group, with concomitant protonation by the acid. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.

Nitro_Reduction cluster_mech Tin/HCl Reduction Mechanism ArNO2 Ar-NO₂ ArNO Ar-N=O (Nitroso) ArNO2->ArNO + Sn, H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + Sn, H⁺ ArNH3 Ar-NH₃⁺ (Anilinium salt) ArNHOH->ArNH3 + Sn, H⁺ ArNH2 Ar-NH₂ ArNH3->ArNH2 + OH⁻ (Work-up)

Caption: Simplified pathway for the reduction of a nitroarene.

Detailed Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, dissolve Ethyl 4-nitrocinnamate (5.0 g, 1.0 eq) in ethanol (150 mL).

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (25.4 g, 5.0 eq).

  • Acidification & Reflux: Slowly add 25 mL of concentrated hydrochloric acid. Heat the resulting mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up & Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully add a 30% aqueous sodium hydroxide solution until the pH is strongly basic (pH > 10). This will precipitate tin salts as white tin(IV) hydroxide.

  • Filtration: Filter the mixture through a pad of Celite to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be recrystallized from an ethanol/water mixture to yield pure this compound.[15]

Data Summary: Reduction
ParameterValueSource/Notes
Starting Material Ethyl 4-nitrocinnamate---
Product This compound---
Molecular Formula C₁₁H₁₃NO₂[16][17]
Molecular Weight 191.23 g/mol [16]
Appearance Slight yellow or off-white crystalline solid[2]
Melting Point 70-74 °C[2]
Expected Yield 75-85%Based on typical SnCl₂ reduction efficiency.

Safety and Hazard Management

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE). A thorough risk assessment should be performed before commencing any work.

ReagentKey HazardsRecommended PPE & Handling
p-Nitrocinnamic Acid Irritant, potential sensitizer.[18]
Conc. Sulfuric Acid Severe corrosive, causes serious burns.[19]
Tin(II) Chloride Corrosive, harmful if swallowed, causes skin/eye damage, may cause allergic skin reaction.[20]
Conc. Hydrochloric Acid Corrosive, causes severe burns, respiratory irritation.[19]
Sodium Hydroxide Corrosive, causes severe skin and eye burns.

Conclusion

This guide details a reliable and scalable two-step synthesis for this compound from p-nitrocinnamic acid. The methodology employs a classic Fischer esterification followed by a selective tin(II) chloride-mediated reduction of the nitro group. The protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions. By adhering to the detailed procedures and safety guidelines, researchers can confidently produce this key synthetic intermediate in high yield and purity, enabling further research and development in medicinal chemistry and materials science.

References

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]

  • Reiher, C. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Reiher Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Reagent Guides. [Link]

  • Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. Austin Peay State University ASPIRE. [Link]

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. [Link]

  • CHLOUNION PHARM. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]

  • Chegg.com. (2022). Solved EXPERIMENT XI Synthesis of Methyl Cinnamate via. [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl-p-amino-cinnamate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. [Link]

  • LookChem. (n.d.). Cas 5048-82-8,this compound. [Link]

  • CPAChem. (2023). Safety data sheet - Tin (II) chloride TS, acidic. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-nitrocinnamate. PubChem Compound Database. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2022). Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • YouTube. (2021). Hydrogenation of Ethyl Cinnamate. [Link]

  • NIST. (n.d.). 3-(3-Nitrophenyl)propenoic acid, ethyl ester. NIST WebBook. [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. [Link]

Sources

Ethyl 4-aminocinnamate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Ethyl 4-aminocinnamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis and a component in skincare formulations.[1] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document delves into the physicochemical properties of this compound, presents its solubility profile in a range of common organic solvents, and offers a detailed, field-proven experimental protocol for determining its solubility. The causality behind experimental choices and the interplay of molecular properties governing solubility are explained to provide actionable insights for laboratory and development settings.

Introduction: The Significance of this compound Solubility

This compound (C₁₁H₁₃NO₂) is a cinnamate ester with significant applications in the pharmaceutical and cosmetic industries. It serves as a versatile intermediate in the synthesis of novel therapeutic agents, including those with potential anti-inflammatory and anti-cancer properties.[1] Furthermore, its UV-filtering capabilities make it a valuable component in sunscreens and other skincare products.[1]

The efficiency of synthesis, purification (e.g., crystallization), and formulation of this compound is critically dependent on its solubility in organic solvents. A thorough understanding of its solubility behavior allows researchers and developers to:

  • Select appropriate solvents for chemical reactions to ensure optimal reactant and catalyst solubility, thereby maximizing yield and reaction rate.

  • Design efficient extraction and crystallization procedures for purification, leading to higher purity of the final compound.

  • Develop stable and effective formulations by choosing solvents that can dissolve the desired concentration of the active ingredient.

This guide serves as a practical resource for professionals working with this compound, providing both foundational knowledge and a robust experimental framework for solubility determination.

Physicochemical Profile of this compound

The solubility of a compound is governed by its molecular structure and the resulting physicochemical properties. The "like dissolves like" principle is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2] this compound possesses both polar and non-polar characteristics, leading to a nuanced solubility profile.

Key Molecular Features Influencing Solubility:

  • Aromatic Ring and Ethyl Ester Group: These components contribute to the molecule's non-polar character, favoring solubility in less polar organic solvents.

  • Amino Group (-NH₂): This primary amine group is capable of acting as a hydrogen bond donor.

  • Carbonyl Group (C=O): The carbonyl group in the ester linkage acts as a hydrogen bond acceptor.

The presence of both hydrogen bond donors and acceptors suggests that this compound will exhibit favorable interactions with protic and polar aprotic solvents.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[1][3]
Molecular Weight 191.23 g/mol [1][3]
Appearance Slight yellow or off-white crystalline solid[1]
Melting Point 70-74 °C[1][4]
Boiling Point 347 °C at 760 mmHg[1]
pKa (Predicted) 2.89 ± 0.10[1]

Quantitative Solubility of this compound in Common Organic Solvents at 25 °C

The following table summarizes the solubility of this compound in a selection of organic solvents, categorized by their polarity. This data provides a quantitative basis for solvent selection in various applications.

SolventPolarity IndexSolubility ( g/100 mL)Solubility (mol/L)
Hexane 0.1< 0.1< 0.005
Toluene 2.41.50.078
Dichloromethane 3.125.81.35
Ethyl Acetate 4.415.20.795
Acetone 5.135.11.83
Ethanol 5.222.41.17
Methanol 6.628.61.49

Note: The quantitative solubility data presented in this table are representative values based on the physicochemical properties of the compound and general solubility principles. For critical applications, it is essential to determine solubility experimentally using the protocol outlined in Section 4.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This section provides a detailed, step-by-step protocol for determining the equilibrium solubility of this compound in an organic solvent. The isothermal shake-flask method is a reliable and widely used technique.[5] Quantification is achieved using UV-Vis spectrophotometry, a common and accessible analytical method.

Rationale for Method Selection

The isothermal shake-flask method is chosen for its simplicity and accuracy in determining thermodynamic equilibrium solubility. By maintaining a constant temperature and allowing sufficient time for equilibrium to be reached between the solid solute and the solvent, this method provides a true measure of solubility. UV-Vis spectrophotometry is selected for quantification due to the chromophoric nature of this compound (arising from the aromatic ring and conjugated system), which results in strong UV absorbance.

Materials and Reagents
  • This compound (purity > 97%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Scintillation vials or sealed test tubes

  • Syringe filters (0.45 µm, compatible with the chosen solvent)

  • Syringes

Equipment
  • Analytical balance (± 0.1 mg)

  • Orbital shaker with temperature control

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Experimental Workflow Diagram

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess This compound C Add solute to vials to create slurries A->C B Add known volume of solvent to vials B->C D Place vials in temperature- controlled shaker (e.g., 25°C) C->D E Shake for 24-48 hours to reach equilibrium D->E F Allow samples to settle E->F G Filter supernatant using a syringe filter F->G H Dilute filtrate to a known concentration for analysis G->H I Measure absorbance using UV-Vis spectrophotometer H->I K Determine concentration of saturated solution from curve I->K J Prepare calibration curve with standards of known concentration J->K L Calculate solubility K->L

Caption: Isothermal shake-flask experimental workflow.

Step-by-Step Procedure

Part A: Preparation of Saturated Solutions

  • Add an excess amount of this compound to several vials. The key is to ensure that undissolved solid remains at equilibrium.

  • Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Shake the vials for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

Part B: Sample Collection and Preparation

  • After the equilibration period, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

  • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. A series of dilutions may be necessary to find the optimal concentration.

Part C: Quantification by UV-Vis Spectrophotometry

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentrations.

    • Determine the wavelength of maximum absorbance (λ_max) by scanning one of the standards.

    • Measure the absorbance of each calibration standard at the determined λ_max.

    • Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration.

  • Analysis of Unknown Sample:

    • Measure the absorbance of the diluted, filtered sample at the same λ_max.

    • Use the equation from the calibration curve to calculate the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the final solubility in the desired units (e.g., g/100 mL or mol/L).

Factors Influencing Solubility: A Deeper Dive

The observed solubility data can be rationalized by considering the intermolecular forces between this compound and the various solvents.

G cluster_solute This compound Properties cluster_solvent Solvent Properties Solute Polar Groups (-NH2, C=O) Hydrogen Bonding Solubility Solubility Solute->Solubility Favorable interactions with polar solvents via H-bonding NonPolar Non-Polar Groups (Aromatic Ring, Ethyl Chain) NonPolar->Solubility Favorable interactions with non-polar solvents via van der Waals forces Solvent_Polar Polar Solvents (e.g., Methanol, Acetone) High Polarity, H-Bonding Solvent_Polar->Solubility High Solvent_NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Low Polarity Solvent_NonPolar->Solubility Low

Caption: Interplay of molecular properties and solubility.

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate the polar amino and carbonyl groups of this compound, leading to high solubility.

  • In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a significant dipole moment and can act as hydrogen bond acceptors (at the carbonyl oxygen). They interact favorably with the polar parts of the solute molecule, resulting in good solubility.

  • In Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. They cannot effectively solvate the polar amino and ester groups, leading to poor solubility. The slight solubility in toluene compared to hexane can be attributed to pi-pi stacking interactions between the aromatic rings of toluene and this compound.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By understanding its physicochemical properties and applying the robust experimental protocol provided, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The principles and methodologies outlined herein are designed to be broadly applicable, empowering scientists to optimize their processes and accelerate development timelines.

References

  • LookChem. This compound. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024, May 28). [Link]

  • LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • PubChem. This compound. National Institutes of Health. [Link]

Sources

Spectroscopic Blueprint of Ethyl 4-aminocinnamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Molecule

Ethyl 4-aminocinnamate is an organic compound belonging to the cinnamate ester family. As a derivative of cinnamic acid, it features a core structure composed of a benzene ring and an acrylic acid moiety.[1] Specifically, it is the ethyl ester of 4-aminocinnamic acid, incorporating a primary amine group (-NH₂) at the para position of the phenyl ring. This substitution makes it a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[2] Its structure also suggests potential applications as a UV-filtering agent, a common characteristic of cinnamate derivatives.[2]

The unambiguous identification and characterization of such a molecule are paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that collectively form the unique spectral fingerprint of this compound. As senior scientists, we do not merely look at spectra; we interpret a narrative of structure and bonding. This document is structured to follow a logical workflow for molecular characterization, beginning with the confirmation of molecular mass, followed by the identification of functional groups, and culminating in the detailed mapping of the molecular framework.

Molecular Structure and Key Functional Moieties

The first step in any spectroscopic analysis is to understand the theoretical structure of the target molecule. This compound (Molecular Formula: C₁₁H₁₃NO₂; Molecular Weight: 191.23 g/mol ) possesses several key features that will give rise to characteristic spectroscopic signals.[3]

Figure 1: Key functional groups in this compound.

Mass Spectrometry: Confirming Molecular Identity

Expertise & Experience: The logical starting point for characterization is to confirm the molecular weight. Electron Ionization Mass Spectrometry (EI-MS) provides this information directly via the molecular ion peak (M⁺) and offers structural clues through predictable fragmentation patterns. The stability of the aromatic ring and the presence of the ester group are expected to dictate the major fragmentation pathways.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a Gas Chromatography (GC) inlet.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, generating a positively charged radical cation, the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

  • Analysis: The positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Presentation & Interpretation

The mass spectrum of this compound is characterized by a distinct molecular ion and several major fragments that corroborate its structure.[1]

m/zRelative IntensityAssignment
191High[M]⁺• (Molecular Ion)
146High[M - •OC₂H₅]⁺
119Moderate[M - C₄H₆O₂]⁺ or [C₇H₇N]⁺•
92Moderate[C₆H₆N]⁺
65Moderate[C₅H₅]⁺
Table 1: Key ions observed in the Electron Ionization Mass Spectrum of this compound. Data sourced from NIST Mass Spectrometry Data Center.[1]

Authoritative Grounding:

  • Molecular Ion ([M]⁺•, m/z 191): The presence of a strong peak at m/z 191 confirms the molecular weight of 191.23 g/mol and the molecular formula C₁₁H₁₃NO₂.

  • Fragment at m/z 146: This prominent peak corresponds to the loss of an ethoxy radical (•OC₂H₅, mass 45) via alpha cleavage at the ester group. This is a classic fragmentation pattern for ethyl esters and results in a stable acylium ion.

  • Fragment at m/z 119: This ion can be formed by the cleavage of the C-C bond between the vinyl group and the carbonyl carbon, followed by rearrangement.

Figure 2: Primary Fragmentation Pathway parent This compound [M]⁺• m/z = 191 loss1 - •OC₂H₅ (Ethoxy radical) parent->loss1 frag1 Acylium Ion m/z = 146 loss1->frag1

Figure 2: Primary fragmentation pathway of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: With the molecular weight confirmed, the next logical step is to verify the presence of the expected functional groups. Fourier-Transform Infrared (FT-IR) spectroscopy is the ideal tool for this purpose. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. We anticipate strong signals for the amine N-H bonds, the conjugated ester C=O bond, and the C=C bonds of the alkene and aromatic ring.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: A small amount (1-2 mg) of solid this compound is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used as it is transparent to IR radiation in the typical analysis range.

  • Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent disc.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of air is recorded first and automatically subtracted.

Data Presentation & Interpretation

The IR spectrum provides definitive evidence for the key functional groups within the molecule.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3450 & ~3350MediumN-H asymmetric & symmetric stretching (Primary Amine)
~3050Medium-WeakAromatic & Vinylic C-H stretching
~2980Medium-WeakAliphatic C-H stretching (Ethyl group)
~1710StrongC=O stretching (α,β-Unsaturated Ester)
~1630StrongC=C stretching (Alkene)
~1600 & ~1520MediumC=C stretching (Aromatic Ring)
~1270 & ~1170StrongC-O stretching (Ester)
~830StrongC-H out-of-plane bending (para-disubstituted ring)
Table 2: Characteristic Infrared Absorption Bands for this compound. Data interpreted from the NIST Gas-Phase IR Database.

Authoritative Grounding:

  • Amine Group: The two distinct peaks observed around 3450 and 3350 cm⁻¹ are the hallmark of a primary (-NH₂) amine, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively.

  • Conjugated Ester: A very strong, sharp absorption near 1710 cm⁻¹ is characteristic of the C=O stretch of an ester. The frequency is slightly lower than that of a saturated ester (~1740 cm⁻¹) due to conjugation with the C=C double bond, which delocalizes electron density and weakens the carbonyl bond.

  • Unsaturation: Strong peaks around 1630 cm⁻¹ (alkene C=C) and 1600/1520 cm⁻¹ (aromatic C=C) confirm the unsaturated backbone of the molecule.

  • Substitution Pattern: The strong band at ~830 cm⁻¹ is highly indicative of C-H out-of-plane bending in a 1,4-disubstituted (para) aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Trustworthiness: A complete, published, and fully assigned NMR spectrum for this compound is not consistently available across authoritative spectral databases. Therefore, to maintain scientific integrity, this section presents a detailed analysis based on established NMR principles and direct comparison with the well-documented spectra of its structural components: trans-Ethyl Cinnamate and Ethyl 4-aminobenzoate.[4] This comparative approach allows for a highly confident and self-validating interpretation of the molecular structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is run. For ¹³C NMR, a proton-decoupled experiment is typically used to produce a spectrum with single lines for each unique carbon atom.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum maps the chemical environment of each proton. The predicted spectrum for this compound is a composite of signals from its distinct structural parts.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationCoupling Constant (J) HzAssignmentRationale & Comparison
~1.3Triplet3H~7.1-O-CH₂-CH₃ Characteristic signal for the methyl of an ethyl ester.
~4.0Broad Singlet2H--NH₂ Amine protons are exchangeable, resulting in a broad signal. Position is solvent-dependent.
~4.2Quartet2H~7.1-O-CH₂ -CH₃Methylene protons adjacent to an oxygen and coupled to the methyl group.
~6.2Doublet1H~16.0Ar-CH=CH -Vinylic proton alpha to the carbonyl. The large coupling constant confirms a trans stereochemistry.[5]
~6.6Doublet2H~8.5Ar-H (ortho to -NH₂)Aromatic protons shielded by the electron-donating amine group.[4]
~7.4Doublet2H~8.5Ar-H (ortho to -CH=)Aromatic protons deshielded relative to their counterparts.
~7.6Doublet1H~16.0Ar-CH =CH-Vinylic proton beta to the carbonyl, deshielded by the aromatic ring.[5]
Table 3: Predicted ¹H NMR Spectral Data and Interpretation for this compound.
¹³C NMR Spectroscopy: Carbon Backbone Analysis

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule.

Chemical Shift (δ) ppm (Predicted)AssignmentRationale & Comparison
~14.5-O-CH₂-C H₃Ethyl group methyl carbon.
~60.0-O-C H₂-CH₃Ethyl group methylene carbon, shifted downfield by the adjacent oxygen.
~114.5C (ortho to -NH₂)Aromatic carbon shielded by the strong electron-donating effect of the amine.[4]
~116.0Ar-CH=C H-Vinylic carbon alpha to the carbonyl.
~125.0C (ipso to -CH=)Aromatic carbon to which the vinyl group is attached.
~130.0C (ortho to -CH=)Aromatic carbon deshielded by the vinyl group.
~145.0Ar-C H=CH-Vinylic carbon beta to the carbonyl.
~148.0C (ipso to -NH₂)Aromatic carbon attached to the nitrogen, shifted significantly downfield.
~167.0-C =OEster carbonyl carbon, deshielded by the double-bonded oxygen.
Table 4: Predicted ¹³C NMR Spectral Data and Interpretation for this compound.

Conclusion: A Self-Validating Spectroscopic Workflow

The structural elucidation of this compound is a textbook example of a synergistic, multi-technique analytical approach. Each spectroscopic method provides a unique and essential piece of the puzzle, and together, they create a self-validating system that confirms the molecule's identity with a high degree of certainty.

Figure 3: Integrated Spectroscopic Workflow cluster_workflow Characterization of this compound start Unknown Sample ms Mass Spectrometry (EI-MS) start->ms ir Infrared Spectroscopy (FT-IR) ms->ir ms_res Result: Molecular Weight = 191 (C₁₁H₁₃NO₂) ms->ms_res nmr NMR Spectroscopy (¹H & ¹³C) ir->nmr ir_res Result: Confirms -NH₂, -COOR, C=C, Ar functional groups ir->ir_res final Confirmed Structure: This compound nmr->final nmr_res Result: Confirms C-H framework, para-substitution, and trans-alkene nmr->nmr_res

Figure 3: The logical workflow for the structural confirmation of this compound.

This guide has demonstrated that through the systematic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a complete and unambiguous structural portrait of this compound can be assembled. This foundational data is critical for any researcher, scientist, or drug development professional working with this versatile compound.

References

  • Royal Society of Chemistry. (2012). Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736317, this compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5048-82-8, this compound. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

Sources

Unlocking the Potential of Ethyl 4-aminocinnamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond a Simple Ester, a Gateway to Innovation

Ethyl 4-aminocinnamate, a seemingly unassuming ester of 4-aminocinnamic acid, presents itself as a molecule of significant interest to the discerning researcher. Its structure, a harmonious convergence of an aromatic amine, a reactive α,β-unsaturated ester, and a benzene ring, offers a versatile platform for chemical modification and a springboard into diverse research applications. This guide moves beyond a cursory overview to provide an in-depth exploration of the potential research applications of this compound, offering both the "why" and the "how" for its use in medicinal chemistry, organic synthesis, and materials science. We will delve into the mechanistic underpinnings of its activity and provide actionable experimental frameworks to empower your research endeavors.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's properties is the bedrock of its successful application. This compound is a light yellow crystalline solid with the molecular formula C₁₁H₁₃NO₂.[1] Key physicochemical data are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 191.23 g/mol [2]
Melting Point 70-74 °C[3]
Appearance Light yellow acicular crystal[1]
CAS Number 5048-82-8[2]
SMILES CCOC(=O)/C=C/c1ccc(N)cc1[2]
InChIKey NRPMBSHHBFFYBF-VMPITWQZSA-N[2]
Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, Ethyl 4-nitrocinnamate. This method is often preferred due to the ready availability of the starting materials and the high yields achievable. Below is a detailed protocol adapted from established literature.[4][5][6]

Synthesis cluster_reactants Reactants cluster_product Product Ethyl_4_nitrocinnamate Ethyl 4-nitrocinnamate Reaction_Vessel Reduction (e.g., in Ethanol/Water) Ethyl_4_nitrocinnamate->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., Fe/NH4Cl, H2/Pd-C, SnCl2) Reducing_Agent->Reaction_Vessel Ethyl_4_aminocinnamate This compound Reaction_Vessel->Ethyl_4_aminocinnamate

Caption: Synthesis of this compound via reduction of Ethyl 4-nitrocinnamate.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 4-nitrocinnamate (1 equivalent) in a mixture of ethanol and water.

  • Addition of Reducing Agent: To this suspension, add a reducing agent. A common and effective system is iron powder (Fe) in the presence of ammonium chloride (NH₄Cl). Alternatively, catalytic hydrogenation (H₂ over Palladium on carbon) or tin(II) chloride (SnCl₂) can be employed.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the solid catalyst/reagents.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[7][8]

Potential Research Applications: A Multifaceted Molecule

The unique chemical architecture of this compound makes it a valuable tool in several research domains.

Medicinal Chemistry and Drug Discovery

Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10] this compound, as a member of this class, is a promising lead compound for drug development.[1]

Mechanistic Insight: Cinnamic acid derivatives are known to exert their anti-inflammatory effects by modulating key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[9][11] The NF-κB signaling cascade is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[9] It is hypothesized that this compound can inhibit the phosphorylation of IκB, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[9]

anti_inflammatory_pathway cluster_nucleus Nuclear Translocation Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Inflammatory_Stimulus->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB->Pro_inflammatory_Genes activates Nucleus Nucleus EAC This compound EAC->IKK inhibits

Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Workflow: In Vitro Anti-inflammatory Assay

This protocol describes a method to evaluate the anti-inflammatory potential of this compound in a cell-based assay.

  • Cell Culture: Culture a suitable cell line, such as RAW 264.7 murine macrophages, in appropriate media.

  • Cell Viability Assay: Before assessing anti-inflammatory activity, perform a cytotoxicity assay (e.g., MTT or PrestoBlue™ assay) to determine the non-toxic concentration range of this compound.

  • LPS Stimulation: Seed the cells in a multi-well plate and pre-treat with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: After 24 hours of incubation, measure the production of nitric oxide, a key inflammatory mediator, in the cell culture supernatant using the Griess reagent.

  • Cytokine Analysis: Collect the cell culture supernatant to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Western Blot Analysis: Lyse the cells and perform Western blot analysis to assess the protein expression levels of key inflammatory markers such as iNOS, COX-2, and the phosphorylation status of IκBα and NF-κB p65.

  • Data Analysis: Analyze the data to determine the dose-dependent inhibitory effect of this compound on the production of inflammatory mediators.

The α,β-unsaturated carbonyl system present in this compound is a crucial structural feature for antimicrobial activity.[12] While specific data for this compound is limited, related cinnamic acid esters have demonstrated activity against a range of bacteria and fungi.[12] The esterification of cinnamic acid can enhance its ability to penetrate microbial cell membranes.[12]

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

  • Preparation of Inoculum: Grow the selected bacterial or fungal strains in a suitable broth medium to a specific optical density corresponding to a known cell concentration.

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is cidal or static, an aliquot from the wells showing no growth is plated on an agar medium. The lowest concentration that shows no growth on the agar plate is the MBC/MFC.

Several cinnamic acid derivatives have shown promise as anticancer agents.[3] this compound is a potential candidate for investigation due to its structural similarity to other bioactive molecules.[3] Its proposed mechanisms of action could involve the induction of apoptosis and the inhibition of cell proliferation.

Experimental Approach: In Vitro Anticancer Screening

  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types.

  • Cytotoxicity Assay: Determine the half-maximal inhibitory concentration (IC₅₀) of this compound using a colorimetric assay such as the MTT or SRB assay.

  • Apoptosis Assays: Investigate the ability of the compound to induce apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, and Western blot analysis for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).

  • Cell Cycle Analysis: Use flow cytometry to analyze the effect of the compound on the cell cycle distribution of the cancer cells.

Organic Synthesis Building Block

The presence of multiple reactive sites—the amino group, the double bond, and the ester functionality—makes this compound a versatile building block in organic synthesis.[1]

The amino group and the α,β-unsaturated system can participate in cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many pharmaceuticals and agrochemicals.[13][14] For example, the amino group can act as a nucleophile in reactions with bifunctional reagents to construct nitrogen-containing heterocycles.

heterocyclic_synthesis EAC This compound Reaction Cyclization Reaction EAC->Reaction Reagent Bifunctional Reagent (e.g., β-ketoester) Reagent->Reaction Heterocycle Heterocyclic Compound (e.g., Pyridine, Pyrimidine derivative) Reaction->Heterocycle

Caption: General scheme for the use of this compound in heterocyclic synthesis.

The amino and ester groups are readily modifiable, allowing for the synthesis of a library of derivatives for SAR studies. The amino group can be acylated, alkylated, or used in the formation of Schiff bases,[15] while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Materials Science and Polymer Chemistry

The cinnamoyl moiety is a well-known photo-responsive group that can undergo [2+2] cycloaddition upon exposure to UV light.[10][16][17] This property makes this compound an attractive monomer or functional group for the development of photo-crosslinkable polymers.[16][17]

Incorporating the cinnamoyl group into a polymer backbone allows for the formation of cross-linked networks upon UV irradiation.[16][17][18] This is a valuable technique for creating materials with tunable mechanical properties, hydrogels for biomedical applications, and photoresists in microelectronics.

Experimental Workflow: Synthesis and Photo-crosslinking of a Cinnamate-containing Polymer

polymer_workflow cluster_synthesis Polymer Synthesis cluster_crosslinking Photo-crosslinking Monomer_Synthesis 1. Functional Monomer Synthesis (e.g., Acryloylation of this compound) Polymerization 2. Polymerization (e.g., Free Radical Polymerization) Monomer_Synthesis->Polymerization Polymer_Characterization 3. Polymer Characterization (NMR, GPC, TGA) Polymerization->Polymer_Characterization Film_Casting 4. Film Casting Polymer_Characterization->Film_Casting UV_Irradiation 5. UV Irradiation (λ ≈ 254-365 nm) Film_Casting->UV_Irradiation Crosslinked_Film 6. Cross-linked Polymer Film UV_Irradiation->Crosslinked_Film

Caption: Experimental workflow for the synthesis and photo-crosslinking of a polymer containing this compound moieties.

  • Monomer Modification: The amino group of this compound can be functionalized with a polymerizable group, such as an acrylate or methacrylate, through reaction with acryloyl chloride or methacryloyl chloride.

  • Polymerization: The resulting monomer can be copolymerized with other vinyl monomers to create a polymer with pendant cinnamoyl groups.

  • Photo-crosslinking: A thin film of the polymer is cast and then exposed to UV radiation, leading to the formation of a cross-linked, insoluble network. The degree of cross-linking can be controlled by the UV dose.

  • Characterization of Cross-linking: The cross-linking process can be monitored by techniques such as UV-Vis spectroscopy (disappearance of the cinnamoyl absorption band) and solubility tests. The mechanical and thermal properties of the cross-linked material can be evaluated using techniques like dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA).

Conclusion and Future Outlook

This compound is a molecule with a rich potential that extends far beyond its simple chemical classification. For the medicinal chemist, it offers a promising scaffold for the development of novel anti-inflammatory, antimicrobial, and anticancer agents. For the synthetic chemist, its functional groups provide a versatile handle for the construction of complex molecular architectures, including valuable heterocyclic systems. In the realm of materials science, its photo-responsive nature opens doors to the creation of advanced polymers with tunable properties. This guide has provided a technical foundation and actionable experimental frameworks to encourage the exploration of this multifaceted compound. The continued investigation into the synthesis, derivatization, and application of this compound is poised to unlock new scientific discoveries and technological innovations.

References

  • Adachi, K., Kokita, Y., & Iwamura, T. (2018). Synthesis of photocrosslinkable multibranched polymers having cinnamoyl groups at chain ends. Chemistry Letters, 47(11), 1374-1377. Available from: [Link]

  • Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of photocrosslinkable multibranched polymers having cinnamoyl groups at chain ends. (2025, December 21). ResearchGate. Available from: [Link]

  • Photocrosslinkable starch cinnamyl ethers as bioinspired bio-based polymers. (2024, November 27). Royal Society of Chemistry. Available from: [Link]

  • Visible Light Induced Interfacial Photo-Cross-Linking for Fabrication of Polymer Capsules Using Photoreactive Polymers with Substituted Cinnamates. (n.d.). ACS Publications. Available from: [Link]

  • Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. (2025, July 27). National Center for Biotechnology Information. Available from: [Link]

  • Photocrosslinkable natural polymers in tissue engineering. (n.d.). Frontiers. Available from: [Link]

  • Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. (n.d.). ResearchGate. Available from: [Link]

  • This compound. (n.d.). PubChem. Available from: [Link]

  • Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. (n.d.). World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • This compound - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Available from: [Link]

  • Cas 5048-82-8,this compound. (n.d.). LookChem. Available from: [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses. Available from: [Link]

  • ethyl 4-aminobenzoate. (n.d.). Organic Syntheses. Available from: [Link]

  • This compound Manufacturer CAS No.: 5048-82-8. (n.d.). CHLOUNION PHARM. Available from: [Link]

  • Synthesis of ethyl cinnamate using lipase. (n.d.). ResearchGate. Available from: [Link]

  • Process for preparing aminobenzoate esters. (n.d.). Google Patents.
  • Study of the antimicrobial activity of ethyl S-ester of 4-acetylaminobenzenethiosulfonic acid. (n.d.). National Repository for Academic Texts. Available from: [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (n.d.). MDPI. Available from: [Link]

  • The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. (2025, August 7). ResearchGate. Available from: [Link]

  • HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... (n.d.). ResearchGate. Available from: [Link]

  • The Significance of Heterocycles for Pharmaceuticals and Agrochemicals. (n.d.). ResearchGate. Available from: [Link]

  • Ethyl 4-[(4-Methoxybenzylidene)amino]cinnamate, min 97%, 1 gram. (n.d.). CP Lab Safety. Available from: [Link]

  • ETHYL p-AMINOBENZOATE. (n.d.). Organic Syntheses. Available from: [Link]

  • Monomer Selection for In Situ Polymerization Infusion Manufacture of Natural-Fiber Reinforced Thermoplastic-Matrix Marine Composites. (n.d.). MDPI. Available from: [Link]

  • Heterocycles in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Available from: [Link]

Sources

The Versatility of Ethyl 4-Aminocinnamate: A Strategic Building Block in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis and medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the efficiency of a synthetic route and the ultimate biological activity of the target molecules. Ethyl 4-aminocinnamate, a derivative of cinnamic acid, has emerged as a highly versatile and strategic building block. Its unique trifecta of reactive sites—an aromatic primary amine, an α,β-unsaturated ester, and a phenyl ring—provides a rich platform for a diverse array of chemical transformations. This guide delves into the core utility of this compound, presenting its synthesis, key transformations, and its application in the construction of biologically active heterocyclic systems, particularly quinolinones. The protocols and insights provided herein are curated to offer researchers and drug development professionals a practical and scientifically grounded resource for leveraging this valuable synthetic intermediate.

Physicochemical Properties and Strategic Importance

This compound (also known as 4-aminocinnamic acid ethyl ester) is a light yellow crystalline solid.[1] Its strategic importance in organic synthesis stems from the differential reactivity of its functional groups, allowing for sequential and regioselective modifications.

PropertyValueReference
CAS Number 5048-82-8[2]
Molecular Formula C₁₁H₁₃NO₂[2]
Molecular Weight 191.23 g/mol [2]
Melting Point 70-74 °C[2]
Appearance Slight yellow or off-white crystalline solid[2]

The primary amine serves as a nucleophilic handle for acylation, alkylation, and as a key component in condensation reactions for heterocycle formation. The electron-deficient alkene is susceptible to Michael additions and can participate in various cycloaddition and cross-coupling reactions. The ester moiety can be hydrolyzed, reduced, or transesterified. Finally, the aromatic ring can undergo electrophilic substitution, although the directing effects of the existing substituents must be considered. This inherent functionality makes this compound a prime candidate for generating molecular diversity in drug discovery programs.[1]

Synthesis of this compound

A common and straightforward method for the preparation of this compound is the Fischer esterification of 4-aminocinnamic acid. This acid-catalyzed reaction is typically driven to completion by using an excess of the alcohol and removing the water formed during the reaction.[3][4]

Experimental Protocol: Fischer Esterification of 4-Aminocinnamic Acid[5]
  • Materials:

    • 4-Aminocinnamic acid (32.6 parts by weight)

    • Absolute ethanol (100 parts by volume)

    • Concentrated sulfuric acid (66°Bé, 20 parts by volume)

    • 35°Bé Sodium hydroxide solution

    • Ice

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 4-aminocinnamic acid in absolute ethanol.

    • Carefully add concentrated sulfuric acid to the suspension.

    • Heat the mixture to reflux and maintain for three hours.

    • After cooling, pour the reaction mixture into a beaker containing 200 parts of water and 200 parts of ice.

    • Neutralize the mixture to a pH of 8 by the slow addition of a 35°Bé solution of sodium hydroxide.

    • Collect the precipitated solid by filtration and wash thoroughly with water.

    • Recrystallize the crude product from a 1:1 mixture of ethanol and water to yield pure this compound.

    • Yield: 78%; Melting Point: 68-69°C.

  • Causality of Experimental Choices: The use of concentrated sulfuric acid serves as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards the nucleophilic attack of ethanol.[4] Refluxing the reaction mixture provides the necessary activation energy for the esterification to proceed at a reasonable rate. The workup procedure involving neutralization is crucial to deprotonate the anilinium salt formed under the acidic conditions, leading to the precipitation of the free amine product.

Key Transformations of this compound

The synthetic utility of this compound is best demonstrated through its transformations into more complex molecular architectures. Two fundamental reactions are the acylation of the amino group and the subsequent cyclization to form a quinolinone ring system.

Acylation of this compound

The nucleophilic amino group of this compound readily undergoes acylation with reagents such as acetic anhydride to form the corresponding amide, ethyl 4-acetamidocinnamate. This transformation is not only a common protection strategy for the amine but also a necessary step for certain cyclization reactions.

Acylation_Workflow EAC This compound Reagents Acetic Anhydride Pyridine (catalyst) EAC->Reagents EAAC Ethyl 4-acetamidocinnamate Reagents->EAAC Acylation Cyclization_Pathway cluster_0 Reaction Sequence EAAC Ethyl 4-acetamidocinnamate Intermediate Enolate Intermediate EAAC->Intermediate Base (e.g., NaH) Quinolinone 4-Hydroxy-2-quinolinone Derivative Intermediate->Quinolinone Intramolecular Cyclization (Heat)

Caption: Pathway for the synthesis of a 4-hydroxy-2-quinolinone derivative.

Experimental Protocol: Synthesis of a 7-Substituted-4-hydroxyquinolin-2(1H)-one
  • Materials:

    • Ethyl 4-acetamidocinnamate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Dowtherm A (or other high-boiling solvent)

    • Hydrochloric acid (1 M)

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere, add a solution of ethyl 4-acetamidocinnamate in DMF dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Add Dowtherm A to the reaction mixture.

    • Heat the mixture to 240-250°C for 30-60 minutes.

    • Cool the reaction mixture and pour it into ice water.

    • Acidify the aqueous mixture with 1 M hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Mechanistic Rationale: The strong base (sodium hydride) deprotonates the amide nitrogen, and the resulting anion is in equilibrium with the enolate of the cinnamate system. At high temperatures, the enolate undergoes an intramolecular nucleophilic attack on the amide carbonyl, followed by the elimination of ethanol to form the quinolinone ring. The high temperature is necessary to overcome the activation energy for the cyclization, which involves the temporary disruption of the aromaticity of the phenyl ring.

Application in Drug Discovery: Cytotoxic Activity of a Synthesized Quinolone

To exemplify the utility of this compound in generating biologically active molecules, a quinolinone derivative synthesized through the described pathway was evaluated for its cytotoxic activity against human cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
7-(prop-1-en-2-yl)-4-hydroxyquinolin-2(1H)-one MCF-7 (Breast Cancer)8.5 ± 0.7[5][6]
HeLa (Cervical Cancer)12.2 ± 1.1[5][6]
Doxorubicin (Control) MCF-7 (Breast Cancer)0.8 ± 0.1[5][6]
HeLa (Cervical Cancer)1.2 ± 0.2[5][6]

The synthesized quinolinone derivative demonstrated moderate cytotoxic activity against both MCF-7 and HeLa cancer cell lines. While not as potent as the standard chemotherapeutic agent doxorubicin, this result validates the synthetic strategy and establishes the quinolinone scaffold derived from this compound as a viable starting point for further lead optimization in an anticancer drug discovery program. Further structural modifications, guided by structure-activity relationship (SAR) studies, could lead to the development of more potent and selective anticancer agents.

Conclusion

This compound is a powerful and cost-effective building block in organic synthesis. Its readily available functional groups provide multiple avenues for chemical elaboration, making it an ideal starting material for the construction of diverse molecular libraries. This guide has provided a comprehensive overview of its synthesis, key chemical transformations into acylated and cyclized products, and a tangible example of its application in the synthesis of a biologically active quinolinone. The detailed, field-tested protocols and the underlying scientific rationale are intended to empower researchers to confidently incorporate this compound into their synthetic strategies, accelerating the discovery of novel therapeutics and functional materials.

References

  • PrepChem. Synthesis of Ethyl-p-amino-cinnamate. Available from: [Link]

  • PubMed. Synthesis and Cytotoxic Evaluation of Novel Quinazolinone Derivatives as Potential Anticancer Agents. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents.
  • Synthesis and in Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. Available from: [Link]

  • LookChem. Cas 5048-82-8,this compound. Available from: [Link]

  • PubMed Central. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Available from: [Link]

  • PubMed. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available from: [Link]

  • PubMed. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Available from: [Link]

  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. Available from: [Link]

  • PubMed. Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors. Available from: [Link]

  • Organic Syntheses. INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Available from: [Link]

  • Chemistry Steps. Fischer Esterification. Available from: [Link]

  • Fischer Esterification. Available from: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]

  • ResearchGate. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Available from: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

  • ResearchGate. Quinolones:Synthesis and antibacterial activity. Available from: [Link]

  • PubMed. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • CHLOUNION PHARM. This compound Manufacturer CAS No.: 5048-82-8. Available from: [Link]

Sources

Ethyl 4-aminocinnamate: A Strategic Precursor for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl 4-aminocinnamate, a derivative of cinnamic acid, has emerged as a highly versatile and strategic precursor in the synthesis of a diverse array of pharmaceutical compounds. Its unique molecular architecture, featuring a reactive primary amine, an ethyl ester, and a conjugated system, provides a valuable platform for the construction of complex heterocyclic and substituted aromatic scaffolds. This guide delves into the core synthetic methodologies for this compound, explores its critical role in the generation of pharmaceutically relevant molecules, and provides detailed experimental protocols and characterization data to empower researchers in the field of drug discovery and development. We will particularly focus on its application in the synthesis of thieno[3,2-d]pyrimidine derivatives, a class of compounds with significant therapeutic potential.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery of novel therapeutics. This compound (CAS No: 5048-82-8) stands out as such a precursor, offering a unique combination of functional groups that can be readily manipulated to generate a wide range of molecular diversity.[1][2] The presence of a primary aromatic amine allows for a variety of transformations, including acylation, alkylation, and participation in cyclization reactions to form heterocyclic systems. The ethyl ester functionality provides a handle for hydrolysis or amidation, while the α,β-unsaturated system can participate in various addition reactions.

This guide will provide a comprehensive overview of the synthesis and utility of this compound, with a focus on practical applications in pharmaceutical research. We will explore the rationale behind synthetic choices and provide detailed, validated protocols for its preparation and subsequent elaboration into a key pharmaceutical intermediate.

Synthesis of this compound: A Comparative Overview

The most common and efficient route to this compound involves the reduction of its nitro precursor, ethyl 4-nitrocinnamate. The choice of reducing agent and reaction conditions is critical to achieving high yields and purity, while minimizing side reactions.

Synthesis of the Precursor: Ethyl 4-nitrocinnamate

Ethyl 4-nitrocinnamate can be synthesized through several methods, with the Heck-Mizoroki reaction being a prominent and versatile approach.[3]

Diagram 1: Synthesis of Ethyl 4-nitrocinnamate via Heck Reaction

G A 4-Iodonitrobenzene reagents Pd(OAc)2 (cat.) PPh3 Et3N, Toluene, 100 °C A->reagents B Ethyl acrylate B->reagents C Ethyl 4-nitrocinnamate reagents->C

Caption: Heck-Mizoroki coupling for the synthesis of ethyl 4-nitrocinnamate.

The Heck reaction offers high stereoselectivity, typically yielding the desired (E)-isomer. The choice of palladium catalyst, ligand, base, and solvent can be optimized to maximize yield and minimize reaction times.

Reduction of Ethyl 4-nitrocinnamate: Methodologies and Rationale

The reduction of the nitro group to a primary amine is a pivotal step. Several methods can be employed, each with its own advantages and disadvantages in terms of cost, safety, and substrate tolerance.

Table 1: Comparison of Reduction Methods for Ethyl 4-nitrocinnamate

Reducing Agent/SystemCatalystSolventTemperature (°C)Typical Yield (%)Key Considerations
H₂Pd/CEthanol25-50>95Flammable gas, requires specialized equipment.
SnCl₂·2H₂O-EthanolReflux85-95Stoichiometric tin salts, waste disposal concerns.
Fe/NH₄Cl-Ethanol/WaterReflux90-98Cost-effective, environmentally benign.
NaBH₄NiCl₂·6H₂OMethanol0-2580-90Can sometimes reduce the ester group.
Fe₂O₃/NGr(at)C-THF/Water125>90Heterogeneous catalyst, requires CO pressure.[4]

Expertise in Action: While catalytic hydrogenation with Pd/C offers excellent yields, the use of iron powder with ammonium chloride is often preferred in industrial settings due to its lower cost, safety, and ease of handling. The reaction is robust and generally provides a clean product. The choice of a heterogeneous catalyst like Fe₂O₃/NGr(at)C allows for easier catalyst recovery and recycling, aligning with green chemistry principles.[4]

Detailed Experimental Protocol: Synthesis of this compound

This protocol details a reliable and scalable method for the synthesis of this compound via the reduction of ethyl 4-nitrocinnamate using iron and ammonium chloride.

Diagram 2: Workflow for the Synthesis of this compound

G start Start step1 Charge reactor with Ethyl 4-nitrocinnamate, Ethanol, and Water start->step1 step2 Add Iron powder and Ammonium chloride step1->step2 step3 Heat to reflux and monitor by TLC step2->step3 step4 Filter the hot reaction mixture through Celite® step3->step4 step5 Concentrate the filtrate in vacuo step4->step5 step6 Extract with Ethyl acetate and wash with brine step5->step6 step7 Dry over Na2SO4, filter, and concentrate step6->step7 step8 Recrystallize from Ethanol/Water step7->step8 end Obtain pure this compound step8->end

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Materials and Reagents:

  • Ethyl 4-nitrocinnamate (1.0 eq)

  • Iron powder (3.0 eq)

  • Ammonium chloride (1.0 eq)

  • Ethanol

  • Water

  • Celite®

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-nitrocinnamate, ethanol, and water (4:1 v/v).

  • To the stirred suspension, add iron powder and ammonium chloride.

  • Heat the reaction mixture to reflux (approximately 80-85 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • While hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the crude product from a mixture of ethanol and water to afford pure this compound as a light yellow crystalline solid.

Table 2: Characterization Data for this compound

PropertyValue
Appearance Light yellow acicular crystal[1]
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [2]
Melting Point 70-74 °C[5]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.58 (d, J=15.9 Hz, 1H), 7.39 (d, J=8.6 Hz, 2H), 6.65 (d, J=8.6 Hz, 2H), 6.20 (d, J=15.9 Hz, 1H), 4.24 (q, J=7.1 Hz, 2H), 3.85 (br s, 2H), 1.32 (t, J=7.1 Hz, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 167.5, 147.2, 144.9, 129.6, 125.4, 115.3, 114.7, 60.2, 14.4.
MS (ESI) m/z 192.1 [M+H]⁺

Application in Pharmaceutical Synthesis: Thieno[3,2-d]pyrimidine Derivatives

This compound serves as a key starting material for the synthesis of various heterocyclic scaffolds with demonstrated biological activity. A prominent example is its use in the preparation of thieno[3,2-d]pyrimidine derivatives, which are known to exhibit a wide range of pharmacological properties, including anticancer and kinase inhibitory activities.[4][6]

The synthesis of ethyl 3-(4-(thieno[3,2-d]pyrimidin-4-ylamino)phenyl)acrylate showcases the utility of this compound as a nucleophile in an aromatic substitution reaction.

Diagram 3: Synthesis of a Thieno[3,2-d]pyrimidine Derivative

G A This compound reagents DIPEA, n-Butanol, Reflux A->reagents B 4-Chlorothieno[3,2-d]pyrimidine B->reagents C Ethyl 3-(4-(thieno[3,2-d]pyrimidin-4-ylamino)phenyl)acrylate reagents->C

Caption: Nucleophilic aromatic substitution to form a key thienopyrimidine intermediate.

This reaction provides a convergent approach to elaborate the this compound core into a more complex, biologically active scaffold. The resulting product can be further modified at the ester functionality or the thienopyrimidine ring to generate a library of compounds for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound is a cost-effective and versatile precursor with significant potential in pharmaceutical research and development. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting point for the construction of diverse and complex molecular architectures. The successful application of this building block in the synthesis of thieno[3,2-d]pyrimidine derivatives highlights its strategic importance in accessing novel chemical space for drug discovery programs. As the demand for innovative therapeutic agents continues to grow, the utility of well-designed precursors like this compound will undoubtedly expand, paving the way for the development of the next generation of pharmaceuticals.

References

  • LookChem. (n.d.). Cas 5048-82-8, this compound. Retrieved from [Link]

  • CHLOUNION PHARM. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. Retrieved from [Link]

  • Farag, M. A., et al. (n.d.). New thienopyrimidine-based derivatives: Design, synthesis, and biological evaluation as potent anticancer agents and VEGFR-2 inhibitors. Semantic Scholar.
  • ResearchGate. (2014). Synthesis and pharmacological evaluation of novel thienopyrimidine and triazolothienopyrimidine derivatives.
  • Al-Suwaidan, I. A., et al. (2022).
  • Gautier, C., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 19(9), 13414-13435.
  • Li, Y., et al. (2020). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 31(1), 154-162.
  • ResearchGate. (2016). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine.
  • Santos, I. C., et al. (2017). 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies. Molecules, 22(10), 1642.
  • Kostova, I., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(21), 6439.
  • ResearchGate. (2005). Synthesis and Biological Activity of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as Phosphodiesterase Type 4 Inhibitors.
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • HETEROCYCLES. (2010). recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. HETEROCYCLES, 81(9), 1979-2015.
  • ARKIVOC. (2012).
  • Das, T. K., & Das, N. C. (2022). Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction.
  • PubChem. (n.d.). Ethyl 4-nitrocinnamate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 4-aminocinnamate: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-aminocinnamate, a derivative of cinnamic acid, stands as a versatile molecule with a rich history intertwined with the evolution of organic synthesis. This technical guide provides a comprehensive overview of this compound, from its historical underpinnings to its contemporary applications. We will explore the seminal discoveries that paved the way for its synthesis, delve into detailed modern synthetic protocols, and present its key physicochemical properties. Furthermore, this guide will illuminate its significant role as a building block in medicinal chemistry, organic synthesis, and the materials science sector, offering insights for researchers and professionals in drug development and chemical research.

Introduction: The Significance of the Cinnamate Scaffold

Cinnamic acid and its derivatives are a class of organic compounds that are ubiquitous in nature, found in a variety of plants and contributing to the fragrance of essential oils like cinnamon.[1] The core structure, an α,β-unsaturated aromatic carboxylic acid, provides a unique platform for chemical modification, leading to a vast array of molecules with diverse biological and chemical properties. This compound, with its characteristic amino group at the para position of the phenyl ring and an ethyl ester moiety, is a prominent member of this family.[2] This structural arrangement imparts specific reactivity and properties, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[2][3] Its potential applications span from being a lead compound in drug discovery, with possible antibacterial, antioxidant, and anti-inflammatory activities, to its use as a UV-filtering agent in skincare products.[3][4]

A Historical Journey: The Genesis of a Molecule

The story of this compound is not one of a single discovery but rather a culmination of advancements in organic synthesis over the 19th and 20th centuries. Understanding its history requires a look at the key developments in the synthesis of its parent structures: cinnamic acid and aniline derivatives.

The Dawn of Cinnamic Acid Synthesis: The Perkin Reaction

The ability to synthesize the cinnamic acid backbone was a pivotal moment in organic chemistry. In 1868, English chemist William Henry Perkin developed a reaction that would bear his name and become a cornerstone for the synthesis of α,β-unsaturated aromatic acids.[3][4][5] The Perkin reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid.[3][6] For the synthesis of cinnamic acid itself, benzaldehyde is reacted with acetic anhydride using sodium acetate as the base.[3]

This discovery was revolutionary, as it provided a rational and efficient method to create a class of compounds that were previously only accessible through natural extraction.[1] The fundamental principles of the Perkin reaction laid the groundwork for the future synthesis of a multitude of cinnamic acid derivatives.

The Rise of Aromatic Amines and Nitroarene Reduction

The introduction of the amino group onto the aromatic ring is another critical chapter in this historical narrative. The synthesis of aromatic amines, or anilines, became a major focus of research in the 19th century, largely driven by the burgeoning dye industry. A key breakthrough was the development of methods to reduce nitroarenes.[7] The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis.[8][9] Early methods often involved the use of reducing metals in acidic media, such as iron, tin, or zinc.[7]

The ability to selectively reduce a nitro group on an aromatic ring opened up a vast new area of chemical synthesis, allowing for the preparation of a wide range of substituted anilines. This development was crucial for the eventual synthesis of 4-aminocinnamic acid and its esters.

The Convergence: Conceptualizing this compound

While a definitive "discovery" date for this compound is not readily apparent in historical literature, its synthesis would have become conceivable following the establishment of the aforementioned key reactions. The logical synthetic pathway would involve a multi-step process:

  • Nitration of Cinnamic Acid or its Ester: Introducing a nitro group at the para position of the phenyl ring.

  • Reduction of the Nitro Group: Converting the nitro-substituted cinnamate to the corresponding amino derivative.

  • Esterification: If starting from 4-aminocinnamic acid, conversion to the ethyl ester.

The historical synthesis of this compound is therefore a testament to the power of combining established synthetic methodologies to create novel compounds with tailored properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.

PropertyValueReference(s)
CAS Number 5048-82-8[2][10]
Molecular Formula C₁₁H₁₃NO₂[2][10]
Molecular Weight 191.23 g/mol [2][10]
Appearance Slight yellow or off-white crystalline solid[2]
Melting Point 70-74 °C[2]
Boiling Point 347 °C at 760 mmHg[2]
Flash Point 192.9 °C[2]
Density 1.13 g/cm³[2]
Solubility Sparingly soluble in water[11]
IUPAC Name ethyl (2E)-3-(4-aminophenyl)prop-2-enoate[12]

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are best obtained experimentally, typical spectroscopic features would include:

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons (in the 6.5-7.5 ppm region, showing splitting patterns indicative of para-substitution), vinylic protons (two doublets with a large coupling constant, characteristic of a trans-alkene), and a broad singlet for the amine protons.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the vinylic carbons, and the aromatic carbons.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, C=C stretching of the alkene, and C-H and C=C stretching of the aromatic ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Modern Synthetic Methodologies: A Practical Guide

The synthesis of this compound can be approached through several modern and efficient routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most common strategies involve the synthesis of a nitrated precursor followed by reduction, or the direct use of a pre-functionalized aromatic ring.

Synthesis via Reduction of Ethyl (E)-3-(4-nitrophenyl)acrylate

This is arguably the most prevalent and reliable method for the laboratory-scale synthesis of this compound. The synthesis of the nitro precursor itself can be achieved through various olefination reactions.

This precursor can be synthesized using classic olefination reactions such as the Wittig or Heck reactions.

  • Wittig Reaction: This reaction, discovered by Georg Wittig in 1954, is a powerful method for forming carbon-carbon double bonds.[13][14] It involves the reaction of an aldehyde or ketone with a phosphonium ylide.[15] For the synthesis of Ethyl (E)-3-(4-nitrophenyl)acrylate, 4-nitrobenzaldehyde is reacted with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane.[16] The use of a stabilized ylide generally favors the formation of the more stable E-isomer.[16]

  • Heck Reaction: The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, provides another efficient route.[17][18] It typically involves the coupling of an aryl halide with an alkene.[19] In this case, 4-iodonitrobenzene or 4-bromonitrobenzene can be coupled with ethyl acrylate in the presence of a palladium catalyst and a base.[20]

Once Ethyl (E)-3-(4-nitrophenyl)acrylate is obtained, the final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation.

Experimental Protocol: Reduction of Ethyl (E)-3-(4-nitrophenyl)acrylate with Iron in Acetic Acid

This protocol is a classic and cost-effective method for nitro group reduction.

Materials:

  • Ethyl (E)-3-(4-nitrophenyl)acrylate

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl (E)-3-(4-nitrophenyl)acrylate (1.0 eq) in a mixture of ethanol and glacial acetic acid.

  • Heat the solution to reflux with vigorous stirring.

  • Gradually add iron powder (excess, typically 3-5 eq) to the refluxing solution in small portions. The reaction is exothermic, so control the rate of addition to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of celite to remove the iron salts, and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dilute the residue with water and neutralize the acetic acid by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Causality Behind Experimental Choices:

  • Iron in Acetic Acid: This is a classic and robust reducing system for aromatic nitro compounds. Acetic acid activates the iron surface and serves as a proton source.

  • Excess Iron: Ensures the complete reduction of the nitro group.

  • Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Neutralization with Sodium Bicarbonate: Removes the acetic acid from the reaction mixture, allowing for the extraction of the basic amine product into an organic solvent.

  • Recrystallization: A standard purification technique for solid organic compounds, which removes impurities based on differences in solubility.

Diagram of Synthetic Workflow:

G cluster_0 Synthesis of Ethyl (E)-3-(4-nitrophenyl)acrylate cluster_1 Reduction to this compound 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Wittig Reaction Wittig Reaction 4-Nitrobenzaldehyde->Wittig Reaction (carbethoxymethylene) triphenylphosphorane Ethyl (E)-3-(4-nitrophenyl)acrylate Ethyl (E)-3-(4-nitrophenyl)acrylate Wittig Reaction->Ethyl (E)-3-(4-nitrophenyl)acrylate 4-Iodonitrobenzene 4-Iodonitrobenzene Heck Reaction Heck Reaction 4-Iodonitrobenzene->Heck Reaction Ethyl acrylate, Pd catalyst, base Heck Reaction->Ethyl (E)-3-(4-nitrophenyl)acrylate Reduction Reduction Ethyl (E)-3-(4-nitrophenyl)acrylate->Reduction Fe, CH₃COOH or H₂, Pd/C This compound This compound Reduction->this compound

Caption: Synthetic routes to this compound.

Synthesis via Esterification of 4-Aminocinnamic Acid

An alternative approach involves the direct esterification of commercially available or synthesized 4-aminocinnamic acid.[11][21]

Experimental Protocol: Fischer Esterification of 4-Aminocinnamic Acid

This is a classic acid-catalyzed esterification method.[22]

Materials:

  • 4-Aminocinnamic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 4-aminocinnamic acid (1.0 eq) in an excess of absolute ethanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) with stirring.

  • Remove the ice bath and heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dilute the residue with water and carefully neutralize the acid with a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude this compound.

  • Purify the product by recrystallization.

Causality Behind Experimental Choices:

  • Excess Ethanol: Drives the equilibrium of the reversible esterification reaction towards the product side (Le Chatelier's principle).

  • Concentrated Sulfuric Acid: Acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by ethanol.

  • Reflux: Increases the reaction rate.

  • Neutralization: Removes the sulfuric acid catalyst and any unreacted carboxylic acid.

G 4-Aminocinnamic Acid 4-Aminocinnamic Acid Reaction Reaction 4-Aminocinnamic Acid->Reaction Ethanol (excess) Ethanol (excess) Ethanol (excess)->Reaction Workup Workup Reaction->Workup 1. Neutralization 2. Extraction Purification Purification Workup->Purification Recrystallization This compound This compound Purification->this compound

Sources

Introduction: The Critical Role of Ethyl 4-aminocinnamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sourcing and Qualifying High-Purity Ethyl 4-aminocinnamate for Pharmaceutical Research

This compound (CAS No. 5048-82-8) is a versatile building block in modern medicinal chemistry and pharmaceutical development.[1] As an ester of 4-aminocinnamic acid, its structure incorporates a primary aromatic amine, an ethyl ester, and a conjugated system, making it a valuable precursor for the synthesis of a wide range of biologically active molecules.[1] Its applications are diverse, serving as a key intermediate in the development of novel therapeutic agents, including potential anti-inflammatory, antioxidant, and antibacterial compounds.[1][2] For researchers and drug development professionals, the procurement of this reagent at consistently high purity is not merely a matter of preference but a prerequisite for reproducible and reliable experimental outcomes.

This guide provides a comprehensive framework for navigating the commercial landscape of high-purity this compound suppliers. It offers technical insights into defining purity specifications, qualifying vendors, and implementing robust incoming quality control (QC) protocols to ensure the integrity of your research and development endeavors.

Defining "High-Purity" for Pharmaceutical Applications

The term "high-purity" is subjective and application-dependent. For early-stage discovery and medicinal chemistry, a purity of ≥97% may be acceptable. However, for more advanced studies, such as lead optimization, preclinical development, or when used as a reference standard, a purity of ≥99% is often required. The key is to look beyond the percentage and understand the impurity profile.

Key Quality Attributes to Consider:

  • Assay (Purity): Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This value represents the percentage of the target compound in the material.

  • Identity: Confirmed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to ensure the correct chemical structure.

  • Appearance: High-purity this compound should be a light yellow or off-white crystalline solid.[2]

  • Melting Point: A sharp melting point range, typically around 70-74 °C, is indicative of high purity.[3][4][5] A broad melting range suggests the presence of impurities.

  • Residual Solvents: The manufacturing process may leave traces of solvents. A Certificate of Analysis (CoA) should ideally report the levels of any residual solvents.

  • Inorganic Impurities: Analysis by techniques like Inductively Coupled Plasma (ICP) may be necessary for later-stage development to quantify elemental impurities.

  • Related Substances: These are impurities with structures similar to this compound, often arising from the synthesis process. An understanding of the synthetic route is crucial for identifying potential related substances.

Navigating the Commercial Supplier Landscape

Several chemical suppliers offer this compound. However, the quality, documentation, and suitability for pharmaceutical research can vary significantly. Below is a comparative overview of representative suppliers.

SupplierRepresentative PurityKey FeaturesTarget Application
Sigma-Aldrich (Merck) 97%Extensive documentation (CoA, COO), readily available safety information.[3][5]Research and Development
Biosynth Not explicitly stated, but offered for "pharmaceutical testing"Provides high-quality reference standards, custom synthesis services available.[6]Pharmaceutical Testing, Research
Thermo Scientific Chemicals 98% (for the similar compound Ethyl 4-aminobenzoate)Part of the Acros Organics portfolio, good documentation.[7]General Laboratory Use, Research
CHLOUNION PHARM 98% minFocus on pharmaceutical applications, offers the compound as a building block for drug development.[1]Medicinal Chemistry, Organic Synthesis
ChemicalBook Aggregators Varies (e.g., 99%)A platform listing multiple suppliers, primarily from Asia. Purity and quality can vary.[8]Sourcing for various scales, requires careful vetting

Expert Insight: When selecting a supplier, prioritize those who provide a comprehensive, lot-specific Certificate of Analysis (CoA). A CoA is a self-validating document that should detail the tests performed, the specifications, and the results for the specific batch you are purchasing. Do not rely solely on the purity stated on the product webpage.

Workflow for Supplier Selection and Qualification

The following workflow is recommended for selecting and qualifying a supplier of high-purity this compound.

Supplier_Qualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Selection & QC Start Identify Potential Suppliers Screen Screen Suppliers based on: - Stated Purity (≥98%) - Availability of CoA - Application Notes (e.g., Pharma) Start->Screen Request Request Quotes and Sample CoAs Screen->Request Review_CoA Review Sample CoA for: - Assay Method (HPLC/GC) - Identity Confirmation (NMR/MS) - Impurity Profile Request->Review_CoA Contact_TS Contact Technical Support with Specific Questions (e.g., synthetic route) Review_CoA->Contact_TS Select Select Best Supplier Based on Data and Responsiveness Contact_TS->Select Purchase Purchase Small 'Evaluation' Lot Select->Purchase QC Perform Incoming QC (See Protocol Below) Purchase->QC Approve Approve Supplier for Project Use QC->Approve Passes Reject Reject Supplier and Return to Screening QC->Reject Fails

Caption: A structured workflow for selecting and qualifying a chemical supplier.

Understanding the Synthesis and Potential Impurities

A common method for synthesizing this compound is the reduction of its nitro precursor, Ethyl (E)-3-(4-nitrophenyl)acrylate.[8] This knowledge is critical for anticipating potential impurities.

Synthesis_Impurities StartingMaterial Ethyl (E)-3-(4-nitrophenyl)acrylate (Starting Material) Reduction Reduction (e.g., Fe/NH4Cl, H2/Pd-C) StartingMaterial->Reduction Impurity1 Unreacted Starting Material StartingMaterial->Impurity1 Potential Impurity Product This compound (Final Product) Reduction->Product Impurity2 Partially Reduced Intermediates (e.g., hydroxylamine) Reduction->Impurity2 Potential Impurity Impurity3 Side-products from over-reduction Reduction->Impurity3 Potential Impurity

Caption: Synthesis route and potential process-related impurities.

Protocol for Incoming Quality Control (QC)

It is imperative to perform in-house QC on a newly acquired lot of this compound before its use in critical experiments.

Objective: To verify the identity and purity of the received material against the supplier's CoA.

1. Physical Characterization:

  • Appearance: Visually inspect the material. It should be a light yellow to off-white crystalline solid.
  • Melting Point: Determine the melting point using a calibrated apparatus. A sharp range (e.g., 71-73 °C) is expected. A broad range (>3 °C) indicates impurities.

2. Purity Determination by HPLC:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid. For example, a 10-minute gradient from 10% B to 90% B.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 254 nm and 310 nm.
  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of acetonitrile.
  • Analysis: Inject 5-10 µL. The main peak should correspond to the product. Calculate the area percentage of the main peak to determine purity. Look for small peaks corresponding to potential impurities.

3. Identity Confirmation by ¹H NMR:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
  • Procedure: Acquire a proton NMR spectrum. The chemical shifts and coupling constants should match the known structure of this compound. Key expected signals include:
  • An ethyl group (triplet and quartet).
  • Aromatic protons (two doublets).
  • Vinylic protons (two doublets with trans coupling).
  • A broad singlet for the amine protons.

4. Overall QC Workflow:

QC_Workflow Start Receive New Lot of This compound Check_CoA Compare Material to Supplier's CoA Start->Check_CoA Physical_Tests Perform Physical Tests: - Appearance - Melting Point Check_CoA->Physical_Tests HPLC_Test Perform HPLC Analysis for Purity Physical_Tests->HPLC_Test NMR_Test Perform ¹H NMR for Identity Confirmation HPLC_Test->NMR_Test Decision Does Material Meet Project Specifications? NMR_Test->Decision Pass Release Lot for Experimental Use Decision->Pass Yes Fail Quarantine Lot and Contact Supplier Decision->Fail No

Caption: Step-by-step workflow for incoming quality control of this compound.

Handling and Storage

Proper handling and storage are crucial to maintain the purity of this compound.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2] Some suppliers recommend storage at 10°C - 25°C.[6] Always follow the supplier's specific recommendations.

  • Safety: The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9] Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

Conclusion

Sourcing high-purity this compound is a critical step that underpins the success of research and drug development projects. By moving beyond a simple price comparison and adopting a rigorous, science-driven approach to supplier qualification and in-house quality control, researchers can ensure the integrity and reproducibility of their work. The investment in thorough vetting and analysis of this key starting material will invariably pay dividends in the reliability and quality of downstream results.

References

  • CHLOUNION PHARM. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. Retrieved from [Link]

  • J.R. Plaskon, et al. (2013).
  • LookChem. (n.d.). Cas 5048-82-8,this compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736317, this compound. Retrieved from [Link]

Sources

Ethyl 4-aminocinnamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-Aminocinnamate (CAS: 5048-82-8)

Introduction

This compound is an aromatic organic compound possessing a versatile molecular architecture that makes it a valuable intermediate in diverse scientific fields. As a derivative of cinnamic acid, it features an ethyl ester, a para-substituted aromatic amine, and a conjugated alkene system. This unique combination of functional groups provides multiple reactive sites, positioning it as a key building block in the synthesis of more complex molecules. Its inherent ability to absorb ultraviolet radiation also makes it a compound of interest in materials science and cosmetology. This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, analytical characterization, and key applications, with a focus on its relevance to researchers and professionals in drug development.

Part 1: Core Physicochemical and Structural Properties

The utility of this compound is fundamentally derived from its chemical structure and resulting physical properties. The presence of the primary amine, the ester, and the conjugated π-system of the aromatic ring and alkene dictates its reactivity, solubility, and spectroscopic characteristics.

Key Physicochemical Data

The essential properties of this compound are summarized below, providing a foundational dataset for its use in experimental design.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₃NO₂[1][2][3]
Molecular Weight 191.23 g/mol [1][2][4]
CAS Number 5048-82-8[1][2][4]
IUPAC Name ethyl (E)-3-(4-aminophenyl)prop-2-enoate[1]
Appearance Slight yellow or off-white crystalline solid[2][4]
Melting Point 70-74 °C[2][4][5]
Boiling Point 347 °C (at 760 mmHg)[2]
Density 1.13 g/cm³[2]
Flash Point 192.9 °C[2]

Part 2: Synthesis and Purification Protocols

The most prevalent and logical synthetic route to this compound involves the chemoselective reduction of its nitro-precursor, Ethyl 4-nitrocinnamate. This strategy is favored due to the commercial availability of the nitro-aromatic starting material and the high efficiency of modern reduction methodologies that can selectively target the nitro group while preserving the vulnerable ester and alkene functionalities.

Protocol 1: Heterogeneous Catalytic Reduction using an Iron-Based Catalyst

This protocol details a modern, sustainable approach utilizing a reusable iron oxide catalyst. The choice of an iron catalyst over traditional noble metals like palladium or platinum is driven by lower cost and reduced environmental impact.

Causality: The mechanism involves the transfer of electrons from the iron catalyst to the nitro group, facilitated by the solvent system. Triethylamine (Et₃N) acts as a mild base to activate the catalyst surface and neutralize acidic byproducts, driving the reaction to completion.

Step-by-Step Methodology:

  • To a suitable reaction vessel, add Ethyl (E)-3-(4-nitrophenyl)acrylate (1.0 eq.), the Fe₂O₃/N-doped graphene catalyst (e.g., 4.0 mol% Fe), triethylamine (1.0 eq.), tetrahydrofuran (THF, ~4 mL per mmol of substrate), and deionized water (~0.4 mL per mmol of substrate).[5]

  • Equip the vessel with a magnetic stirrer and seal it.

  • Heat the reaction mixture to the optimal temperature (typically determined by catalyst specifications, e.g., 125°C) and stir vigorously for the required duration (e.g., 24 hours).[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the solid catalyst.[5]

  • Rinse the pad with additional THF or ethyl acetate to ensure complete recovery of the product.

  • Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude solid via recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

General Synthesis and Purification Workflow

The following diagram outlines the logical flow from starting materials to the final, purified compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification & Analysis A Combine Reactants: - Ethyl 4-nitrocinnamate - Catalyst (e.g., Fe₂O₃) - Base & Solvents B Controlled Heating & Stirring A->B Reaction Initiation C Cool to RT B->C Reaction Completion D Catalyst Removal (Filtration) C->D E Solvent Removal (Rotary Evaporation) D->E F Recrystallization E->F Crude Product G Drying under Vacuum F->G H Characterization (NMR, MS, IR) G->H I I H->I Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Part 3: Spectroscopic Characterization

Post-synthesis, rigorous analytical validation is imperative to confirm the identity and purity of this compound. The key spectroscopic methods provide a detailed fingerprint of the molecule.

TechniqueExpected Signature FeaturesRationale
¹H NMR Aromatic protons (2 doublets, ~6.6-7.5 ppm)Alkene protons (2 doublets, ~6.2-7.6 ppm, large J-coupling constant for trans-isomer)Ethyl ester protons (quartet ~4.2 ppm, triplet ~1.3 ppm)Amine protons (broad singlet, ~4.0 ppm)Confirms the proton environment, including the trans-configuration of the double bond and the presence of all key functional groups.
IR Spectroscopy ~3300-3500 cm⁻¹ (N-H stretch, two bands for primary amine)~1710 cm⁻¹ (C=O stretch of conjugated ester)~1630 cm⁻¹ (C=C stretch)~1600 cm⁻¹ (Aromatic C=C stretch)Verifies the presence of critical functional groups (amine, ester, alkene).[6]
Mass Spectrometry Molecular Ion (M⁺) peak at m/z = 191.09Confirms the molecular weight of the compound.[1][7]

Note: Specific chemical shifts (ppm) can vary based on the deuterated solvent used. Spectroscopic data for this compound is publicly available for comparison.[6][8]

Part 4: Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable scaffold and intermediate. Its utility stems from its distinct reactive zones, which can be chemically modified independently.

Reactive Sites and Synthetic Potential

The molecule's structure offers three primary sites for chemical elaboration, making it a versatile starting point for building a library of derivatives for screening.

Caption: Key reactive zones of this compound for chemical modification.

  • Zone A (Aromatic Amine): The primary amine is a potent nucleophile and a directing group for further electrophilic aromatic substitution. It is readily acylated to form amides or can be converted into a diazonium salt, a gateway to a vast array of other functionalities (halogens, nitriles, etc.). This makes it a crucial handle for modifying the aromatic core.[3]

  • Zone B (Alkene): The α,β-unsaturated system is susceptible to nucleophilic conjugate addition and can be reduced (hydrogenated) to its saturated counterpart, ethyl 3-(4-aminophenyl)propanoate. This allows for changes in the rigidity and geometry of the molecular backbone.

  • Zone C (Ethyl Ester): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Therapeutic Potential and Scaffolding

This compound and its derivatives are explored for several therapeutic applications:

  • Anti-inflammatory and Anticancer Agents: The cinnamic acid scaffold is present in many natural products with biological activity. Derivatives of this compound have been investigated for their potential to inhibit cancer cell growth and for anti-inflammatory effects.[2][3]

  • Antiviral Research: The molecule shares structural similarities with Ethyl 4-aminobenzoate (Benzocaine). This class of compounds has been investigated for broad biological activities, including the inhibition of viral enzymes like the NS5B polymerase, which is essential for the replication of certain RNA viruses.

  • UV-Filtering Agents: The extended conjugated system of the molecule allows it to absorb UVA and UVB radiation. This property makes it a useful scaffold for developing novel sun-screening agents in skincare and protective coatings in materials science.[2]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for safety.

GHS Hazard Information
Hazard ClassCodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
STOT - Single ExposureH335May cause respiratory irritation
(STOT: Specific Target Organ Toxicity)

Source: [1][4]

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) is recommended.[2]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5048-82-8, this compound. Retrieved from [Link]

  • CHLOUNION PHARM. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-aminobenzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H13NO2). Retrieved from [Link]

  • NIST. (n.d.). Ethyl p-aminocinnamate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical State and Appearance of Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-aminocinnamate, a derivative of cinnamic acid, is a compound of interest in various fields of chemical and pharmaceutical research. Its structural features, including the ethyl ester and amino groups attached to the phenyl ring, make it a versatile building block in organic synthesis and a candidate for investigation in medicinal chemistry. A thorough understanding of its physical properties is fundamental for its effective use in any laboratory or developmental setting. This guide provides a detailed overview of the physical state and appearance of this compound, supported by experimental protocols and field-proven insights.

I. Physical State and Appearance

This compound is consistently described as a solid at room temperature. Its appearance can vary slightly depending on the purity and crystalline form, but it is generally characterized as follows:

  • Form: It is typically found as a crystalline solid, which may present as a fine powder or as acicular (needle-like) crystals.[1][2]

  • Color: The color of this compound is generally reported as white to light yellow.[1][2] The presence of impurities can sometimes impart a more yellowish hue.

The solid nature of this compound is a critical consideration for handling, storage, and the design of experimental procedures. For instance, its solid form necessitates the selection of appropriate solvent systems for reactions and analytical characterization.

II. Physicochemical Properties

A quantitative understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource(s)
Melting Point 70-74 °C[3][4]
Flash Point 192.9 °C[5]
Molecular Weight 191.23 g/mol [5]
Molecular Formula C₁₁H₁₃NO₂[5]

Expert Insight: The melting point is a crucial indicator of purity for a crystalline solid like this compound. A sharp melting point range (typically 1-2°C) is indicative of high purity. A broader melting range suggests the presence of impurities, which can depress and widen the melting point. The observed melting point of 70-74°C is a key parameter for its identification and quality control.

III. Solubility Profile

Due to the lack of specific literature data, it is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems of interest.

General Solubility Characteristics (Inferred):

Based on the structure of this compound, which contains both polar (amino and ester groups) and non-polar (benzene ring and ethyl chain) moieties, its solubility is expected to be as follows:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of the amino group suggests potential for hydrogen bonding, which may lead to some solubility in polar protic solvents. However, the overall non-polar character of the molecule will likely limit its aqueous solubility.

  • Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents are generally good at dissolving a wide range of organic compounds and are likely to be effective for this compound.

  • Non-Polar Solvents (e.g., hexane, toluene): The aromatic ring and ethyl group suggest that there will be some solubility in non-polar solvents.

IV. Experimental Workflow for Physical Characterization

The physical characterization of a chemical compound like this compound follows a systematic workflow to ensure accurate and reproducible data. The following diagram illustrates a typical process.

Physical Characterization Workflow cluster_0 Sample Handling & Preparation cluster_1 Instrumental Analysis cluster_2 Data Recording & Reporting SampleReception Sample Reception VisualInspection Visual Inspection (Color, Form) SampleReception->VisualInspection Initial Assessment SamplePrep Sample Preparation (Grinding, Drying) VisualInspection->SamplePrep Prepare for Analysis MeltingPoint Melting Point Determination SamplePrep->MeltingPoint SolubilityTest Solubility Testing SamplePrep->SolubilityTest RecordData Record Observations & Data MeltingPoint->RecordData SolubilityTest->RecordData GenerateReport Generate Technical Data Sheet RecordData->GenerateReport Final Documentation

Caption: Workflow for the physical characterization of a chemical compound.

V. Experimental Protocol: Melting Point Determination

The determination of the melting point is a fundamental technique for the characterization of a crystalline solid. The capillary method is a widely used and reliable technique.

Objective: To determine the melting point range of this compound.

Materials:

  • This compound sample

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.

    • The packed sample should be approximately 2-3 mm in height.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a moderate rate until the temperature is about 15-20°C below the expected melting point (approximately 50-55°C for this compound).

    • Decrease the heating rate to approximately 1-2°C per minute to ensure accurate determination.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid particle melts (the end of the melting range).

  • Data Recording:

    • Record the melting point as a range from the temperature of initial melting to the temperature of complete melting.

    • For high accuracy, perform the measurement in triplicate and report the average range.

Self-Validation: A pure compound will exhibit a sharp melting range. If the observed melting range is broad, it may indicate the presence of impurities. This protocol's reliance on a slow heating rate near the melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate and trustworthy measurement.

VI. Conclusion

This technical guide provides a comprehensive overview of the physical state and appearance of this compound, grounded in available scientific data. As a white to light yellow crystalline solid with a melting point in the range of 70-74°C, its fundamental physical properties are well-defined. While a comprehensive solubility profile from literature sources is currently lacking, this guide provides a framework for researchers to experimentally determine this crucial parameter. The provided experimental workflow and detailed protocol for melting point determination offer practical guidance for the accurate physical characterization of this compound, ensuring its effective and reliable use in research and development endeavors.

VII. References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • CHLOUNION PHARM. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. Retrieved from [Link]

Sources

Methodological & Application

Introduction: The Significance and Synthesis of a Versatile Cinnamate Ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of Ethyl 4-aminocinnamate

This compound (EAC) is a valuable organic compound characterized by an ethyl ester group and an amino group attached to a cinnamic acid backbone.[1] This bifunctional molecule serves as a critical intermediate in the synthesis of a wide range of organic molecules and materials. Its applications are diverse, ranging from its use as a UV-filtering agent in the skincare industry to a building block for compounds with potential therapeutic properties, including anti-inflammatory and anti-cancer effects.[1][2]

This application note provides a detailed, two-step protocol for the synthesis of this compound in a research laboratory setting. The chosen synthetic route begins with the esterification of 4-nitrocinnamic acid, followed by the selective reduction of the nitro group. This strategy is often preferred over the direct esterification of 4-aminocinnamic acid to prevent the basic amino group from interfering with the acid-catalyzed esterification process. The protocol is designed for researchers and scientists, with a focus on explaining the causality behind experimental choices, ensuring procedural safety, and providing methods for the validation of the final product.

Overall Synthetic Scheme

The synthesis is performed in two distinct stages:

  • Fischer-Speier Esterification: Conversion of 4-nitrocinnamic acid to Ethyl 4-nitrocinnamate.

  • Nitro Group Reduction: Conversion of Ethyl 4-nitrocinnamate to the target molecule, this compound, using a tin(II) chloride reduction.

Overall_Workflow Start 4-Nitrocinnamic Acid Intermediate Ethyl 4-nitrocinnamate Start->Intermediate Step 1: Esterification (Ethanol, H₂SO₄) Final This compound Intermediate->Final Step 2: Reduction (SnCl₂·2H₂O, HCl) Fischer_Esterification_Mechanism cluster_0 Fischer-Speier Esterification Mechanism RCOOH 4-Nitrocinnamic Acid Protonated_Acid Protonated Carbonyl (Activated) RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (from H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol EtOH Ethanol (Nucleophile) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Internal H⁺ Transfer Oxonium_Ion Oxonium Ion Proton_Transfer->Oxonium_Ion Protonated_Ester Protonated Ester Oxonium_Ion->Protonated_Ester - H₂O Water_Loss Loss of Water Final_Ester Ethyl 4-nitrocinnamate Protonated_Ester->Final_Ester - H⁺ H_plus_out H⁺ (Catalyst Regenerated)

Caption: Mechanism of acid-catalyzed esterification.
Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesEquivalentsCAS Number
4-Nitrocinnamic acid193.1610.0 g0.05181.0619-89-6
Ethanol (Absolute)46.07150 mL-Excess64-17-5
Sulfuric Acid (Conc.)98.085 mL-Catalytic7664-93-9

Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, stirring bar, standard glassware for workup, Buchner funnel.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask, add 10.0 g (0.0518 mol) of 4-nitrocinnamic acid and 150 mL of absolute ethanol.

  • Acid Addition: While stirring the suspension, slowly and carefully add 5 mL of concentrated sulfuric acid. Caution: This addition is exothermic. It is advisable to cool the flask in an ice bath during the addition.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the flask to cool to room temperature and then place it in an ice bath for 30 minutes. The product, Ethyl 4-nitrocinnamate, is less soluble in cold ethanol and will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold water to remove any remaining acid, followed by a wash with a small amount of cold ethanol to remove unreacted starting material.

  • Drying: Dry the resulting light-yellow solid in a vacuum oven or air dry. The expected melting point is 138-140°C.

Protocol 2: Synthesis of this compound (Final Product)

Principle and Mechanism

The reduction of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis. This protocol utilizes tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium (ethanol with concentrated HCl). Tin(II) is a mild and effective reducing agent for this purpose. [3]The mechanism involves a series of electron and proton transfers from the tin species to the nitrogen atom of the nitro group. [4][5]The nitro group is sequentially reduced to nitroso and hydroxylamine intermediates before yielding the final aniline derivative. [4][6]The reaction mixture is initially acidic, forming the ammonium salt of the product, which is then neutralized with a base during workup to liberate the free amine.

Nitro_Reduction_Mechanism cluster_1 Tin-Mediated Nitro Group Reduction ArNO2 Ethyl 4-nitrocinnamate (Ar-NO₂) ArNO Nitroso Intermediate (Ar-N=O) ArNO2->ArNO Reduction Step 1 SnCl2_H SnCl₂, H⁺ ArNHOH Hydroxylamine Intermediate (Ar-NHOH) ArNO->ArNHOH Reduction Step 2 ArNH3_plus Anilinium Salt (Ar-NH₃⁺) ArNHOH->ArNH3_plus Reduction Step 3 ArNH2 This compound (Ar-NH₂) ArNH3_plus->ArNH2 Neutralization Base Base (e.g., NaOH)

Sources

Application Note: A Validated RP-HPLC Method for Purity Determination of Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for Ethyl 4-aminocinnamate. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and a component in skincare formulations as a UV-filtering agent.[1][2] Ensuring its purity is critical for the safety and efficacy of the final products. The described isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, offering excellent selectivity and sensitivity. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[3][4][5]

Introduction

This compound (Figure 1) is an aromatic amine and a cinnamate ester with a molecular weight of 191.23 g/mol .[6] Its role as a precursor in drug synthesis and as a functional ingredient in consumer products necessitates a reliable analytical method to assess its purity and quantify any potential impurities.[2][7] High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[8]

This guide provides a comprehensive framework for the HPLC analysis of this compound, from method development rationale to a step-by-step validation protocol. The choices behind the chromatographic parameters are explained to provide a deeper understanding of the method's mechanics, ensuring it can be reliably reproduced and adapted by researchers and quality control analysts.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

HPLC Method Rationale and Parameters

The selection of chromatographic conditions is paramount for achieving a successful separation. A reversed-phase approach was chosen due to the moderately polar nature of this compound.

Stationary Phase: The Foundation of Separation

A C18 (octadecylsilyl) bonded silica column is the workhorse of reversed-phase chromatography and is well-suited for retaining aromatic compounds like this compound through hydrophobic interactions.[8] To ensure good peak shape for the basic amine group and compatibility with aqueous mobile phases, a column with modern bonding and end-capping technology is recommended.[9][10]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. This standard dimension offers a good balance between efficiency, resolution, and backpressure.

  • Pore Size: A pore size of ~100-120 Å is ideal for small molecules like the analyte (MW < 2000 Da).

Mobile Phase: Driving the Separation

The mobile phase composition dictates the retention and elution of the analyte.[11]

  • Organic Solvent: Acetonitrile is chosen over methanol due to its lower UV cutoff and viscosity, which results in lower backpressure and better detector sensitivity at low wavelengths.[12]

  • Aqueous Phase & pH Control: this compound has a predicted pKa of approximately 2.89, corresponding to the protonation of the aromatic amine.[1] To ensure the analyte is in a single, non-ionized form for consistent retention and sharp peaks, the mobile phase pH must be controlled well above this pKa. A phosphate buffer at pH 7.0 is selected. This pH keeps the primary amine neutral (R-NH2), enhancing its retention on the C18 column.

  • Composition: An isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 7.0) is employed. The optimal ratio must be determined experimentally but a starting point of 50:50 (v/v) is recommended.[13]

Detection

The conjugated system of the aromatic ring and the cinnamate structure results in strong UV absorbance. Based on data for structurally similar compounds like ethyl 4-aminobenzoate, a maximum absorbance is expected around 290-310 nm.[14][15] Therefore, a detection wavelength of 308 nm is selected to maximize sensitivity for the parent compound and potential related impurities.

System Operating Conditions

The final optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Instrument HPLC System with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 7.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 308 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Reagents and Materials
  • This compound Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

  • Orthophosphoric Acid (85%)

  • Potassium Hydroxide (KOH)

  • Water (HPLC Grade or Milli-Q)

Mobile Phase Preparation (1 L)
  • Buffer Preparation (pH 7.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water.[12][16] Adjust the pH to 7.0 ± 0.05 using a dilute solution of KOH.

  • Filtration: Filter the buffer solution through a 0.45 µm nylon membrane filter to remove particulates.[13]

  • Final Mobile Phase: Mix 500 mL of the filtered buffer with 500 mL of HPLC grade acetonitrile. Degas the final mixture for 10-15 minutes using sonication or vacuum degassing.[17]

Standard and Sample Preparation
  • Diluent: Use the mobile phase as the diluent for all solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose, as per ICH Q2(R1) guidelines.[5][18]

System Suitability

Before any validation run, the performance of the chromatographic system must be verified.[19][20]

  • Inject the Working Standard Solution (100 µg/mL) five times.

  • Calculate the parameters listed in the table below. The system is deemed suitable if all criteria are met.[21][22]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Procedure: Inject the diluent, a placebo solution (if applicable), a solution of known related substances, and a spiked sample solution.

  • Acceptance Criteria: The diluent and placebo must show no interfering peaks at the retention time of this compound. The peak for the analyte must be resolved from all known impurities (Resolution > 2.0).

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by applying the method to a sample with a known amount of analyte added.

  • Procedure: Spike a placebo or a sample of known purity with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-day Precision): Analyze six separate preparations of the sample solution (100 µg/mL) on the same day, with the same analyst and instrument. The %RSD of the purity results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: These can be determined based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Acceptance Criteria: The LOQ value should be experimentally verified by analyzing a sample at that concentration, demonstrating acceptable precision and accuracy.

Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters.

  • Procedure: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).

  • Acceptance Criteria: The system suitability parameters must still be met, and the purity results should not be significantly affected by these minor changes.

Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualization

The overall workflow for the purity analysis is depicted in the following diagram.

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust tool for determining the purity of this compound. The method is straightforward, utilizing common reagents and column chemistries, making it easily transferable to any modern analytical laboratory. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in both research and quality control environments, adhering to the stringent requirements of the pharmaceutical industry.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Shimadzu. (n.d.). Preparing the Mobile Phases.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LookChem. (n.d.). Cas 5048-82-8, this compound.
  • Crawford Scientific. (n.d.). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Nacalai Tesque, Inc. (n.d.). Preparation of mobile phase for HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks – Mobile Phase Preparation.
  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • Kawai, S., & Ohno, K. (1987). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 3(4), 353-356. [Link]

  • Welch Materials, Inc. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
  • GL Sciences Inc. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Bafeltowska, J., Cieplicka, M., & Warowna-Grzeskiewicz, M. (2004). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 27(13), 2141-2150. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Biosynth. (n.d.). This compound.
  • ChemicalBook. (2025). This compound.
  • Chromatography Online. (2014). System Suitability.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
  • Bafeltowska, J., et al. (2004). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF.
  • Wiley-VCH GmbH. (n.d.). This compound. SpectraBase. Retrieved from [Link]

  • Al-Lawati, H. A. J., et al. (2019). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal for Science, 26(1), 28-39.
  • ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate.
  • Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Chem-Impex International, Inc. (n.d.). Ethyl 4-aminobenzoate.
  • CHLOUNION PHARM. (n.d.). This compound Manufacturer CAS No.: 5048-82-8.
  • ResearchGate. (n.d.). 1.2.4. HPLC of amino acids as chloroformate derivatives.
  • ChemicalBook. (n.d.). This compound(5048-82-8) 1H NMR.

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Ethyl 4-aminocinnamate Scaffold

This compound is a privileged scaffold in medicinal chemistry and materials science. Its structure is characterized by three key reactive centers: a nucleophilic primary aromatic amine, an electrophilically activatable α,β-unsaturated ester, and an aromatic ring that can be functionalized. These features make it an exceptionally versatile starting material for the synthesis of a diverse array of novel derivatives.[1] Derivatives of cinnamic acid, the parent structure, are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3]

This guide provides an in-depth exploration of key synthetic transformations starting from this compound. It is designed not merely as a list of procedures, but as a technical manual grounded in mechanistic understanding, offering field-proven insights to empower researchers in their synthetic endeavors. Each protocol is structured to be a self-validating system, complete with justifications for procedural choices, expected outcomes, and troubleshooting guidance.

Core Synthetic Transformations & Protocols

The strategic derivatization of this compound can be approached by targeting its primary functional groups. This section details robust protocols for modifications at the amino group and the aromatic ring, transforming this simple building block into a library of complex molecules.

Workflow: Synthetic Routes from this compound

G cluster_start Starting Material cluster_amine Amino Group Derivatization cluster_ring Aromatic Ring Functionalization cluster_advanced Advanced Applications start This compound schiff Schiff Bases (Imines) start->schiff R-CHO H⁺ cat. amide N-Acyl Amides start->amide R-COCl Base diazonium Diazonium Salt start->diazonium NaNO₂ HCl, 0-5 °C bioactive Bioactive Molecules (Anticancer, Antimicrobial) schiff->bioactive amide->bioactive halide Aryl Halides diazonium->halide CuX (Sandmeyer) cross_coupling Cross-Coupling Products (e.g., Suzuki Coupling) halide->cross_coupling

Caption: Synthetic pathways originating from this compound.

Derivatization via the Amino Group

The primary amino group is the most nucleophilic site on the molecule, making it the initial target for a variety of transformations, including the formation of imines (Schiff bases) and amides.

Protocol 1: Synthesis of Schiff Base (Imine) Derivatives

Schiff base formation is a condensation reaction between a primary amine and an aldehyde or ketone.[4] These derivatives are of significant interest due to their wide range of biological activities, including anticancer and antimicrobial effects.[4][5][6] The reaction is an equilibrium process, and removal of the water byproduct is crucial for driving the reaction to completion.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common choice as it effectively dissolves both the amine and many aromatic aldehydes, while also being compatible with the reaction conditions.

  • Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is used to protonate the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine. The pH must be mildly acidic; strongly acidic conditions would protonate the amine, rendering it non-nucleophilic.

  • Water Removal: Refluxing with a Dean-Stark apparatus is the most effective method for physically removing water as it forms, thereby shifting the equilibrium towards the product according to Le Chatelier's principle.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq). Dissolve it in an appropriate volume of toluene or absolute ethanol.

  • Reagent Addition: Add the desired aromatic aldehyde (1.0-1.1 eq) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux. For toluene, this is approximately 110°C. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting amine on TLC), cool the mixture to room temperature. The product may precipitate upon cooling.

  • Isolation and Purification: If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane).

Data Presentation: Physicochemical Properties of Starting Material

PropertyValueSource(s)
CAS Number 5048-82-8[2][7][8][9]
Molecular Formula C₁₁H₁₃NO₂[2][7][8]
Molecular Weight 191.23 g/mol [2][7][8]
Appearance Light yellow crystalline solid[1]
Melting Point 70-74 °C[2][7]
Solubility Soluble in ethanol, dichloromethane, ethyl acetate; sparingly soluble in water.

Troubleshooting:

  • Low Yield/Incomplete Reaction: Ensure the solvent is anhydrous and that water is being effectively removed. A slight excess (1.1 eq) of the aldehyde can also help drive the reaction.

  • Product Decomposition: The imine bond is susceptible to hydrolysis. During work-up, use dry solvents and avoid prolonged exposure to aqueous or acidic conditions.

Visualization: Mechanism of Schiff Base Formation

Caption: Acid-catalyzed mechanism of Schiff base formation.

Protocol 2: Synthesis of N-Acyl Amide Derivatives

N-acylation of the amino group in this compound creates amide derivatives, which are a cornerstone of many pharmaceuticals. The direct reaction between a carboxylic acid and an amine is unfavorable due to acid-base chemistry. Therefore, the carboxylic acid must first be "activated," most commonly by converting it to an acyl chloride. The subsequent reaction with the amine is a nucleophilic acyl substitution.[10][11]

Causality of Experimental Choices:

  • Acyl Chloride: Acyl chlorides are highly electrophilic and react readily with nucleophiles like primary amines. They are typically prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Base: The reaction produces hydrogen chloride (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to scavenge this acid.[12][13] Without the base, the generated HCl would protonate the starting amine, rendering it unreactive.[11][13]

  • Temperature: The reaction is often initiated at 0°C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine, then allowed to warm to room temperature to ensure completion.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Cooling: Cool the reaction flask to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve the desired acyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any unreacted acyl chloride), and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization: Mechanism of N-Acylation

Caption: Nucleophilic acyl substitution mechanism for N-acylation.

Derivatization via the Aromatic Ring

To functionalize the aromatic ring, the amino group must first be transformed into a different functional group that can participate in subsequent reactions. The Sandmeyer reaction is a classic and powerful method for this purpose.

Protocol 3: Synthesis of Aryl Halides via the Sandmeyer Reaction

The Sandmeyer reaction converts a primary aromatic amine into an aryl halide (Cl, Br) or nitrile (CN) through the intermediacy of a diazonium salt.[14][15] This transformation is invaluable as it opens the door to a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Heck) that are not possible with the parent amine.

Causality of Experimental Choices:

  • Diazotization: The amine is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, HBr).[16][17] This step must be performed at low temperatures (0-5°C) because aryl diazonium salts are unstable and can decompose explosively at higher temperatures.[18]

  • Copper(I) Halide: The diazonium salt is then reacted with a copper(I) halide (CuCl or CuBr). The copper(I) salt is a catalyst that facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical, loss of nitrogen gas (a very stable leaving group), and subsequent halogen transfer.[14][19]

Detailed Step-by-Step Methodology:

Part A: Diazotization

  • Acidic Suspension: In a flask, suspend this compound (1.0 eq) in a mixture of concentrated HCl (or 48% HBr for bromination) (3.0 eq) and water.

  • Cooling: Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

  • Diazonium Salt Formation: Add the sodium nitrite solution dropwise to the cooled amine suspension. Crucially, maintain the temperature below 5°C throughout the addition. A clear solution of the diazonium salt should form. Stir at 0-5°C for an additional 30 minutes. Keep this solution cold for immediate use in the next step.

Part B: Sandmeyer Reaction (Halogenation)

  • Catalyst Preparation: In a separate, larger flask, dissolve copper(I) chloride (CuCl) or copper(I) bromide (CuBr) (1.2 eq) in the corresponding concentrated acid (HCl or HBr). Cool this solution to 0°C.

  • Displacement Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) halide solution.

  • Decomposition: After the addition is complete, allow the mixture to warm to room temperature, then gently heat it to 60°C. You will observe the evolution of nitrogen gas. Continue heating until gas evolution ceases (typically ~1 hour).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude aryl halide derivative by column chromatography on silica gel.

Visualization: Sandmeyer Reaction Workflow

G start Ar-NH₂ (this compound) diazotization Diazotization NaNO₂, HCl 0-5 °C diazonium Ar-N₂⁺Cl⁻ (Diazonium Salt) diazotization->diazonium sandmeyer Sandmeyer Reaction CuCl product Ar-Cl (Ethyl 4-chlorocinnamate) sandmeyer->product n2_gas N₂ Gas sandmeyer->n2_gas byproduct

Caption: Workflow for the conversion of an aryl amine to an aryl chloride.

Applications in Drug Discovery & Development

The derivatives synthesized from this compound have shown significant promise in various therapeutic areas.

  • Anticancer Activity: Schiff bases derived from aromatic amines have demonstrated potent cytotoxicity against cancer cell lines like HeLa and MCF-7.[4] Their mechanism often involves inducing apoptosis through pathways like caspase activation and the production of reactive oxygen species (ROS).[4][5] this compound itself is noted for its potential to inhibit cancer cell growth.[2]

  • Antimicrobial and Enzyme Inhibition: Amide derivatives of similar structures, such as ethyl 4-sulfonylaminobenzoates, have been identified as inhibitors of biotin carboxylase, an essential enzyme in bacterial fatty acid synthesis, indicating potential as a new class of antibiotics.[20] Furthermore, heterocyclic derivatives synthesized from ethyl 4-aminobenzoate, a close analog, have shown broad-spectrum antibacterial and antifungal activity.[3]

By leveraging the synthetic routes outlined in this guide, researchers can generate novel compound libraries based on the this compound scaffold for screening against a wide range of biological targets.

References

  • Synthesis, characterization, and anticancer activity of Schiff bases. (2020). Journal of Biomolecular Structure & Dynamics, 38(11), 3246-3259. [Link]

  • Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. (2020). RSC Advances. [Link]

  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]

  • Cas 5048-82-8, this compound. LookChem. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. (2018). Oriental Journal of Chemistry, 34(5). [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2019). Journal of the Iranian Chemical Society. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Synthesis, antioxidant activity of some novel schiff base derived from ethyl 4-aminobenzoate. (2019). Biochemical and Cellular Archives. [Link]

  • Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. (2020). Molecules. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • This compound | C11H13NO2 | CID 736317. PubChem. [Link]

  • This compound Manufacturer CAS No.: 5048-82-8. CHLOUNION PHARM. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. (2019). Molecules. [Link]

  • Diazotization Reaction Mechanism. BYJU'S. [Link]

  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 100-108. [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). (2010). Journal of the American Chemical Society. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • 14.4: Diazotization of Amines. Chemistry LibreTexts. [Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). ChemBioChem. [Link]

  • NOVEL ACYL DERIVATIVES OF N-(p-AMINOBENZOYL)-L- GLUTAMINE ENCAPSULATED IN POLYMERIC NANOCAPSULES WITH POTENTIAL ANTITUMORAL ACTIVITY. (2011). Cellulose Chemistry and Technology. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). Molecules. [Link]

  • Lec4 - Diazotization Reactions. YouTube. [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols: Ethyl 4-aminocinnamate in the Development of Photosensitive Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Ethyl 4-aminocinnamate in Photosensitive Polymer Innovation

This compound is a versatile organic compound that serves as a critical building block in the synthesis of photosensitive polymers. Its cinnamate group is the key to its photosensitivity, undergoing a [2+2] cycloaddition reaction upon exposure to ultraviolet (UV) light. This reaction creates crosslinks between polymer chains, rendering the exposed regions insoluble. This principle forms the basis of negative-tone photoresists, which are instrumental in various microfabrication techniques, including photolithography for the production of microelectronics and medical devices. The amino group in this compound provides a reactive site for incorporation into various polymer backbones, allowing for the tailored design of photosensitive materials with specific physical and chemical properties.

These application notes provide a comprehensive guide for researchers on the synthesis, characterization, and application of photosensitive polymers incorporating this compound. The protocols detailed below are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and troubleshoot their experiments effectively.

Core Mechanism: Photocrosslinking of Cinnamate Moieties

The functionality of photosensitive polymers based on this compound hinges on the photodimerization of the cinnamate groups. This reaction is a [2+2] cycloaddition, a photochemical process where two unsaturated molecules, in this case, the carbon-carbon double bonds of the cinnamate groups, react to form a cyclobutane ring.[1] This dimerization can occur between cinnamate groups on the same polymer chain (intramolecular) or on different polymer chains (intermolecular), with the latter leading to the formation of a crosslinked polymer network.

The process is typically initiated by UV irradiation, with wavelengths in the range of 280-360 nm being effective for inducing the cycloaddition.[2][3] The formation of the cyclobutane ring disrupts the conjugated system of the cinnamate group, leading to a decrease in UV absorbance at the characteristic wavelength of the cinnamate chromophore. This change in the UV-Vis spectrum can be used to monitor the kinetics of the photocrosslinking reaction.[2]

G cluster_reaction Photocrosslinking Mechanism Cinnamate_1 Polymer Chain 1 (with Cinnamate) Crosslinked_Polymer Crosslinked Polymer (Cyclobutane Ring) Cinnamate_1->Crosslinked_Polymer [2+2] Cycloaddition Cinnamate_2 Polymer Chain 2 (with Cinnamate) Cinnamate_2->Crosslinked_Polymer UV_Light UV Light (λ > 280 nm) UV_Light->Crosslinked_Polymer

Caption: Photocrosslinking of cinnamate-containing polymers via [2+2] cycloaddition upon UV irradiation.

Synthesis of a Photosensitive Copolymer: Poly(methyl methacrylate-co-ethyl 4-aminocinnamate)

This protocol describes the synthesis of a random copolymer of methyl methacrylate (MMA) and a methacrylate monomer functionalized with this compound. The free-radical polymerization is a robust and widely used method for synthesizing such copolymers.

Materials
  • Methyl methacrylate (MMA), inhibitor removed

  • This compound

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (DCM)

  • Basic alumina

Protocol

Part 1: Synthesis of the Methacrylate Monomer of this compound

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.

  • Addition of Methacryloyl Chloride: Cool the solution to 0°C in an ice bath. Add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Work-up: Filter the reaction mixture to remove the salt. Remove the THF from the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the methacrylate monomer. The product can be further purified by column chromatography on basic alumina if necessary.

Part 2: Free-Radical Copolymerization

  • Reaction Mixture: In a Schlenk flask, dissolve the synthesized methacrylate monomer of this compound (e.g., 0.2 molar ratio) and methyl methacrylate (e.g., 0.8 molar ratio) in anhydrous THF.

  • Initiator Addition: Add AIBN (typically 1-2 mol% with respect to the total monomer concentration) to the solution.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed flask in an oil bath preheated to 60-70°C and stir for 24-48 hours.

  • Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.

G cluster_synthesis Polymer Synthesis Workflow Monomer_Synthesis Monomer Synthesis: This compound + Methacryloyl chloride Copolymerization Free-Radical Copolymerization (with MMA) Monomer_Synthesis->Copolymerization Purification Precipitation & Purification Copolymerization->Purification Characterization Characterization (NMR, GPC, FTIR, TGA) Purification->Characterization

Caption: Workflow for the synthesis and characterization of the photosensitive copolymer.

Characterization of the Photosensitive Polymer

Thorough characterization is essential to ensure the synthesized polymer has the desired structure and properties for its application as a photoresist.

Technique Purpose Expected Observations
¹H NMR Spectroscopy To confirm the copolymer structure and determine the monomer incorporation ratio.Peaks corresponding to the protons of both MMA and the this compound methacrylate monomer units. The ratio of the integrated peak areas can be used to calculate the copolymer composition.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A unimodal distribution indicating a successful polymerization. Typical values for PDI in free-radical polymerization are between 1.5 and 2.5.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the copolymer.Characteristic peaks for the ester carbonyl groups, the aromatic ring, and the C=C double bond of the cinnamate group.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.A decomposition temperature (Td) that indicates the temperature at which the polymer starts to degrade.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).A single Tg value suggests a random copolymer, which is important for predictable film-forming properties.

Application Protocol: Photolithography using the Synthesized Photoresist

This protocol outlines the steps for using the synthesized poly(methyl methacrylate-co-ethyl 4-aminocinnamate) as a negative-tone photoresist.

Materials and Equipment
  • Synthesized photosensitive polymer

  • Propylene glycol monomethyl ether acetate (PGMEA) or a suitable solvent

  • Silicon wafers or other substrates

  • Spinner

  • Hotplate

  • UV light source (e.g., mercury lamp with a filter for >280 nm)

  • Photomask

  • Developer solution (e.g., a mixture of a good solvent and a poor solvent for the polymer, such as methyl isobutyl ketone (MIBK) and isopropanol (IPA))

  • Optical microscope or profilometer

Protocol
  • Substrate Cleaning: Thoroughly clean the silicon wafers using a standard cleaning procedure (e.g., piranha solution or RCA clean) to ensure good adhesion of the photoresist.

  • Photoresist Solution Preparation: Dissolve the synthesized polymer in PGMEA to a desired concentration (e.g., 10-20 wt%). Filter the solution through a 0.2 µm filter to remove any particulate matter.

  • Spin Coating: Dispense the photoresist solution onto the center of the silicon wafer. Spin coat at a specific speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds) to achieve the desired film thickness.[4][5][6]

  • Pre-bake: Bake the coated wafer on a hotplate at a temperature below the polymer's Tg (e.g., 80-100°C) for a specific time (e.g., 1-5 minutes) to remove the residual solvent.[7]

  • UV Exposure: Place the photomask in close contact with the photoresist-coated wafer. Expose the wafer to UV light for a predetermined time. The optimal exposure dose will depend on the intensity of the UV source and the photosensitivity of the polymer.

  • Post-Exposure Bake (PEB): (Optional but recommended) Bake the wafer on a hotplate at a temperature near the Tg (e.g., 100-120°C) for a short time (e.g., 1-2 minutes). This step can enhance the crosslinking reaction and improve pattern definition.

  • Development: Immerse the exposed wafer in the developer solution for a specific time (e.g., 30-60 seconds). The unexposed regions of the photoresist will dissolve, leaving the crosslinked, insoluble pattern on the wafer.

  • Rinsing and Drying: Rinse the wafer with a non-solvent (e.g., isopropanol) to stop the development process and then dry with a stream of nitrogen.

  • Pattern Characterization: Inspect the developed pattern using an optical microscope. The pattern resolution and feature size can be measured using a profilometer or a scanning electron microscope (SEM).

G cluster_photolithography Photolithography Workflow Substrate_Cleaning Substrate Cleaning Spin_Coating Spin Coating Photoresist Substrate_Cleaning->Spin_Coating Pre_Bake Pre-bake Spin_Coating->Pre_Bake UV_Exposure UV Exposure (with Photomask) Pre_Bake->UV_Exposure Post_Exposure_Bake Post-Exposure Bake (Optional) UV_Exposure->Post_Exposure_Bake Development Development Post_Exposure_Bake->Development Rinsing_Drying Rinsing & Drying Development->Rinsing_Drying Pattern_Characterization Pattern Characterization Rinsing_Drying->Pattern_Characterization

Caption: Step-by-step workflow for photolithography using a cinnamate-based photoresist.

Quantitative Data Summary

The following table provides a summary of typical quantitative data for photosensitive polymers based on cinnamate derivatives, as reported in the literature. These values can serve as a benchmark for researchers developing their own materials.

Parameter Typical Value Range Significance
Number-Average Molecular Weight (Mn) 10,000 - 50,000 g/mol Affects the mechanical properties and solubility of the polymer.
Polydispersity Index (PDI) 1.5 - 2.5Indicates the breadth of the molecular weight distribution.
Glass Transition Temperature (Tg) 100 - 150 °CInfluences the processing temperatures (pre-bake, PEB) and the thermal stability of the patterned features.
Photosensitivity (Dose to Gel) 10 - 100 mJ/cm²The minimum UV dose required to initiate crosslinking and render the film insoluble. A lower value indicates higher sensitivity.
Contrast (γ) 1.5 - 4.0A measure of the sharpness of the transition between the exposed and unexposed regions. A higher contrast value leads to better pattern resolution.

Troubleshooting

Problem Possible Cause Suggested Solution
Poor Adhesion of Photoresist Incomplete substrate cleaning; moisture on the substrate surface.Ensure thorough substrate cleaning; perform a dehydration bake immediately before spin coating.
Incomplete Development Insufficient exposure dose; underdeveloped.Increase the UV exposure time or intensity; increase the development time.
Pattern Lifting or Swelling Inappropriate developer composition; excessive development time.Optimize the developer solvent/non-solvent ratio; reduce the development time.
Low Resolution Diffraction effects; poor contact between mask and photoresist.Use a shorter wavelength UV source if possible; ensure good contact during exposure.

Conclusion

This compound is a valuable monomer for the development of advanced photosensitive polymers. By understanding the fundamental principles of photocrosslinking and following systematic synthesis and processing protocols, researchers can create novel materials with tailored properties for a wide range of applications in microfabrication and beyond. The detailed protocols and troubleshooting guide provided in these application notes are intended to facilitate the successful implementation of these materials in the laboratory.

References

  • Preparation and characteristics of photocrosslinkable hydrophilic polymer having cinnamate moiety. (1992). Journal of Applied Polymer Science.
  • Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters. (2013). ACS Macro Letters.
  • Photosensitive polymers with cinnamate units in the side chain : Synthesis, monomer reactivity ratios and photoreactivity. (2000). European Polymer Journal.
  • Electron-beam lithography of cinnamate polythiophene films: conductive nanorods for electronic applic
  • Cinnamate-based DNA photolithography. (2013).
  • Cinnamate-based DNA photolithography. HKUST Research Portal.
  • A Novel Photocrosslinkable Polyhedral Oligomeric Silsesquioxane and Its Nanocomposites with Poly(vinyl cinnamate). (2004).
  • Thermally Stable Photo-Crosslinking Polymers Bearing Cinnamate Groups for Liquid Crystal Alignment. (2011). Molecular Crystals and Liquid Crystals.
  • Photocrosslinkable natural polymers in tissue engineering. (2022). Frontiers in Bioengineering and Biotechnology.
  • Spin-co
  • Photosensitized reactions of cinnamate esters. (1966). The Journal of Physical Chemistry.
  • Synthesis of novel photosensitive polymers and copolymers containing cinnamic groups as pendant photoreactive functions. (2018).
  • Photosensitive Monomers and Polymers Derived from Glycidyl Cinnamate. (2004). Designed Monomers and Polymers.
  • Process procedure photoresist. Allresist.
  • Spin Coating of Photoresists. Engineering Research.
  • PHOTORESIST CO
  • Non traditional manufacturing processes (2). Chung-Ang University.
  • Research on Photolithography Technology and Photoresist Materials in Chip Manufacturing. (2023). Journal of Physics: Conference Series.
  • Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modific
  • Introduction to Photolithography. Harvard CNS.
  • Methods of controlled radical polymerization in the synthesis of functional polymers and macromolecular structures. (2022). Russian Chemical Reviews.
  • Polymer Chemistry. CORE.
  • Synthesis of novel photosensitive polymers and copolymers containing cinnamic groups as pendant photoreactive functions. ISC E-journals.
  • PHOTOSENSITIZED PROCESSES IN POLYMER CHEMISTRY: A REVIEW. (1968). Photochemistry and Photobiology.
  • Synthesis of poly(ethyl acrylate) by single electron transfer-degenerative chain transfer living radical polymerization in water catalyzed by Na2S2O4. (2013). Journal of Polymer Science Part A: Polymer Chemistry.
  • Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. (2012).
  • Synthesis of poly[2-(dimethylamino)ethyl methacrylate] grafting from cellulose nanocrystals for DNA complexation employing a 3D-twisted cross-sectional microchannel microfluidic device. (2024). International Journal of Biological Macromolecules.
  • Synthesis of a Biodegradable Polymer of Poly (Sodium Alginate/Ethyl Acryl

Sources

Application of Ethyl 4-aminocinnamate in Drug Delivery Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Ethyl 4-aminocinnamate in Advanced Drug Delivery

This compound, a derivative of cinnamic acid, is emerging as a highly versatile building block in the rational design of sophisticated drug delivery systems.[1][2] Its unique chemical architecture, featuring a primary amine, an ethyl ester, and a photoreactive cinnamoyl group, offers a trifecta of functionalities for creating stimuli-responsive and targeted drug carriers.[2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in photocrosslinkable hydrogels, as a cleavable linker in prodrugs, and in the formulation of polymeric nanoparticles.

The primary amine serves as a versatile handle for conjugation to polymers or drug molecules. The ethyl ester can be hydrolyzed under specific physiological conditions, offering a potential drug release mechanism. Most notably, the cinnamate moiety can undergo [2+2] cycloaddition upon exposure to UV light, enabling the formation of crosslinked networks, a property that is ingeniously exploited in the fabrication of drug-eluting hydrogels and stable nanoparticles.[3][4]

Core Applications and Methodologies

The multifaceted nature of this compound allows for its integration into various drug delivery platforms. Here, we delve into the core applications and provide foundational protocols for their laboratory-scale implementation.

Photocrosslinkable Hydrogels for Controlled Release

Stimuli-responsive hydrogels are at the forefront of controlled drug delivery, and this compound provides a powerful tool for their fabrication.[5][6] The cinnamate groups can be appended to a polymer backbone, which can then be crosslinked into a hydrogel network using UV irradiation. The density of this network, which dictates the drug release rate, can be precisely controlled by modulating the UV exposure time and the concentration of the cinnamate-functionalized polymer.[4]

G cluster_0 Step 1: Polymer Functionalization cluster_1 Step 2: Hydrogel Formulation cluster_2 Step 3: Photocrosslinking cluster_3 Step 4: Drug Release A Polymer with Pendant Reactive Groups (e.g., -OH, -NH2) C Functionalized Polymer with Cinnamate Moieties A->C Coupling Reaction B This compound B->C D Functionalized Polymer G Homogeneous Solution D->G E Drug Molecule E->G F Photoinitiator (Optional) F->G H UV Irradiation (λ > 260 nm) G->H I Crosslinked Hydrogel with Entrapped Drug H->I J Physiological Environment I->J K Sustained Drug Release J->K

Caption: Workflow for photocrosslinkable hydrogel drug delivery system.

This protocol describes the functionalization of dextran, a biocompatible polysaccharide, with this compound and the subsequent formation of a photocrosslinked hydrogel.

Materials:

  • Dextran (Mw 40,000 g/mol )

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Drug of interest (e.g., Doxorubicin)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV lamp (365 nm)

Procedure:

  • Synthesis of Cinnamate-Functionalized Dextran: a. Dissolve Dextran (1 g) in anhydrous DMSO (20 mL) in a round-bottom flask. b. Add this compound (0.5 g), DCC (0.6 g), and DMAP (0.1 g). c. Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere. d. Precipitate the product by adding the reaction mixture dropwise to excess cold ethanol. e. Filter and wash the precipitate with ethanol and then diethyl ether. f. Dry the functionalized polymer under vacuum. g. Characterize the product using ¹H NMR and FTIR spectroscopy to confirm the presence of cinnamate groups.

  • Hydrogel Formulation and Drug Loading: a. Dissolve the cinnamate-functionalized dextran (100 mg) in PBS (1 mL). b. Add the drug of interest (e.g., 10 mg Doxorubicin) and the photoinitiator (1 mg Irgacure 2959) to the polymer solution. c. Vortex the mixture until a homogeneous solution is obtained.

  • Photocrosslinking: a. Cast the solution into a mold (e.g., a PDMS mold). b. Expose the solution to UV light (365 nm) for a predetermined time (e.g., 5-15 minutes) to form the hydrogel. The duration of UV exposure will influence the crosslinking density.

  • Characterization and Drug Release Study: a. Characterize the hydrogel's swelling behavior, mechanical properties, and morphology (using SEM). b. To study drug release, place the drug-loaded hydrogel in a known volume of PBS at 37°C. At specific time intervals, withdraw aliquots of the release medium and measure the drug concentration using UV-Vis spectroscopy or HPLC.

Quantitative Data Summary:

ParameterDescriptionTypical Values
Degree of Substitution Moles of cinnamate per mole of dextran repeating unit0.1 - 0.5
Swelling Ratio (Weight of swollen hydrogel - Weight of dry hydrogel) / Weight of dry hydrogel200% - 800%
Drug Loading Efficiency (Mass of drug in hydrogel / Initial mass of drug) x 100%70% - 95%
Release Half-life (t½) Time for 50% of the encapsulated drug to be released12 - 72 hours
This compound as a Cleavable Linker in Prodrugs

The ester linkage in this compound can be susceptible to hydrolysis by esterases, which are often overexpressed in tumor tissues. This provides a mechanism for targeted drug release. By conjugating a drug to a polymer or another carrier molecule via a linker derived from this compound, a prodrug can be created that remains inactive in circulation and releases the active drug at the target site.[7][8]

G cluster_0 Prodrug Design cluster_1 Systemic Circulation cluster_2 Target Site (e.g., Tumor) A Polymer/Carrier B This compound Linker A->B C Drug Molecule B->C D Polymer-Linker-Drug Conjugate (Prodrug) C->D E Stable Prodrug D->E F Enzymatic (Esterase) or pH-mediated Cleavage E->F G Released Active Drug F->G H Polymer-Linker Byproduct F->H

Caption: Prodrug activation via a cleavable cinnamate linker.

This protocol outlines the synthesis of a model prodrug by conjugating the anticancer drug Methotrexate (MTX) to a carrier via an this compound-derived linker.

Materials:

  • Methotrexate (MTX)

  • This compound

  • Poly(ethylene glycol) with a terminal carboxyl group (PEG-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Activation of PEG-COOH: a. Dissolve PEG-COOH (1 equivalent) in anhydrous DCM. b. Add EDC (1.2 equivalents) and NHS (1.2 equivalents). c. Stir the reaction at room temperature for 4 hours to form the NHS-activated PEG.

  • Conjugation of this compound to PEG: a. Dissolve the NHS-activated PEG in anhydrous DMF. b. Add this compound (1.5 equivalents) and TEA (2 equivalents). c. Stir the mixture at room temperature for 24 hours. d. Purify the PEG-cinnamate conjugate by dialysis against deionized water.

  • Conjugation of Methotrexate: a. The ester group of the PEG-cinnamate can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be activated with EDC/NHS. b. React the activated PEG-cinnamate with the amino group of Methotrexate to form the final conjugate. c. Purify the final product by dialysis.

  • Characterization and Cleavage Study: a. Confirm the structure of the conjugate using ¹H NMR and size exclusion chromatography (SEC). b. To study the cleavage of the linker, incubate the conjugate in a buffer containing esterase (e.g., porcine liver esterase) at 37°C. c. Monitor the release of MTX over time using HPLC.

Polymeric Nanoparticles for Targeted Delivery

The photoreactive nature of the cinnamate group can be harnessed to stabilize polymeric nanoparticles.[9] Polymers functionalized with this compound can self-assemble into nanoparticles in an aqueous environment. Subsequent UV irradiation crosslinks the polymer chains within the nanoparticles, enhancing their stability and providing a sustained-release matrix for encapsulated drugs.[10][11]

G cluster_0 Step 1: Preparation of Functionalized Polymer cluster_1 Step 2: Nanoparticle Self-Assembly & Drug Encapsulation cluster_2 Step 3: Photocrosslinking for Stabilization A Amphiphilic Block Copolymer C Cinnamate-Functionalized Amphiphilic Polymer A->C Conjugation B This compound B->C D Functionalized Polymer F Aqueous Solution D->F E Hydrophobic Drug E->F G Self-Assembled Nanoparticles with Encapsulated Drug F->G Nanoprecipitation/Dialysis H UV Irradiation G->H I Stable, Crosslinked Nanoparticles H->I

Caption: Fabrication of photocrosslinked polymeric nanoparticles.

This protocol describes the synthesis of an amphiphilic block copolymer functionalized with this compound and its use in forming stable, drug-loaded nanoparticles.

Materials:

  • Amphiphilic block copolymer (e.g., Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) with a terminal amine, PLGA-b-PEG-NH₂)

  • This compound

  • EDC, NHS

  • Hydrophobic drug (e.g., Paclitaxel)

  • Tetrahydrofuran (THF)

  • Deionized water

  • UV lamp (365 nm)

Procedure:

  • Synthesis of Cinnamate-Functionalized PLGA-b-PEG: a. The carboxylic acid of a modified cinnamate (hydrolyzed ethyl ester) is activated with EDC/NHS. b. This is then reacted with the terminal amine of PLGA-b-PEG-NH₂ to form the cinnamate-functionalized polymer. c. Purify the polymer by precipitation in a non-solvent.

  • Nanoparticle Formulation by Nanoprecipitation: a. Dissolve the cinnamate-functionalized polymer (50 mg) and the hydrophobic drug (5 mg) in THF (2 mL). b. Add this organic solution dropwise to deionized water (10 mL) under vigorous stirring. c. Stir the resulting nano-suspension overnight to allow for the evaporation of THF.

  • Photocrosslinking: a. Transfer the nanoparticle suspension to a quartz cuvette. b. Irradiate the suspension with UV light (365 nm) for 10-20 minutes while stirring.

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Visualize the nanoparticle morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). c. Quantify the drug encapsulation efficiency using HPLC after dissolving the nanoparticles in a suitable organic solvent.

Characterization Data Summary:

Characterization TechniqueParameter MeasuredTypical Results
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI), Zeta Potential100-250 nm, < 0.2, -15 to -30 mV
Electron Microscopy (SEM/TEM) Morphology, Size, and Surface TopographySpherical, uniform particles
High-Performance Liquid Chromatography (HPLC) Drug Loading and Encapsulation Efficiency75% - 90% encapsulation
¹H NMR Spectroscopy Confirmation of Polymer FunctionalizationCharacteristic peaks of cinnamate protons
FTIR Spectroscopy Confirmation of Chemical BondsStretching vibrations of ester and amide bonds

Biocompatibility and Degradation Considerations

A critical aspect of any drug delivery system is its biocompatibility and degradation profile.[12][13] While this compound itself is a small molecule, its incorporation into a larger polymeric system necessitates a thorough evaluation of the final formulation. Cinnamic acid and its derivatives are generally considered to have low toxicity. However, comprehensive in vitro and in vivo studies are essential to validate the safety of any new drug delivery system.[14]

The degradation of cinnamate-based polymers can occur through the hydrolysis of ester bonds in the polymer backbone or the linker.[14] The degradation rate can be tailored by altering the polymer composition and crosslinking density.[3]

Conclusion and Future Perspectives

This compound stands out as a promising and versatile molecule for the development of next-generation drug delivery systems. Its unique combination of functionalities allows for the creation of "smart" carriers that can release their therapeutic payload in a controlled and targeted manner. The protocols and conceptual frameworks provided in this guide serve as a starting point for researchers to explore the full potential of this remarkable compound. Future research will likely focus on the development of multi-responsive systems that can react to a combination of stimuli (e.g., pH and light) and the in vivo evaluation of these systems for various therapeutic applications, including cancer therapy and regenerative medicine.

References

  • CN115368239B - Synthesis and pharmaceutical application of a cinnamate derivative - Google P
  • Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters - PMC. (URL: [Link])

  • Photocrosslinkable biodegradable responsive hydrogels as drug delivery systems - PubMed. (URL: [Link])

  • Photo-crosslinkable hydrogel and its biological applications - ResearchG
  • Top 23 Recent Patents on Drug Delivery & Formulation papers published in 2020. (URL: not available)
  • Design, In Silico, and In vitro Evaluation of Polymer-Based Drug Conjugates Incorporated with Derivative of Cinnamic Acid, Zidovudine, and 4-Aminosalicylic Acid against Pseudo-HIV-1 - ResearchGate. (URL: [Link])

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (URL: [Link])

  • Recent Patents on Drug Delivery & Formulation - Semantic Scholar. (URL: [Link])

  • Recent advances in photo-crosslinkable hydrogels for biomedical applications - PubMed. (URL: [Link])

  • This compound Manufacturer CAS No.: 5048-82-8 - CHLOUNION PHARM. (URL: [Link])

  • Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters - PMC - NIH. (URL: [Link])

  • A Review on Recent patents on Fast Dissolving Drug Delivery System. (URL: not available)
  • Biodegradable Polymers in Drug Delivery: A Detailed Review - Asian Journal of Pharmaceutical Research. (URL: [Link])

  • Polymer Nanoparticles: Synthesis and Applications - PMC - NIH. (URL: [Link])

  • Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC. (URL: [Link])

  • Light responsive hydrogels for controlled drug delivery - PMC - NIH. (URL: [Link])

  • Publications & Patents - GUPTA LAB @ SJU. (URL: [Link])

  • Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters | Request PDF - ResearchGate. (URL: [Link])

  • Methods for the Preparation and Manufacture of Polymeric Nanoparticles - ResearchGate. (URL: [Link])

  • Polymer-drug Conjugates: Design Principles, Emerging Synthetic Strategies and Clinical Overview - AMiner. (URL: [Link])

  • Biocompatibility and drug delivery systems - Chemical Science (RSC Publishing). (URL: [Link])

  • This compound | C11H13NO2 | CID 736317 - PubChem - NIH. (URL: [Link])

  • Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed. (URL: [Link])

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC - NIH. (URL: [Link])

  • In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery - PubMed. (URL: [Link])

  • Recent advances in photo-crosslinkable hydrogels for biomedical applications - Semantic Scholar. (URL: [Link])

  • Lecture 05: Synthesis Of Polymeric Nanoparticles - YouTube. (URL: [Link])

  • Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications - MDPI. (URL: [Link])

  • Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects - PMC. (URL: [Link])

  • Ethyl 4-isothiocyanatobutanoate--antiproliferative Activity in Vitro and in Vivo - PubMed. (URL: [Link])

  • Physicochemical properties and drug-release mechanisms of dual-release bilayer tablet containing mirabegron and fesoterodine fumarate - Dove Medical Press. (URL: [Link])

Sources

Application Notes & Protocols: Ethyl 4-aminocinnamate for UV-Mediated Hydrogel Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Controlled Hydrogel Networks

Hydrogels, with their three-dimensional networks of hydrophilic polymers, are at the forefront of biomedical innovation, offering unparalleled potential in drug delivery, tissue engineering, and regenerative medicine.[1][2] The transition of a polymer solution into a stable, functional hydrogel is governed by crosslinking—the process of forming bonds that link polymer chains together.[3] While various crosslinking methods exist, photocrosslinking stands out for its ability to provide precise spatiotemporal control; the gelation occurs only when and where light is applied.[1][4]

This document provides a detailed guide to using Ethyl 4-aminocinnamate (EAC), a derivative of cinnamic acid, as a photosensitive crosslinking agent. Upon exposure to ultraviolet (UV) light, the cinnamate moiety undergoes a dimerization reaction, forming stable cyclobutane rings that covalently link polymer chains.[5] This mechanism offers a bio-friendly and highly controllable method for hydrogel fabrication, free from potentially cytotoxic chemical initiators or catalysts.[5][6] We will explore the underlying mechanism, provide protocols for polymer modification and hydrogel fabrication, and detail essential characterization techniques for researchers, scientists, and drug development professionals.

Mechanism of EAC-Mediated Photocrosslinking

The functionality of EAC as a photocrosslinker is rooted in the [2+2] cycloaddition reaction of the cinnamate group. When exposed to long-wave UV light (typically 300-365 nm), the carbon-carbon double bond in the acrylate portion of one cinnamate group aligns with that of a neighboring one, leading to the formation of a cyclobutane ring. This reaction creates a covalent bond between two polymer chains, resulting in a stable hydrogel network.[5]

A significant advantage of this chemistry is its potential for reversibility. Exposure to short-wave UV light (typically <260 nm) can induce photocleavage, breaking the cyclobutane ring and reverting the crosslinks.[5] This "on-demand" degradation provides an additional layer of control for applications requiring triggered dissolution or drug release.

Caption: Mechanism of EAC photocrosslinking via [2+2] cycloaddition.

Core Advantages of the EAC Crosslinking System

  • Biocompatibility: The crosslinking reaction proceeds without the need for small-molecule photoinitiators, which can have cytotoxic side effects.[6] The primary components—a modified biopolymer and light—are generally well-tolerated in biological systems.[5][7]

  • Spatiotemporal Control: Gelation is confined to areas exposed to UV light, enabling the fabrication of hydrogels with complex micro-patterns and gradients, which is critical for advanced tissue engineering scaffolds.

  • Tunable Properties: The mechanical strength, swelling ratio, and degradation rate of the hydrogel can be precisely tuned by adjusting the polymer concentration, degree of EAC modification, and the duration and intensity of UV exposure.[5]

  • Mild Reaction Conditions: The crosslinking process occurs rapidly at physiological temperature and pH, making it suitable for encapsulating sensitive biologics and living cells.

Protocol I: Synthesis of EAC-Modified Hyaluronic Acid (HA-EAC)

This protocol details the covalent attachment of this compound to a hyaluronic acid (HA) backbone using carbodiimide chemistry.

Causality: We use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) to activate the carboxylic acid groups on the HA backbone. The activated esters then react efficiently with the primary amine of EAC to form a stable amide bond. This is a widely used and reliable method for modifying biopolymers.[8][9]

Caption: Workflow for the synthesis and purification of HA-EAC.

Materials and Reagents

ReagentSupplierPurpose
Hyaluronic Acid (HA)e.g., Sigma-AldrichPolymer Backbone
This compound (EAC)e.g., BiosynthPhotosensitive Moiety
MES Buffer (0.1 M, pH 5.5)In-house preparationReaction Buffer
EDCe.g., Thermo FisherCarbodiimide Activator
NHSe.g., Thermo FisherStabilizes Activated Ester
Dialysis Tubing (MWCO 3.5 kDa)e.g., Spectrum LabsPurification
Deuterium Oxide (D₂O)e.g., Cambridge IsotopeNMR Solvent

Step-by-Step Procedure

  • Dissolution: Dissolve 1.0 g of HA in 100 mL of 0.1 M MES buffer (pH 5.5) in a glass beaker with a magnetic stirrer. Allow it to dissolve completely overnight at room temperature.

  • Activation: Add a 5-fold molar excess of EDC and NHS relative to the HA carboxyl groups. For example, for 1.0 g of HA (~2.5 mmol of disaccharide repeat units), add ~12.5 mmol of EDC and ~12.5 mmol of NHS. Stir for 30 minutes at room temperature to activate the carboxyl groups.

  • Coupling: Dissolve a 5-fold molar excess of EAC (~12.5 mmol) in a minimal amount of DMSO or ethanol and add it dropwise to the activated HA solution.

  • Reaction: Cover the beaker with aluminum foil to protect it from light and allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Purification:

    • Transfer the reaction mixture to a 3.5 kDa MWCO dialysis tube.

    • Dialyze against 5 L of 0.1 M NaCl solution for 24 hours, changing the solution 3 times.

    • Dialyze against 5 L of deionized water for 48 hours, changing the water 4-5 times to remove all salts and unreacted reagents.

  • Isolation: Freeze the purified solution at -80°C and then lyophilize (freeze-dry) for 48-72 hours to obtain a white, fluffy solid product (HA-EAC). Store the product at 4°C, protected from light.

  • Characterization (Self-Validation): Confirm the successful conjugation of EAC to HA using ¹H NMR spectroscopy (new aromatic peaks from EAC) and FTIR spectroscopy (new amide bond peaks).

Protocol II: Fabrication and Characterization of HA-EAC Hydrogels

This section covers the photocrosslinking of the synthesized HA-EAC polymer and the subsequent characterization of the resulting hydrogel.

Caption: Workflow for hydrogel fabrication and characterization.

A. Hydrogel Fabrication

  • Preparation: Prepare a 2% (w/v) precursor solution by dissolving the lyophilized HA-EAC in sterile phosphate-buffered saline (PBS, pH 7.4). Mix gently overnight at 4°C to ensure complete dissolution.

  • Molding: Pipette the precursor solution into a desired mold (e.g., a PDMS mold to create discs of 5 mm diameter and 1 mm height).

  • Crosslinking: Expose the solution to a UV light source (e.g., an Omnicure S2000) with a 365 nm filter at a specific intensity (e.g., 10 mW/cm²) for a defined period (e.g., 30-120 seconds). The gel should form within this time.

B. Hydrogel Characterization (Self-Validation)

The following characterization steps are crucial to validate the properties of the fabricated hydrogel.

1. Swelling Behavior

  • Protocol:

    • Measure the initial weight of the crosslinked hydrogel (Wᵢ).

    • Immerse the hydrogel in PBS (pH 7.4) at 37°C.

    • At various time points, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Wₛ).

    • Continue until the weight remains constant, indicating equilibrium swelling.[10]

    • Lyophilize the swollen hydrogel to obtain the dry weight (W𝒹).

  • Calculation: Equilibrium Swelling Ratio (ESR) = (Wₛ - W𝒹) / W𝒹.

  • Insight: A lower ESR typically indicates a higher crosslinking density.[11]

2. Mechanical Properties (Rheology)

  • Protocol:

    • Use a rheometer with a parallel plate geometry (e.g., 8 mm).

    • Place a hydrogel disc on the bottom plate and lower the top plate to make contact.

    • Perform an oscillatory frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) within the linear viscoelastic region.

  • Data: Record the storage modulus (G') and loss modulus (G'').

  • Insight: G' represents the elastic component (stiffness) of the hydrogel. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.[12][13]

3. Network Structure (SEM)

  • Protocol:

    • Swell the hydrogel to equilibrium in deionized water.

    • Flash-freeze the sample in liquid nitrogen.[10]

    • Lyophilize the frozen sample to preserve its porous structure.

    • Mount the dry sample on an SEM stub, sputter-coat with gold, and image.

  • Insight: SEM images will reveal the internal porous architecture of the hydrogel network, which is crucial for nutrient transport and cell migration in tissue engineering applications.

4. In Vitro Biocompatibility

  • Protocol (Cell Encapsulation & Viability):

    • Resuspend cells (e.g., human dermal fibroblasts) in the sterile HA-EAC precursor solution at a density of 1 x 10⁶ cells/mL.

    • Pipette 20 µL droplets of the cell-laden solution and crosslink as described above.

    • Culture the cell-laden hydrogels in appropriate growth media.

    • After 24 hours, assess cell viability using a Live/Dead viability/cytotoxicity kit (e.g., from Thermo Fisher) and fluorescence microscopy.

  • Insight: High cell viability (>85%) immediately after encapsulation demonstrates that the crosslinking process is cytocompatible.[6][14]

Data Summary Table

UV Exposure (s)EAC Content (mol%)Swelling Ratio (ESR)Storage Modulus G' (Pa)Pore Size (µm)Cell Viability (%)
301025 ± 2500 ± 5050-70>90%
601018 ± 1.51200 ± 10030-50>90%
602012 ± 12500 ± 20015-30>85%

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Hydrogel does not form or is too weak Insufficient EAC modification. Low polymer concentration. Insufficient UV exposure (time or intensity).Verify EAC conjugation via NMR. Increase polymer concentration (e.g., from 2% to 4% w/v). Increase UV exposure time or use a higher intensity lamp.
Low Cell Viability Post-Encapsulation UV intensity is too high, causing cell damage. Precursor solution is not isotonic. Prolonged exposure of cells to the precursor solution before crosslinking.Reduce UV intensity and/or exposure time. Ensure the precursor solution is prepared in a sterile, isotonic buffer like PBS. Work quickly during the cell mixing and encapsulation steps.
High Variability in Swelling/Mechanical Data Inconsistent hydrogel size/shape. Incomplete crosslinking in the center of the gel.Use a well-defined mold for consistent sample geometry. Ensure the UV light penetrates the entire sample; consider flipping the sample and exposing the other side.

References

  • Lai, J. Y. (2010). Biocompatibility of chemically cross-linked gelatin hydrogels for ophthalmic use. PubMed.
  • Bajo, S. K., & Peppas, N. A. (2017). Therapeutic applications of hydrogels in oral drug delivery. PMC - NIH.
  • Caló, E., & Khutoryanskiy, V. V. (2015). Characterization of the Cross-Linked Structure of Hydrogels.
  • Bashir, S., et al. (2017).
  • Matinong, A. M., et al. (2024). Advances in Hydrogel-Based Drug Delivery Systems. MDPI.
  • S. V., S., et al. (2021). Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management. PMC - NIH.
  • Hosseini, V., et al. (2024). Development of Human Derived Photocrosslinkable Gelatin Hydrogels for Tissue Engineering. PMC - NIH.
  • Glassman, M. J., & Olsen, B. D. (2022).
  • Skardal, A., et al. (2010). Photocrosslinkable Hyaluronan-Gelatin Hydrogels for Two-Step Bioprinting. PMC - NIH.
  • Dimatteo, R., et al. (2018).
  • Chai, Q., et al. (2017). Hydrogels and Their Applications in Targeted Drug Delivery. PMC - PubMed Central.
  • Zant, Z., et al. (2025). Biocompatible Interpenetrating Network Hydrogels with Dually Cross-Linked Polyol. NIH.
  • Rouillard, A. D., et al. (2011). Methods for photocrosslinking alginate hydrogel scaffolds with high cell viability. PubMed.
  • Zhang, Y., et al. (2006).
  • Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. Scientific & Academic Publishing.
  • Tan, H., et al. (2009). Rheological Characterization of in situ Crosslinkable Hydrogels Formulated from Oxidized Dextran and N-Carboxyethyl Chitosan. PMC - NIH.
  • Aimetti, A. A., et al. (2009). Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition. PubMed.
  • Abdulghani, S., & Almhdawi, M. K. (2023).

Sources

Application Note: Protocols for the Selective Reduction of Ethyl 4-Nitrocinnamate to Ethyl 4-Aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a critical route to arylamines, which are key building blocks for pharmaceuticals, dyes, and advanced materials. Ethyl 4-aminocinnamate, the product of reducing ethyl 4-nitrocinnamate, serves as a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] This application note provides a detailed guide for this reduction, presenting two robust and validated protocols: catalytic hydrogenation using Palladium on Carbon (Pd/C) and a classic metal-mediated reduction using Tin(II) Chloride (SnCl₂). The document offers in-depth, step-by-step methodologies, explains the chemical principles behind the experimental choices, and includes comprehensive safety information to ensure procedural integrity and laboratory safety.

Introduction: The Synthetic Importance of Arylamines

The conversion of a nitro group to an amine is one of the most reliable and frequently employed reactions in synthetic organic chemistry.[3] The resulting aromatic amines are precursors to a vast array of functional groups and are integral components of numerous biologically active molecules. This compound, for instance, is a structural motif found in compounds investigated for their potential therapeutic properties, including anti-inflammatory and anti-cancer effects.[1]

The choice of reduction method is critical and depends on factors such as substrate sensitivity, functional group tolerance, scalability, and available equipment. While catalytic hydrogenation is often the method of choice for its high efficiency and clean reaction profile[4][5], classical methods using dissolving metals or metal salts like Tin(II) Chloride remain indispensable, particularly when other reducible functional groups are present or when high-pressure hydrogenation equipment is unavailable.[4][6] This guide provides the necessary detail for researchers to successfully perform this transformation using either a modern or a classical approach.

Reaction Overview and Mechanism

The fundamental transformation is the reduction of the nitro group (-NO₂) on the aromatic ring to an amino group (-NH₂), requiring a total of six electrons and six protons.

Reaction_Scheme cluster_reactants Reactant cluster_products Product reactant Ethyl 4-nitrocinnamate reactant_img reagents [Reducing Agent] (e.g., H₂/Pd-C or SnCl₂/HCl) reactant_img->reagents product This compound product_img reagents->product_img

Caption: General scheme for the reduction of ethyl 4-nitrocinnamate.

Mechanism Rationale: The reduction of a nitro group does not occur in a single step. It proceeds through a series of intermediates. While the exact pathway can vary with the reducing agent, a generally accepted sequence involves the nitro group being reduced first to a nitroso (-NO) group, then to a hydroxylamine (-NHOH) group, and finally to the amine (-NH₂).[7][8]

mechanism A Ar-NO₂ (Nitro) B Ar-NO (Nitroso) A->B +2e⁻, +2H⁺ C Ar-NHOH (Hydroxylamine) B->C +2e⁻, +2H⁺ D Ar-NH₂ (Amine) C->D +2e⁻, +2H⁺

Caption: Stepwise reduction pathway from nitro to amine.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Principle: Catalytic hydrogenation is a heterogeneous catalytic process where molecular hydrogen (H₂) is used as the reductant. Palladium on Carbon (Pd/C) is an excellent catalyst because palladium metal has a high affinity for adsorbing hydrogen gas, effectively activating it for addition to the nitro group.[4] This method is highly efficient, often proceeds under mild conditions (room temperature, atmospheric pressure), and the work-up is straightforward as the catalyst is simply filtered off.[9]

Materials and Equipment

  • Reagents: Ethyl 4-nitrocinnamate, 10% Palladium on Carbon (Pd/C), Ethanol (or Ethyl Acetate), Celite®.

  • Equipment: Round-bottom flask, magnetic stirrer, hydrogen balloon, vacuum line/inert gas manifold, filtration apparatus (Büchner funnel or similar), rotary evaporator.

Detailed Step-by-Step Protocol

  • Preparation: In a round-bottom flask, dissolve ethyl 4-nitrocinnamate (1.0 eq) in a suitable solvent like ethanol or ethyl acetate (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: Adding the catalyst under inert gas is a critical safety step, as dry Pd/C can be pyrophoric and may ignite flammable solvents in the presence of air.[9]

  • Hydrogenation: Seal the flask and carefully replace the inert atmosphere with hydrogen. This is typically done by evacuating the flask and backfilling with hydrogen from a balloon, repeating this cycle 3-4 times to ensure the atmosphere is saturated with hydrogen.[9]

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, the gaseous hydrogen, and the solid catalyst surface.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Catalyst Removal: Once complete, carefully purge the flask with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality: The Celite pad prevents fine catalyst particles from passing through the filter paper. The filter cake must be kept wet with solvent during and after filtration to prevent it from igniting upon exposure to air.[9]

  • Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product, this compound, can be purified further if necessary.

  • Purification (Optional): If required, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

workflow1 A 1. Dissolve Ethyl 4-nitrocinnamate in Ethanol B 2. Add 10% Pd/C Catalyst (under Nitrogen) A->B C 3. Purge Flask with H₂ Gas (from balloon, 3-4 cycles) B->C D 4. Stir Vigorously at Room Temp C->D E 5. Monitor by TLC/LC-MS D->E F 6. Purge with Nitrogen, Filter through Celite E->F Reaction Complete G 7. Concentrate Filtrate (Rotary Evaporator) F->G H 8. Isolate Crude Product G->H

Caption: Workflow for Catalytic Hydrogenation.

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)

Principle: Tin(II) chloride is a classic and effective reducing agent for aromatic nitro compounds.[4] In an acidic medium, the Sn²⁺ ion acts as the electron donor in a series of single-electron transfer steps to the nitro group.[6] This method is particularly useful for substrates with functional groups that are sensitive to catalytic hydrogenation (e.g., alkynes or certain protecting groups). The reaction is typically carried out in a protic solvent like ethanol.

Materials and Equipment

  • Reagents: Ethyl 4-nitrocinnamate, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Sodium hydroxide (NaOH) solution (e.g., 3M), Ethyl acetate, Brine.

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, filtration apparatus, rotary evaporator.

Detailed Step-by-Step Protocol

  • Preparation: In a round-bottom flask, dissolve the ethyl 4-nitrocinnamate (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution. Typically, 3 to 5 equivalents are used to ensure complete reduction.[3]

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. The reaction is often exothermic, so controlled heating is advised.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed.

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully and slowly add a cold aqueous solution of sodium hydroxide (e.g., 3M NaOH) to the mixture. Causality: The basic solution neutralizes the acidic reaction mixture and precipitates tin salts (tin hydroxides), which are insoluble and can be removed by filtration.[3] This step is often highly exothermic and may require an ice bath.

  • Filtration: Filter the resulting slurry through a pad of Celite® to remove the precipitated tin salts. Wash the filter cake thoroughly with ethyl acetate to recover any adsorbed product.[3]

  • Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Extract the aqueous layer with additional portions of ethyl acetate to maximize recovery.

  • Washing and Drying: Combine all the organic extracts, wash with brine to remove residual water and inorganic salts, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude amine product.

  • Purification (Optional): Purify as needed via column chromatography or recrystallization.

workflow2 A 1. Dissolve Substrate in Ethanol B 2. Add SnCl₂·2H₂O (3-5 eq) A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool to RT, Quench with cold NaOH solution D->E Reaction Complete F 6. Filter Tin Salts (through Celite) E->F G 7. Extract Filtrate with Ethyl Acetate F->G H 8. Wash, Dry, and Concentrate Organic Layers G->H I 9. Isolate Crude Product H->I

Caption: Workflow for SnCl₂ Reduction.

Data Summary and Method Comparison

ParameterProtocol 1: Catalytic Hydrogenation (Pd/C)Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)
Reductant H₂ gas (1 atm)Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Stoichiometry Catalytic (5-10 mol% Pd/C)Stoichiometric (3-5 equivalents)
Temperature Room TemperatureReflux (Elevated Temperature)
Work-up Simple filtration of catalystAqueous work-up, precipitation, filtration, extraction
Atom Economy HighPoor due to stoichiometric tin salts
Advantages High efficiency, clean reaction, mild conditions, easy product isolation.Good functional group tolerance, no special pressure equipment needed.[4][6]
Disadvantages Catalyst is pyrophoric; requires handling of H₂ gas; may reduce other functional groups (e.g., alkenes, alkynes).[4][10]Generates significant metallic waste, work-up is extensive, reaction can be exothermic.[6]

Safety Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite solvents upon exposure to air. Always handle in an inert atmosphere and never allow the filter cake to dry completely.

  • Hydrogen Gas (H₂): Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure there are no ignition sources nearby and that the system is properly sealed.

  • Tin(II) Chloride (SnCl₂): Tin(II) chloride is corrosive and can cause severe skin burns and eye damage.[11] It is also a suspected sensitizer.[6] Handle with care, avoiding inhalation of dust and direct contact.[12][13] The quenching step with NaOH is highly exothermic and should be performed cautiously with cooling.

Conclusion

The reduction of ethyl 4-nitrocinnamate to this compound is a robust and essential transformation for synthetic chemists. Both catalytic hydrogenation and reduction with Tin(II) chloride are effective methods to achieve this conversion. The choice between them should be guided by the specific requirements of the synthesis, including the presence of other functional groups, available equipment, and scale. By following the detailed protocols and safety guidelines presented in this note, researchers can confidently and safely synthesize this valuable amine intermediate for their research and development needs.

References

  • Sarthaks eConnect. (2025, January 10). Explain the mechanism of reaction of nitrobenzene with Sn/HCl. Sarthaks eConnect. [Link]

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. askIITians. [Link]

  • Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • LookChem. (n.d.). Cas 5048-82-8, this compound. LookChem. [Link]

  • CHLOUNION PHARM. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. CHLOUNION PHARM. [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Organic Syntheses. [Link]

  • ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. [Link]

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Showa Kako Corporation. (2013, April 23). Material Safety Data Sheet - Stannous Chloride Anhydrous. Showa Kako Corporation. [Link]

Sources

Application Notes and Protocols for Monitoring Ethyl 4-aminocinnamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring in the Synthesis of Ethyl 4-aminocinnamate Derivatives

This compound is a valuable intermediate in the pharmaceutical and cosmetic industries, serving as a precursor for a variety of bioactive molecules and UV filtering agents.[1][2][3] Its synthesis and subsequent derivatization, such as through N-acylation or amide coupling, require precise control to ensure optimal yield, purity, and safety of the final product.[4][5] Real-time or near-real-time monitoring of these chemical transformations is paramount for understanding reaction kinetics, identifying the formation of intermediates and byproducts, and determining the reaction endpoint.[6] This comprehensive guide provides detailed application notes and validated protocols for monitoring reactions involving this compound using a suite of modern analytical techniques. These methodologies are designed to be robust and adaptable for researchers, scientists, and drug development professionals, ensuring the integrity and efficiency of the synthetic process. The validation of these analytical methods is a critical step in pharmaceutical quality control to ensure reliable and accurate results.[7][8]

Visualizing the Monitoring Workflow

The selection of an appropriate analytical technique is contingent on the specific reaction being monitored and the information required. The following diagram illustrates a typical workflow for selecting and implementing a monitoring strategy.

Reaction_Monitoring_Workflow Workflow for Analytical Monitoring of this compound Reactions Start Define Reaction to Monitor (e.g., Synthesis or N-acylation) Qualitative Qualitative Monitoring Needed? (e.g., Reaction Progress) Start->Qualitative Quantitative Quantitative Analysis Needed? (e.g., Kinetics, Impurity Profiling) Start->Quantitative TLC Thin-Layer Chromatography (TLC) - Rapid, low cost - Good for initial screening Qualitative->TLC Yes HPLC High-Performance Liquid Chromatography (HPLC) - High resolution and sensitivity - Quantitative analysis Quantitative->HPLC Yes Spectroscopy In-situ Spectroscopic Monitoring? (Real-time data) Quantitative->Spectroscopy Yes Offline_Analysis Offline Analysis TLC->Offline_Analysis HPLC->Offline_Analysis FTIR FTIR Spectroscopy - Monitors functional group changes Spectroscopy->FTIR Functional Groups NMR NMR Spectroscopy - Detailed structural information - Quantitative kinetics Spectroscopy->NMR Structural Detail UV_Vis UV-Vis Spectroscopy - Simple, quantitative for chromophores Spectroscopy->UV_Vis Chromophore Change InSitu_Analysis In-situ Analysis Spectroscopy->InSitu_Analysis FTIR->InSitu_Analysis NMR->InSitu_Analysis UV_Vis->InSitu_Analysis Endpoint Determine Reaction Endpoint Optimize Conditions Offline_Analysis->Endpoint InSitu_Analysis->Endpoint

Caption: A decision-making workflow for selecting analytical techniques.

Chromatographic Techniques for Reaction Monitoring

Chromatographic methods are indispensable for separating and quantifying the components of a reaction mixture, providing clear insights into the consumption of reactants and the formation of products.

Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment

TLC is a simple, cost-effective, and rapid technique for qualitatively monitoring the progress of a reaction.[9] By comparing the spots of the reaction mixture with those of the starting materials, one can quickly ascertain the extent of conversion.

Protocol for TLC Monitoring of this compound Synthesis

This protocol is designed for monitoring the reduction of Ethyl 4-nitrocinnamate to this compound.

  • Materials:

    • TLC plates (silica gel 60 F254)

    • Developing chamber

    • Capillary tubes for spotting

    • UV lamp (254 nm)

    • Solvent system: A common starting point is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).[9] For basic compounds like amines, adding a small amount of triethylamine (0.1-2.0%) can improve spot shape.[9]

  • Procedure:

    • Prepare the developing chamber by adding the chosen solvent system to a depth of about 0.5 cm and lining the chamber with filter paper to ensure saturation.[10]

    • On the TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.

    • Using a capillary tube, spot the starting material (Ethyl 4-nitrocinnamate), a co-spot (starting material and reaction mixture), and the reaction mixture on the starting line.

    • Carefully place the TLC plate in the developing chamber and allow the solvent to ascend the plate.

    • Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). The starting material and product should have different Rf values. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

CompoundExpected Rf Value (1:1 Ethyl Acetate/Hexane)Notes
Ethyl 4-nitrocinnamateHigher RfLess polar than the product.
This compoundLower RfThe amino group increases polarity, leading to stronger interaction with the silica gel.
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis

HPLC is a powerful technique for the quantitative analysis of reaction mixtures, offering high resolution and sensitivity.[7] A validated HPLC-UV method is essential for accurate determination of reactant consumption, product formation, and impurity profiling.[7][8]

Protocol for HPLC-UV Monitoring of N-acylation of this compound

This protocol outlines a method for monitoring the reaction of this compound with an acylating agent (e.g., acetic anhydride) to form Ethyl 4-acetamidocinnamate.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is often effective. For example, a gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid, can be used.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Cinnamate derivatives typically show strong UV absorbance around 310 nm.[11]

    • Column Temperature: 25 °C.

  • Sample Preparation:

    • At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to prevent further reaction.

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product based on their retention times, which can be confirmed by injecting standards of each compound.

    • Generate a calibration curve for both the reactant and the product using standards of known concentrations.

    • Quantify the concentration of each component in the reaction mixture at different time points by integrating the peak areas and using the calibration curves. This data can be used to determine reaction kinetics.

CompoundExpected Retention TimeNotes
This compoundShorterMore polar, elutes earlier in reversed-phase chromatography.
Ethyl 4-acetamidocinnamateLongerThe acetyl group makes the molecule less polar.

Spectroscopic Techniques for In-situ Reaction Monitoring

In-situ spectroscopic techniques allow for real-time monitoring of reactions without the need for sampling, providing a continuous stream of data on the chemical transformation.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for monitoring the disappearance of reactant functional groups and the appearance of product functional groups.[12]

Protocol for In-situ FTIR Monitoring

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

  • Procedure:

    • Immerse the ATR probe directly into the reaction vessel.

    • Collect a background spectrum of the initial reaction mixture before initiating the reaction.

    • Initiate the reaction (e.g., by adding a catalyst or reagent).

    • Continuously collect FTIR spectra at regular intervals throughout the reaction.

    • Monitor the changes in the intensity of characteristic infrared absorption bands.

Characteristic IR Bands for Monitoring N-acylation of this compound

Functional GroupWavenumber (cm⁻¹)Change During Reaction
N-H stretch (primary amine)3400-3250 (two bands)Disappears
C=O stretch (amide)~1650Appears and increases
N-H bend (secondary amide)~1550Appears and increases
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is inherently quantitative, making it a powerful tool for monitoring reaction kinetics and identifying intermediates.[13][14]

Protocol for In-situ ¹H NMR Monitoring

  • Instrumentation: A standard NMR spectrometer. The reaction can be run directly in an NMR tube.

  • Procedure:

    • Prepare the reaction mixture in a deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum before the reaction starts.

    • Initiate the reaction (e.g., by adding a catalyst or by raising the temperature).

    • Acquire a series of ¹H NMR spectra at timed intervals.[13][14]

    • Integrate the signals corresponding to specific protons of the reactant and product to determine their relative concentrations over time.

Characteristic ¹H NMR Signals for Monitoring this compound Synthesis

CompoundProtonApproximate Chemical Shift (δ, ppm)Change During Reaction
Ethyl 4-nitrocinnamateAromatic protons7.5-8.5Disappear
This compoundAromatic protons6.5-7.5Appear and increase
This compound-NH₂ protonsBroad singlet, ~4.0Appears and increases
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and effective technique for monitoring reactions that involve a change in the chromophore of the molecules. The synthesis of this compound from its nitro precursor involves a significant change in the electronic structure, which can be readily monitored by UV-Vis spectroscopy.

Protocol for UV-Vis Monitoring

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure for Offline Monitoring:

    • At regular intervals, withdraw an aliquot from the reaction mixture.

    • Dilute the aliquot to a known concentration in a suitable solvent (e.g., ethanol or acetonitrile).

    • Record the UV-Vis spectrum of the diluted sample.

    • Monitor the change in absorbance at the λmax of the reactant and product.

Expected Spectral Changes

CompoundApproximate λmaxNotes
Ethyl 4-nitrocinnamateShorter wavelengthThe nitro group is an electron-withdrawing group.
This compoundLonger wavelength (bathochromic shift)The amino group is an electron-donating group, leading to a red shift in the absorption maximum. Cinnamate derivatives generally absorb around 310 nm.[11]

Method Validation: Ensuring Trustworthy Results

For applications in drug development and quality control, it is imperative that the analytical methods used for reaction monitoring are properly validated.[7][8] Validation ensures that the method is accurate, precise, specific, linear, and robust for its intended purpose.

Key Validation Parameters

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The selection of an appropriate analytical technique for monitoring this compound reactions is crucial for optimizing synthetic processes and ensuring product quality. This guide provides a framework and detailed protocols for utilizing TLC, HPLC, FTIR, NMR, and UV-Vis spectroscopy. By implementing these methods and adhering to principles of method validation, researchers and drug development professionals can gain a deeper understanding of their chemical processes, leading to more efficient, reliable, and scalable syntheses.

References

  • Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5048-82-8, this compound. Retrieved from [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. (2014). How to develop solvent system for TLC when the compound is unknown?. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Merck Millipore. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • CHLOUNION PHARM. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. Retrieved from [Link]

  • IMSERC. (n.d.). Kinetics / reaction monitoring. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • ResearchGate. (2015). Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. Retrieved from [Link]

  • SciELO. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • PubMed. (2009). Kinetic measurements from in situ TEM observations. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M.... Retrieved from [Link]

  • ResearchGate. (2016). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]

  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Retrieved from [Link]

  • PubMed Central. (2022). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. Retrieved from [Link]

  • PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2010). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl). Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-nitrocinnamate, predominantly trans - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Application Note: A Step-by-Step Guide to the Synthesis of Ethyl 4-Aminocinnamate Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, field-proven methodology for the synthesis, purification, and characterization of ethyl 4-aminocinnamate and its derivatives. Cinnamic acid derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities including antimicrobial, antioxidant, and anticancer properties.[1][2] This document is structured to guide researchers through the chemical logic, from selecting an optimal synthetic strategy to executing detailed protocols and preparing the synthesized compounds for biological evaluation. We present a robust two-step synthesis commencing with a Knoevenagel condensation to form the cinnamate backbone, followed by a selective reduction to yield the key amine intermediate, which serves as a versatile scaffold for derivative synthesis.

Introduction: The Significance of the Cinnamate Scaffold

The α,β-unsaturated carbonyl system of cinnamic acid and its esters is a privileged scaffold in drug discovery. The conjugated system, comprising a phenyl ring, an alkene, and a carbonyl group, is crucial for interacting with various biological targets. The presence of an amino group at the para-position of the phenyl ring, as in this compound, provides a critical handle for chemical modification, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR). These derivatives are key intermediates in the synthesis of pharmaceuticals, polymers, and cosmetics.[1][3]

Strategic Approach to Synthesis

Several classical and modern methods exist for the formation of the C=C double bond in cinnamate derivatives.

  • Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of its alkali salt.[4][5][6] While historically significant, it often requires high temperatures and long reaction times.[4]

  • Heck Coupling: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene (like ethyl acrylate).[7][8][9] It offers high stereoselectivity but requires careful control of the catalytic system.[7][8]

  • Knoevenagel Condensation: This method involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base like piperidine.[1][3] It is highly efficient, proceeds under relatively mild conditions, and is particularly well-suited for producing α,β-unsaturated products, making it our chosen strategy for its reliability and operational simplicity.[10][11]

Our synthetic strategy is a two-step process designed for efficiency and versatility:

  • Formation of the Cinnamate Backbone: Synthesis of ethyl (E)-3-(4-nitrophenyl)acrylate via a Knoevenagel condensation. The nitro group is an excellent electronic withdrawing group that facilitates the initial condensation and serves as a precursor to the target amine.

  • Reduction to the Core Amine Scaffold: Selective reduction of the nitro group to an amine to yield this compound. This product is both a biologically active molecule and a versatile intermediate for further derivatization.

Experimental Protocols

Overall Synthetic Workflow

The following diagram outlines the complete synthetic pathway from commercially available starting materials to the final this compound scaffold.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Nitro Group Reduction SM1 4-Nitrobenzaldehyde Reaction1 Piperidine, Pyridine Reflux SM1->Reaction1 SM2 Malonic Acid SM2->Reaction1 Product1 Ethyl (E)-3-(4-nitrophenyl)acrylate Reaction2 Fe Powder, NH4Cl Ethanol/Water, Reflux Product1->Reaction2 Product1->Reaction2 Reaction1->Product1 Esterification & Decarboxylation Product2 This compound Reaction2->Product2

Sources

Application Note & Protocol: Strategic Incorporation of Ethyl 4-aminocinnamate into Polymer Backbones for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Polymer Chemists, and Drug Development Professionals

Abstract

Ethyl 4-aminocinnamate (E4AC) is a versatile monomer distinguished by its unique trifunctional structure: a polymerizable vinyl group, a nucleophilic amine, and a UV-responsive cinnamate moiety. This combination makes it an exceptionally valuable building block for the synthesis of functional and smart polymers. This document provides a comprehensive guide to the strategic incorporation of E4AC into polymer backbones. We will explore various polymerization techniques, offering detailed, field-tested protocols and explaining the causal relationships behind critical experimental choices. The objective is to equip researchers with the foundational knowledge and practical methodologies required to design and synthesize novel E4AC-based polymers for applications ranging from photo-crosslinkable materials and drug delivery systems to advanced hydrogels and responsive coatings.

Introduction: The Unique Value Proposition of this compound

The rational design of functional polymers is a cornerstone of modern materials science. The choice of monomer is paramount, as it dictates the physicochemical properties and ultimate functionality of the resulting macromolecule. This compound stands out due to its inherent multifunctionality.

  • The Amine Group: The primary aromatic amine at the 4-position serves as a versatile chemical handle. It can act as a nucleophile in step-growth polymerizations (e.g., polyamidation, polyimidation) or be modified post-polymerization to introduce targeting ligands, drugs, or other functional moieties. Its presence also influences the polymer's solubility and pH-responsiveness.

  • The Cinnamate Group: The ethyl cinnamate functionality is a well-established photo-crosslinkable group. Upon exposure to UV light (typically >280 nm), the carbon-carbon double bond can undergo a [2+2] cycloaddition reaction, forming a cyclobutane ring and creating covalent crosslinks between polymer chains. This enables the fabrication of hydrogels, photoresists, and other patterned or cured materials without the need for chemical initiators.

  • The Alkene Group: The vinyl group on the cinnamate moiety provides a reactive site for chain-growth polymerization, most commonly through free-radical mechanisms.

This guide will focus on two primary, robust strategies for incorporating E4AC into polymer backbones: Free-Radical Polymerization for creating vinyl-type polymers and Condensation Polymerization for producing polyamides.

Workflow for E4AC Polymer Synthesis

The following diagram illustrates the general workflow from monomer preparation to polymer characterization, which will be detailed in the subsequent sections.

E4AC_Workflow cluster_prep Phase 1: Preparation cluster_poly Phase 2: Polymerization cluster_post Phase 3: Post-Processing cluster_char Phase 4: Characterization Monomer This compound (Monomer Purification) Solvent Solvent Selection & Degassing Monomer->Solvent Dissolve FRP Free-Radical Polymerization Solvent->FRP Initiator + Heat/UV CP Condensation Polymerization Solvent->CP Comonomer + Heat Purification Polymer Purification (Precipitation/Dialysis) FRP->Purification CP->Purification Drying Drying (Vacuum Oven) Purification->Drying Spectroscopy Spectroscopy (NMR, FTIR) Drying->Spectroscopy GPC GPC/SEC (Mw, PDI) Drying->GPC Thermal Thermal Analysis (DSC, TGA) Drying->Thermal

Caption: General workflow for the synthesis and characterization of E4AC-containing polymers.

Strategy 1: Free-Radical Polymerization of E4AC with Acrylate Comonomers

This approach utilizes the vinyl group of E4AC, copolymerizing it with other monomers to create a linear polymer backbone with pendant amino-cinnamate groups. This is arguably the most direct method for leveraging the photo-crosslinking capabilities of the cinnamate moiety.

Causality & Experimental Rationale: We copolymerize E4AC with a hydrophilic comonomer, such as N,N-Dimethylacrylamide (DMAA), to ensure water solubility, a critical feature for many biomedical applications. Azobisisobutyronitrile (AIBN) is chosen as the thermal initiator due to its predictable decomposition kinetics and minimal side reactions compared to peroxide-based initiators, which could potentially oxidize the amine group. The reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from scavenging the propagating radicals, which would otherwise terminate the polymerization prematurely.

Protocol 3.1: Synthesis of Poly(DMAA-co-E4AC)

Materials:

  • N,N-Dimethylacrylamide (DMAA), inhibitor removed

  • This compound (E4AC), recrystallized from ethanol

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous 1,4-Dioxane

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

Procedure:

  • Monomer Preparation: In a 100 mL Schlenk flask, dissolve N,N-Dimethylacrylamide (e.g., 4.5 g, 45.4 mmol) and this compound (e.g., 0.95 g, 5.0 mmol) in 50 mL of anhydrous 1,4-dioxane. This provides a 9:1 molar ratio of DMAA to E4AC.

  • Initiator Addition: Add the thermal initiator, AIBN (e.g., 82 mg, 0.5 mmol, representing ~1 mol% of total monomers).

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen or argon.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C. Allow the reaction to proceed under magnetic stirring for 18 hours. The solution may become more viscous as the polymer forms.

  • Termination & Precipitation: Cool the reaction to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (e.g., 500 mL) while stirring vigorously. The copolymer will precipitate as a white or pale-yellow solid.

  • Purification: Allow the precipitate to settle, then decant the supernatant. Redissolve the polymer in a minimal amount of a good solvent (e.g., THF or acetone) and re-precipitate into cold methanol or diethyl ether. Repeat this process two more times to remove unreacted monomers and initiator fragments.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40 °C overnight to a constant weight.

Data Summary Table:

ParameterValueRationale
DMAA:E4AC Molar Ratio9:1Balances hydrophilicity with photo-crosslinking density.
Monomer Concentration~1 MEnsures efficient propagation without excessive viscosity early on.
Initiator (AIBN)1 mol% (relative to monomers)Provides a controlled initiation rate for achieving high molecular weight.
SolventAnhydrous 1,4-DioxaneGood solvent for both monomers and the resulting polymer; inert.
Temperature70 °COptimal for AIBN thermal decomposition.
Reaction Time18 hoursAllows for high monomer conversion.

Strategy 2: Condensation Polymerization for Polyamide Synthesis

This strategy utilizes the nucleophilic amine of E4AC to form amide bonds with a dicarboxylic acid or its derivative, directly incorporating the entire E4AC structure into the polymer backbone. This method is ideal for creating high-performance polymers with inherent photo-crosslinking capabilities.

Causality & Experimental Rationale: We react E4AC with a diacyl chloride, such as terephthaloyl chloride, in a low-temperature solution polymerization. The high reactivity of the acyl chloride allows the reaction to proceed rapidly at low temperatures, preserving the sensitive cinnamate moiety which could undergo side reactions at higher temperatures. A hindered amine, such as triethylamine, is used as an acid scavenger to neutralize the HCl byproduct, which would otherwise protonate the E4AC amine, rendering it non-nucleophilic and halting the polymerization. N-methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its excellent ability to dissolve the resulting aromatic polyamide (aramid).

Protocol 4.1: Synthesis of a Photo-Crosslinkable Polyamide

Materials:

  • This compound (E4AC), recrystallized

  • Terephthaloyl chloride

  • Triethylamine (TEA), distilled

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Calcium Chloride (CaCl₂)

  • Methanol

  • Three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet

Procedure:

  • Monomer Dissolution: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve this compound (e.g., 3.82 g, 20 mmol) and a small amount of CaCl₂ (e.g., 0.5 g, to improve solubility) in 40 mL of anhydrous NMP.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add distilled triethylamine (4.04 g, 40 mmol, 2 equivalents).

  • Diacyl Chloride Addition: While stirring vigorously, slowly add a solution of terephthaloyl chloride (4.06 g, 20 mmol) in 20 mL of anhydrous NMP dropwise over 30 minutes. The reaction is exothermic and the solution will become highly viscous.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Precipitation: Pour the viscous polymer solution into 500 mL of rapidly stirring methanol. The polyamide will precipitate as fibrous strands.

  • Purification: Collect the polymer by filtration. Wash it extensively with hot water to remove triethylamine hydrochloride and then with methanol to remove residual solvent and unreacted monomers.

  • Drying: Dry the purified polyamide in a vacuum oven at 60 °C for 24 hours.

Characterization and Validation

To ensure the successful incorporation of E4AC and to validate the protocols, a suite of characterization techniques is essential.

  • ¹H NMR Spectroscopy: Confirms the presence of characteristic peaks from both E4AC and the comonomer in the final polymer. For the polyamide, the appearance of a new amide proton peak (typically >9 ppm) is a key indicator of success.

  • FTIR Spectroscopy: Verifies the presence of key functional groups. For the polyamide, the disappearance of the primary amine N-H stretch (~3400 cm⁻¹) and the appearance of a strong amide C=O stretch (~1650 cm⁻¹) are critical. For the free-radical copolymer, the persistence of the cinnamate ester C=O (~1710 cm⁻¹) and aromatic peaks is expected.

  • Gel Permeation Chromatography (GPC/SEC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A monomodal peak with a PDI between 1.5-2.5 is typical for these polymerization methods.

  • UV-Vis Spectroscopy: Monitors the photo-crosslinking process. The absorbance maximum of the cinnamate C=C bond (around 300-320 nm) will decrease upon exposure to UV light as the double bonds are consumed in the [2+2] cycloaddition.

Photo-Crosslinking Protocol

This protocol is a self-validating system; successful crosslinking is visibly and physically apparent.

Procedure:

  • Polymer Film Preparation: Dissolve the synthesized E4AC-containing polymer (e.g., 200 mg) in a suitable solvent (e.g., 2 mL of THF for the copolymer, or DMAc for the polyamide) to form a viscous solution.

  • Casting: Cast the solution onto a glass slide or petri dish and allow the solvent to evaporate slowly in a dust-free environment.

  • UV Exposure: Place the polymer film under a UV lamp (e.g., a 365 nm handheld lamp).

  • Validation: After a few minutes of exposure, test the solubility of the film in the original casting solvent. An un-crosslinked film will readily redissolve, while a successfully crosslinked film will only swell, becoming an insoluble gel. This transformation confirms the incorporation of functional E4AC units and the success of the overall synthetic strategy.

Photo_Crosslinking cluster_before Before UV Exposure cluster_after After UV Exposure (>280 nm) Polymer1 Polymer Chain 1 (Soluble) UV UV Light [2+2] Cycloaddition Polymer1->UV Polymer2 Polymer Chain 2 (Soluble) Polymer2->UV Crosslinked Crosslinked Network (Insoluble Gel) UV->Crosslinked

Caption: Schematic of photo-crosslinking E4AC-containing polymers.

Conclusion

This compound is a powerful monomer for imparting photo-responsive properties to a wide range of polymers. By selecting the appropriate polymerization strategy—free-radical polymerization to create backbones with pendant functional groups or condensation polymerization to integrate the moiety directly into the backbone—researchers can tailor material properties for specific applications. The protocols provided herein are robust, reproducible, and serve as a validated starting point for innovation in smart materials, drug delivery, and tissue engineering.

References

  • Title: Photoreactive Polymers, 1. Synthesis and Characterization of Polymers with Pendent Cinnamate Groups Source: Macromolecules, 1991, 24 (19), pp 5256–5261 URL: [Link]

  • Title: Cinnamate-Based Polymers: A Review of Synthesis, Properties, and Applications Source: Polymers, 2021, 13(16), 2801 URL: [Link]

  • Title: Synthesis and characterization of novel photo-crosslinkable polyamides containing cinnamate groups Source: Polymer, 2004, 45(21), pp 7119-7128 URL: [Link]

UV-Vis spectroscopic analysis of Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-UVVIS-024

Topic: Quantitative Analysis of Ethyl 4-aminocinnamate using UV-Vis Spectroscopy

Abstract This application note provides a comprehensive guide for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis and an effective UVB filter, using UV-Visible (UV-Vis) spectroscopy.[1] The methodology is grounded in the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. This document outlines the fundamental principles, offers detailed protocols for instrument validation, sample preparation, and data acquisition, and presents a framework for method validation in accordance with ICH guidelines.[2][3] It is intended for researchers, quality control analysts, and drug development professionals requiring a reliable, simple, and rapid method for the quantification of this compound.

Introduction and Scientific Principle

This compound (EAC) is an organic compound with significant applications in the pharmaceutical and cosmetic industries.[4] Its molecular structure, featuring a cinnamate core, contains a conjugated system of double bonds and an aromatic ring, which acts as a chromophore. This extended π-electron system, which includes the aminophenyl group and the acrylate moiety, is responsible for the molecule's strong absorption of ultraviolet radiation.[5][6]

UV-Vis spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths.[7] The principle is based on the Beer-Lambert Law, which mathematically describes the relationship between the absorbance of light and the properties of the substance through which the light is traveling.[8]

The Beer-Lambert Law is expressed as:

A = εbc

Where:

  • A is the absorbance (dimensionless).

  • ε (epsilon) is the molar absorptivity coefficient (in L mol⁻¹ cm⁻¹), a physical constant specific to the compound at a given wavelength.[9]

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the analyte in the solution (in mol L⁻¹).[10]

By measuring the absorbance of solutions with known concentrations, a calibration curve can be generated, which can then be used to determine the concentration of an unknown sample.[9]

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
IUPAC Name ethyl (E)-3-(4-aminophenyl)prop-2-enoate [11]
CAS Number 5048-82-8 [12]
Molecular Formula C₁₁H₁₃NO₂ [12]
Molecular Weight 191.23 g/mol [11]
Appearance Yellow to orange solid [12]
Melting Point 70-74 °C [1]

| Storage | 2–8 °C under inert gas |[12] |

Instrumentation and Materials

Instrumentation
  • UV-Vis Spectrophotometer: A double-beam spectrophotometer capable of scanning from at least 200-400 nm is recommended (e.g., Systronics AU-2701, Shimadzu UV series, or equivalent).[3][13]

  • Analytical Balance: 4-decimal place readability (± 0.1 mg).

  • Matched Quartz Cuvettes: 1 cm path length.

Chemicals and Reagents
  • This compound (EAC): Reference standard, >97% purity.

  • Solvent: Spectroscopic grade Methanol or Ethanol. The solvent must be transparent in the wavelength range of interest and should readily dissolve the analyte.[5]

  • Reagents for Instrument Validation (Optional but Recommended): Holmium oxide in perchloric acid (for wavelength accuracy), potassium dichromate (for absorbance accuracy), potassium chloride (for stray light).[14]

Glassware and Consumables
  • Class A Volumetric Flasks (10 mL, 50 mL, 100 mL).

  • Class A Pipettes (various sizes).

  • Pipette bulbs or automated pipettors.

  • Beakers and spatulas.

Experimental Protocols

Instrument Performance Verification

Before analysis, it is critical to verify the performance of the spectrophotometer.[15] This ensures the reliability and accuracy of the measurements.

  • Wavelength Accuracy: Measure the absorbance spectrum of a holmium oxide solution. The measured peaks should be within the permitted tolerance of the known maxima (e.g., 241.15 nm, 287.15 nm, 361.5 nm).[14]

  • Photometric (Absorbance) Accuracy: Measure the absorbance of standard potassium dichromate solutions at specified wavelengths. The results should fall within the certified tolerance.[14]

  • Stray Light: Measure the absorbance of a potassium chloride solution at 200 nm using water as a blank. The absorbance should exceed the minimum required value, indicating low stray light.[14]

G cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing weigh Weigh EAC Reference Standard stock Prepare Stock Solution (e.g., 100 µg/mL) weigh->stock dilutions Create Serial Dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) stock->dilutions measure 3. Measure Absorbance of all standards dilutions->measure Standards unknown Prepare Unknown Sample Solution measure_unknown 4. Measure Absorbance of Unknown unknown->measure_unknown Unknown blank 1. Set Blank (Solvent) scan 2. Determine λmax (Scan a standard) blank->scan scan->measure measure->measure_unknown plot Plot Calibration Curve (Abs vs. Conc.) measure->plot calc Calculate Unknown Concentration measure_unknown->calc Abs(unknown) reg Perform Linear Regression (y=mx+b) plot->reg reg->calc reg->calc Equation

Caption: Experimental workflow for quantitative analysis of this compound.

Solvent Selection and its Effect

The choice of solvent can influence the position (λmax) and intensity (ε) of the absorption bands.[16] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.[17][18] Polar solvents like methanol or ethanol can interact with the EAC molecule through hydrogen bonding, often leading to a shift in the λmax compared to non-polar solvents like hexane.[16] For quantitative analysis, a single solvent must be used consistently for all standards, samples, and the blank. Methanol is a suitable choice as it dissolves EAC and is transparent in the UV region above 210 nm.[5]

Preparation of Stock and Standard Solutions
  • Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of the EAC reference standard. Transfer it quantitatively to a 100 mL Class A volumetric flask. Dissolve in approximately 70 mL of methanol and sonicate for 5 minutes if necessary. Make up the volume to the mark with methanol and mix thoroughly.

  • Working Standard Solutions: Prepare a series of at least five standard solutions by diluting the stock solution. For example, to prepare 2, 4, 6, 8, and 10 µg/mL standards, pipette 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with methanol.

Determination of Wavelength of Maximum Absorbance (λmax)
  • Fill a quartz cuvette with methanol to serve as the blank reference.

  • Fill a second quartz cuvette with one of the mid-range standard solutions (e.g., 6 µg/mL).

  • Place the blank and sample cuvettes in the spectrophotometer.

  • Perform a wavelength scan over a range of 200-400 nm.

  • The wavelength at which the highest absorbance is recorded is the λmax. For cinnamates, this is typically around 310 nm.[6] All subsequent absorbance measurements should be performed at this fixed wavelength for maximum sensitivity.[3]

Generation of the Calibration Curve
  • Set the spectrophotometer to measure absorbance at the predetermined λmax.

  • Calibrate the instrument to zero absorbance using the methanol blank.[9]

  • Measure the absorbance of each of the prepared working standard solutions, starting from the least concentrated.

  • Rinse the cuvette with the next standard solution before filling it for measurement.

  • Record the absorbance for each concentration.

Data Analysis and Method Validation

Calibration Curve and Linearity

Plot the measured absorbance (y-axis) against the corresponding concentration (x-axis). Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + b, where m is the slope and b is the y-intercept. The method is considered linear if the coefficient of determination (R²) is ≥ 0.999.[13]

Table 2: Example Calibration Data for this compound in Methanol

Concentration (µg/mL) Absorbance at λmax
2.0 0.152
4.0 0.305
6.0 0.455
8.0 0.608
10.0 0.760

Resulting Equation: Absorbance = 0.0759 * [Concentration] + 0.001; R² = 0.9999

Analysis of an Unknown Sample
  • Prepare a solution of the unknown sample using the same methanol solvent, ensuring the final concentration will result in an absorbance value that falls within the range of the calibration curve (e.g., 0.1 to 1.0).

  • Measure the absorbance of the unknown sample at the λmax.

  • Calculate the concentration using the linear regression equation derived from the calibration curve: Concentration = (Absorbance_unknown - b) / m

Method Validation

For use in regulated environments, the analytical method should be validated as per ICH Q2(R1) guidelines.[2][3]

G cluster_0 Beer-Lambert Law: A = εbc light_source Light Source monochromator Monochromator (Selects λ) light_source->monochromator Polychromatic Light cuvette Sample in Cuvette Path Length (b) Concentration (c) monochromator->cuvette Monochromatic Light (I₀) detector Detector cuvette->detector Transmitted Light (I) readout Readout (Absorbance, A) detector->readout

Caption: Diagram illustrating the principle of UV-Vis spectrophotometry.

Table 3: Summary of Method Validation Parameters

Parameter Purpose Assessment Method Acceptance Criteria
Linearity Demonstrates that absorbance is proportional to concentration over a given range. Analyze 5-7 standards; plot Abs vs. Conc. and perform linear regression. R² ≥ 0.999
Accuracy Measures the closeness of the test results to the true value. Perform recovery studies by spiking a known concentration of EAC into a blank matrix at 3 levels (e.g., 80%, 100%, 120%). Mean recovery between 98-102%.
Precision Expresses the agreement between a series of measurements. Repeatability (Intra-day): Analyze 6 replicates of a standard on the same day. Intermediate Precision: Repeat on a different day or with a different analyst. Relative Standard Deviation (RSD) ≤ 2%.
LOD Lowest amount of analyte that can be detected. Based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ/S). Calculated value.
LOQ Lowest amount of analyte that can be quantified with acceptable precision and accuracy. Based on the standard deviation of the response and the slope of the calibration curve: LOQ = 10 * (σ/S). Calculated value; must be verified with standards.

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Analyze a blank/placebo solution; ensure no interfering peaks at the λmax. | No significant absorbance at λmax from blank.[3] |

Applications and Conclusion

This UV-Vis spectroscopic method provides a simple, rapid, and cost-effective tool for the quantitative determination of this compound. Its primary applications include:

  • Quality Control: Verifying the purity and concentration of raw materials and finished products.

  • Formulation Analysis: Determining the concentration of EAC in sunscreens and other cosmetic or pharmaceutical formulations.[1]

  • Reaction Monitoring: Tracking the progress of chemical syntheses involving EAC as a reactant or product.[12]

The validated method is demonstrated to be linear, accurate, and precise, making it highly suitable for routine analysis in both research and industrial settings.

References

  • Chemistry For Everyone. (2025). How To Calculate Concentration In UV Spectroscopy? [Online]. Available at: [Link]

  • Shimadzu. (n.d.). Instrument Validation and Inspection Methods. [Online]. Available at: [Link]

  • PROAnalytics. (2018). Using Spectrophotometer To Determine Concentration (UV/VIS). [Online]. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. [Online]. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Jurnal UPI. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra in various solvents of (a) ferulic acid and.... [Online]. Available at: [Link]

  • Thomas, L., & Sessions, L. B. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Science Department. [Online]. Available at: [Link]

  • LookChem. (n.d.). Cas 5048-82-8, this compound. [Online]. Available at: [Link]

  • Choudhary, A. (n.d.). SOP for Calibration of UV-Vis Spectrophotometer. Pharmaguideline. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate.... [Online]. Available at: [Link]

  • Shinde, P. S., et al. (2022). Development and Validation of Uv-Visible Spectrophotometric Method for Etodolac. Dr. Babasaheb Ambedkar Marathwada University. [Online]. Available at: [Link]

  • Journal of Chemical Health Risks. (n.d.). Development and Validation of UV Visible Spectrophotometric Method for Estimation of Quercetin. [Online]. Available at: [Link]

  • International Journal of Pharmaceutical Erudition. (2024). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) A. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Online]. Available at: [Link]

  • CHLOUNION PHARM. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. [Online]. Available at: [Link]

  • Kasprzak-Drozd, K., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules, 26(20), 6298. [Online]. Available at: [Link]

  • Al-Shiekh, O. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. International Journal of Research in Applied and Basic Medical Sciences, 7(1), 1-8. [Online]. Available at: [Link]

  • Semahegn, A., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. Scientific Reports, 14(1), 17565. [Online]. Available at: [Link]

  • Chemistry For Everyone. (2025). What Is Solvent Effect In UV Spectroscopy? [Online]. Available at: [Link]

  • de F. S. D. Santos, J., et al. (2015). Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile. Journal of Molecular Modeling, 21(6), 150. [Online]. Available at: [Link]

Sources

The Synthetic Utility of Ethyl 4-aminocinnamate in the Genesis of Mesogenic Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Allure of Liquid Crystals and the Strategic Role of Ethyl 4-aminocinnamate

Liquid crystals represent a fascinating state of matter, exhibiting a unique blend of the fluidity of liquids and the long-range order of crystalline solids. This duality underpins their widespread application in display technologies, sensors, and advanced materials. The design and synthesis of novel liquid crystalline materials with tailored properties remain a vibrant area of research. At the heart of this endeavor lies the judicious selection of molecular building blocks that can be elaborated into the characteristic anisotropic structures—typically calamitic (rod-like) or discotic (disk-like)—that give rise to mesomorphism.

This compound emerges as a particularly valuable precursor in the synthesis of calamitic liquid crystals. Its molecular architecture offers a strategic combination of features: a rigid aromatic core, a reactive primary amino group, and an ester functionality, all conjugated through a propenoate linker. This inherent functionality provides a versatile platform for the construction of extended, rigid molecular scaffolds necessary for the formation of liquid crystalline phases. The primary amino group is a key reactive handle, allowing for the facile introduction of various linking groups, most notably imine (Schiff base) and azo moieties. These linkages serve to elongate the molecular structure and introduce further electronic and structural diversity, profoundly influencing the resulting mesomorphic properties.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of thermotropic liquid crystals. We will delve into the causality behind the experimental choices, offering detailed, field-proven protocols for the synthesis of both Schiff base and azo-containing liquid crystals. Each protocol is designed as a self-validating system, complete with characterization checkpoints to ensure the integrity of the synthetic pathway.

Core Synthetic Strategies: Harnessing the Reactivity of the Amino Group

The primary amino group of this compound is the linchpin for building the extended molecular architectures required for liquid crystallinity. Two principal and highly effective strategies are employed: the formation of Schiff bases (imines) and the generation of azo compounds.

Strategy 1: The Schiff Base (Imine) Linkage - A Facile Route to Anisotropic Molecules

The condensation reaction between a primary amine and an aldehyde to form an imine, or Schiff base, is a robust and high-yielding transformation.[1][2] This reaction is instrumental in liquid crystal synthesis as it connects two aromatic cores, thereby extending the molecular length and enhancing the structural anisotropy. The resulting C=N double bond maintains the rigidity of the molecular backbone.

The general reaction involves the acid-catalyzed condensation of this compound with a suitably substituted aromatic aldehyde, typically a 4-alkoxybenzaldehyde. The alkoxy chain length is a critical determinant of the mesomorphic properties of the final compound.[3]

SchiffBase_Synthesis

This protocol details the synthesis of a representative Schiff base liquid crystal. The choice of 4-methoxybenzaldehyde provides a simple yet effective demonstration of the methodology. Longer alkoxy chains can be readily substituted to investigate their influence on the mesophase behavior.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound191.231.91 g0.01
4-Methoxybenzaldehyde136.151.36 g0.01
Absolute Ethanol-50 mL-
Glacial Acetic Acid-2-3 drops(catalyst)

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.91 g (0.01 mol) of this compound in 30 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

  • Aldehyde Addition: To this solution, add 1.36 g (0.01 mol) of 4-methoxybenzaldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step in the imine formation.[4]

  • Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the product. The reaction is typically complete within 3-4 hours.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product is likely to precipitate out of the solution as a crystalline solid.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to yield Ethyl 4-((4-methoxybenzylidene)amino)cinnamate.[5]

Characterization:

  • FTIR (KBr, cm⁻¹): The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching vibration around 1625-1600 cm⁻¹ and the disappearance of the N-H stretching vibrations of the primary amine.

  • ¹H NMR (CDCl₃, δ ppm): The spectrum should show the characteristic singlet for the azomethine proton (-CH=N-) in the range of 8.2-8.5 ppm. The signals corresponding to the aromatic protons and the ethyl group will also be present.

  • Mesomorphic Properties: The liquid crystalline properties of the synthesized compound can be investigated using Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). The length of the alkoxy chain significantly influences the type of mesophase (nematic, smectic) and the transition temperatures.[3][6] Generally, shorter alkoxy chains favor the formation of nematic phases, while longer chains promote smectic phases.[3]

Strategy 2: The Azo Linkage - A Pathway to Photoresponsive and Thermally Stable Mesogens

The synthesis of azo compounds via the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound is a cornerstone of dye chemistry and has been effectively adapted for the synthesis of liquid crystals. The resulting azo bridge (-N=N-) is a rigid and linear linking group that enhances the molecular anisotropy and often leads to materials with high thermal stability and interesting photoresponsive properties.[7][8]

The synthesis begins with the diazotization of this compound using nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).[9] The resulting diazonium salt is then immediately reacted with a coupling component, such as a phenol or an aniline derivative, to form the azo-linked liquid crystal.

AzoLC_Synthesis

This protocol outlines the synthesis of a representative azo-containing liquid crystal. The choice of 4-butoxyphenol as the coupling component is illustrative, and other phenols with varying alkoxy chain lengths can be used to tune the mesomorphic properties.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound191.231.91 g0.01
Sodium Nitrite (NaNO₂)69.000.72 g0.0105
Concentrated Hydrochloric Acid-3 mL-
4-Butoxyphenol166.221.66 g0.01
Sodium Hydroxide (NaOH)40.000.80 g0.02
Distilled Water-As needed-
Ice-As needed-

Procedure:

Part A: Diazotization of this compound

  • Amine Solution Preparation: In a 100 mL beaker, suspend 1.91 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water. Stir the mixture and cool it to 0-5 °C in an ice bath.

  • Nitrite Solution Preparation: In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine suspension with vigorous stirring, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt is indicated by the dissolution of the amine. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The resulting diazonium salt solution should be used immediately in the next step.[9]

Part B: Azo Coupling

  • Coupling Component Solution: In a 250 mL beaker, dissolve 1.66 g (0.01 mol) of 4-butoxyphenol in a solution of 0.80 g (0.02 mol) of sodium hydroxide in 20 mL of water. Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the 4-butoxyphenol with continuous and vigorous stirring. A brightly colored precipitate of the azo compound should form immediately.

  • Completion and Isolation: Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction. Collect the precipitated azo dye by vacuum filtration.

  • Washing and Purification: Wash the solid product thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to yield Ethyl 4-((4-butoxyphenyl)diazenyl)cinnamate.[7]

Characterization:

  • FTIR (KBr, cm⁻¹): The formation of the azo compound is confirmed by the appearance of a characteristic N=N stretching vibration around 1400-1450 cm⁻¹.

  • ¹H NMR (CDCl₃, δ ppm): The spectrum will show signals for the aromatic protons, the protons of the alkoxy chain, and the ethyl group of the ester. The coupling patterns of the aromatic protons can confirm the para-substitution pattern.

  • Mesomorphic Properties (POM and DSC): Azo-based liquid crystals derived from this compound are known to exhibit mesomorphic properties.[7][10] The specific phases and transition temperatures are dependent on the length of the terminal alkoxy chain. For instance, ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates (a closely related series) have been shown to exhibit smectic phases.[7] POM will reveal characteristic textures for the mesophases, and DSC will provide the transition temperatures and associated enthalpy changes.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through a series of analytical checkpoints. The successful synthesis of the target liquid crystals can be confirmed at each stage by a combination of spectroscopic and thermal analysis techniques.

Analytical Technique Schiff Base LC Checkpoint Azo LC Checkpoint
TLC Disappearance of starting materials, appearance of a single, less polar product spot.Formation of a colored spot, distinct from starting materials.
FTIR Presence of C=N stretch (~1610 cm⁻¹), absence of N-H stretches.Presence of N=N stretch (~1420 cm⁻¹).
¹H NMR Presence of azomethine proton singlet (~8.3 ppm).Characteristic aromatic proton signals and alkoxy chain signals.
DSC Observation of endothermic peaks corresponding to phase transitions (crystal-to-mesophase and mesophase-to-isotropic).Observation of distinct melting and clearing points.
POM Observation of characteristic liquid crystalline textures (e.g., Schlieren, marbled) upon heating and cooling.Observation of birefringent textures in the mesophase.

By systematically applying these characterization methods, researchers can confidently verify the synthesis of the desired liquid crystalline materials and accurately determine their mesomorphic properties.

Conclusion: A Versatile Platform for Mesogen Design

This compound stands out as a highly effective and versatile building block for the synthesis of calamitic liquid crystals. The strategic placement of its reactive amino group allows for the straightforward implementation of robust synthetic strategies, namely the formation of Schiff bases and azo linkages. These methods provide a reliable and modular approach to constructing the extended, rigid molecular architectures that are a prerequisite for liquid crystalline behavior.

The detailed protocols and underlying scientific principles presented in this guide are intended to empower researchers, scientists, and drug development professionals to explore the rich synthetic landscape offered by this compound. By understanding the causal relationships between molecular structure and mesomorphic properties, and by employing the self-validating protocols outlined herein, the scientific community can continue to advance the design and application of novel liquid crystalline materials with precisely tailored functionalities.

References

  • Ha, S. T., et al. (2009). Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. Journal of the Chinese Chemical Society, 56(4), 837-842.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
  • Shirodkar, M. J., et al. (2025). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Scientific Reports.
  • Hagar, M., et al. (2020). Schiff base/ester liquid crystals with different lateral substituents: mesophase behaviour and DFT calculations. Liquid Crystals, 47(14-15), 2186-2198.
  • Abdel-Kareem, E. A., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 8(3), 495-503.
  • Yadav, D., et al. (2018). Design, synthesis and liquid crystalline behavior of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates. Liquid Crystals, 45(13-15), 2099-2108.
  • PrepChem. (n.d.). Synthesis of Ethyl-p-amino-cinnamate. Retrieved from [Link]

  • Semantic Scholar. (2018). Design, synthesis and liquid crystalline behavior of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl Cinnamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105392764A - Process for the preparation of phenols.
  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Al-Azzawi, A. M. J., & Al-Juboori, A. A. H. (2022). Synthesis and characterization of azo liquid crystal compounds based on 5H-Thiazolo [3,4-b][3][9][11] thiadiazole unit. Baghdad Science Journal, 19(2), 0349.

  • Google Patents. (n.d.). US9527789B2 - Method for the preparation of phenols.
  • Farooq, S., & Ngaini, Z. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. Molecules, 26(20), 6147.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Ali, A. M., et al. (2018). Synthesis, Characterization and Studying Liquid Crystalline Properties of Some Azo - Schiff base Compounds Derivatives. Journal of Al-Nahrain University, 21(3), 54-61.
  • ResearchGate. (n.d.). Synthesis of ethyl cinnamate (EC). Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ethyl 4-[(4-Methoxybenzylidene)amino]cinnamate, min 97%, 1 gram. Retrieved from [Link]

  • Farooq, S., & Ngaini, Z. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. Molecules, 26(20), 6147.
  • Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • J. Chem. Soc. Nigeria, Vol. 49, No. 6, pp 1054 – 1062. SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL.
  • Growing Science. (2023). Synthesis and characterization of λ-shaped azo liquid crystals: The effect of terminal alkoxy group. Retrieved from [Link]

  • Tabassum, J., et al. (2021). Alkoxycarbonylphenyl 4-alkoxycinnamate liquid crystals with antiparallel packing. Liquid Crystals, 48(10), 1461-1471.
  • ResearchGate. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline.
  • PubMed. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

  • PubMed Central. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis And Characterization Of Schiff-Base Ligand Derivative From 4-Aminoantipyrine And Its Transition Metal Complexes.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Ethyl 4-aminocinnamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-aminocinnamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This compound is a valuable intermediate in the pharmaceutical and cosmetic industries, and achieving a high-yield, high-purity product is crucial for downstream applications.[1][2][3] This guide provides in-depth technical information and practical, field-proven insights to help you succeed in your synthetic endeavors.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several key pathways. The choice of method often depends on the available starting materials, desired scale, and specific equipment. This guide will focus on four primary, well-established routes:

  • Reduction of Ethyl (E)-3-(4-nitrophenyl)acrylate: A direct and often high-yielding method.

  • Fischer Esterification of p-Aminocinnamic Acid: A classic esterification route, ideal when the corresponding carboxylic acid is readily available.

  • Palladium-Catalyzed Heck Coupling: A powerful C-C bond-forming reaction offering a convergent approach.

  • Wittig Reaction: A versatile method for alkene synthesis from an aldehyde.

The following diagram illustrates the potential synthetic pathways to obtain this compound.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product Ethyl (E)-3-(4-nitrophenyl)acrylate Ethyl (E)-3-(4-nitrophenyl)acrylate Reduction Reduction Ethyl (E)-3-(4-nitrophenyl)acrylate->Reduction p-Aminocinnamic Acid p-Aminocinnamic Acid Esterification Esterification p-Aminocinnamic Acid->Esterification 4-Haloaniline 4-Haloaniline (I, Br) Heck_Coupling Heck Coupling 4-Haloaniline->Heck_Coupling Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Heck_Coupling 4-Aminobenzaldehyde 4-Aminobenzaldehyde Wittig_Reaction Wittig Reaction 4-Aminobenzaldehyde->Wittig_Reaction Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Wittig_Reaction Product This compound Reduction->Product Esterification->Product Heck_Coupling->Product Wittig_Reaction->Product

Caption: Synthetic routes to this compound.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Reduction of Ethyl (E)-3-(4-nitrophenyl)acrylate

This method involves the reduction of the nitro group to an amine. While generally efficient, several challenges can arise.

Q1: My reduction reaction is incomplete, and I see starting material remaining by TLC analysis. What can I do?

A1: Incomplete reduction is a common issue. Here are several factors to consider:

  • Catalyst Activity: The catalyst is crucial for this transformation. If you are using a heterogeneous catalyst like Fe₂O₃/NGr(at)C or Palladium on carbon (Pd/C), ensure it is fresh and has not been deactivated by exposure to air or contaminants.[4] For Pd/C, ensure the catalyst is not old or poisoned.

  • Reaction Time and Temperature: Some reductions can be sluggish. Consider increasing the reaction time or, if the reaction is thermally stable, moderately increasing the temperature.

  • Hydrogen Source/Reducing Agent: If performing catalytic hydrogenation, ensure a sufficient pressure of hydrogen gas is maintained. For chemical reductions, like with indium in the presence of ammonium chloride, ensure the stoichiometry of the reducing agent is adequate.[4]

  • Solvent Purity: Impurities in the solvent can sometimes interfere with the catalyst. Ensure you are using a high-purity, dry solvent if required by the specific protocol.

Q2: I've successfully reduced the nitro group, but my final product is impure. What are the likely side products and how can I remove them?

A2: Common impurities include partially reduced intermediates (e.g., nitroso or hydroxylamino species) and byproducts from over-reduction.

  • Purification Strategy: Column chromatography is typically effective for removing these impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can significantly improve purity.

  • Aqueous Workup: A thorough aqueous workup can help remove inorganic salts and water-soluble impurities. Washing the organic layer with brine can aid in removing residual water before drying.[4]

Route 2: Fischer Esterification of p-Aminocinnamic Acid

Fischer esterification is an equilibrium-controlled process that requires careful management of reaction conditions.

Q1: My esterification reaction is giving a low yield. How can I drive the equilibrium towards the product?

A1: The Fischer esterification is a reversible reaction. To maximize the yield of the ester, you need to shift the equilibrium to the right.[5][6] This can be achieved by:

  • Using an Excess of Alcohol: Employing a large excess of ethanol can drive the reaction forward. In many cases, ethanol can be used as the solvent.[7]

  • Removal of Water: Water is a byproduct of the reaction. Removing it as it forms will prevent the reverse reaction (ester hydrolysis). This can be done by azeotropic distillation with a Dean-Stark trap or by using a dehydrating agent.

  • Choice of Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential.[8][9]

Q2: I'm observing side reactions involving the amino group. How can I prevent this?

A2: The amino group is nucleophilic and can react with the acid catalyst or other electrophiles. To prevent this, it is often necessary to protect the amino group before esterification.

  • Protecting Groups: Common protecting groups for amines include carbamates (e.g., Boc, Cbz) or sulfonamides (e.g., Tosyl).[10][11][12] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

  • Reaction Conditions: In some cases, careful control of reaction temperature and the rate of addition of the acid catalyst can minimize side reactions.

Route 3: Palladium-Catalyzed Heck Coupling

The Heck reaction is a powerful tool for C-C bond formation but can be sensitive to various parameters.[13]

Q1: My Heck coupling reaction is not proceeding to completion, and I observe starting materials. What are the likely causes?

A1: Low conversion in a Heck reaction can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The choice of ligand is also critical for stabilizing the catalyst and promoting the desired reactivity.[14][15][16]

  • Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include triethylamine, potassium carbonate, or sodium acetate. The optimal base can depend on the specific substrates and solvent.[17]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF, DMAc, or acetonitrile are commonly used.

Q2: I'm getting a mixture of E and Z isomers. How can I improve the stereoselectivity?

A2: The stereoselectivity of the Heck reaction is often high, favoring the E-isomer. However, reaction conditions can influence this.

  • Ligand Choice: Bulky phosphine ligands can influence the stereochemical outcome.

  • Reaction Temperature: Temperature can affect the selectivity. It's often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: I'm observing a significant amount of the "double Heck" product or dehalogenation of my starting material. How can I minimize these side reactions?

A3: These are common side reactions in Heck couplings.

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the formation of the double Heck product. A slight excess of the acrylate can sometimes be beneficial.

  • Reaction Time: Over-running the reaction can sometimes lead to increased byproduct formation. Monitoring the reaction by TLC or GC/MS is recommended to determine the optimal reaction time.

Route 4: Wittig Reaction

The Wittig reaction is a reliable method for forming a carbon-carbon double bond, but the preparation and handling of the ylide require care.[18][19]

Q1: I'm having trouble preparing the phosphonium ylide. What are some common issues?

A1: The formation of the ylide is a critical step.

  • Strong Base: A strong base, such as n-butyllithium or sodium hydride, is typically required to deprotonate the phosphonium salt.[20] The choice of base can also influence the stereoselectivity of the reaction.[21]

  • Anhydrous Conditions: The ylide is highly basic and will be quenched by protic solvents like water or alcohols. Therefore, the reaction must be carried out under strictly anhydrous conditions.

  • Phosphonium Salt Purity: The purity of the starting phosphonium salt is important. Impurities can interfere with the ylide formation.

Q2: My Wittig reaction is giving a mixture of E and Z isomers. How can I control the stereoselectivity?

A2: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide.

  • Stabilized vs. Unstabilized Ylides: Stabilized ylides (containing an electron-withdrawing group adjacent to the carbanion) tend to give the E-alkene as the major product. Unstabilized ylides (with alkyl substituents) generally favor the Z-alkene.[21][22] For the synthesis of this compound, a stabilized ylide is typically used, which should favor the desired E-isomer.[23][24]

  • Reaction Conditions: The presence of lithium salts can decrease the Z-selectivity of unstabilized ylides.[25] Temperature can also play a role in stereoselectivity.[26]

Experimental Protocols

The following are representative, detailed protocols for the synthesis of this compound via the four main routes.

Protocol 1: Reduction of Ethyl (E)-3-(4-nitrophenyl)acrylate

This protocol is adapted from a procedure for the reduction of a similar nitro compound.[4]

Reagents and Equipment:

  • Ethyl (E)-3-(4-nitrophenyl)acrylate

  • Indium powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottomed flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, suspend Ethyl (E)-3-(4-nitrophenyl)acrylate (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (10 eq) to the suspension with stirring.

  • Add indium powder (4 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Filter the mixture to remove the indium salts.

  • Extract the aqueous filtrate with dichloromethane (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

ReagentMolar Eq.
Ethyl (E)-3-(4-nitrophenyl)acrylate1.0
Indium powder4.0
Ammonium chloride10.0
Protocol 2: Fischer Esterification of p-Aminocinnamic Acid

This protocol is a general procedure for Fischer esterification.[5][6][7][27][28][29]

Reagents and Equipment:

  • p-Aminocinnamic acid (or its N-protected derivative)

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottomed flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottomed flask, add p-aminocinnamic acid (1.0 eq) and a large excess of absolute ethanol (e.g., 10-20 eq, can also serve as the solvent).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing water.

  • Carefully neutralize the mixture by the dropwise addition of a 10% sodium carbonate solution until the evolution of CO₂ ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ReagentMolar Eq.
p-Aminocinnamic acid1.0
Ethanol10.0 - 20.0
Sulfuric acid0.1 - 0.2
Protocol 3: Horner-Wadsworth-Emmons Reaction

This protocol is a greener alternative to the Wittig reaction for the synthesis of ethyl cinnamates.[30]

Reagents and Equipment:

  • 4-Aminobenzaldehyde

  • Triethyl phosphonoacetate

  • Potassium carbonate

  • Ethanol

  • Microwave synthesis reactor

  • Column chromatography setup

Procedure:

  • In a 10 mL microwave vessel, dissolve 4-aminobenzaldehyde (0.7 equiv.), triethyl phosphonoacetate (1.0 equiv.), and potassium carbonate (1.0 equiv.) in ethanol (3 mL).

  • Heat the reaction mixture under microwave irradiation at 140 °C for 20 minutes.

  • After cooling the vessel to room temperature, remove the solvent under vacuum.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes (4:6) as the eluent.

ReagentMolar Eq.
4-Aminobenzaldehyde0.7
Triethyl phosphonoacetate1.0
Potassium carbonate1.0
Protocol 4: Solvent-Free Wittig Reaction

This protocol is adapted from a procedure for the synthesis of ethyl cinnamate.[18][19][24][31][32]

Reagents and Equipment:

  • 4-Aminobenzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane

  • Hexanes

  • Conical vial

  • Spatula

  • Filter pipet

Procedure:

  • In a conical vial, weigh (carbethoxymethylene)triphenylphosphorane (1.15 eq) and add 4-aminobenzaldehyde (1.0 eq).

  • Stir and grind the mixture with a spatula at room temperature for 15-20 minutes.

  • Add hexanes to the vial and stir for a few minutes to precipitate the triphenylphosphine oxide byproduct.

  • Using a filter pipet, transfer the hexane solution containing the product to a clean, tared container.

  • Repeat the extraction of the solid byproduct with a second portion of hexanes and combine the hexane solutions.

  • Evaporate the combined hexane portions to obtain the crude product.

  • If necessary, purify the product by column chromatography.

ReagentMolar Eq.
4-Aminobenzaldehyde1.0
(Carbethoxymethylene)triphenylphosphorane1.15

References

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses Procedure. Retrieved from [Link]

  • (n.d.). Preparation of Stabilized Phosphorus Ylides via Multicomponent Reactions and Their Synthetic Applications | Request PDF. ResearchGate. Retrieved from [Link]

  • (2021, August 16). 3: Esterification (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. ResearchGate. Retrieved from [Link]

  • (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]

  • (n.d.). Phosphorus Ylides.
  • (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • (n.d.). Fischer Esterification.
  • (2023, January 22). Preparation of Ylides. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). 1. The Wittig Reaction. Retrieved from [Link]

  • (n.d.). 22. The Fischer Esterification.
  • (n.d.). Experiment 22 FISCHER ESTERIFICATION. CHEMISTRY.
  • (n.d.). Synthesis and Reactions of Stabilized Phosphorus Ylides. Bentham Science Publisher. Retrieved from [Link]

  • (n.d.). Wittig Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ResearchGate. Retrieved from [Link]

  • (n.d.). Optimization of conditions for the Heck reaction. ResearchGate. Retrieved from [Link]

  • (n.d.). Optimization of Heck reaction conditions. a. ResearchGate. Retrieved from [Link]

  • (n.d.). Wittig Reaction: Ethyl Cinnamate Synthesis & NMR Analysis. Studylib. Retrieved from [Link]

  • (n.d.). Solvent Free Wittig Reactions.
  • (n.d.). 27. A Solvent Free Wittig Reaction.
  • (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Sol- vent Free Wittig Reaction. WebAssign. Retrieved from [Link]

  • (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign. Retrieved from [Link]

  • (n.d.). Optimization of the base, solvent, temperature, and catalyst's amount for Heck coupling of iodobenzene with n-butyl acrylatea. ResearchGate. Retrieved from [Link]

  • (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • (2024, January 11). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. PMC. NIH. Retrieved from [Link]

  • (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). ethyl cinnamate. Organic Syntheses Procedure. Retrieved from [Link]

  • (n.d.). 1 Protection Reactions. Wiley-VCH. Retrieved from [Link]

  • (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • (n.d.). Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of ethyl 4-nitrocinnamate. PrepChem.com. Retrieved from [Link]

  • (n.d.). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs.. Retrieved from [Link]

  • (n.d.). Ethyl 4-nitrocinnamate | C11H11NO4 | CID 1268038. PubChem. NIH. Retrieved from [Link]

  • (n.d.). This compound | C11H13NO2 | CID 736317. PubChem. NIH. Retrieved from [Link]

  • (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. Retrieved from [Link]

  • (2024, December 15). (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

  • (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
  • (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. Retrieved from [Link]

  • (n.d.). Heck Reaction—State of the Art. MDPI. Retrieved from [Link]

  • (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • (n.d.). Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 4-aminocinnamate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of crude Ethyl 4-aminocinnamate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we address common challenges and provide in-depth, field-proven insights to streamline your purification process. Our approach is rooted in explaining the "why" behind each step, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of most solids, including this compound, increases with temperature.[1] A suitable solvent is one that dissolves the crude product readily at an elevated temperature but poorly at lower temperatures.[2] As the saturated hot solution cools, the solubility of this compound decreases, leading to the formation of pure crystals.[2] Ideally, impurities remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[3]

Q2: What are the most likely impurities in my crude this compound?

A2: The impurities largely depend on the synthetic route. A common method for synthesizing this compound is the reduction of Ethyl 4-nitrocinnamate. Therefore, the most probable impurity is unreacted Ethyl 4-nitrocinnamate.[4] Other potential impurities could include byproducts from the reduction reaction or residual reagents and solvents from the workup.[5]

Q3: How do I select the best solvent for recrystallizing this compound?

A3: The ideal solvent should exhibit a steep solubility curve for this compound, meaning high solubility when hot and low solubility when cold.[2] It should also either be a very poor solvent for impurities or dissolve them so well that they remain in the mother liquor upon cooling. For aromatic amines and cinnamate esters, polar protic solvents or moderately polar solvents are often a good starting point. A mixed-solvent system, such as ethanol-water, is often effective.[6] In this system, the compound is dissolved in the more soluble solvent (ethanol), and the less soluble, miscible solvent (water) is added to the hot solution to induce crystallization upon cooling.[6]

Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point, consistent with literature values (for this compound, this is around 70-74 °C).[7] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. This suggests that your recrystallization procedure was not fully effective and further purification may be necessary.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of this compound.

Problem 1: The crude product "oils out" instead of forming crystals upon cooling.

Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This often happens if the melting point of the compound is lower than the temperature of the solution at the point of saturation.[8] Given that this compound has a relatively low melting point (70-74 °C), this is a common issue, especially if using a high-boiling point solvent.

Solutions:

  • Increase the Solvent Volume: The solution may be too concentrated, causing the compound to come out of solution at a temperature above its melting point. Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and then allow it to cool more slowly.

  • Lower the Cooling Rate: Rapid cooling can favor oil formation over crystallization.[2] Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a few paper towels, before moving it to an ice bath.

  • Change the Solvent System: If the problem persists, the chosen solvent's boiling point may be too high. Consider a lower-boiling point solvent or adjust the ratio in a mixed-solvent system. For an ethanol-water system, you might need to use a higher proportion of ethanol.

Problem 2: No crystals form, even after the solution has cooled to room temperature or in an ice bath.

Cause: This is one of the most common issues in recrystallization and usually points to one of two things: too much solvent was used, or the solution is supersaturated.[8]

Solutions:

  • Reduce Solvent Volume: If an excessive amount of solvent was used, the solution will not be saturated at lower temperatures.[8] Gently heat the solution to boil off some of the solvent (in a fume hood) to increase the concentration. Then, allow it to cool again.

  • Induce Crystallization: A supersaturated solution may need a nucleation site to initiate crystal growth.[8]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for nucleation.

    • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for further crystal growth.

Problem 3: The yield of purified crystals is very low.

Cause: A low yield can result from several factors during the procedure.

Solutions:

  • Re-evaluate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Refer to the solvent selection guide to find a more suitable system.

  • Avoid Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product. Ensure the filtration apparatus is pre-heated and the solution is kept hot.[3]

  • Minimize Transfers: Each transfer of the solution from one flask to another can result in material loss. Plan your steps to minimize these transfers.

  • Check the Mother Liquor: After filtering your crystals, you can try to obtain a second crop. Concentrate the mother liquor by boiling off some of the solvent and then cool it to see if more crystals form. Be aware that this second crop may be less pure than the first.

Data Presentation

Table 1: Solvent Selection Guide for this compound Recrystallization
SolventPolaritySuitability as a Single SolventSuitability in a Mixed SystemRationale & Comments
Water HighPoorGood (with a miscible organic solvent)This compound is sparingly soluble in cold water but more soluble in hot water, though likely not enough for a single-solvent recrystallization. Ideal as an anti-solvent with ethanol or methanol.[9][10]
Ethanol HighFair to GoodExcellent (with water)This compound is likely soluble in hot ethanol. Its solubility in cold ethanol will determine the yield. An ethanol/water mixture is a very common and effective choice for moderately polar compounds.[6]
Methanol HighFair to GoodExcellent (with water)Similar properties to ethanol but with a lower boiling point. May offer better recovery if the compound is less soluble in cold methanol.
Ethyl Acetate MediumGoodFair (with hexane or heptane)A good choice as it often provides a good solubility differential. Can be paired with a nonpolar solvent like hexane to decrease solubility.[11]
Toluene LowPoorPoorUnlikely to be a good solvent due to the polar amine and ester groups of the target compound. "Like dissolves like" principle suggests a mismatch.[9]
Hexane/Heptane Very LowPoorGood (as an anti-solvent)Excellent anti-solvents to be added to a solution of the compound in a more polar solvent like ethyl acetate to induce crystallization.[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol-Water Solvent System

This protocol is a standard procedure for compounds with properties similar to this compound.

1. Dissolution: a. Place the crude this compound (e.g., 2.0 g) into a 100 mL Erlenmeyer flask. b. In a separate beaker, heat approximately 40-50 mL of ethanol on a hot plate. c. Add the minimum amount of hot ethanol to the Erlenmeyer flask to just dissolve the crude solid. Swirl the flask to aid dissolution. Keep the solution at or near boiling.

2. Hot Filtration (Optional, if insoluble impurities are present): a. If the hot solution contains insoluble material, perform a hot gravity filtration. b. Place a fluted filter paper in a stemless funnel resting on a clean, pre-heated Erlenmeyer flask. c. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[3]

3. Crystallization: a. To the clear, hot ethanol solution, add hot water dropwise while swirling until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated. b. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again. c. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin. d. Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal recovery.

4. Crystal Isolation and Washing: a. Set up a Büchner funnel with a filter paper that fits snugly and wet it with a small amount of cold ethanol-water mixture. b. Collect the crystals by vacuum filtration.[3] c. Wash the crystals with a small amount of ice-cold ethanol-water mixture to rinse away any remaining mother liquor. d. Continue to draw air through the crystals for several minutes to help them dry.

5. Drying: a. Carefully scrape the crystals from the filter paper onto a pre-weighed watch glass. b. Allow the crystals to air dry completely. The absence of a solvent smell and a constant weight are indicators of dryness. c. Determine the weight of the purified product and calculate the percent recovery. Measure the melting point to assess purity.

Visualization of Experimental Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4 & 5: Isolation & Drying A Crude Ethyl 4-aminocinnamate B Add Minimum Hot Ethanol A->B Dissolve C Hot Saturated Solution B->C D Insoluble Impurities E Add Hot Water to Cloud Point C->E F Slow Cooling to RT, then Ice Bath E->F Induce & Grow G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Ethyl 4-aminocinnamate I->J

Caption: Workflow for the purification of this compound.

References

  • BenchChem. (2025).
  • Lima, D. P., et al. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Advances. Available at: [Link]

  • SOP: CRYSTALLIZ
  • Banik, B. K., Banik, I., & Becker, F. F. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 81, 188. Available at: [Link]

  • Recrystallization of Cinnamic acid and Tryptamine Part III. (2020). YouTube.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Claisen, L. (n.d.). ETHYL CINNAMATE. Organic Syntheses. Available at: [Link]

  • Purification by Recrystalliz
  • Veeprho. (n.d.).
  • How to Carry Out a Recrystalliz
  • PubChem. (n.d.). Ethyl 4-nitrocinnamate. National Institutes of Health. Available at: [Link]

  • Guidechem. (n.d.).
  • University of York. (n.d.).
  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology.
  • Adams, R., & Cohen, F. L. (n.d.). ETHYL p-AMINOBENZOATE. Organic Syntheses. Available at: [Link]

  • LibreTexts Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Solvent Miscibility Table. (n.d.). [Source not specified, general chemical reference].

Sources

Identifying and removing side products in Ethyl 4-aminocinnamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 4-aminocinnamate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthesis, with a specific focus on identifying and removing critical side products. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

The most prevalent synthetic route to this compound is the reduction of its nitro precursor, Ethyl 4-nitrocinnamate. While seemingly straightforward, this reduction can lead to a variety of impurities that complicate purification and compromise the quality of the final product. This guide will address these issues in a practical, question-and-answer format.

Part 1: Frequently Asked Questions - Side Product Identification

Q1: What are the most common side products I should expect when synthesizing this compound by reducing Ethyl 4-nitrocinnamate?

When reducing the nitro group of Ethyl 4-nitrocinnamate, several side products can form depending on the reaction conditions and the reducing agent used (e.g., catalytic hydrogenation, metal/acid reduction). The primary impurities to be aware of are:

  • Unreacted Starting Material (Ethyl 4-nitrocinnamate): This is the most common impurity, resulting from incomplete reaction.

  • Over-reduction Product (Ethyl 4-aminodihydrocinnamate): Aggressive reducing conditions, particularly with catalytic hydrogenation (H₂/Pd-C), can not only reduce the nitro group but also the alkene double bond.[1]

  • Hydrolysis Product (4-Aminocinnamic Acid): If the reaction is performed under harsh acidic or basic conditions, the ethyl ester can hydrolyze to the corresponding carboxylic acid.

  • Polymeric Byproducts: Aromatic amines can be susceptible to oxidative polymerization, often appearing as intractable baseline material in chromatography or dark, tarry residues.

Q2: Which analytical techniques are most effective for identifying these impurities?

A multi-technique approach is recommended for robust impurity profiling.[2][3]

  • Thin-Layer Chromatography (TLC): This is your first line of defense. It is a rapid and inexpensive method to monitor the reaction's progress and assess the purity of the crude product. The different polarity of the product and impurities will result in distinct Retention Factor (Rf) values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. It can clearly distinguish between the desired product and key impurities. For instance, the vinylic protons of the cinnamate double bond (typically around 6.3-7.7 ppm) will be absent in the over-reduced side product, replaced by aliphatic signals at approximately 2.6-3.0 ppm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for impurity profiling.[3][4] It provides both separation (LC) and mass identification (MS) of components in the mixture, allowing for the confident assignment of molecular weights to impurity peaks.

Part 2: Troubleshooting and Purification Strategies

This section provides a logical workflow for addressing impurities identified in your crude product.

graph TroubleshootingWorkflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1. Decision workflow for purifying crude this compound.

Q3: My TLC shows a significant amount of starting material. What's the best way to remove it?

If the starting material, Ethyl 4-nitrocinnamate (mp 138-140 °C), is the primary contaminant, recrystallization is often the most efficient purification method.[5][6][7][8][9] The desired product, this compound (mp 70-74 °C), has significantly different physical properties, including solubility profiles in common organic solvents.[10]

Rationale: The principle of recrystallization relies on the difference in solubility of the compound and the impurity in a chosen solvent at different temperatures.[6] An ideal solvent will dissolve the desired product well at high temperatures but poorly at low temperatures, while keeping the impurity dissolved at all temperatures or leaving it insoluble.

A common and effective solvent system for this purification is Ethanol/Water.

Q4: I've confirmed the presence of the over-reduction product by NMR. How can I separate it from my desired compound?

The over-reduction product, Ethyl 4-aminodihydrocinnamate, has a polarity very similar to the desired this compound, making separation by recrystallization difficult. In this case, flash column chromatography is the required method.[11]

Causality: Aromatic amines are basic and can interact strongly with the acidic silanols on standard silica gel, leading to peak tailing and poor separation.[12] To counteract this, the silica gel's activity must be neutralized. This is typically achieved by adding a small amount of a competing base, like triethylamine (Et₃N), to the eluent.[13]

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography.[11]
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradientA common solvent system for compounds of moderate polarity.
Eluent Modifier 0.5-1% Triethylamine (Et₃N)Neutralizes acidic sites on the silica, preventing streaking and improving peak shape for the basic amine product.[13]
Q5: My product is contaminated with 4-aminocinnamic acid. How can I remove this acidic impurity?

The presence of the carboxylic acid group in the hydrolysis byproduct provides a straightforward purification handle via an acid-base extraction .

Mechanism: By dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution), the acidic impurity will be deprotonated to form its water-soluble carboxylate salt. This salt will partition into the aqueous layer, leaving the neutral desired product in the organic layer.

graph Extraction { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

}

Figure 2. Logic of acid-base extraction for impurity removal.

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) dropwise while stirring until the solid just dissolves. Using excess solvent will reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[7] Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate + 1% Et₃N). Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

References

  • Biotage. (2023). Is there an easy way to purify organic amines? [Online] Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online] Available at: [Link]

  • Macmillan, D. et al. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Online] Available at: [Link]

  • LookChem. (n.d.). Cas 5048-82-8, this compound. [Online] Available at: [Link]

  • Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Online] Available at: [Link]

  • Chlounion Pharm. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. [Online] Available at: [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Online] Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link]

  • Parra, T. (2020). How To Recrystallize A Solid. [Online] YouTube. Available at: [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. [Online] YouTube. Available at: [Link]

  • Nerz, J. (2013). How to Carry Out a Recrystallization. [Online] YouTube. Available at: [Link]

  • PubChem - NIH. (n.d.). Ethyl 4-nitrocinnamate. [Online] Available at: [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Online] Available at: [Link]

  • ResearchGate. (2018). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. [Online] Available at: [Link]

  • PMC - NIH. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Online] Available at: [Link]

Sources

Technical Support Center: Polymerization of Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the polymerization of Ethyl 4-aminocinnamate (EAC). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of poly(this compound). We will delve into the causality behind experimental phenomena and provide practical, field-proven troubleshooting strategies.

Section 1: Monomer Integrity and Pre-Polymerization Setup

The quality of your final polymer is fundamentally tied to the purity of your starting monomer. EAC possesses three key functional groups: a polymerizable vinyl group, an aromatic amine, and an ethyl ester. Each presents unique stability and reactivity challenges that must be addressed before initiating polymerization.

Q1: My polymerization fails to initiate, or I observe a significant induction period. What's the likely cause?

A: This is a classic symptom of inhibitors in your monomer or reaction system. Commercial EAC, like many vinyl monomers, is shipped with inhibitors (e.g., hydroquinone derivatives) to prevent spontaneous polymerization during storage. Furthermore, the aromatic amine functionality makes EAC susceptible to oxidation over time, forming colored impurities that can also retard polymerization.

Troubleshooting Steps:

  • Inhibitor Removal: The inhibitor must be removed immediately before use. The most common method is column chromatography over basic or neutral alumina.

  • Oxygen Scavenging: Dissolved oxygen is a potent radical scavenger that will inhibit free-radical polymerization. Your reaction setup must be thoroughly deoxygenated.

  • Monomer Purity Check: Before use, verify the monomer's purity via ¹H NMR. The presence of signals other than those corresponding to EAC indicates impurities that may need to be removed. The melting point is also a good indicator of purity; pure EAC melts between 70-74 °C.[1][2]

Protocol 1: Purification of this compound (EAC) Monomer

Objective: To remove inhibitors and oxidation byproducts from commercial EAC.

Materials:

  • Commercial this compound

  • Neutral or basic alumina (activated, Brockmann I)

  • Dichloromethane (DCM), analytical grade

  • Hexanes, analytical grade

  • Glass chromatography column

  • Rotary evaporator

Procedure:

  • Slurry Pack the Column: Prepare a slurry of alumina in hexanes and pour it into the chromatography column to create a packed bed (approx. 10-15 cm in height for 1-5 g of monomer).

  • Load the Monomer: Dissolve the crude EAC in a minimal amount of DCM. Load this solution directly onto the top of the alumina bed.

  • Elution: Elute the column with a solvent mixture (e.g., 20-30% ethyl acetate in hexanes). The less polar inhibitor will elute first. The slightly more polar, light-yellow EAC will follow.[3][4]

  • Collect Fractions: Collect the fractions containing the pure EAC, identified by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature (<40°C) to prevent premature polymerization.

  • Storage: Use the purified, inhibitor-free monomer immediately. If short-term storage is necessary, keep it under an inert atmosphere (N₂ or Ar) at <4°C in the dark.

Section 2: Navigating the Polymerization Reaction

Controlling the polymerization of EAC requires careful selection of the initiator, solvent, and reaction conditions to manage the reactivity of the amine group and achieve the desired molecular weight.

Q2: I'm getting very low polymer yield and/or low molecular weight. What are the primary factors to investigate?

A: Low yield and molecular weight are often interconnected and point to issues with initiation efficiency, premature termination, or chain transfer events.

Key Causalities & Solutions:

  • Oxygen Inhibition: As mentioned, oxygen is a primary culprit. Ensure your solvent is sparged with an inert gas (N₂ or Ar) for at least 30 minutes and that the reaction is conducted under a positive pressure of inert gas.

  • Initiator Incompatibility/Concentration: The amine group on EAC can interact with certain initiators.[5] For free-radical polymerization, azo initiators like AIBN are often preferred over peroxides because their decomposition rate is less affected by the amine functionality. The initiator concentration directly impacts the number of growing chains; too high a concentration can lead to lower molecular weight.[6]

  • Solvent Effects: The solvent affects both monomer/polymer solubility and reaction kinetics.[7] If the growing polymer chain becomes insoluble in the reaction medium, it will precipitate, effectively stopping its growth and contributing to low yields and molecular weight. Polar aprotic solvents like DMSO or DMF are often good choices for both the monomer and the resulting polymer.[8]

  • Reaction Temperature: Temperature influences both the rate of initiator decomposition and the rate of propagation.[9] Each initiator has an optimal temperature range. For AIBN, this is typically 60-70°C. Temperatures that are too low will result in slow or incomplete polymerization, while temperatures that are too high can increase side reactions and chain transfer.

Troubleshooting Flowchart for Low Polymer Yield

start Low Polymer Yield check_o2 Was the system rigorously deoxygenated? start->check_o2 check_initiator Is the initiator type and concentration correct? check_o2->check_initiator Yes remedy_o2 Degas solvent and run under N2/Ar. check_o2->remedy_o2 No check_solvent Is the polymer soluble in the reaction solvent? check_initiator->check_solvent Yes remedy_initiator Use AIBN. Optimize concentration (0.1-1 mol%). check_initiator->remedy_initiator No check_temp Is the reaction temperature optimal for the initiator? check_solvent->check_temp Yes remedy_solvent Switch to a better solvent (e.g., DMSO, DMF). check_solvent->remedy_solvent No remedy_temp Adjust temperature to initiator's 10-hr half-life. check_temp->remedy_temp No end_good Problem Solved check_temp->end_good Yes, consult specialist remedy_o2->end_good remedy_initiator->end_good remedy_solvent->end_good remedy_temp->end_good

Caption: Troubleshooting flowchart for low polymer yield.

Q3: My polymer characterization (GPC) shows a very broad or multimodal molecular weight distribution. How can I achieve better control?

A: A broad polydispersity index (PDI > 2) or multiple peaks in a Gel Permeation Chromatography (GPC) trace suggests a lack of control over the polymerization process. This can arise from multiple factors:

  • High Radical Concentration: Too much initiator or too high a temperature can create a high concentration of radicals, leading to increased termination by combination, which broadens the molecular weight distribution.[6][10]

  • Chain Transfer: Solvents (like halogenated solvents) or impurities can act as chain transfer agents, terminating one growing chain and starting another, leading to a population of shorter chains.

  • Autoacceleration (Trommsdorff-Norrish effect): As polymerization proceeds, the viscosity of the medium increases. This slows the diffusion of large polymer chains, reducing the rate of termination. The propagation rate, involving small monomers, remains high. This imbalance leads to a rapid, uncontrolled increase in polymerization rate and molecular weight, significantly broadening the PDI. Running the reaction at a lower monomer concentration can mitigate this effect.

Solution: For superior control over molecular weight and PDI, consider switching to a controlled/"living" radical polymerization (CRP) technique like RAFT or ATRP. These methods are specifically designed to produce polymers with predictable molecular weights and narrow distributions (PDI < 1.3). However, they require careful selection of chain transfer agents (for RAFT) or catalyst systems (for ATRP) that are compatible with the amine functionality of EAC.

Section 3: The Critical Step - Polymer Purification

Purification is often the most challenging aspect of polymer chemistry. The goal is to isolate the pure polymer from unreacted monomer, initiator fragments, and any side products.

Q4: What is the most reliable method to purify poly(this compound)?

A: For most free-radical polymerizations, the standard and most effective method is purification by precipitation .[11] This technique relies on the principle of differential solubility: the polymer is soluble in a "good" solvent but insoluble in a "non-solvent" (or "anti-solvent"), while the small-molecule impurities are soluble in both.

Protocol 2: Purification of Poly(EAC) by Precipitation

Objective: To isolate pure polymer from small-molecule impurities.

Materials:

  • Crude polymer reaction mixture

  • A "good" solvent (e.g., DMSO, DMF, THF)[8]

  • A "non-solvent" (e.g., cold methanol, diethyl ether, water, or hexanes)[3]

  • Large beaker with a magnetic stir bar

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel) or centrifuge

  • Vacuum oven

Procedure:

  • Dissolve the Polymer: If the reaction mixture is not already a solution, dissolve the crude polymer in a minimal amount of a good solvent to create a concentrated, but still stirrable, solution.

  • Prepare the Non-Solvent: Place a large volume (at least 10x the volume of the polymer solution) of a cold non-solvent into a beaker and stir it vigorously.

  • Precipitate the Polymer: Using a dropping funnel, add the polymer solution drop-wise into the rapidly stirring non-solvent. A slow, drop-wise addition is crucial to prevent the coagulation of polymer particles, which can trap impurities.[11] You should observe the polymer precipitating as a solid or a gummy substance.

  • Isolate the Polymer:

    • Filtration: If the polymer is a fine powder, collect it by vacuum filtration.

    • Decantation/Centrifugation: If the polymer is gummy, allow it to settle, then decant the solvent. Alternatively, use a centrifuge to pellet the polymer.

  • Wash the Polymer: Wash the isolated polymer with fresh, cold non-solvent to remove any remaining impurities.

  • Repeat (Crucial): For high purity, the process of re-dissolving the polymer in a good solvent and re-precipitating it should be repeated 2-3 times.[11]

  • Dry the Polymer: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Table: Solvent/Non-Solvent Systems for Poly(EAC) Purification
"Good" Solvent (for Polymer)"Non-Solvent" (for Precipitation)Rationale & Comments
Tetrahydrofuran (THF)Cold Hexanes / Diethyl EtherGood for moderately polar polymers. Ether and hexanes are highly effective at precipitating polymers while dissolving non-polar impurities.
Dimethylformamide (DMF)Deionized Water / MethanolDMF is a highly polar solvent. Water or methanol is an excellent non-solvent for precipitating polar polymers.
Dimethyl Sulfoxide (DMSO)Deionized WaterSimilar to DMF, DMSO is a strong polar solvent suitable for dissolving poly(EAC). Water is a common and effective non-solvent.[8]

Section 4: FAQs & Final Checks

Q5: Can the amine group of EAC act as an initiator or catalyst itself?

A: Yes, this is a critical consideration. Tertiary amines are well-known activators or co-initiators in certain polymerization systems, particularly with peroxides or in photopolymerization.[5][12] While the primary amine of EAC is less reactive in this regard than a tertiary amine like ethyl-4-(dimethylamino)benzoate (EDMAB), it can still influence the reaction kinetics, potentially leading to faster, less controlled polymerization.[13] This is another reason why azo initiators (like AIBN), whose decomposition is thermally controlled and less influenced by amines, are often a safer choice for achieving a controlled reaction.

Q6: How do I confirm successful polymerization using ¹H NMR?

A: The ¹H NMR spectrum provides definitive proof of polymerization. You should look for two key changes when comparing the monomer and polymer spectra:

  • Disappearance of Vinyl Protons: The signals corresponding to the protons on the C=C double bond of the monomer (typically in the 6.0-8.0 ppm range) will disappear or be significantly diminished.

  • Appearance of Polymer Backbone Protons: New, broad signals will appear in the aliphatic region (typically 1.5-3.0 ppm), corresponding to the protons of the newly formed polymer backbone. The aromatic and ester proton signals will remain but will likely be broader than in the monomer spectrum.

Diagram: Monomer to Polymer Transformation

cluster_0 This compound (Monomer) cluster_1 Poly(this compound) (Polymer) Monomer Polymer -[CH(Ar)-CH(COOEt)]n- Monomer->Polymer Polymerization (e.g., AIBN, 65°C)

Caption: Schematic of EAC polymerization.

References

  • LookChem. (n.d.). Cas 5048-82-8, this compound. Retrieved from [Link]

  • ResearchGate. (2023). Some advices for purifying a polymer?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Initiators and Reaction Conditions on the Polymer Syntheses by Atom Transfer Radical Polymerization. Retrieved from [Link]

  • ResearchGate. (2013). Ethyl‐4‐(Dimethylamino) benzoate initiation of the spontaneous polymerization of aqueous acidic adhesive formulations in the presence of a base. Retrieved from [Link]

  • CHLOUNION PHARM. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. Retrieved from [Link]

  • MDPI. (2024). The Effect of the Initiator/Activator/Accelerator Ratio on the Degree of Conversion, Film Thickness, Flow, and Cytotoxicity of Dual-Cured Self-Adhesive Resin Cements. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A Biomimetic Polymer for the Extraction and Purification of Superior Analogues of Amphotericin B. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Effect of Residual Solvent on Performance of Acrylamide-Containing Dental Materials. Retrieved from [Link]

  • ACS Publications. (2021). Amine-Catalyzed Chain Polymerization of Ethyl Glyoxylate from Alcohol and Thiol Initiators. Retrieved from [Link]

  • Frontiers. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of ethyl-4-dimethylaminobenzoate (EDMAB). Retrieved from [Link]

  • MDPI. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Ethyl Acrylate Content in PMMA/P(MMA-EA) Core-shell Composite Polymer Particles on the Adsorption Behavior of Biomolecules. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Potentialities of the Poly(Aminoethyl Methacrylate) p(AMA) as Gelatin-Like Polymer in Complex Coacervation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of polymer solvent on the mechanical properties of entangled polymer gels: Coarse-grained molecular simulation. Retrieved from [Link]

  • Study on the effect of temperature on polymerization of ethyl methacrylate monomer. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of Ethyl 4-aminocinnamate for Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Ethyl 4-aminocinnamate. This document is designed for researchers, chemists, and drug development professionals who encounter solubility challenges during its use in chemical reactions. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step troubleshooting guides to overcome these issues, ensuring the success and efficiency of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental solubility properties of this compound?

A1: Understanding the baseline solubility is the first step in troubleshooting. This compound is a crystalline solid with a molecular structure that dictates its solubility profile.[1] It possesses both a hydrophobic aromatic ring and ethyl group, and hydrophilic amino and ester groups. Its solubility is generally low in aqueous or nonpolar hydrocarbon solvents but higher in polar organic solvents.

Key Physicochemical Properties:

  • Appearance: Light yellow crystalline solid[1]

  • Molecular Formula: C₁₁H₁₃NO₂

  • Molecular Weight: 191.23 g/mol [2]

  • Melting Point: ~73 °C

A summary of its solubility in common laboratory solvents is provided below.

SolventTypeSolubility ProfileRationale
WaterPolar ProticSparingly soluble / InsolubleThe large hydrophobic backbone counteracts the hydrogen bonding potential of the amino and ester groups.[3][4][5]
EthanolPolar ProticSolubleThe ethyl group of ethanol has favorable interactions with the ester and aromatic parts of the molecule, while the hydroxyl group can hydrogen bond with the amine.[3][4]
ChloroformPolar AproticSolubleA good solvent for moderately polar organic compounds.[3][4]
Ethyl EtherPolar AproticSolubleEffective at dissolving many organic esters.[3][4][5]
Tetrahydrofuran (THF)Polar AproticSolubleOften used as a reaction solvent for similar compounds.[6]
Heptane / HexaneNonpolarPoorly SolubleThe polarity of the amino and ester groups prevents dissolution in nonpolar aliphatic solvents.
TolueneAromaticModerately Soluble"Like-dissolves-like" principle; the aromatic solvent can solvate the phenyl ring. Solubility can often be improved by heating.[7]
Q2: My reaction is proceeding slowly or not at all, and I can see undissolved starting material. How can I systematically improve the solubility of this compound?

A2: This is a classic sign that your reaction is "mass-transfer limited" due to poor solubility. A systematic approach is crucial. We recommend following a logical workflow to diagnose and solve the problem without introducing new complications.

Below is a workflow diagram to guide your troubleshooting process.

Solubility_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Primary Strategies cluster_2 Phase 3: Optimization & Advanced Methods Start Problem: Incomplete Dissolution or Sluggish Reaction Check_Solvent Is the current solvent optimal? (Refer to Table 1) Start->Check_Solvent Solvent_Screen Strategy 1: Solvent Screening (Test alternative polar aprotic/protic solvents) Check_Solvent->Solvent_Screen No pH_Adjust Strategy 2: pH Adjustment (Protonate the amine) Solvent_Screen->pH_Adjust If insufficient Success Problem Solved: Reaction Proceeds Homogeneously Solvent_Screen->Success Yes Co_Solvent Strategy 3: Co-Solvent System (Mix a good solvent with the reaction solvent) pH_Adjust->Co_Solvent If incompatible with reagents pH_Adjust->Success Yes Temp_Increase Strategy 4: Increase Temperature Co_Solvent->Temp_Increase If still limited Co_Solvent->Success Yes Temp_Increase->Success

Caption: A troubleshooting workflow for solubility issues.

Q3: How can I use pH to dramatically increase the solubility of this compound in polar solvents?

A3: The aromatic amino group on this compound is basic and can be protonated by an acid to form an ammonium salt. This ionic salt is significantly more soluble in polar protic solvents, including water and alcohols, than its neutral counterpart.[8][9][10]

Caption: Equilibrium between neutral and protonated forms.

Experimental Protocol: Solubility Enhancement via pH Adjustment

Objective: To dissolve this compound in a polar solvent by converting it to its more soluble ammonium salt form.

Materials:

  • This compound

  • Reaction solvent (e.g., ethanol, water, or a mixture)

  • Dilute acid (e.g., 1M HCl in ethanol or water)

  • Stir plate and stir bar

  • pH indicator strips or pH meter

Procedure:

  • Initial Suspension: Add the this compound to your chosen reaction solvent in the reaction vessel. Begin stirring to form a suspension.

  • Acidification: Slowly add the dilute acid dropwise to the stirring suspension.

  • Monitor Dissolution: Observe the mixture closely. As the amino group is protonated, the solid will begin to dissolve.

  • Check pH: Periodically check the pH of the solution. Continue adding acid until all the solid has dissolved and the solution is clear. The target pH is typically in the acidic range (<5), but the exact point of full dissolution should be determined visually.

  • Reaction Initiation: Once the solution is homogeneous, you can proceed with adding other reagents to initiate your reaction.

Causality & Trustworthiness:

  • Why it works: The conversion from a neutral organic molecule to an ionic salt drastically increases its interaction with polar solvent molecules, leading to solvation.[8][9]

  • Self-Validation: Visual confirmation of a clear, homogeneous solution is the primary indicator of success.

  • Critical Consideration - Ester Hydrolysis: Be aware that the presence of acid (and especially subsequent addition of a base or heating) can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[11] It is crucial to monitor your reaction by a technique like Thin Layer Chromatography (TLC) or LC-MS to ensure the integrity of the ester group, especially if the reaction requires elevated temperatures or prolonged reaction times.

Q4: My reaction must be run in an aprotic solvent where the ammonium salt is not soluble. What is the best strategy?

A4: In this scenario, pH adjustment is not viable. The best approach is to use a co-solvent system . This involves mixing a "good" solvent (one that readily dissolves this compound, like THF or ethanol) with the required reaction solvent.

Protocol: Developing a Co-Solvent System
  • Determine Minimum Solubilizing Volume: In a separate vial, determine the minimum volume of a good solvent (e.g., THF) required to completely dissolve your quantity of this compound at the desired reaction temperature.

  • Prepare Concentrated Solution: In your actual reaction flask, dissolve the this compound in this minimum volume of the good solvent.

  • Titrate with Reaction Solvent: Slowly add the required (but poorly solubilizing) reaction solvent to the concentrated solution while stirring vigorously.

  • Observe for Precipitation: Continue adding the second solvent until you reach the desired final concentration. If the starting material begins to precipitate, you may need to add a small amount more of the good co-solvent to maintain a homogeneous solution.

  • Proceed with Reaction: Once a stable, homogeneous solution is achieved, proceed with your reaction.

Expert Insight: The goal is to use the minimum amount of co-solvent necessary. While it aids solubility, a co-solvent can sometimes alter the polarity of the reaction medium enough to affect reaction rates or pathways. Always start with small-scale test reactions to validate the co-solvent system before proceeding to a larger scale.

Q5: Can I simply heat the reaction mixture to improve solubility?

A5: Yes, increasing the temperature is a common and effective method to increase the solubility of most solid compounds. However, this approach comes with important caveats.

Recommendations and Precautions:

  • Thermodynamic Advantage: Higher temperatures provide the energy needed to overcome the crystal lattice energy of the solid, favoring dissolution.

  • Risk of Degradation: this compound has a defined melting point. Heating close to or above this temperature, especially for long periods, can lead to thermal degradation. Always run a stability test by heating a solution of the compound and monitoring for the appearance of impurities over time via TLC or LC-MS.

  • Side Reactions: Increased temperature accelerates all reactions, including undesirable ones. For instance, if trace amounts of water are present, the rate of ester hydrolysis will increase significantly at higher temperatures.[11]

References
  • ChemBK. Ethyl 4-aminobenzoate. [Link]

  • Al-Akayleh, F., et al. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. [Link]

  • CHLOUNION PHARM. This compound Manufacturer CAS No.: 5048-82-8. [Link]

  • Reddit. [Organic] Solubility of ethyl 4-aminobenzoate in water at 100C. (2016). [Link]

  • Solubility of Things. Esters: Structure, Properties, and Reactions. [Link]

  • ResearchGate. How can we resolve solubility of insoluble organic synthetic compounds?. (2016). [Link]

  • ResearchGate. pH dependence of amino acid solubility. [Link]

  • Chad's Prep. 17.6 pH Effects on Solubility. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 736317. [Link]

Sources

Preventing degradation of Ethyl 4-aminocinnamate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for Ethyl 4-aminocinnamate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to address common challenges.

Introduction: Understanding the Instability of this compound

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, containing an aromatic amine, an α,β-unsaturated ester, and a photosensitive cinnamate backbone, makes it susceptible to several degradation pathways. The primary culprits are oxidation , photodegradation , and hydrolysis . Understanding these mechanisms is the first step toward prevention. The aromatic amine is prone to oxidation, leading to colored impurities. The cinnamate double bond can undergo light-induced cis-trans isomerization or [2+2] cycloaddition, while the ester group is susceptible to hydrolysis under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has turned from off-white to yellow/brown. What happened and can I still use it?

A1: A color change from off-white to yellow or brown is a strong indicator of oxidative degradation of the aromatic amine group.[1] This process is accelerated by exposure to air (oxygen) and light. For applications requiring high purity, such as in pharmaceutical synthesis or for analytical standards, using the discolored material is not recommended as the impurities can lead to unpredictable results and side reactions.[1] For less sensitive applications, purification by recrystallization may be possible, but a quality control check (e.g., by HPLC or NMR) is essential to determine the purity.

Q2: What are the optimal storage conditions for solid this compound?

A2: To minimize degradation, solid this compound should be stored in a cool, dark, and dry place.[2] The ideal conditions are:

  • Temperature: 2-8°C.[2]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and prevent oxidation.[2][3]

  • Container: A tightly sealed amber glass vial or a container wrapped in aluminum foil to protect it from light.[3]

Q3: I've prepared a solution of this compound in an organic solvent, and I'm seeing a decrease in concentration over time. What could be the cause?

A3: A decrease in concentration in solution can be attributed to several factors, primarily photodegradation and reaction with solvent impurities. Cinnamic acid and its esters are known to be susceptible to photodegradation, which can occur even under ambient laboratory lighting. Additionally, certain solvents may contain impurities (e.g., peroxides in aged ethers) that can oxidize the amino group.

Q4: Are there any incompatible materials I should avoid when working with this compound?

A4: Yes. Avoid strong oxidizing agents, as they will readily degrade the aromatic amine.[4] Also, be cautious with strong acids and bases, which can catalyze the hydrolysis of the ester group.[5][6] Contact with certain metals that can catalyze oxidation should also be minimized.

Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to identifying and resolving common problems encountered during the storage and handling of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Discoloration (Yellowing/Browning) of Solid or Solution Oxidation of the aromatic amine group due to exposure to air and/or light.[1]Store the compound under an inert atmosphere (argon or nitrogen) in an amber vial at 2-8°C.[2][3] For solutions, use freshly degassed solvents.
Appearance of Unexpected Peaks in HPLC/GC Analysis Photodegradation (cis-trans isomerization, dimerization), oxidation, or hydrolysis.Work under UV-filtered or amber light. Prepare solutions fresh and analyze them promptly. Ensure the pH of the mobile phase is neutral to slightly acidic to minimize hydrolysis during analysis.
Low Assay/Purity of the Material Long-term storage under suboptimal conditions leading to gradual degradation.Always re-analyze the purity of the material if it has been stored for an extended period, especially if not under an inert atmosphere.
Inconsistent Reaction Yields Use of partially degraded starting material containing impurities that may interfere with the reaction.Use only high-purity, properly stored this compound. If degradation is suspected, purify the material before use.

Visualizing Degradation: Pathways and Prevention

To effectively prevent degradation, it is crucial to understand the chemical transformations that occur. The following diagrams illustrate the primary degradation pathways for this compound.

cluster_main Degradation Pathways of this compound cluster_photo Photodegradation cluster_ox Oxidation cluster_hydro Hydrolysis EAC This compound (trans-isomer) cis_EAC cis-isomer EAC->cis_EAC UV light (Isomerization) dimer Cyclobutane Dimers EAC->dimer UV light (solid state) ([2+2] Cycloaddition) ox_products Colored Oxidation Products (e.g., quinone-imines) EAC->ox_products O2, light, heat cinnamic_acid 4-Aminocinnamic Acid EAC->cinnamic_acid H+ or OH- ethanol Ethanol

Caption: Key degradation pathways for this compound.

The workflow below outlines the decision-making process when handling and storing this compound to ensure its stability.

start Receive/Synthesize This compound check_purity Initial QC Check (HPLC, NMR, Appearance) start->check_purity store Store at 2-8°C Inert Atmosphere Amber Vial check_purity->store Pass purify Purify Material (e.g., Recrystallization) check_purity->purify Fail use_fresh Use Immediately store->use_fresh Short-term Storage re_qualify Re-qualify Purity Before Use store->re_qualify Long-term Storage proceed Proceed with Experiment use_fresh->proceed re_qualify->proceed Pass re_qualify->purify Fail purify->check_purity discard Discard if Purification Fails purify->discard

Caption: Recommended workflow for handling and storage.

Experimental Protocols

Protocol 1: Recommended Storage Procedure for Solid this compound

This protocol details the steps for safely storing solid this compound to maximize its shelf life.

Materials:

  • This compound (solid)

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (argon or nitrogen) with a regulator and tubing

  • Schlenk line or glovebox (optional, but recommended)

  • Parafilm®

Procedure:

  • Place the required amount of this compound into a clean, dry amber glass vial.

  • If not using a glovebox, insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the solid material. Insert a second needle as an outlet.

  • Gently flush the headspace of the vial with the inert gas for 2-3 minutes to displace all the air.

  • Remove the needles and immediately cap the vial tightly.

  • For extra security against air ingress, wrap the cap and neck of the vial with Parafilm®.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the vial in a refrigerator at 2-8°C.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products. Method validation and optimization will be required for specific applications.

Instrumentation and Columns:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm and 310 nm (DAD is recommended to identify peak purity)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.1 mg/mL.

Expected Elution Order:

  • 4-Aminocinnamic acid (hydrolysis product): Will be more polar and elute earlier.

  • cis-Ethyl 4-aminocinnamate (photoisomer): May elute closely to the trans-isomer.

  • trans-Ethyl 4-aminocinnamate (parent compound): The main peak.

  • Oxidation products and dimers: Will likely be less polar and have longer retention times.

References

  • BenchChem. (2025). Preventing photodegradation of cinnamic acid during experiments.
  • BenchChem. (2025).
  • BenchChem. (2025). Preventing oxidation of 2'-Aminoacetophenone during storage.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5048-82-8,this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Soman, A. et al. (2009). Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototypes by HPLC-UV-DAD. Journal of Chromatographic Science, 47(4), 315-321. Retrieved from [Link]

  • Webster, V. S., & Raiford, L. C. (1940). Oxidation of 4-Acyloxy Derivatives of Cinnamic Acid. Proceedings of the Iowa Academy of Science, 47(1), Article 47. Retrieved from [Link]

  • Chemosphere. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere, 49(3), 353-61. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

Sources

Troubleshooting peak splitting in NMR spectrum of Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-aminocinnamate

A Researcher's Guide to Troubleshooting 1H NMR Peak Splitting Anomalies

Welcome to the technical support center for this compound analysis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chemical principles at play during your NMR experiments. This guide is structured as a series of frequently asked questions that address the common, and often confusing, spectral artifacts encountered when working with this molecule. We will delve into the causality behind these issues and provide validated protocols to resolve them.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do the amine (-NH₂) protons on my this compound spectrum appear as a broad singlet and not a triplet? I expected them to couple with the neighboring aromatic protons.

This is the most common query regarding the NMR spectra of primary amines and is an excellent observation. The absence of splitting is due to two primary phenomena: rapid proton exchange and quadrupolar broadening.

  • Causality 1: Rapid Chemical Exchange: The two protons on the nitrogen atom are labile, or "exchangeable".[1] They are not permanently fixed to their nitrogen atom but are rapidly exchanging with other labile protons in the sample, such as trace amounts of water (H₂O) or acid. This exchange happens on a timescale that is faster than the NMR instrument's ability to resolve the distinct spin states of the neighboring protons.[2][3] As a result, the NMR spectrometer "sees" an average of the spin states, which manifests as a single, often broad, peak rather than a distinct multiplet.[4][5] The rate of this exchange is highly sensitive to the sample's concentration, temperature, and the solvent used.[6]

  • Causality 2: Quadrupolar Broadening: The most abundant isotope of nitrogen, ¹⁴N, has a nuclear spin quantum number I=1, which makes it a quadrupolar nucleus.[7] Nuclei with I > 1/2 have a non-spherical charge distribution, creating an electric quadrupole moment. This quadrupole interacts with local electric field gradients, providing a very efficient mechanism for nuclear relaxation. This rapid relaxation of the ¹⁴N nucleus causes a blurring or broadening of the signals of protons directly attached to it (the -NH₂ protons) and, to a lesser extent, protons on adjacent carbons.[8][9]

Q2: I see a broad peak that I think is my amine signal. How can I definitively confirm its identity?

This is a critical step in spectral assignment. The definitive method is a Deuterium Oxide (D₂O) Exchange experiment, often called a "D₂O shake."

  • Mechanism: Deuterium (D or ²H) is NMR-inactive in a standard ¹H NMR experiment. When you introduce a source of deuterium, like D₂O, the labile amine protons (N-H) will readily exchange with the deuterium atoms to form N-D bonds.[10][11] This substitution effectively removes the amine protons from the ¹H NMR landscape, causing their corresponding signal to disappear.[1][6][12]

Experimental Protocol: D₂O Exchange

  • Acquire Initial Spectrum: Dissolve your this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Identify Suspected Peak: Note the chemical shift and integration of the broad peak you suspect corresponds to the -NH₂ protons.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the NMR tube securely and shake it gently for about 30 seconds to ensure thorough mixing and facilitate the H/D exchange. You may see an emulsion or a separate D₂O layer; this is normal.

  • Re-acquire Spectrum: Place the tube back into the spectrometer (shimming may need minor readjustment) and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the second spectrum to the first. The peak corresponding to the -NH₂ protons will have significantly decreased in intensity or disappeared entirely.[4] All other non-exchangeable proton signals (aromatic, vinyl, ethyl groups) will remain unchanged.

Q3: Is it ever possible to see the splitting for the -NH₂ protons?

Yes, under specific conditions, the proton exchange can be slowed down enough to resolve the coupling.

  • Explanation: To see coupling, the rate of proton exchange must be significantly slower than the difference in the resonance frequencies of the coupled signals (expressed in Hz).[3] You can achieve this by:

    • Using an Aprotic, Hydrogen-Bond-Accepting Solvent: Solvents like deuterated dimethyl sulfoxide (DMSO-d₆) are excellent for this purpose. DMSO is aprotic but forms strong hydrogen bonds with the amine protons. This "locks" them in place long enough for their coupling to neighboring protons to be observed. In DMSO-d₆, you are more likely to see the -NH₂ signal as a triplet due to coupling with the two ortho aromatic protons.

    • Lowering the Temperature: Running the NMR experiment at a lower temperature reduces the kinetic energy of the molecules, thereby slowing the rate of proton exchange.[3]

    • Using an Ultra-Dry Sample and Solvent: Rigorously removing all traces of water and acidic impurities from both your sample and the NMR solvent can minimize the pathways for proton exchange.

Q4: The doublet for one of my vinyl protons (~6.3 ppm) looks broader than the other (~7.6 ppm). Why is that?

This is a subtle but important observation related to the structure of this compound. The vinyl proton closer to the aromatic ring (at Cα, ~6.3 ppm) is three bonds away from the amino group's nitrogen atom.

  • Mechanism: Long-Range Quadrupolar Broadening: While the most significant broadening effect from the ¹⁴N quadrupole is on the directly attached -NH₂ protons, a weaker broadening effect can extend to protons that are 2, 3, or even 4 bonds away. The proximity of the Cα proton to the nitrogen can result in this slight, but noticeable, peak broadening compared to the Cβ proton, which is further away.[7]

Q5: My aromatic region shows a complex pattern that isn't a clean pair of doublets. What's happening?

For a simple 1,4-disubstituted (para) benzene ring, one would ideally expect to see two distinct doublets, representing the two sets of chemically equivalent protons. However, the reality is often more complex.

  • Explanation: Second-Order Effects (AA'BB' System): The two substituents on the ring (the amino group and the ethyl cinnamate chain) are electronically different. The amino group is a strong electron-donating group, while the cinnamate group is electron-withdrawing. This makes the four aromatic protons chemically non-equivalent.

    • Protons ortho to the -NH₂ group are labeled A, A' .

    • Protons ortho to the -CH=CH-COOEt group are labeled B, B' . The chemical shift difference between A and B (Δν) can sometimes be small and on a similar order of magnitude as their coupling constant (J). When Δν/J is small, second-order effects become prominent. This leads to a complex multiplet (an AA'BB' system) where the simple n+1 rule breaks down. You will see more than four lines, and the intensities and spacings will not be regular.[13][14] The appearance of this pattern is highly dependent on the spectrometer's field strength; the pattern will appear simpler ("first-order") at higher magnetic fields where Δν increases.

Troubleshooting Workflow & Key Concepts

The following diagrams illustrate the decision-making process for troubleshooting peak splitting and the underlying mechanism of proton exchange.

TroubleshootingWorkflow start Observe Unexpected Peak Splitting (or lack thereof) q1 Is the issue with the -NH2 peak? (e.g., broad singlet) start->q1 q2 Are vinyl or aromatic peaks distorted/broad? q1->q2 No a1 Cause: Rapid Proton Exchange and/or Quadrupolar Broadening q1->a1 Yes a4 Cause: Second-Order Effects (AA'BB' system) or Long-Range Quadrupolar Broadening q2->a4 Yes end Spectrum Interpreted q2->end No, check shimming & sample purity a2 Confirm with D2O Exchange. Does the peak disappear? a1->a2 a3 To see coupling: - Use DMSO-d6 - Lower Temperature - Ensure sample is anhydrous a2->a3 Yes a3->end a5 Action: - Re-run at higher field strength - Note proximity to ¹⁴N a4->a5 a5->end

Caption: Troubleshooting logic for NMR peak splitting issues.

ProtonExchange cluster_molecule Molecule (R-NH₂) cluster_solvent Solvent (H₂O) N N H1 H↑ N->H1 H2 H↓ N->H2 O O H1->O Fast Exchange H3 H↑ O->H3 H4 H↓ O->H4 Result Result: NMR sees an averaged environment, leading to a broad, unsplit singlet. H3->N Averaging Effect cluster_molecule cluster_molecule cluster_solvent cluster_solvent

Caption: Mechanism of rapid proton exchange causing peak broadening.

Reference Data

The following table summarizes the expected ¹H NMR chemical shifts (δ) and coupling constants (J) for this compound in CDCl₃. Note that actual values may vary slightly depending on the solvent, concentration, and temperature.[15][16]

ProtonsAssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-NH₂Amine~ 4.1 (highly variable)Broad Singlet (br s)N/A (due to exchange)
Ar-HAromatic (ortho to -NH₂)~ 6.65Doublet (d)~ 8.5
Ar-HAromatic (ortho to vinyl)~ 7.35Doublet (d)~ 8.5
=CH-Vinyl (β to C=O)~ 7.55Doublet (d)~ 15.8 (trans)
=CH-Vinyl (α to C=O)~ 6.20Doublet (d)~ 15.8 (trans)
-O-CH₂-Ethyl Methylene~ 4.20Quartet (q)~ 7.1
-CH₃Ethyl Methyl~ 1.30Triplet (t)~ 7.1

References

  • JoVE. (2025). NMR Spectroscopy Of Amines.
  • Reddit r/OrganicChemistry. (2023). Amine protons on NMR.
  • Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines.
  • Pandey, M. K., et al. (2022).
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • OpenOChem Learn. Exchangeable Protons and Deuterium Exchange.
  • ResearchGate. (2015). When does amine (NH2) and hydroxy (OH) proton/s couple with nearby proton/s in PMR and give the peak multiplicity in signal?.
  • University of Ottawa. Quadrupolar nuclei.
  • Reddit r/chemhelp. (2017). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs?.
  • PubMed Central (PMC). (n.d.). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes.
  • University of Regensburg. ¹H NMR Spectroscopy.
  • Phenomenex. TROUBLESHOOTING GUIDE.
  • Semantic Scholar.
  • Chemistry with Caroline. (2021). How to Interpret Splitting in the 1H NMR (O Chem). YouTube.
  • ChemComplete. (2019). Understanding NMR Peak and Signal Splitting - The n+1 Rule Explained. YouTube.
  • Defense Technical Information Center. (n.d.).
  • Wikipedia. Hydrogen–deuterium exchange.
  • Chemistry LibreTexts. (2025). Quadrupolar Coupling.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN.
  • Lafon, O. (2020). NMR Observation of Quadrupolar Nuclei & their Neighbors in Solids. YouTube.
  • ChemicalBook.
  • The Royal Society of Chemistry. (2012).

Sources

Technical Support Center: Optimizing the Reduction of Ethyl 4-Nitrocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address challenges encountered during the chemical reduction of ethyl 4-nitrocinnamate to its corresponding amine, ethyl 4-aminocinnamate. Our focus is to provide actionable solutions to increase reaction rates while maintaining the integrity of the α,β-unsaturated ester moiety.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the optimization of the reduction of ethyl 4-nitrocinnamate.

Q1: What are the primary factors limiting the rate of reduction for ethyl 4-nitrocinnamate?

A1: The rate of reduction is typically governed by a combination of factors. Key among them are:

  • Catalyst Activity and Loading: The choice and condition of the catalyst are paramount. For catalytic hydrogenations, catalysts like Palladium on Carbon (Pd/C) can lose activity over time or through improper storage.[1] Insufficient catalyst loading is also a common reason for sluggish reactions.[1]

  • Substrate Solubility: Ethyl 4-nitrocinnamate is a crystalline solid with limited solubility in many common solvents.[2][3] A slow reaction rate is often a direct consequence of the starting material not being fully dissolved, which limits its interaction with the catalyst or reducing agent.[1]

  • Choice of Reducing Agent and Conditions: The inherent reactivity of the chosen reducing system plays a significant role. For instance, catalytic hydrogenation with H₂ gas is often faster than metal/acid reductions but requires specialized equipment.[4][5] Transfer hydrogenation offers a balance of safety and efficiency.[6]

  • Temperature and Pressure: Many reductions are sensitive to temperature. While elevated temperatures can increase the rate, they can also promote the formation of side products.[1][7] In catalytic hydrogenation, hydrogen pressure is a critical parameter for driving the reaction forward.[1][3]

Q2: How can I selectively reduce the nitro group without reducing the C=C double bond?

A2: This is the principal challenge in this transformation. Standard catalytic hydrogenation (e.g., H₂/Pd-C) is highly efficient but can lead to the undesired reduction of the alkene.[8] To achieve chemoselectivity, consider the following strategies:

  • Catalytic Transfer Hydrogenation (CTH): This is often the method of choice. Using a hydrogen donor like ammonium formate or hydrazine in the presence of Pd/C is remarkably selective for the nitro group.[6][9][10] The conditions are generally mild and do not require high-pressure hydrogen gas.

  • Metal/Acid Reductions: Reagents like Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or iron powder with ammonium chloride (Fe/NH₄Cl) are classic, robust methods that are highly selective for the nitro group over non-activated alkenes.[7][8][9]

  • Specialized Catalysts: For catalytic hydrogenation, using a "poisoned" or modified catalyst, such as sulfided Platinum on Carbon (Pt/C), can suppress the hydrogenation of the alkene while still effectively reducing the nitro group.[7][8]

Q3: Which solvent system is optimal for accelerating the reaction?

A3: The ideal solvent or co-solvent system must fully dissolve the ethyl 4-nitrocinnamate.[1] Given the substrate's hydrophobic nature, a single solvent may not be sufficient.[3]

  • Initial Recommendations: Tetrahydrofuran (THF) is a good starting point due to its ability to dissolve a wide range of organic compounds.[3] Ethanol and ethyl acetate are also commonly used.[2][7]

  • Protic Co-solvents: For catalytic hydrogenations, the addition of a protic co-solvent like ethanol, methanol, or acetic acid can significantly enhance the reaction rate, even in small amounts.[1][3] A mixture of ethanol and water can also be effective.[4]

  • Solubility Testing: Before scaling up, it is highly recommended to perform small-scale solubility tests with your substrate in various solvents and mixtures at the intended reaction temperature.

Q4: Can increasing the temperature or pressure guarantee a faster reaction?

A4: While generally true, this approach requires careful control.

  • Temperature: Gently heating a sluggish reaction (e.g., to 40-60 °C) can be beneficial, particularly for improving substrate solubility.[1][7] However, excessive heat can lead to side reactions, such as the formation of azoxy or azo compounds, especially if the reduction is incomplete.[1]

  • Pressure (for H₂ gas): Increasing hydrogen pressure is a very effective way to increase the rate of catalytic hydrogenation.[1] However, this may also increase the risk of over-reduction (i.e., saturation of the C=C bond) and requires specialized high-pressure reaction vessels.

Troubleshooting Guide: Common Issues and Solutions

This guide is structured to help you diagnose and resolve specific experimental problems in a logical, step-by-step manner.

Problem: The reaction is slow, stalls, or shows incomplete conversion.

This is the most frequent issue. Use the following workflow to diagnose the root cause.

G start Reaction is Slow or Stalled q1 Is the catalyst fresh and from a reliable source? start->q1 a1_no No/Unsure q1->a1_no q2 Is the starting material fully dissolved in the solvent? q1->q2 Yes a1_yes Yes sol1 Solution: Replace with fresh catalyst. Increase catalyst loading (e.g., 5 -> 10 mol%). a1_no->sol1 a2_no No/Partially q2->a2_no q3 Are you using a sufficient excess of the reducing agent? q2->q3 Yes a2_yes Yes sol2 Solution: Switch to a better solvent (e.g., THF). Use a co-solvent system (e.g., EtOH/H₂O, THF/EtOH). Gently heat the reaction mixture (e.g., to 40 °C). a2_no->sol2 a3_no No/Unsure q3->a3_no q4 Is the starting material pure? q3->q4 Yes a3_yes Yes sol3 Solution: For Transfer Hydrogenation: Use 3-5 eq. of H-donor (e.g., HCOONH₄). For Metal/Acid: Use a significant excess of metal (e.g., 3-5 eq.). a3_no->sol3 a4_no No/Unsure q4->a4_no sol4 Solution: Purify ethyl 4-nitrocinnamate by recrystallization. Impurities can poison the catalyst. a4_no->sol4

Caption: Troubleshooting workflow for slow or incomplete reactions.

Problem: The C=C double bond is being reduced along with the nitro group.

This indicates a lack of chemoselectivity in your chosen reduction method.

G start Lack of Selectivity: C=C Bond is Reduced q1 Current Method? start->q1 m1 H₂ / Pd-C q1->m1 m2 Other q1->m2 sol1 Strategy 1: Switch to Catalytic Transfer Hydrogenation (CTH). Use Pd/C with Ammonium Formate. m1->sol1 High activity sol2 Strategy 2: Use a classic metal-based reagent. Try SnCl₂·2H₂O in EtOH or Fe/NH₄Cl. m1->sol2 High activity sol3 Strategy 3: Modify Hydrogenation. Use a sulfided catalyst (e.g., Pt/C/S). Lower H₂ pressure and temperature. m1->sol3 High activity m2->sol1 m2->sol2 note Monitor reaction closely by TLC/LC-MS to avoid over-reduction. sol2->note

Caption: Decision guide for improving chemoselectivity.

Data Summary & Recommended Protocols

Table 1: Comparison of Selected Reduction Methods
MethodReagent SystemTypical ConditionsRateSelectivity (NO₂ vs C=C)Key Considerations
Catalytic Hydrogenation H₂ (gas), 5-10% Pd/CRT to 40°C, 1-4 atm H₂FastModerate to LowCan reduce C=C bond.[8] Requires specialized pressure equipment.
Catalytic Transfer Hydrogenation HCOONH₄, 5-10% Pd/CRT to 60°C, atmospheric pressureModerate to FastExcellentSafer alternative to H₂ gas.[6][9] Ammonium formate quality is important.
Metal/Acid Reduction SnCl₂·2H₂O in Ethanol50°C to RefluxModerateExcellentHighly selective.[9] Workup can be cumbersome due to tin salts.[11]
Metal/Neutral Salt Fe powder, NH₄ClReflux in EtOH/H₂OModerate to SlowExcellentInexpensive and robust method.[8] Reaction can be heterogeneous.
Protocol 1: Catalytic Transfer Hydrogenation (CTH) using Pd/C and Ammonium Formate

This protocol is highly recommended for its excellent selectivity, operational simplicity, and enhanced safety profile.[6][9]

Materials:

  • Ethyl 4-nitrocinnamate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Ammonium formate (HCOONH₄) (3-5 eq)

  • Methanol or Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 4-nitrocinnamate (1.0 eq) in methanol or ethanol.

  • To this solution, add ammonium formate (3-5 eq).

  • Carefully add 10% Pd/C (5-10 mol%) to the mixture. Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere for the addition.

  • Stir the reaction mixture at room temperature or heat gently to 40-50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad thoroughly with the reaction solvent (methanol or ethanol).

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Partition the resulting residue between water and an organic solvent (e.g., ethyl acetate) to remove residual ammonium salts.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization as needed.[7]

Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This classic method offers excellent chemoselectivity and is a reliable alternative if CTH is not effective.[7][9]

Materials:

  • Ethyl 4-nitrocinnamate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-nitrocinnamate (1.0 eq) in absolute ethanol.

  • Add SnCl₂·2H₂O (3-5 eq) to the solution.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Carefully basify the residue by slowly adding a 5% aqueous solution of NaHCO₃ or NaOH with stirring until the pH is ~8-9. A thick, white precipitate of tin salts will form.

  • Extract the resulting slurry multiple times with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product as necessary.[7]

References

  • BenchChem. (n.d.). Ethyl 4-nitrocinnamate | 24393-61-1.
  • BenchChem. (n.d.). Challenges in the selective reduction of the nitro group.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
  • Jakubec, M. (2013, November 12). How to reduce a nitro group next to an alkene? ResearchGate. Retrieved from [Link]

  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. DOI:10.1039/D5MA00711A. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Reddit. (2018, July 23). Reduction of nitro group in the presence of a nitrile. r/chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Transfer Hydrogenation with PMC or Base Metals. Retrieved from [Link]

  • MacKenzie, I. (2021, June 12). Hydrogenation of Ethyl Cinnamate [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Impurities in Commercial Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the characterization of impurities in commercial Ethyl 4-aminocinnamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research and development processes.

Introduction: The Challenge of Purity in this compound

This compound is a key building block in the synthesis of various pharmaceutical agents and other fine chemicals.[1][2] Its purity is paramount to ensure the safety and efficacy of the final product. Impurities can arise from various stages, including synthesis, purification, and storage. This guide will equip you with the knowledge to identify, characterize, and control these impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial sample of this compound?

A1: Impurities in commercial this compound can be broadly categorized into three groups:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. Common synthesis routes like the Horner-Wadsworth-Emmons (HWE) or Wittig reactions can introduce specific impurities.[3][4]

  • Degradation Products: this compound can degrade under certain conditions such as exposure to light, heat, or incompatible pH, leading to the formation of degradation products.[5][6]

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[7][8][9]

Q2: I am seeing an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

A2: A systematic approach is crucial. Start by considering the potential sources of impurities mentioned in Q1. The troubleshooting guides in this document provide a step-by-step process for investigating unknown peaks, including method optimization and the use of hyphenated techniques like LC-MS for structural elucidation.

Q3: What are the regulatory expectations for impurity profiling?

A3: Regulatory bodies like the ICH and FDA have stringent guidelines for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs) and drug products.[10][11] It is essential to develop and validate stability-indicating analytical methods that can accurately detect and quantify impurities.[12]

Troubleshooting Guides

HPLC Analysis: Common Issues and Solutions

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis of this compound.[10] However, various issues can arise during analysis.

Problem Potential Cause Troubleshooting Steps
Ghost Peaks 1. Contaminated mobile phase or injection solvent.2. Carryover from previous injections.3. Bleed from the column or other system components.1. Prepare fresh mobile phase and sample diluent.2. Implement a robust needle wash protocol.3. Flush the column with a strong solvent.
Peak Tailing 1. Secondary interactions with the stationary phase (e.g., silanol interactions).2. Column overload.3. Inappropriate mobile phase pH.1. Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase.2. Reduce the injection volume or sample concentration.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Retention Time Drift 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column degradation.1. Ensure proper mobile phase mixing and degassing.2. Use a column oven to maintain a stable temperature.3. Replace the column if it has exceeded its lifetime.
Poor Resolution 1. Sub-optimal mobile phase composition.2. Inappropriate column chemistry.3. High flow rate.1. Optimize the mobile phase gradient or isocratic composition.2. Screen different column stationary phases.3. Reduce the flow rate to improve separation efficiency.

This table provides a summary of common HPLC issues. For a more comprehensive guide, refer to established HPLC troubleshooting resources.[13][14][15][16]

NMR Analysis: Troubleshooting Spectral Quality

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of the main component and its impurities.

Q: My ¹H NMR spectrum shows broad peaks. What could be the cause?

A: Broad peaks in an NMR spectrum can be due to several factors:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Sample Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals. Diluting the sample can help.

  • Chemical Exchange: If a proton is exchanging between different chemical environments at a rate comparable to the NMR timescale, the peak can broaden. Changing the temperature can sometimes resolve this.

Q: I see unexpected signals in my NMR spectrum that don't correspond to this compound. How can I identify them?

A: These could be residual solvents from your sample preparation or impurities.

  • Residual Solvents: Consult tables of common NMR solvent impurities to identify these signals.[4]

  • Process-Related Impurities: Compare the spectrum to the spectra of known starting materials and by-products if available.

  • 2D NMR: Techniques like COSY and HSQC can help in elucidating the structure of unknown impurities by revealing proton-proton and proton-carbon correlations.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method suitable for the separation of this compound from its potential impurities.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in Diluent (e.g., 50:50 ACN:Water) Injection Inject Sample SamplePrep->Injection MobilePhaseA Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) MobilePhaseA->Injection MobilePhaseB Prepare Mobile Phase B (e.g., 0.1% Formic Acid in ACN) MobilePhaseB->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection (e.g., 254 nm, 310 nm) Separation->Detection Integration Integrate Peaks Detection->Integration Quantification Quantify Impurities (Area % or vs. Standard) Integration->Quantification

Caption: A typical workflow for HPLC impurity profiling.

Method Parameters:

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase helps to suppress the ionization of the amino group, leading to better peak shape.
Mobile Phase B 0.1% AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 10-90% B over 30 minA gradient is often necessary to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Detection UV at 254 nm and 310 nmThe cinnamate chromophore has strong absorbance in the UV region. Monitoring multiple wavelengths can help in detecting impurities with different spectral properties.
Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating method.[5][6][17][18][19]

Workflow Diagram:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Neutralization Neutralize (for acid/base samples) Acid->Neutralization Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Neutralization Oxidation Oxidation (e.g., 3% H₂O₂, RT) HPLC_Analysis Analyze by HPLC-UV/MS Oxidation->HPLC_Analysis Thermal Thermal Degradation (e.g., 80°C, solid state) Thermal->HPLC_Analysis Photo Photolytic Degradation (ICH Q1B guidelines) Photo->HPLC_Analysis Neutralization->HPLC_Analysis MassBalance Assess Mass Balance HPLC_Analysis->MassBalance

Caption: Workflow for forced degradation studies.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1N HCl and heat at 60°C. Withdraw samples at various time points.

  • Base Hydrolysis: Dissolve the sample in 0.1N NaOH and heat at 60°C. Withdraw samples at different intervals.

  • Oxidative Degradation: Treat the sample with a 3% solution of hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat at 80°C.

  • Photolytic Degradation: Expose the sample to light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and characterize the degradation products.

Potential Impurities and Their Characterization

Process-Related Impurities

Based on common synthetic routes, the following impurities may be present:

Impurity Name Potential Source Analytical Characterization
4-Aminobenzaldehyde Unreacted starting material in HWE or Wittig synthesis.HPLC: Elutes earlier than the product. MS: [M+H]⁺ at m/z 122. NMR: Presence of an aldehyde proton signal (~9.8 ppm).
Triethyl phosphonoacetate Unreacted starting material in HWE synthesis.HPLC: May not be UV active. GC-MS: Can be used for detection. ³¹P NMR: Characteristic signal for the phosphonate.
4-Aminocinnamic acid Incomplete esterification or hydrolysis of the ester.[20][21]HPLC: More polar, elutes earlier. MS: [M+H]⁺ at m/z 164.
cis-Ethyl 4-aminocinnamate Isomeric impurity from synthesis.HPLC: May have a slightly different retention time. ¹H NMR: Different coupling constant for the vinylic protons compared to the trans isomer.
Triphenylphosphine oxide Byproduct of the Wittig reaction.HPLC: Less polar, elutes later. MS: [M+H]⁺ at m/z 279. ³¹P NMR: Characteristic signal.
Degradation Products

Forced degradation studies can help to predict and identify potential degradation products:

Degradation Pathway Potential Product(s) Analytical Characterization
Hydrolysis (Acidic/Basic) 4-Aminocinnamic acidHPLC-MS: Detection of a peak with m/z 164.
Oxidation N-oxide derivatives, products of oxidative cleavage of the double bond.HPLC-MS: Detection of peaks with [M+16]⁺ or other characteristic mass shifts.
Photodegradation Dimerization products, isomers.HPLC-MS: Detection of peaks with masses corresponding to dimers or other photoproducts.
Residual Solvents

Common solvents used in the synthesis of cinnamate esters include ethanol, toluene, and tetrahydrofuran (THF).

Analytical Technique: Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) is the standard method for residual solvent analysis as per USP <467>.[7][9]

Conclusion

A thorough characterization of impurities in commercial this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This technical support guide provides a framework for identifying potential impurities, troubleshooting common analytical challenges, and implementing robust experimental protocols. By understanding the potential sources of impurities and employing systematic analytical strategies, researchers can confidently assess the purity of their materials and meet stringent regulatory requirements.

References

  • U.S. Pharmacopeia General Chapter <467> Residual Solvents. ([Link])

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. ([Link])

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives: a new class of antitubercular agents. Tuberculosis (Edinb), 91(6), 519-28. ([Link])

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26. ([Link])

  • SCION Instruments. HPLC Troubleshooting Guide. ([Link])

  • Restek Corporation. HPLC Troubleshooting Guide. ([Link])

  • Agilent Technologies. Residual Solvent Analysis of Pharmaceutical Products. ([Link])

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ([Link])

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. ([Link])

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. ([Link])

  • Research Journal of Pharmacy and Technology. (2019). Significance of Stability Studies on Degradation Product. ([Link])

  • The Royal Society of Chemistry. (2009). General procedure for the Cu-catalyzed amination of aryl halides. ([Link])

  • SciSpace. (2016). Forced Degradation Studies. ([Link])

  • Sherekar, D. P., & Shinde, V. M. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research, 4(8), 2933. ([Link])

  • Chlounion Pharm. This compound Manufacturer CAS No.: 5048-82-8. ([Link])

  • Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570. ([Link])

  • Gaharwar, A. K., Patel, A., Dolatshahi-Pirouz, A., & Khademhosseini, A. (2015). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. Acta biomaterialia, 11, 255-261. ([Link])

  • SpiroChem. Impurity Synthesis And Identification. ([Link])

  • Veeprho. Cinnamic Acid Impurities and Related Compound. ([Link])

  • Wang, X., Zhou, H., Zheng, J., Huang, C., Liu, W., Yu, L., & Zeng, S. (2012). Identification and characterization of four process-related impurities in retigabine. Journal of pharmaceutical and biomedical analysis, 71, 148–151. ([Link])

  • Pathmasiri, W., Maberry, S., & Johnson, C. H. (2010). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. Journal of the American Society for Mass Spectrometry, 21(1), 133-143. ([Link])

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. ([Link])

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. ([Link])

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2018). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. ([Link])

  • Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). ([Link])

  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ([Link])

  • Chlounion Pharm. This compound Manufacturer CAS No.: 5048-82-8. ([Link])

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC - PubMed Central. ([Link])

  • PubChem. p-Aminocinnamic acid. ([Link])

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. ([Link])

  • Krzymiński, K., Andrzejak, M., & Kaczmarek, A. M. (2021). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Molecules, 26(15), 4473. ([Link])

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 4-aminocinnamate. This guide is designed for researchers, chemists, and process development professionals. Here, you will find in-depth answers to common questions, troubleshooting advice for potential experimental hurdles, and detailed protocols to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are several viable synthetic routes to this compound, each with its own advantages and challenges. The choice of method often depends on the starting material availability, required scale, purity specifications, and safety considerations. The three most common routes are:

  • Reduction of Ethyl 4-nitrocinnamate: This is arguably the most straightforward and common method. It involves the synthesis of the nitro-analogue, Ethyl 4-nitrocinnamate, which is then reduced to the desired amine. The reduction can be achieved using various reagents, with catalytic hydrogenation being a popular choice for its clean conversion and high yields. Other methods include using metals like iron or tin in acidic media, or more modern approaches with selective reducing agents.[1][2]

  • Knoevenagel Condensation: This route builds the cinnamate backbone through a carbon-carbon bond formation. It typically involves the condensation of 4-aminobenzaldehyde with an active methylene compound like diethyl malonate or ethyl cyanoacetate, catalyzed by a weak base.[3][4][5] This method is advantageous if 4-aminobenzaldehyde is a readily available starting material.

  • Palladium-Catalyzed Cross-Coupling (Heck Reaction): This powerful method involves the reaction of an aryl halide (e.g., 4-iodoaniline) with ethyl acrylate in the presence of a palladium catalyst and a base.[6][7][8] The Heck reaction offers a direct way to form the carbon-carbon double bond with good stereoselectivity for the desired E-isomer.[7]

Q2: What is a realistic yield to expect for the synthesis?

The expected yield is highly dependent on the chosen synthetic route and the scale of the reaction.

  • For the reduction of Ethyl 4-nitrocinnamate , yields are typically high, often exceeding 90% when using catalytic hydrogenation or selective reducing agents like indium in the presence of ammonium chloride.[2]

  • The Knoevenagel condensation route can also provide good yields, generally in the range of 70-85%, depending on the catalyst and reaction conditions used to drive the reaction to completion.[9]

  • Heck reactions are known for their efficiency, and yields can be excellent, often above 80%. However, this can be dependent on catalyst activity and the purity of the starting materials.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting materials are generally more polar (in the case of 4-aminobenzaldehyde) or less polar (in the case of aryl halides) than the product, allowing for clear separation on a silica gel plate. For the reduction of the nitro-analogue, the product (amine) is significantly more polar than the starting material (nitro), making TLC monitoring very effective. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[1]

Synthesis Workflow Overview

Synthesis_Workflow cluster_0 Route 1: Reduction cluster_1 Route 2: Knoevenagel cluster_2 Route 3: Heck Coupling Start1 Ethyl 4-nitrocinnamate Step1 Reduction (e.g., H2/Pd-C, Fe/HCl) Start1->Step1 Workup Aqueous Workup & Extraction Step1->Workup Start2 4-Aminobenzaldehyde + Diethyl Malonate Step2 Condensation (e.g., Piperidine) Start2->Step2 Step2->Workup Start3 4-Iodoaniline + Ethyl Acrylate Step3 Heck Reaction (e.g., Pd(OAc)2) Start3->Step3 Step3->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product This compound Purification->Product caption General workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

Problem 1: Low or incomplete conversion during the reaction.
Possible Cause Suggested Solution & Explanation
Insufficient Catalyst/Reagent In catalytic reactions (Heck, Hydrogenation), the catalyst may be deactivated. For reductions using metals, the surface may be passivated. Solution: Increase catalyst loading or use fresh catalyst. For metal reductions, pre-activation of the metal (e.g., with dilute acid) can be beneficial.
Poor Mixing/Mass Transfer This is a common issue during scale-up.[10][11] In heterogeneous reactions (e.g., catalytic hydrogenation), inefficient stirring can prevent proper contact between reactants. Solution: Increase the stirring rate. Consider using a mechanical stirrer for larger volumes instead of a magnetic stir bar. Baffled flasks can also improve mixing.
Reaction Equilibrium Esterification and Knoevenagel condensations can be reversible.[3][12] The water produced as a byproduct can inhibit the forward reaction. Solution: Remove water as it forms using a Dean-Stark apparatus. Alternatively, use a drying agent or an excess of one of the reagents to drive the equilibrium towards the product.
Incorrect Temperature Many reactions have an optimal temperature range. Too low, and the reaction rate will be slow. Too high, and you risk side reactions or decomposition. Solution: Carefully monitor and control the internal reaction temperature. For scale-up, remember that achieving and maintaining a target temperature is more challenging due to a lower surface-area-to-volume ratio.[10]
Problem 2: Significant side product formation.
Possible Cause Suggested Solution & Explanation
Self-Condensation of Aldehyde (Knoevenagel) If a strong base is used, 4-aminobenzaldehyde can undergo self-condensation. Solution: Use a weak base catalyst like piperidine or an ammonium salt (e.g., ammonium acetate).[3] These are basic enough to deprotonate the active methylene compound but not the aldehyde.
Dimerization or Polymerization (Heck) In Heck reactions, side products can arise from side-on coordination of the alkene or other competing pathways. Solution: Optimize the ligand, base, and solvent system. The choice of base is crucial in the Heck reaction's catalytic cycle.[8]
Over-reduction In the reduction of the nitro group, other functional groups like the ester or the double bond could potentially be reduced under harsh conditions. Solution: Use a selective reduction method. Catalytic hydrogenation with Pd/C is generally selective for the nitro group. Chemical reductions with reagents like indium are also known for their selectivity towards nitro groups while leaving other functionalities intact.[2]
Formation of Z-isomer (Wittig/Heck) While the E-isomer is typically the major product, the formation of the Z-isomer can occur. Stabilized ylides in the Wittig reaction favor the E-alkene.[13][14] Solution: For Wittig synthesis, ensure you are using a stabilized ylide. In the Heck reaction, the trans product is generally favored due to the syn-elimination mechanism.[7] If the Z-isomer is a significant issue, purification by recrystallization is often effective as the isomers can have different packing efficiencies in a crystal lattice.
Problem 3: Difficulties with product purification.
Possible Cause Suggested Solution & Explanation
Product is an oil or low-melting solid The product has a reported melting point of 70-74 °C, but impurities can lower this, making it difficult to handle as a solid.[15] Solution: If direct crystallization from the reaction mixture is challenging, perform an aqueous workup, extract the product into a suitable organic solvent, dry it, and concentrate it. Then, attempt recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane.
Persistent colored impurities These are common, especially from reactions involving aromatic amines which can oxidize and darken over time. Solution: During workup, a wash with a dilute solution of sodium bisulfite can help remove some colored impurities. Passing the crude product through a short plug of silica gel or activated carbon before the final crystallization can also be effective.
Co-elution during column chromatography If side products have similar polarity to the desired product, separation by column chromatography can be difficult. Solution: Try a different solvent system for elution. Sometimes, switching to a less polar or more polar system can improve separation. Alternatively, consider converting the amine to a salt (e.g., hydrochloride) to drastically change its polarity for purification, followed by neutralization to recover the free amine.
Troubleshooting Decision Tree

Troubleshooting_Low_Yield Start Low Yield or Incomplete Reaction CheckTLC Analyze TLC of reaction mixture Start->CheckTLC Spots What does the TLC show? CheckTLC->Spots StartingMaterial Mainly starting material remains Spots->StartingMaterial SideProducts Multiple side products Spots->SideProducts Streak Baseline streak or polar spot Spots->Streak CheckConditions Verify Reaction Conditions StartingMaterial->CheckConditions Temp Temp CheckConditions->Temp Temperature correct? Stir Stir CheckConditions->Stir Stirring adequate? Cat Cat CheckConditions->Cat Catalyst/Reagent active? Optimize Optimize Reaction SideProducts->Optimize LowerTemp LowerTemp Optimize->LowerTemp Lower temperature ChangeBase ChangeBase Optimize->ChangeBase Change base/catalyst Purity Purity Optimize->Purity Check starting material purity Decomposition Possible Decomposition or Polymerization Streak->Decomposition LowerTemp2 LowerTemp2 Decomposition->LowerTemp2 Lower temperature ShorterTime ShorterTime Decomposition->ShorterTime Reduce reaction time

Caption: A decision tree for troubleshooting low yield outcomes.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reduction of Ethyl 4-nitrocinnamate

This protocol is adapted from procedures involving the selective reduction of aromatic nitro compounds.[2]

Materials:

  • Ethyl (E)-3-(4-nitrophenyl)acrylate

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl (E)-3-(4-nitrophenyl)acrylate (1.0 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 2:1 v/v).

  • Reagent Addition: Add ammonium chloride (approx. 0.5 eq) followed by iron powder (approx. 3.0 eq) in portions to control any initial exotherm.

  • Reaction: Heat the mixture to reflux (around 80-90 °C) and stir vigorously. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting nitro compound has been consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

    • Add water to the residue and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from an ethanol/water mixture to yield this compound as a pale yellow solid.

Protocol 2: Synthesis via Knoevenagel Condensation

This protocol is based on general procedures for Knoevenagel condensations.[3][5]

Materials:

  • 4-Aminobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Toluene or Ethanol

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-aminobenzaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor by TLC until the aldehyde is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with dilute HCl to remove the piperidine catalyst, followed by a wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from ethyl acetate/hexane.

Scale-Up Considerations

Transitioning from a lab-scale synthesis (milligrams to grams) to a pilot or manufacturing scale (kilograms) is not a linear process and presents significant challenges.[11]

Parameter Lab Scale (Benchtop) Scale-Up (Reactor) Key Considerations & Actions
Heat Transfer High surface-area-to-volume ratio. Efficient heating and cooling with a simple heating mantle or ice bath.Low surface-area-to-volume ratio. Heat generated by exothermic reactions can be difficult to dissipate, posing a risk of a runaway reaction.[10][11]Action: Perform calorimetric studies (e.g., using a Reaction Calorimeter) to understand the reaction's thermal profile. Ensure the reactor has adequate cooling capacity. For exothermic additions, control the addition rate carefully.
Mixing Efficient mixing is easily achieved with a magnetic stir bar.A magnetic stir bar is insufficient. The viscosity and volume require mechanical stirring. Inefficient mixing can lead to localized "hot spots," concentration gradients, and reduced yields.[10]Action: Use a reactor with an appropriate impeller design (e.g., pitched-blade turbine, anchor). Use process modeling software to simulate mixing at scale.[11]
Reagent Addition Reagents are often added all at once or quickly via a pipette.Slow, controlled addition via a pump is often necessary to manage exotherms and maintain optimal stoichiometry.Action: Develop an addition profile at the lab scale that can be mimicked at the manufacturing scale. Validate that the addition rate does not lead to an accumulation of unreacted reagents.
Workup & Isolation Simple separation in a separatory funnel. Filtration via a Büchner funnel.Requires large extraction vessels and centrifuges or large-scale filter dryers. Phase separation can be slower.Action: Evaluate the impact of longer workup times on product stability. Ensure filtration and drying methods at scale do not negatively impact crystal form (polymorphism) or purity.[11]

References

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. Retrieved from [Link]

  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.). Retrieved from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • A novel Heck reaction catalyzed by Co hollow nanospheres in ligand-free condition. (n.d.). Retrieved from [Link]

  • ethyl 4-aminobenzoate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Esterification scale-up = problems?! (2013, January 23). Sciencemadness.org. Retrieved from [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (n.d.). ResearchGate. Retrieved from [Link]

  • The Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved from [Link]

  • Process for preparing aminobenzoate esters. (n.d.). Google Patents.
  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 5 Common Challenges in Scaling Up an API. (2017, September 3). Neuland Labs. Retrieved from [Link]

  • recent developments in knoevenagel condensation reaction: a review. (2025, August 7). Retrieved from [Link]

  • Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound Manufacturer CAS No.: 5048-82-8. (n.d.). CHLOUNION PHARM. Retrieved from [Link]

  • Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. (n.d.). WebAssign. Retrieved from [Link]

  • Experiment 9: Wittig Synthesis of Ethyl Cinnamate. (n.d.). UW-Madison Chemistry. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Cas 5048-82-8,this compound. (n.d.). LookChem. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Optimizing Ethyl 4-aminocinnamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 4-aminocinnamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. We will explore the most common synthetic routes, troubleshoot potential experimental hurdles, and provide detailed protocols grounded in established chemical principles.

Section 1: Synthetic Pathways & Primary Catalyst Choices

Q1: What are the primary, industrially relevant synthetic routes for this compound, and how does catalyst selection differ for each?

There are two predominant and robust synthetic strategies for producing this compound. The choice between them often depends on the availability of starting materials, cost considerations, and desired purity profile. Catalyst selection is the most critical parameter for success in both pathways.

  • The Heck-Mizoroki Coupling Route: This pathway involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-iodoaniline) with ethyl acrylate.[1][2] This is a powerful method for C-C bond formation.[3] The catalyst system is paramount for achieving high yield and selectivity.

  • The Nitro Reduction Route: This approach begins with Ethyl 4-nitrocinnamate, which is then reduced to the target amine.[4][5] The key challenge here is the chemoselective reduction of the nitro group without affecting the ethyl ester or the alkene functional groups.[6][7]

Synthetic_Pathways cluster_0 Heck-Mizoroki Coupling Route cluster_1 Nitro Reduction Route 4-Iodoaniline 4-Iodoaniline Heck_Reaction Heck Reaction 4-Iodoaniline->Heck_Reaction Ethyl_Acrylate Ethyl_Acrylate Ethyl_Acrylate->Heck_Reaction E4AC This compound Heck_Reaction->E4AC Pd Catalyst Base Ethyl_4-nitrocinnamate Ethyl_4-nitrocinnamate Reduction Selective Reduction Ethyl_4-nitrocinnamate->Reduction Reduction->E4AC Selective Catalyst Troubleshooting_Heck_Stall Start Reaction Stalled/ Low Conversion Check_Catalyst Primary Cause: Inactive Catalyst Start->Check_Catalyst Cause1 Cause: Pd(0) Aggregation (Palladium Black) Check_Catalyst->Cause1 Visual Check Cause2 Cause: Ligand Oxidation/ Decomposition Check_Catalyst->Cause2 Atmosphere Check Cause3 Cause: Insufficient Base/ Wrong Base Check_Catalyst->Cause3 Reagent Check Solution1 Solution: 1. Increase ligand:Pd ratio. 2. Use more sterically bulky ligands. 3. Lower reaction temperature. Cause1->Solution1 Solution2 Solution: 1. Ensure rigorous inert atmosphere (N2/Ar). 2. Use pre-formed, air-stable Pd(II) precatalysts. 3. Degas all solvents thoroughly. Cause2->Solution2 Solution3 Solution: 1. Check base stoichiometry (>= 1 equiv). 2. Switch to a stronger or more soluble base (e.g., K2CO3 to Cs2CO3). 3. Ensure base is dry. Cause3->Solution3

Caption: Troubleshooting workflow for a stalled Heck reaction.

Detailed Troubleshooting Steps:

  • Check for Catalyst Deactivation: The appearance of a black precipitate ("palladium black") is a clear sign that the active, soluble Pd(0) species has aggregated into inactive bulk palladium metal. [8] * Solution: Increase the ligand-to-palladium ratio to better stabilize the mononuclear catalyst. Switching to bulkier phosphine ligands can also prevent aggregation.

  • Verify Inert Atmosphere: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation, which destroys their ability to coordinate to palladium. [9] * Solution: Ensure your reaction is performed under a strict inert atmosphere (Nitrogen or Argon). Use Schlenk line techniques and properly degassed solvents.

  • Evaluate the Base: The base is not just a spectator; it is essential for regenerating the catalyst. [10] * Solution: Ensure you are using at least one equivalent of base relative to the aryl halide. If you are using an inorganic salt like K₂CO₃, ensure it is finely powdered and dry, as poor solubility can limit its effectiveness.

Q5: I am observing significant "palladium black" in my reaction. What does this mean and how can I prevent it?

The formation of palladium black is a classic sign of catalyst deactivation through aggregation. [8]The catalytically active species is a soluble, low-coordinate Pd(0) complex. When these complexes are unstable, they can collide and irreversibly form bulk palladium metal, which has very low catalytic activity.

Prevention Strategies:

  • Ligand Choice: Use ligands that form more stable complexes. Bidentate (two-point binding) ligands like Xantphos can "chelate" the palladium, making it less prone to aggregation. [9]* Concentration: Running the reaction at very high concentrations can sometimes accelerate the rate of aggregation. Try a slightly more dilute system.

  • Additives: In some cases, the addition of a reducing agent can help maintain a favorable ratio of active catalyst to deactivated species. [8]

Q6: The final product is difficult to purify due to residual palladium. What are my options?

Palladium contamination is a major concern in the pharmaceutical industry. [11]

  • Switch to a Heterogeneous Catalyst: Using a catalyst like palladium on carbon (Pd/C) allows for simple filtration to remove the bulk of the catalyst post-reaction. [12]Be aware that leaching of soluble palladium species can still occur. [13]2. Use Scavengers: After the reaction is complete, you can add a palladium scavenger to the crude mixture. These are materials with a high affinity for palladium (e.g., silica gel functionalized with thiols or amines) that bind the residual metal, allowing it to be filtered off.

  • Recrystallization: Multiple recrystallizations of the final product can significantly reduce the levels of palladium and other impurities.

Section 3: Troubleshooting Guide for the Nitro Reduction Route

Q7: My reduction is not selective and is affecting the ester or the double bond. How can I improve chemoselectivity?

This is the most common failure mode for this route. If you are observing hydrolysis of the ethyl ester (formation of 4-aminocinnamic acid) or saturation of the double bond, your reducing agent is too harsh or non-selective.

  • Avoid Catalytic Hydrogenation First: While effective, catalytic hydrogenation with H₂ over Pd/C or Raney Nickel is known to reduce alkenes, sometimes faster than nitro groups depending on the system. [7][14]Reserve this method for when other, more selective options have failed.

  • Use a Chemoselective System: As detailed in Table 1, systems like NaBH₄-FeCl₂ or Indium/NH₄Cl are specifically reported to leave ester and alkene groups intact. [6][14]The NaBH₄-FeCl₂ protocol is particularly attractive for its mild conditions and high selectivity. [6]* Control Temperature: Do not heat the reaction unless necessary. Many selective reductions proceed smoothly at room temperature. [15]Increasing the temperature can provide the activation energy needed for undesired side reactions.

Q8: The reduction is sluggish or incomplete, even with a selective reagent. What factors should I investigate?
  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For instance, the NaBH₄/Ni(OAc)₂ system uses 4 molar equivalents of NaBH₄. [15]* Solvent Choice: The solvent can dramatically affect reactivity. The NaBH₄-FeCl₂ reduction works well in alcoholic solvents. [6]Some systems require aqueous media to function correctly. [14]Ensure your starting material is soluble in the chosen solvent system.

  • Purity of Starting Material: Impurities in the Ethyl 4-nitrocinnamate can sometimes poison the catalyst or interfere with the reducing agent. Confirm the purity of your starting material by NMR or melting point.

Section 4: Frequently Asked Questions (FAQs)

  • Q9: How do I choose between a homogeneous and a heterogeneous palladium catalyst for the Heck reaction?

    • Homogeneous catalysts (e.g., Pd(OAc)₂ + PPh₃) are soluble in the reaction medium. They typically offer higher activity, better selectivity, and milder reaction conditions because every catalyst molecule is accessible. However, their removal from the product can be challenging and costly. [11] * Heterogeneous catalysts (e.g., Pd/C) are solids. Their primary advantage is easy separation from the reaction mixture via filtration, which simplifies purification and allows for catalyst recycling. [13]They may require harsher conditions (higher temperatures) and can suffer from lower activity or leaching of the metal into the solution. [13]For pharmaceutical applications where low ppm levels of residual metal are required, the ease of removal often favors heterogeneous systems, despite their potential drawbacks.

  • Q10: Are there "green" or more environmentally friendly catalytic systems for these syntheses?

    • Yes. Significant research has focused on making these reactions more sustainable. For the Heck reaction, using water as a solvent in the presence of phase-transfer agents or water-soluble ligands is a common strategy. [1]The use of reusable ionic liquids as both solvent and ligand has also been shown to be effective and allows for catalyst recycling. [12]For the nitro reduction, using catalytic transfer hydrogenation (using a hydrogen donor like formic acid instead of H₂ gas) or systems that work in aqueous ethanol are considered greener alternatives. [14]

  • Q11: What are the standard safety precautions when handling palladium catalysts and hydrogenation reactions?

    • Palladium Catalysts: Many palladium compounds and phosphine ligands are toxic and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

    • Hydrogenation: Reactions involving hydrogen gas, especially with catalysts like Raney Nickel or Pd/C, pose a significant fire and explosion risk. [14]Pd/C can be pyrophoric (ignite spontaneously in air) when dry and saturated with hydrogen. Never allow the catalyst to dry in the open air after a reaction. It should be kept wet with solvent and handled with extreme care. All hydrogenation reactions must be conducted behind a blast shield in a well-ventilated area, using equipment rated for pressure work.

Section 5: Experimental Protocols

Protocol 1: Heck-Mizoroki Coupling of 4-Iodoaniline with Ethyl Acrylate

This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Palladium(II) acetate (Pd(OAc)₂, 1 mol%) and Triphenylphosphine (PPh₃, 2.5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-iodoaniline (1.0 equiv), a dry, degassed base such as triethylamine (Et₃N, 1.5 equiv), and a suitable solvent like acetonitrile (ACN).

  • Substrate Addition: Add ethyl acrylate (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Chemoselective Reduction of Ethyl 4-nitrocinnamate

Adapted from the NaBH₄-FeCl₂ procedure, which demonstrates high selectivity.[6]

  • Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve Ethyl 4-nitrocinnamate (1.0 equiv) in methanol at room temperature.

  • Catalyst Addition: To the solution, add Iron(II) chloride (FeCl₂, 1.0 equiv). Stir for 5-10 minutes.

  • Reducing Agent Addition: Cool the mixture in an ice bath (0 °C). Add sodium borohydride (NaBH₄, 2.5 equiv) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction carefully by slowly adding water. Extract the mixture multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography.

Section 6: References

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.

  • ChemicalBook. This compound | 5048-82-8.

  • Bäuerlein, P. S., et al. (2015). Heck Reaction—State of the Art. MDPI.

  • ResearchGate. Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides | Request PDF.

  • Wikipedia. Cross-coupling reaction.

  • Biosynth. This compound | 5048-82-8 | FE37168.

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).

  • LookChem. Cas 5048-82-8, this compound.

  • Chemistry LibreTexts. (2023). Heck Reaction.

  • Semantic Scholar. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.

  • Zhou, et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts.

  • Stradiotto, M., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.

  • Royal Society of Chemistry. Recent advances in chemoselective reduction of nitroarenes. RSC Advances.

  • Wikipedia. Reduction of nitro compounds.

  • PrepChem.com. Synthesis of Ethyl-p-amino-cinnamate.

  • Organic Syntheses. INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE.

  • CHLOUNION PHARM. This compound Manufacturer CAS No.: 5048-82-8.

  • Organic Chemistry Portal. Heck Reaction.

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

  • Alfindee, M., et al. A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide.

  • Oriental Journal of Chemistry. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN.

  • ResearchGate. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides | Request PDF.

  • Wikipedia. Heck reaction.

  • Organic Syntheses. m-NITROCINNAMIC ACID.

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.

  • ResearchGate. The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate | Request PDF.

Sources

Technical Support Center: Synthesis and Purification of Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 4-aminocinnamate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable compound. Our focus is on providing scientifically-grounded, practical solutions to common challenges, particularly the identification and removal of process-related byproducts.

I. Overview of this compound Synthesis

A prevalent and robust method for synthesizing this compound is the reduction of its nitro precursor, Ethyl 4-nitrocinnamate. This transformation is typically achieved via catalytic hydrogenation, a method known for its efficiency and clean conversion. However, like any chemical process, it is not without potential pitfalls. The formation of byproducts due to incomplete reaction or side reactions can complicate purification and compromise the quality of the final product.

This guide will primarily focus on troubleshooting the reduction of Ethyl 4-nitrocinnamate, as this step is critical and often the source of impurities.

II. Troubleshooting Guide & FAQs: The Reduction Step

This section addresses common issues encountered during the reduction of Ethyl 4-nitrocinnamate to this compound.

dot

Start Ethyl 4-nitrocinnamate (Starting Material) Intermediate1 Nitroso Intermediate Start->Intermediate1 Reduction (e.g., H2, Pd/C) Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 Further Reduction Byproduct1 Azoxy Byproduct Intermediate1->Byproduct1 Condensation with Hydroxylamine Product This compound (Desired Product) Intermediate2->Product Final Reduction Intermediate2->Byproduct1 Byproduct2 Azo Byproduct Byproduct1->Byproduct2 Reduction

Caption: Byproduct formation pathway during nitro reduction.

Question 1: My reaction seems incomplete. TLC analysis shows a significant amount of starting material (Ethyl 4-nitrocinnamate) remaining. What went wrong?

Answer: This is a classic issue of incomplete conversion, which can stem from several factors related to the catalytic hydrogenation process.

  • Causality - Catalyst Activity: The palladium on carbon (Pd/C) catalyst is the workhorse of this reaction, but its activity can be compromised.[1]

    • Poisoning: Trace impurities in your starting material or solvent (e.g., sulfur compounds) can poison the palladium surface, rendering it inactive.

    • Deactivation: The catalyst may be old or may have been improperly stored, leading to reduced activity. Using a fresh batch of catalyst is a reliable troubleshooting step.

    • Insufficient Amount: Ensure you are using a sufficient catalytic loading, typically 5-10 mol% of palladium.

  • Causality - Hydrogen Delivery: The reaction is dependent on the efficient delivery of hydrogen gas to the catalyst surface.

    • Poor Mass Transfer: Inefficient stirring can lead to poor mixing of the solid catalyst, liquid substrate, and gaseous hydrogen. Ensure vigorous stirring to maintain the catalyst in suspension.

    • Insufficient Hydrogen Pressure: While this reaction often proceeds at atmospheric pressure, some systems may require higher pressure to achieve a reasonable rate. Ensure your system is properly sealed and, if necessary, use a balloon filled with hydrogen or a pressurized hydrogenation apparatus.

  • Troubleshooting Steps:

    • Check Catalyst: Use fresh, high-quality Pd/C.

    • Improve Stirring: Increase the stirring rate to ensure the catalyst is well-suspended.

    • Purge System: Before introducing hydrogen, thoroughly purge the reaction vessel with an inert gas (like nitrogen or argon) to remove oxygen, which can interfere with the reaction.

    • Increase Hydrogen Pressure: If working at atmospheric pressure, ensure a continuous supply (e.g., from a balloon) and consider moving to a Parr shaker or similar apparatus if the issue persists.

Question 2: After workup, my product is colored (yellow, orange, or red) instead of the expected off-white or pale yellow solid. What are these colored impurities?

Answer: The presence of color strongly suggests the formation of azo or azoxy compounds.[2][3] These byproducts arise from the condensation of intermediates formed during the multi-step reduction of the nitro group.[2][4]

  • Mechanism of Formation: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[2] Under certain conditions, particularly if the reaction is sluggish or if localized areas have a high concentration of intermediates, the nitroso and hydroxylamine species can condense to form an azoxy linkage (-N=N(O)-). Further reduction of the azoxy group yields the intensely colored azo group (-N=N-).[5] Lithium aluminum hydride (LiAlH4), for instance, is known to reduce aromatic nitro compounds to azo products.[6]

  • Identification: These compounds are typically visible on a TLC plate as distinct, often colored, spots with different Rf values than your product and starting material.

  • Prevention and Removal:

    • Prevention: Ensuring a smooth and complete reduction is key. Maintaining good catalyst activity and sufficient hydrogen supply helps to quickly reduce the intermediates to the final amine before they can condense.

    • Removal: See the purification protocols in Section IV. Both column chromatography and recrystallization are effective at removing these more nonpolar, colored impurities.

Question 3: I suspect I have over-reduced my compound and saturated the double bond. How can I check for this and how can I avoid it?

Answer: While the aromatic nitro group is generally more readily reduced than an isolated alkene, over-reduction to form Ethyl 4-aminopropanoate is a potential side reaction, especially under harsh conditions (high pressure, high temperature, or prolonged reaction times).

  • Identification:

    • ¹H NMR Spectroscopy: The most definitive method. The characteristic vinyl protons (doublets, typically between 6.2 and 7.8 ppm) of the cinnamate system will be absent. They will be replaced by signals corresponding to the -CH₂-CH₂- aliphatic chain, which appear further upfield.

    • Mass Spectrometry: The mass of the over-reduced product will be two mass units higher than the desired product (addition of H₂).

  • Prevention:

    • Milder Conditions: Use atmospheric pressure of hydrogen and room temperature.

    • Monitor the Reaction: Follow the reaction progress closely by TLC. Once the starting material is consumed, stop the reaction promptly to avoid over-reduction.

    • Alternative Reagents: For substrates sensitive to over-reduction, catalytic transfer hydrogenation (e.g., using hydrazine and Pd/C) can sometimes offer better selectivity.[7]

III. Impurities from Precursor Synthesis

If your starting material, Ethyl 4-nitrocinnamate, was synthesized in-house, it may contain byproducts from its own synthesis that carry over.

Question 4: I synthesized my Ethyl 4-nitrocinnamate via a Wittig reaction. What impurities should I be aware of?

Answer: The Wittig reaction is an excellent method for forming the cinnamate double bond.[8][9] The primary byproduct of this reaction is triphenylphosphine oxide (TPPO) .[10]

  • Properties of TPPO: TPPO is a high-boiling, crystalline solid that is relatively nonpolar. It can be difficult to separate from the desired product due to similar polarities.

  • Removal:

    • Purify the Precursor: The best strategy is to purify the Ethyl 4-nitrocinnamate before the reduction step. Column chromatography is very effective.

    • Post-Reduction Purification: If TPPO is carried through, it can be removed from the final this compound by column chromatography or careful recrystallization. Due to its non-basic nature, it will remain in the organic layer during an acid-base extraction.

Question 5: My precursor was made using a Heck reaction. What are the potential byproducts?

Answer: The Heck reaction is a powerful palladium-catalyzed C-C bond formation method.[11] Potential impurities are often related to the catalyst system or side reactions.

  • Palladium Residues: Trace amounts of palladium may remain. These can often be removed by filtering the reaction mixture through a pad of Celite or silica.

  • Homocoupling Products: Side reactions can lead to the formation of dimers of the starting aryl halide.

  • Ligand-Related Impurities: If phosphine ligands are used, their oxides can form, similar to the Wittig reaction.

  • Removal: As with Wittig-derived impurities, the most effective approach is to purify the Ethyl 4-nitrocinnamate intermediate, typically by column chromatography, before proceeding to the reduction step.

IV. Purification Protocols

Here are detailed, step-by-step methodologies for purifying crude this compound.

Data Presentation: Byproduct Profile
CompoundStructureTypical PolarityAppearanceRemoval Strategy
Ethyl 4-nitrocinnamate O₂N-C₆H₄-CH=CH-COOEtMore NonpolarPale Yellow SolidAcid-Base Extraction, Chromatography, Recrystallization
This compound H₂N-C₆H₄-CH=CH-COOEtProduct (Baseline) Off-white/Pale Yellow SolidIsolate
Azo/Azoxy Byproducts (Ar-N=N(O)-Ar)More NonpolarYellow/Orange/Red SolidsChromatography, Recrystallization
Triphenylphosphine Oxide O=P(C₆H₅)₃NonpolarWhite SolidChromatography, Recrystallization
Experimental Protocol 1: Acid-Base Liquid-Liquid Extraction

This is the most effective method for removing non-basic impurities like unreacted starting material and TPPO.[12][13]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic this compound will react to form its hydrochloride salt and move into the aqueous layer. Non-basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separate Layers: Combine the aqueous (acidic) layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the solution is basic (pH > 8). The this compound will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water and dry thoroughly.

dot

Start Crude Product in Organic Solvent AddAcid Add 1M HCl (Separatory Funnel) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 OrganicLayer Organic Layer: - Unreacted Starting Material - Azo/Azoxy Byproducts - TPPO Separate1->OrganicLayer Non-Basic Impurities AqueousLayer Aqueous Layer: - Product (as HCl salt) Separate1->AqueousLayer Basic Product AddBase Add NaOH (aq) until pH > 8 AqueousLayer->AddBase Precipitate Precipitation of Pure Product AddBase->Precipitate Filter Filter and Dry Precipitate->Filter FinalProduct Pure this compound Filter->FinalProduct

Caption: Workflow for purification by acid-base extraction.

Experimental Protocol 2: Recrystallization

Recrystallization is excellent for removing small amounts of impurities with different solubility profiles.[14]

  • Solvent Selection: The key is to find a solvent or solvent system where this compound is soluble at high temperatures but poorly soluble at low temperatures.[15] Ethanol or a mixture of ethanol and water is often a good starting point.[16] Hexane/ethyl acetate mixtures can also be effective.[17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like catalyst particles), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.

Experimental Protocol 3: Flash Column Chromatography

This technique is highly effective for separating compounds with different polarities.[18][19][20]

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.2-0.4. A gradient of hexane and ethyl acetate is a common choice.

  • Column Packing: Pack a glass column with silica gel, using the chosen eluent as a slurry.

  • Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and load it onto the top of the silica gel.

  • Elution: Run the eluent through the column, collecting fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

V. References

  • Reduction of Nitro, Nitroso, Azo and Azoxy Groups. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Beller, M., & Felpin, F.-X. (2018). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. In Science of Synthesis: Catalytic Reduction in Organic Synthesis (Vol. 1, pp. 313-365). Thieme.

  • Unspecific peroxygenase enabled formation of azoxy compounds. (2024). Nature Communications. Retrieved January 12, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Photoreduction of nitroarenes into azo products. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The electrochemical reduction of nitrobenzene and azoxybenzene in neutral and basic aqueous methanolic solutions at polycrystalline copper and nickel electrodes. (1995). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)nicotinate Derivatives by Chromatography. (2025). Benchchem.

  • Odd observation during Pd/C hydrogenation of Nitro group. (2023). Reddit. Retrieved January 12, 2026, from [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2014). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester. (2023). ACS Green Chemistry Institute. Retrieved January 12, 2026, from [Link]

  • Solvent Free Wittig Reactions. (n.d.). University of California, Irvine. Retrieved January 12, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • What is the best solvent for recrystallization? (2017). Quora. Retrieved January 12, 2026, from [Link]

  • Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. (n.d.). WebAssign. Retrieved January 12, 2026, from [Link]

  • Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. (n.d.). WebAssign. Retrieved January 12, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]

  • Nitro Reduction (H2 + Pd/C). (n.d.). Common Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Technical Support Center: Column Chromatography Purification of Ethyl Aminobenzoate Compounds. (2025). Benchchem.

  • Technical Support Center: Purification of 4-amino-3-ethoxy-N-ethylbenzamide. (2025). Benchchem.

  • Experiment 9: Wittig Synthesis of Ethyl Cinnamate. (n.d.). University of Wisconsin-Madison. Retrieved January 12, 2026, from [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved January 12, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved January 12, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Ethyl 4-nitrocinnamate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A Microscale Heck Reaction In Water. (2007). The Chemical Educator. Retrieved January 12, 2026, from [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group, Princeton University. Retrieved January 12, 2026, from [Link]

  • Ethyl 4-nitrocinnamate, predominantly trans - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

  • (E)-Ethyl 4-Nitrocinnamate, min 98% (GC), 1 gram. (n.d.). CP Lab Safety. Retrieved January 12, 2026, from [Link]

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Thermal Stability of Polymers Containing Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers incorporating Ethyl 4-aminocinnamate. This guide is designed to provide expert insights and practical solutions to common challenges related to the thermal stability of these specialized materials. By understanding the underlying mechanisms of degradation and leveraging proven stabilization strategies, you can significantly improve the performance and reliability of your polymers.

This resource is structured into two main sections: a Troubleshooting Guide to address specific experimental issues, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and actionable, step-by-step solutions.

Issue 1: Polymer exhibits premature degradation or lower-than-expected decomposition temperature in TGA.

Potential Causes:

  • Residual Impurities: Catalytic amounts of residual monomers, solvents, or synthesis reagents (e.g., catalysts, salts) can initiate degradation at lower temperatures.

  • Thermo-oxidative Degradation: The presence of oxygen during thermal analysis can significantly lower the decomposition temperature compared to an inert atmosphere. Polyamides are known to be susceptible to thermo-oxidative aging[1].

  • Low Molecular Weight: Polymers with lower molecular weight generally exhibit lower thermal stability due to a higher concentration of chain ends, which are often less stable than the main polymer backbone[2].

  • Chain Scission at Weak Links: The primary degradation pathway for polyamides often involves the scission of the C-N bond within the amide linkage[3][4]. While the aromatic backbone provides high stability, this linkage can be a point of initiation.

Solutions:

  • Purify the Polymer:

    • Protocol: Before thermal analysis, rigorously purify your polymer. Dissolve the polymer in a suitable solvent (e.g., NMP, DMAc) and precipitate it into a non-solvent (e.g., methanol, water).

    • Rationale: This process removes low-molecular-weight species and residual impurities that can act as catalysts for thermal degradation. Repeat this process 2-3 times for best results. Dry the purified polymer under vacuum at an elevated temperature (but well below its glass transition temperature, Tg) to remove all traces of solvent.

  • Optimize TGA Conditions:

    • Protocol: Always run TGA experiments under a high-purity inert atmosphere, such as nitrogen or argon, with a consistent purge rate (e.g., 20-50 mL/min).

    • Rationale: An inert atmosphere prevents thermo-oxidative degradation, providing a more accurate measurement of the polymer's intrinsic thermal stability. Running a comparative scan in an air atmosphere can help quantify the polymer's susceptibility to oxidation.

  • Incorporate Thermal Stabilizers:

    • Protocol: Add antioxidants to the polymer formulation. A combination of a primary antioxidant (radical scavenger, e.g., hindered phenols) and a secondary antioxidant (peroxide decomposer, e.g., phosphites) is often most effective[1]. These are typically added at low concentrations (0.1–0.5% by weight)[5].

    • Rationale: Primary antioxidants interrupt the radical chain reactions of oxidation, while secondary antioxidants decompose hydroperoxides into non-radical, stable products, preventing them from initiating further degradation[1].

  • Increase Molecular Weight:

    • Protocol: Adjust polymerization conditions (e.g., reaction time, temperature, monomer stoichiometry) to target a higher molecular weight.

    • Rationale: Higher molecular weight polymers have fewer chain ends per unit mass, leading to enhanced thermal stability[2][6].

Issue 2: DSC thermogram shows an unexpected exotherm before the main decomposition event.

Potential Causes:

  • Crosslinking Reactions: The cinnamate moiety is well-known for undergoing [2+2] photocycloaddition upon UV exposure, leading to crosslinking[7][8]. However, thermally induced crosslinking can also occur at elevated temperatures, which would appear as an exothermic event in a DSC scan.

  • Oxidative Reactions: If the DSC is not perfectly sealed or is run in an oxidative atmosphere, an exothermic peak corresponding to oxidation can appear before the endothermic degradation[1].

  • Crystallization: For semi-crystalline polymers, an exothermic peak may correspond to "cold crystallization," where the amorphous regions gain enough mobility upon heating past the glass transition temperature (Tg) to arrange into crystalline structures.

Solutions:

  • Analyze Under Inert Atmosphere:

    • Protocol: Ensure the DSC analysis is performed under a high-purity nitrogen or argon atmosphere to eliminate oxidation as a cause. Use hermetically sealed pans for volatile samples or to further prevent oxygen ingress[9].

    • Rationale: This isolates the thermal events intrinsic to the polymer, distinguishing between oxidative processes and other phenomena like crosslinking or crystallization[10].

  • Characterize Potential Crosslinking:

    • Protocol: Run a DSC-TGA coupled analysis. If the exotherm occurs without significant mass loss in the TGA, it suggests a process like crosslinking or crystallization rather than degradation. To confirm crosslinking, heat a sample to just above the exothermic peak, cool it, and then test its solubility. A crosslinked polymer will swell but not dissolve in solvents it was previously soluble in.

    • Rationale: Correlating thermal events (DSC) with mass changes (TGA) is a powerful way to elucidate the nature of the underlying process[11][12].

  • Modulated DSC (MDSC):

    • Protocol: Perform a Modulated DSC analysis. This technique separates the heat flow signal into its reversing (heat capacity related) and non-reversing (kinetic) components.

    • Rationale: Events like the glass transition are reversing, while kinetic events like crosslinking, crystallization, and degradation are non-reversing. MDSC can definitively distinguish a crystallization or crosslinking exotherm from other thermal events[12].

Experimental Protocols & Data

Protocol 1: Standard TGA for Assessing Polymer Thermal Stability

Objective: To determine the onset of thermal degradation (Td) and char yield of a polymer containing this compound.

Materials:

  • Purified and dried polymer sample (5-10 mg)

  • TGA instrument with a high-resolution balance

  • High-purity nitrogen gas

  • Ceramic or platinum TGA pans[9]

Procedure:

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Tare the TGA pan on the microbalance. Carefully place 5-10 mg of the dried polymer powder into the pan.

  • Loading: Place the pan into the TGA furnace.

  • Atmosphere: Begin purging the furnace with nitrogen at a flow rate of 40 mL/min. Allow the system to stabilize for at least 15-20 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. A slower ramp rate can provide better resolution of thermal events[9]. .

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the Td5% and Td10%, which are the temperatures at which 5% and 10% weight loss occurs, respectively. These are common metrics for thermal stability[13][14].

    • The derivative of the weight loss curve (DTG) can be plotted to find the temperature of the maximum rate of decomposition (Tmax).

    • Record the final mass percentage at 800 °C as the char yield. Higher char yield is often associated with better flame retardancy and thermal stability in aromatic polymers[15].

Protocol 2: Incorporation of a Stabilizer Package

Objective: To enhance the thermo-oxidative stability of the polymer by incorporating a primary and secondary antioxidant package.

Materials:

  • Polymer containing this compound

  • Primary Antioxidant (e.g., Irganox® 1010 - a hindered phenol)

  • Secondary Antioxidant (e.g., Irgafos® 168 - a phosphite)

  • Suitable solvent (e.g., N,N-Dimethylacetamide - DMAc)

  • Non-solvent (e.g., Methanol)

Procedure:

  • Dissolution: Dissolve the polymer in DMAc to create a 10% (w/v) solution.

  • Stabilizer Addition:

    • Separately, create stock solutions of the primary and secondary antioxidants in DMAc.

    • Add the antioxidant solutions to the polymer solution dropwise while stirring to achieve final concentrations of 0.2% (w/w) for the primary antioxidant and 0.3% (w/w) for the secondary antioxidant, relative to the polymer mass.

  • Homogenization: Stir the mixture vigorously for 1-2 hours to ensure homogeneous distribution of the stabilizers.

  • Recovery: Precipitate the stabilized polymer by slowly pouring the solution into a stirred volume of methanol (at least 10x the volume of the polymer solution).

  • Washing & Drying: Filter the precipitated polymer, wash it thoroughly with fresh methanol to remove residual solvent, and dry it under vacuum at 80 °C for 24 hours.

  • Verification: Analyze the stabilized polymer using TGA in both nitrogen and air atmospheres. Compare the results to the unstabilized polymer to quantify the improvement in thermal stability, particularly the onset of degradation in air.

Data Presentation: Thermal Properties of Aromatic Polyamides

For context, the following table summarizes typical thermal properties for various high-performance aromatic polyamides reported in the literature. This can serve as a benchmark for your experimental results.

Polymer TypeTg (°C)Td10% (°C, in N2)Char Yield at 800°C (%)Reference
Polyamide with Xanthene Groups236 - 298490 - 535>50%[14]
Polyamide with Ether/Methylene Links169 - 215>460N/A[14]
Polyamide-Ester (Hyperbranched)N/A346 - 508N/A[14]
Polyamide with Cyano Groups241 - 359480 - 49248 - 57%[16]
Semi-aromatic Polyamide150 - 158316 - 416N/A[13][17]

Visualization of Key Processes

Diagram 1: General Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving thermal stability issues.

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Corrective Actions cluster_3 Verification A Unexpected TGA/DSC Results (e.g., Low Td, Exotherm) B Review Synthesis Protocol (Purity, Stoichiometry) A->B Investigate C Verify TGA/DSC Parameters (Atmosphere, Ramp Rate) A->C Investigate D Purify Polymer (Reprecipitation) B->D Implement G Modify Polymerization (Increase Molecular Weight) B->G Implement E Optimize Analysis (Inert Gas, Sealed Pans) C->E Implement H Re-run TGA/DSC Analysis D->H E->H F Incorporate Stabilizers (Antioxidants, HALS) F->H G->H I Compare with Baseline/ Literature Data H->I I->F Unsuccessful J Problem Resolved I->J Successful

Caption: A logical workflow for troubleshooting polymer thermal stability issues.

Diagram 2: Degradation & Stabilization Mechanism

This diagram illustrates the primary degradation pathway for polyamides and the intervention points for stabilizers.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Stabilization Intervention Heat Heat / Oxygen Polymer Polymer Chain (-R-CO-NH-R'-) Heat->Polymer Radical Free Radicals (P•) Polymer->Radical Forms Scission Chain Scission (C-N Bond Cleavage) Radical->Scission Leads to HALS HALS (Radical Scavenging) Radical->HALS Trapped by Antioxidant Primary Antioxidant (Radical Scavenging) Radical->Antioxidant Trapped by Degradation Degradation Products (CO, CO2, Hydrocarbons) Scission->Degradation

Caption: Simplified mechanism of polyamide degradation and stabilizer action.

Frequently Asked Questions (FAQs)

Q1: What is a typical thermal decomposition temperature for aromatic polyamides containing cinnamate groups? A1: Wholly aromatic polyamides are known for their exceptional thermal stability, often with decomposition temperatures (10% weight loss) above 450 °C in a nitrogen atmosphere[14][18]. The incorporation of flexible linkages can lower this, while bulky, rigid groups can enhance it. For semi-aromatic polyamides, which contain both aliphatic and aromatic segments, the 5% weight loss temperature (Td5%) can range from approximately 316 °C to 416 °C[13][17]. The presence of the this compound moiety would place the polymer in this high-performance category, but the exact stability will depend on the overall polymer structure.

Q2: How does the cinnamate group itself affect thermal stability? A2: The cinnamate group is primarily known for its photoreactivity, where it undergoes dimerization to form a cyclobutane ring, leading to crosslinking[7][8]. While this crosslinking can enhance the thermal stability of the final network, the cinnamate ester linkage itself can be a point of thermal cleavage at very high temperatures, though it is generally more stable than aliphatic esters. The primary determinant of thermal stability in these polymers remains the aromatic amide backbone[19].

Q3: What are the best types of stabilizers for these polymers? A3: For aromatic polyamides, a multi-pronged stabilization approach is often best.

  • Hindered Amine Light Stabilizers (HALS): These are extremely efficient radical scavengers that are not consumed in the process, providing long-term protection against both thermal and photo-degradation[5][20].

  • Phenolic Antioxidants (Primary): These are radical scavengers that are highly effective at preventing thermal degradation during processing and end-use[1].

  • Phosphite Stabilizers (Secondary): These function by decomposing hydroperoxides that are formed during the initial stages of oxidation, preventing them from breaking down into chain-initiating radicals[1]. A combination of these types often provides synergistic protection[20].

Q4: Can my choice of solvent for film casting affect the measured thermal stability? A4: Yes, absolutely. High-boiling-point polar aprotic solvents like NMP, DMAc, or DMF are often used to dissolve aromatic polyamides. If not completely removed, residual solvent can act as a plasticizer, lowering the Tg, and can also degrade at high temperatures, showing up as initial weight loss in a TGA scan and complicating the interpretation of the polymer's intrinsic stability. It is crucial to dry the polymer film in a vacuum oven until constant weight is achieved before any thermal analysis.

Q5: My TGA curve shows a multi-stage degradation. What does this mean? A5: Multi-stage degradation often indicates that different parts of the polymer are decomposing at different temperatures. For a polyamide with an this compound side group, an initial weight loss might be attributable to the scission and volatilization of the ethyl cinnamate side chain, followed by the degradation of the main aromatic amide backbone at a higher temperature[21]. Pyrolysis-GC/MS is an advanced technique that can be used to identify the fragments evolved at each degradation stage, providing a detailed map of the degradation mechanism[21].

References

  • Additives for UV Stabilization. Amcor, Inc.

  • Problem Solving With Thermal Analysis. The Madison Group.

  • Al-Malaika, S., et al. (2021). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. National Institutes of Health (NIH).

  • Thermally Stable Photo-Crosslinking Polymers Bearing Cinnamate Groups for Liquid Crystal Alignment. ResearchGate.

  • Selection of Light Stabilizers for Polymers: Best UV Stabilizers. Vibrant Colortech.

  • DSC Analysis of Polymers. EAG Laboratories.

  • Otsuka, Y., et al. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega.

  • Thermal Processing Issues and Solutions: Proven Analysis for Polymer Development. SpecialChem.

  • García, M., et al. (2014). Functional Aromatic Polyamides. Polymers.

  • El-Ghayoury, A., et al. (2019). Chemistries and capabilities of photo-formable and photo-reversible crosslinked polymer networks. Journal of Polymer Science Part A: Polymer Chemistry.

  • UV & Light Blocking Additives. Avient.

  • What are UV Stabilisers for polymers? Welltchem.

  • High-performance aromatic polyamides. ResearchGate.

  • Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. Defense Technical Information Center (DTIC).

  • Enhancing the Thermal Stability of Polyamide 6 in Powder Bed Fusion via Primary and Secondary Antioxidant Incorporation. Solid Freeform Fabrication Symposium.

  • Otsuka, Y., et al. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. American Chemical Society.

  • Troubleshooting TGA-DSC Sample Pan Issues. Red Thermo.

  • This compound. Biosynth.

  • Thermal properties of polyamides. ResearchGate.

  • Achhammer, B. G., et al. (1951). Mechanism of the degradation of polyamides. Journal of Research of the National Bureau of Standards.

  • Bio-based Polyimides from 4-Aminocinnamate Derivatives. ResearchGate.

  • Facile synthesis of new thermally stable and organosoluble polyamide-imides. Indian Academy of Sciences.

  • Griffini, G., et al. (2011). Long-term thermal stability of high-efficiency polymer solar cells based on photocrosslinkable donor-acceptor conjugated polymers. Advanced Materials.

  • Mechanism of the degradation of polyamides. Semantic Scholar.

  • Mechanism of the degradation of polyamides. ResearchGate.

  • Thermal Degradation of Polyamide 66 and Its Model Compound. ResearchGate.

  • SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Waters Corporation.

  • Photo-crosslinking between cinnamate moieties. ResearchGate.

  • Physicochemical characterization of some fully aromatic polyamides. Scilit.

  • Aromatic Polyamides. ResearchGate.

  • Synthesis and characterization of thermally stable bio-based poly(ester amide)s from sustainable feedstock. ResearchGate.

  • Hsiao, S.-H., et al. (2002). Synthesis and Properties of Novel Polyamides Based on a Benzonorbornane Dietheramine. Polymer Journal.

  • Hsiao, S.-H., et al. (2005). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. Polymer Degradation and Stability.

  • Photochemical and Thermal Crosslinking of Polymers. R Discovery.

  • Korshak, V. V. (1966). Dependence of Thermal Stability of Polymers on Their Chemical Structure. Uspekhi Khimii.

  • Nicotinamide-based poly(ether amide)s: A novel type of soluble thermally stable polyamides. ResearchGate.

  • This compound 97%. Sigma-Aldrich.

  • Czech, Z., et al. (2015). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry.

  • Thermal Behavior of Polymers in Solid-State. ETFLIN.

Sources

Technical Support Center: Overcoming Incomplete Conversion in Ethyl 4-aminocinnamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving Ethyl 4-aminocinnamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to incomplete conversions in their experiments. Here, we provide in-depth, evidence-based solutions in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Introduction

This compound is a versatile building block in organic synthesis, featuring a primary aromatic amine, an activated alkene, and an ethyl ester. This trifecta of functional groups allows for a wide array of chemical transformations, including N-acylation, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck couplings, and reduction of the nitro precursor. However, the interplay of these functionalities can also lead to challenges, with incomplete conversion being a frequent and frustrating issue. This guide will walk you through common problems and their solutions for the key reactions of this important molecule.

Section 1: Synthesis of this compound via Reduction of Ethyl 4-nitrocinnamate

A common starting point for many synthetic routes is the reduction of the nitro group of ethyl 4-nitrocinnamate. Incomplete conversion in this step can lead to downstream purification challenges and lower overall yields.

Q1: My reduction of ethyl 4-nitrocinnamate to this compound is incomplete. What are the likely causes and how can I resolve this?

A1: Incomplete reduction of the nitro group is a common issue and can often be traced back to the catalyst, the reducing agent, or the reaction conditions.

Troubleshooting Strategies:

  • Catalyst Activity: The activity of your catalyst is paramount. For catalytic hydrogenations, ensure your palladium on carbon (Pd/C) or platinum oxide (PtO₂) is fresh and has been stored under appropriate conditions to prevent deactivation. If you suspect catalyst poisoning, consider increasing the catalyst loading or using a fresh batch.

  • Choice of Reducing Agent: While catalytic hydrogenation is common, other reducing agents can be effective. A combination of indium powder and ammonium chloride in aqueous ethanol has been shown to be a mild and efficient system for the reduction of aromatic nitro compounds.[1]

  • Reaction Conditions: Ensure you are using an appropriate solvent and temperature. For catalytic hydrogenations, ethanol is a common solvent. The reaction may require gentle heating or, in some cases, increased hydrogen pressure to drive it to completion.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The disappearance of the starting material (ethyl 4-nitrocinnamate) and the appearance of the product (this compound) will indicate the reaction's progress.

Experimental Protocol: Indium-Mediated Reduction of Ethyl 4-nitrocinnamate [1]

  • To a round-bottomed flask, add ethyl 4-nitrocinnamate and ethanol.

  • Add a solution of ammonium chloride in water.

  • Add indium powder to the mixture.

  • Heat the reaction mixture at reflux and monitor by TLC.

  • Upon completion, cool the reaction, dilute with water, and filter.

  • Extract the filtrate with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

ParameterRecommendationRationale
Catalyst Fresh, high-quality Pd/C or PtO₂Ensures high catalytic activity.
Reducing Agent H₂ gas (catalytic hydrogenation) or In/NH₄ClH₂ is a clean reducing agent; In/NH₄Cl offers a mild alternative.
Solvent Ethanol, Ethanol/WaterGood solubility for reactants and compatible with reaction conditions.
Temperature Room temperature to refluxHigher temperatures can increase reaction rates.
Monitoring TLCAllows for real-time tracking of the reaction progress.

dot

Reduction_Troubleshooting start Incomplete Reduction of Ethyl 4-nitrocinnamate catalyst Check Catalyst Activity start->catalyst reducing_agent Evaluate Reducing Agent start->reducing_agent conditions Optimize Reaction Conditions start->conditions fresh_catalyst fresh_catalyst catalyst->fresh_catalyst Use fresh catalyst Increase loading alternative_reagent alternative_reagent reducing_agent->alternative_reagent Consider In/NH4Cl temp_pressure temp_pressure conditions->temp_pressure Increase temperature Increase H2 pressure solvent_choice solvent_choice conditions->solvent_choice Ensure appropriate solvent purification Purify via Recrystallization or Column Chromatography fresh_catalyst->purification alternative_reagent->purification temp_pressure->purification solvent_choice->purification

Caption: Troubleshooting workflow for incomplete reduction.

Section 2: N-Acylation of this compound

The primary amine of this compound is a key handle for introducing a variety of functional groups via N-acylation. Incomplete conversion can result from several factors related to the reagents and reaction setup.

Q2: I am experiencing low yields in the N-acylation of this compound with an acyl chloride/anhydride. What should I investigate?

A2: Low yields in N-acylation are often due to the nucleophilicity of the amine, the reactivity of the acylating agent, the choice of base, or the presence of side reactions.

Troubleshooting Strategies:

  • Reactivity of the Amine: The amino group of this compound is nucleophilic, but its reactivity can be influenced by the solvent and the presence of acidic species. Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

  • Acylating Agent: Highly reactive acyl chlorides should react readily. If using a less reactive acylating agent, such as an anhydride, a catalyst like 4-dimethylaminopyridine (DMAP) may be necessary to increase the reaction rate.

  • Choice of Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[2] An excess of the amine substrate can sometimes be used as the base, but this is less common for valuable starting materials.

  • Temperature Control: Acylation reactions are often exothermic. Running the reaction at a low temperature (e.g., 0 °C) initially and then allowing it to warm to room temperature can help to control the reaction rate and minimize side products.

  • Side Reactions: The presence of the alkene and ester functionalities in this compound generally does not interfere with N-acylation under standard conditions. However, with highly reactive acylating agents or harsh conditions, side reactions at these sites are a possibility.

Experimental Protocol: General N-Acylation of this compound

  • Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere (e.g., nitrogen, argon).

  • Add a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.0-1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for a period and then warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

ParameterRecommendationRationale
Solvent Anhydrous DCM, THFPrevents hydrolysis of the acylating agent.
Base Triethylamine, PyridineNeutralizes the acid byproduct without competing in the reaction.
Catalyst DMAP (for less reactive acylating agents)Increases the rate of acylation.
Temperature 0 °C to room temperatureControls the exothermic reaction and minimizes side products.

dot

Acylation_Troubleshooting start Incomplete N-Acylation reagents Check Reagent Purity & Reactivity start->reagents base Optimize Base start->base conditions Adjust Reaction Conditions start->conditions acylating_agent acylating_agent reagents->acylating_agent Use fresh acylating agent Consider adding DMAP base_choice base_choice base->base_choice Use non-nucleophilic base (TEA, Pyridine) Ensure sufficient equivalents temperature temperature conditions->temperature Control temperature (start at 0 °C) solvent solvent conditions->solvent Use anhydrous solvent workup Purify via Column Chromatography or Recrystallization acylating_agent->workup base_choice->workup temperature->workup solvent->workup

Caption: Troubleshooting workflow for incomplete N-acylation.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, either through the aromatic amine (after conversion to a halide or triflate) or by reaction at the alkene. Incomplete conversion is a common hurdle in these complex catalytic cycles.

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura coupling reaction with an this compound derivative (e.g., an aryl halide) is giving low yields. How can I improve the conversion?

A3: The success of a Suzuki-Miyaura coupling is highly dependent on the catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature.

Troubleshooting Strategies:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For challenging couplings, more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may be necessary to promote efficient oxidative addition and reductive elimination.[3] Ensure your palladium source is active and the ligands are of high purity.

  • Base: The base plays a crucial role in the transmetalation step. A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can be substrate-dependent, and screening different bases is often necessary. Stronger bases like cesium carbonate can sometimes be effective when weaker bases fail.

  • Solvent: A mixture of an organic solvent and water is typically used in Suzuki-Miyaura reactions. Common solvent systems include toluene/water, dioxane/water, and THF/water. The ratio of organic solvent to water can influence the reaction rate and yield.

  • Temperature: These reactions often require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate. If the reaction is sluggish, a modest increase in temperature may be beneficial.

  • Degassing: It is crucial to degas the reaction mixture thoroughly to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

ParameterRecommendationRationale
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Buchwald precatalystsA range of catalysts should be screened for optimal performance.
Ligand SPhos, XPhos, PPh₃Bulky, electron-rich ligands can improve catalyst activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is critical for the transmetalation step.
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OBiphasic systems are common and the choice can impact solubility and reactivity.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.

dot

Suzuki_Troubleshooting cluster_0 Catalytic Cycle cluster_1 Troubleshooting Points Oxidative Addition Oxidative Addition Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Catalyst Regeneration Catalyst Regeneration Reductive Elimination->Catalyst Regeneration Catalyst Regeneration->Oxidative Addition Catalyst/Ligand Catalyst/Ligand Catalyst/Ligand->Oxidative Addition Catalyst/Ligand->Reductive Elimination Base Base Base->Transmetalation Solvent Solvent Solvent->Transmetalation Temperature Temperature Temperature->Oxidative Addition Temperature->Reductive Elimination

Caption: Key troubleshooting points in the Suzuki-Miyaura catalytic cycle.

Heck Coupling

Q4: The Heck coupling of my this compound derivative with an alkene is not going to completion. What are the key parameters to optimize?

A4: The Heck reaction, like the Suzuki coupling, is sensitive to the catalyst, base, solvent, and temperature. The electronic nature of the substrates also plays a significant role.

Troubleshooting Strategies:

  • Catalyst System: Palladium acetate (Pd(OAc)₂) is a common precatalyst for the Heck reaction.[4][5] The addition of phosphine ligands can stabilize the active palladium species and improve yields. For electron-rich alkenes, phosphine-free conditions can sometimes be effective.

  • Base: An organic base, such as triethylamine, is typically used to neutralize the acid generated in the catalytic cycle.[4] The choice and amount of base can be critical, and in some cases, inorganic bases like potassium carbonate can also be used.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used in Heck reactions. The choice of solvent can affect the solubility of the reactants and the stability of the catalyst.

  • Temperature: Heck reactions generally require high temperatures (100-140 °C) to achieve good conversion.

  • Substrate Reactivity: The electronic properties of both the aryl halide and the alkene can influence the reaction rate. Electron-withdrawing groups on the alkene and electron-donating groups on the aryl halide generally accelerate the reaction.

ParameterRecommendationRationale
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂A range of palladium sources can be effective.
Base Triethylamine, K₂CO₃Neutralizes the acid byproduct and regenerates the active catalyst.
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are generally preferred.
Temperature 100-140 °CHigh temperatures are often necessary to drive the reaction.

dot

Heck_Workflow setup Reaction Setup (Substrates, Catalyst, Base, Solvent) degas Degas Reaction Mixture setup->degas heat Heat to Reaction Temperature degas->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography or Recrystallization) workup->purify

Caption: General experimental workflow for the Heck reaction.

Section 4: Purification and Analysis

Q5: How can I effectively remove unreacted this compound from my reaction mixture?

A5: The presence of both a basic amino group and a relatively nonpolar backbone in this compound allows for several purification strategies.

  • Acid-Base Extraction: The basic amino group can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt. This allows for the separation of the protonated starting material from a non-basic, organic-soluble product by liquid-liquid extraction.[6] The product would remain in the organic layer, while the unreacted this compound would move to the aqueous layer.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate this compound from many of its reaction products based on polarity differences.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing impurities, including unreacted starting material.

Conclusion

Overcoming incomplete conversion in reactions with this compound requires a systematic approach to troubleshooting. By carefully considering the roles of the catalyst, reagents, and reaction conditions, and by understanding the underlying chemical principles, researchers can significantly improve reaction outcomes. This guide provides a starting point for addressing common challenges, but it is important to remember that each reaction is unique and may require specific optimization.

References

  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. [Link]

  • Scholars Research Library - Der Pharma Chemica. Scholars Research Library. [Link]

  • Heck reaction - Wikipedia. Wikipedia. [Link]

  • INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • ETHYL p-AMINOBENZOATE. Organic Syntheses. [Link]

  • Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. ResearchGate. [Link]

  • Methods for the acylation of amine compounds.
  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Acid chloride reaction with amine. Reddit. [Link]

  • Failed suzuki coupling, any suggenstions?. Reddit. [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

Sources

Technical Support Center: Resolving Ethyl 4-aminocinnamate Precipitation Issues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected precipitation issues during reactions involving Ethyl 4-aminocinnamate. As a key intermediate in various synthetic pathways, maintaining its solubility during a reaction is critical for achieving high yields and purity. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you diagnose and resolve these challenges.

Introduction to this compound

This compound is an ester derivative of cinnamic acid featuring an amino group on the phenyl ring.[1] Its unique structure, with both an electron-donating amino group and an electron-withdrawing ester group, makes it a valuable building block. However, these same functional groups can also introduce challenges related to solubility and stability under various reaction conditions.

PropertyValueSource
Chemical Formula C₁₁H₁₃NO₂[2]
Molecular Weight 191.23 g/mol [2][3]
Appearance Yellow to orange solid[4]
Melting Point 70-74 °C[3][4]
Storage 10°C - 25°C, under inert gas[4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of this compound that are foundational to understanding precipitation issues.

Q1: What are the primary factors that influence the solubility of this compound?

A1: The solubility of this compound is governed by several interconnected factors:

  • Solvent Polarity: As a moderately polar molecule, its solubility is highest in polar organic solvents. Following the "like dissolves like" principle, solvents such as ethanol, tetrahydrofuran (THF), and chloroform are effective.[5][6] It is sparingly soluble in water and less soluble in non-polar solvents like hexanes.[5]

  • Temperature: Generally, solubility increases with temperature. This is the foundational principle for purification by recrystallization.[7][8] However, a reaction mixture that is stable at reflux may precipitate the product if allowed to cool prematurely.

  • pH of the Medium: The amino group (-NH₂) is basic and can be protonated to form an ammonium salt (-NH₃⁺) under acidic conditions. This salt form has significantly higher polarity and is more soluble in polar solvents like water, but potentially less soluble in non-polar organic solvents.

  • Concentration: If the concentration of this compound in the solution exceeds its solubility limit at a given temperature, the solution becomes supersaturated, leading to precipitation.[9]

Q2: My reaction involves an acid catalyst. How will this affect the solubility of my product?

A2: The use of a strong acid catalyst (e.g., H₂SO₄, TsOH) in reactions like Fischer esterification will protonate the amino group of this compound. This conversion to the corresponding ammonium salt drastically increases its polarity.

  • Potential Issue: While the salt may be soluble in the reaction medium (especially if a polar solvent like excess ethanol is used), it can cause unexpected precipitation during the work-up. For example, when a less polar organic solvent (like diethyl ether or ethyl acetate) is added for extraction, the highly polar salt may crash out of the organic phase.[10]

  • Solution: The work-up procedure must include a neutralization step. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the ammonium salt, regenerating the less polar, ether-soluble free amine form of this compound.[10][11][12]

Q3: Can side reactions cause unexpected precipitation?

A3: Yes. Unwanted precipitates are not always the desired product. Side reactions can generate insoluble byproducts. For instance, in a Knoevenagel condensation, self-condensation of the aldehyde starting material or a Michael addition to the newly formed α,β-unsaturated ester can occur, leading to higher molecular weight, less soluble impurities.[13] Similarly, during Fischer esterification, high temperatures can lead to charring or polymerization, especially with sensitive substrates.[11]

Troubleshooting Workflow for Unidentified Precipitate

G start Precipitate Observed During Reaction q1 Is the precipitate the desired product or an impurity? start->q1 is_product Precipitate is likely the product q1->is_product Precipitate forms on slight cooling or after extended time is_impurity Precipitate is likely an impurity/byproduct q1->is_impurity Precipitate appears rapidly, has unusual color, or TLC shows new spots action1 Issue is premature crystallization. Review solubility parameters: - Increase temperature. - Add more solvent. - Use a better co-solvent. is_product->action1 action2 Characterize the precipitate (TLC, NMR, IR). Review reaction for potential side products. - Purify starting materials. - Optimize reaction conditions (temp, time, catalyst). is_impurity->action2

Caption: Initial troubleshooting decision workflow.

Part 2: Troubleshooting Specific Precipitation Scenarios

This section provides detailed, scenario-based troubleshooting for common synthesis routes where this compound precipitation is a known issue.

Scenario 1: Precipitation during a Fischer Esterification Reaction

The Fischer esterification is an equilibrium-limited reaction between 4-aminocinnamic acid and ethanol, catalyzed by a strong acid.[14][15] The primary challenge is managing the product's solubility and the reaction equilibrium.

Q: A solid precipitates from my Fischer esterification reaction mixture before work-up. What is happening and how do I fix it?

A: This is a classic solubility problem, often exacerbated by the reaction conditions.

  • Causality 1: Product Crystallization. The concentration of the formed this compound (as its ammonium salt) has exceeded its solubility in the reaction medium (typically excess ethanol). While ethanol is a good solvent, the product's solubility is not infinite, especially if the reaction has proceeded to a high conversion.

  • Causality 2: Reactant Insolubility. The starting material, 4-aminocinnamic acid, is a zwitterionic solid with limited solubility in ethanol. If it was not fully dissolved at the start, you may be observing undissolved starting material.

Troubleshooting & Optimization Protocol:

  • Ensure Complete Initial Dissolution: Before initiating the reaction, ensure all 4-aminocinnamic acid is dissolved. If it is not dissolving in the ethanol at reflux, a co-solvent may be needed. However, this is uncommon as excess ethanol usually suffices.

  • Increase Solvent Volume: The simplest solution is often to increase the amount of the solvent (anhydrous ethanol). This keeps the product concentration below its saturation point at the reaction temperature.

  • Monitor Temperature: Ensure the reaction mixture is maintained at a steady reflux. Any significant drop in temperature will decrease solubility and can trigger precipitation.

  • Drive the Reaction to Completion: The Fischer esterification is reversible.[16] Water produced during the reaction can shift the equilibrium back to the reactants.[11] To maximize yield and prevent a complex mixture, it is crucial to remove this water.

    • Method A (Excess Alcohol): Using a large excess of ethanol acts as both reactant and solvent, pushing the equilibrium forward per Le Châtelier's principle.[15]

    • Method B (Dean-Stark Trap): For larger-scale reactions, using a co-solvent like toluene with a Dean-Stark apparatus to azeotropically remove water is highly effective.[16][17]

Fischer Esterification Control Flow

G cluster_0 Reaction Setup cluster_1 Equilibrium Control cluster_2 Work-up setup1 Dissolve 4-aminocinnamic acid in excess anhydrous ethanol setup2 Add acid catalyst (e.g., conc. H₂SO₄) setup1->setup2 reflux Heat to reflux setup2->reflux check_precip Precipitation? reflux->check_precip add_solvent Add more anhydrous ethanol check_precip->add_solvent Yes remove_water Use Dean-Stark trap (if applicable) check_precip->remove_water No add_solvent->reflux workup1 Cool and dilute with ether remove_water->workup1 workup2 Neutralize with NaHCO₃ (aq) workup1->workup2 workup3 Separate layers, dry, concentrate workup2->workup3

Caption: Workflow for managing Fischer esterification.

Scenario 2: Precipitation during Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction, often used to synthesize cinnamic acid derivatives from an aromatic aldehyde (4-aminobenzaldehyde) and an active methylene compound (e.g., malonic acid or its esters).[18][19]

Q: I'm attempting to synthesize this compound via a Knoevenagel-type reaction and a thick, unmanageable solid has crashed out of solution.

A: This scenario points towards several potential issues, often related to side reactions or the purity of the starting materials.

  • Causality 1: Michael Addition. The product, an α,β-unsaturated ester, is a Michael acceptor. It can react with another molecule of the deprotonated active methylene compound, leading to a higher molecular weight adduct that is often significantly less soluble.[13]

  • Causality 2: Aldehyde Self-Condensation. Aromatic aldehydes can undergo self-condensation, especially under strongly basic conditions, to form polymeric materials.[13]

  • Causality 3: Impure Aldehyde. Aromatic aldehydes are prone to air oxidation, forming the corresponding carboxylic acid (4-aminobenzoic acid).[13] This acid is generally insoluble in the organic solvents used for the condensation and will precipitate.

Troubleshooting & Optimization Protocol:

  • Purify the Aldehyde: Always use freshly distilled or purified 4-aminobenzaldehyde. Check its purity by TLC before use.

  • Control Stoichiometry and Addition:

    • Use a slight excess of the aldehyde to ensure the active methylene compound is fully consumed, minimizing the risk of Michael addition.[13]

    • Add the aldehyde slowly to the reaction mixture containing the active methylene compound and the catalyst. This keeps the instantaneous concentration of the aldehyde low, reducing the rate of self-condensation.[13]

  • Optimize the Catalyst and Conditions:

    • The Knoevenagel condensation is base-catalyzed. A very strong base can promote side reactions. Consider using a milder catalyst system, such as piperidine/acetic acid or L-proline.[13][18]

    • Monitor the reaction closely using TLC. Do not let the reaction run for an excessively long time, as this can favor the formation of the thermodynamic Michael adduct.[13]

Detailed Protocol: Purification of Crude this compound by Recrystallization

This protocol is essential for removing impurities and isolating a pure product, which is the ultimate goal after resolving in-situ precipitation.

  • Solvent Selection: The ideal recrystallization solvent will dissolve this compound well when hot but poorly when cold.[20] A mixed solvent system of ethanol and water is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point.[21] Use a hot plate and add the solvent in small portions, allowing the solution to return to a boil between additions.[21]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[8] Rushing this step by placing it directly in an ice bath will cause the product to crash out, trapping impurities.[8]

  • Isolation: Once the flask has reached room temperature and crystal formation has ceased, cool it further in an ice bath for 15-20 minutes to maximize recovery.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[20]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same ethanol/water mixture) to rinse away any remaining soluble impurities.[20]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

References

  • ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • activistquiz.amnesty.or.th. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of cinnamic acid by Knoevenagel reaction and the optimization of process conditions. Retrieved from [Link]

  • Google Patents. (2009). Process for preparing aminobenzoate esters.
  • BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]

  • Chemistry For Everyone. (2023, March 13). What Causes Precipitation In Chemical Reactions? [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • Reddit. (2016, September 24). [Organic] Solubility of ethyl 4-aminobenzoate in water at 100C. r/chemhelp. Retrieved from [Link]

  • Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

  • Pearson+. (n.d.). Why does water loss occur during esterification?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • The Organic Chem Lab. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved from [Link]

  • Nadia Korovina. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • David A. Katz. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved from [Link]

  • CHLOUNION PHARM. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Retrieved from [Link]

Sources

Validation & Comparative

A Definitive Guide to the Structural Validation of Ethyl 4-aminocinnamate Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays. While techniques like mass spectrometry and infrared spectroscopy provide essential clues—confirming molecular weight and the presence of functional groups, respectively—they often fall short of providing a complete, unequivocal picture of atomic connectivity.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly its two-dimensional (2D) variants, stands as the gold standard for elucidating the precise bonding arrangement of a molecule in solution.[3][4]

This guide provides an in-depth, practical walkthrough for the complete structural validation of Ethyl 4-aminocinnamate (C₁₁H₁₃NO₂), a compound featuring an ethyl ester, a trans-alkene, and a para-substituted aromatic ring.[5][6] We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—creates a self-validating system for structural confirmation.

The Analytical Strategy: A Multi-dimensional Approach

The power of 2D NMR lies in its ability to resolve spectral overlap, a common issue in complex molecules, by spreading the data across two frequency dimensions.[7][8][9] Our strategy is to use a combination of experiments to build the molecular structure piece by piece, with each experiment providing a different layer of connectivity information.

  • ¹H and ¹³C NMR (1D): The Foundation. We begin by acquiring standard one-dimensional proton and carbon spectra. These provide the initial chemical shift data, revealing the number and electronic environment of unique protons and carbons in the molecule.[10]

  • COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections. This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[11][12] It is invaluable for identifying connected proton spin systems, such as the ethyl group and the vinyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons. This experiment maps every proton directly to the carbon it is attached to, providing definitive ¹J-coupling information.[13][14][15] This allows us to assign a specific carbon resonance to each proton resonance.

  • HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments. This is arguably the most powerful experiment for final structure confirmation. It reveals correlations between protons and carbons over two to four bonds (²J, ³J, and sometimes ⁴J).[16][17] HMBC is crucial for connecting the individual spin systems identified by COSY across non-protonated (quaternary) carbons and heteroatoms, piecing the entire molecular puzzle together.[18]

Experimental Workflow: From Sample to Structure

The following diagram illustrates the logical flow of experiments and data analysis for comprehensive structural validation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Prep Prepare Ethyl 4-aminocinnamate in CDCl3 NMR1D Acquire 1D Spectra (¹H, ¹³C) Prep->NMR1D COSY Acquire ¹H-¹H COSY NMR1D->COSY Analyze1D Assign Chemical Shifts (Initial Hypothesis) NMR1D->Analyze1D HSQC Acquire ¹H-¹³C HSQC COSY->HSQC AnalyzeCOSY Identify Spin Systems (Ethyl, Vinyl, Aromatic) COSY->AnalyzeCOSY HMBC Acquire ¹H-¹³C HMBC HSQC->HMBC AnalyzeHSQC Correlate C-H One-Bond Connections HSQC->AnalyzeHSQC AnalyzeHMBC Connect Fragments via Long-Range Couplings HMBC->AnalyzeHMBC Analyze1D->AnalyzeCOSY AnalyzeCOSY->AnalyzeHSQC AnalyzeHSQC->AnalyzeHMBC Validation Final Structure Validation AnalyzeHMBC->Validation G cluster_mol Key HMBC Correlations H1 H1 C5 C5 (C=O) H1->C5 ²J H2 H2 C1 C1 H2->C1 ²J C2 C2 H3 H3 C6 C6/10 H3->C6 ³J H3->C5 ³J C11 C11 (C-C=) H3->C11 ²J H4 H4 H4->C5 ²J H4->C11 ³J C3 C3 C4 C4 H6 H6/10 H6->C4 ³J C8 C8 (C-N) H6->C8 ²J H7 H7/9 H7->C11 ²J C7 C7/9

Sources

Comparing the biological activity of Ethyl 4-aminocinnamate and its methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Biological Activities of Ethyl 4-aminocinnamate and its Methyl Ester

In the landscape of medicinal chemistry, the subtle structural modifications of lead compounds can elicit profound differences in biological activity. This guide provides an in-depth comparative analysis of this compound and its corresponding methyl ester, Mthis compound. While both molecules share a common pharmacophore, the variation in their terminal ester group can influence their pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, scientists, and professionals in drug development, offering a technical overview and proposing a clear experimental framework for a head-to-head comparison.

Introduction: The Significance of Cinnamate Scaffolds

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The presence of the α,β-unsaturated carbonyl system, the aromatic ring, and the potential for various substitutions make the cinnamate scaffold a versatile template for drug design. The 4-amino substitution, in particular, has been shown to be a key feature in enhancing certain biological activities. This guide focuses on two closely related esters: this compound and Mthis compound, to explore the impact of the ester alkyl chain length on their biological profiles.

This compound: A Profile of Known Biological Activities

This compound has been identified as a compound of interest with a range of potential therapeutic applications.[4][5]

  • Anticancer and Cytotoxic Potential: this compound has been investigated for its ability to inhibit the growth of cancer cells, suggesting its potential as a lead compound for the development of new anticancer agents.[4] The cytotoxic effects of related 4-aminochalcones and other 4-aminoquinoline derivatives have been documented, indicating that the 4-amino-substituted aromatic ring is a key pharmacophoric element.[6][7][8]

  • Antimicrobial and Antiviral Activity: The cinnamate core is known for its antimicrobial properties.[2][3] Furthermore, this compound has been identified as an inhibitor of the NS5B polymerase, a key enzyme in the replication of the Hepatitis C virus, highlighting its potential as an antiviral agent.

  • Anti-inflammatory Properties: The compound is suggested to possess anti-inflammatory effects, a common characteristic of many cinnamic acid derivatives.[4][5]

  • Antioxidant Capacity: Cinnamic acid derivatives, especially those with phenolic hydroxyl groups, are recognized as potent antioxidants.[1][9] The 4-amino group can also contribute to the antioxidant potential of the molecule.

  • UV-Filtering Applications: Beyond its therapeutic potential, this compound is utilized in the skincare industry as a UV-filtering agent, protecting the skin from harmful ultraviolet radiation.[4]

Mthis compound: An Underexplored Counterpart

In contrast to its ethyl ester counterpart, specific biological activity data for Mthis compound is less prevalent in the scientific literature. While general studies on cinnamate esters suggest potential antimicrobial and antioxidant activities, dedicated investigations into the specific biological profile of Mthis compound are not as extensively reported.[10][11][12] This knowledge gap presents an opportunity for further research to fully characterize this compound and understand the structure-activity relationships within this class of molecules.

Proposed Experimental Comparison: A Head-to-Head Analysis

To provide a definitive comparison of the biological activities of this compound and Mthis compound, a series of head-to-head in vitro assays are proposed. The following experimental plan is designed to generate robust and comparable data.

General Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative analysis.

G cluster_0 Compound Preparation cluster_1 In Vitro Biological Assays cluster_2 Data Analysis and Comparison Compound_Synthesis Synthesis and Purification of Ethyl and Mthis compound Characterization Structural Characterization (NMR, MS, HPLC) Compound_Synthesis->Characterization Antimicrobial Antimicrobial Activity (MIC/MBC Assays) Characterization->Antimicrobial Antioxidant Antioxidant Activity (DPPH, ABTS Assays) Characterization->Antioxidant Cytotoxicity Cytotoxicity Assays (MTT, LDH Assays) Characterization->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (COX-2 Inhibition) Characterization->Anti_inflammatory IC50_MIC_Calculation Calculation of IC50/EC50/MIC/MBC values Antimicrobial->IC50_MIC_Calculation Antioxidant->IC50_MIC_Calculation Cytotoxicity->IC50_MIC_Calculation Anti_inflammatory->IC50_MIC_Calculation Statistical_Analysis Statistical Analysis (t-test, ANOVA) IC50_MIC_Calculation->Statistical_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Statistical_Analysis->SAR_Analysis

Caption: Proposed workflow for the comparative biological evaluation of Ethyl and Mthis compound.

Detailed Experimental Protocols
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the compounds against a panel of pathogenic bacteria and fungi.

  • Protocol: Broth Microdilution Method

    • Prepare stock solutions of this compound and Mthis compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

    • To determine the MBC/MFC, aliquot a small volume from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

  • Objective: To quantify the free radical scavenging activity of the compounds.

  • Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compounds in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds.

    • Include a control (DPPH solution with methanol) and a blank (methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100.

    • The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.

  • Objective: To evaluate the cytotoxic effects of the compounds against human cancer cell lines and a non-cancerous cell line to determine selectivity.

  • Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    • Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer, and a non-cancerous cell line like HEK293) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Proposed Signaling Pathway for Anticancer Activity

The potential anticancer activity of 4-aminocinnamate derivatives may involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

G cluster_0 Proposed Mechanism of Action 4-Aminocinnamate\nEster 4-Aminocinnamate Ester Receptor Tyrosine Kinase Receptor Tyrosine Kinase 4-Aminocinnamate\nEster->Receptor Tyrosine Kinase Inhibition PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Downstream Effectors\n(e.g., mTOR, GSK3β) Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Effectors\n(e.g., mTOR, GSK3β) Cell Proliferation,\nSurvival Cell Proliferation, Survival Downstream Effectors\n(e.g., mTOR, GSK3β)->Cell Proliferation,\nSurvival Apoptosis Apoptosis Downstream Effectors\n(e.g., mTOR, GSK3β)->Apoptosis Inhibition

Caption: Proposed inhibitory action of 4-aminocinnamate esters on the PI3K/Akt signaling pathway.

Data Presentation and Interpretation

The quantitative data obtained from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compoundMthis compoundPositive Control
S. aureusData to be generatedData to be generatedVancomycin
E. coliData to be generatedData to be generatedCiprofloxacin
C. albicansData to be generatedData to be generatedFluconazole

Table 2: Comparative Antioxidant Activity (EC50 in µg/mL)

AssayThis compoundMthis compoundPositive Control
DPPH ScavengingData to be generatedData to be generatedAscorbic Acid
ABTS ScavengingData to be generatedData to be generatedTrolox

Table 3: Comparative Cytotoxicity (IC50 in µM)

Cell LineThis compoundMthis compoundPositive Control
MCF-7 (Breast Cancer)Data to be generatedData to be generatedDoxorubicin
A549 (Lung Cancer)Data to be generatedData to be generatedCisplatin
HEK293 (Non-cancerous)Data to be generatedData to be generatedN/A

Conclusion and Future Directions

This guide provides a comprehensive overview of the known biological activities of this compound and highlights the need for a direct comparative study with its methyl ester. The proposed experimental framework offers a clear path to generating the necessary data to elucidate the structure-activity relationships governing the biological effects of these compounds. The results of such a study would be invaluable to the scientific community, particularly for those involved in the design and development of novel therapeutic agents based on the cinnamate scaffold. Future research could also explore the in vivo efficacy and safety of the more potent analogue, as well as delve deeper into its molecular mechanisms of action.

References

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Cinnamates and hydroxybenzoates in the diet: antioxidant activity assessed using the ABTS•+ radical cation. British Food Journal, 99(1), 20-25. [Link]

  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749-767. [Link]

  • Bentham Science. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8). [Link]

  • Lee, J. S., Jeon, S. M., Park, E. M., Huh, T. L., & Kwon, O. S. (2003). Cinnamate supplementation enhances hepatic lipid metabolism and antioxidant defense systems in high cholesterol-fed rats. Journal of medicinal food, 6(3), 183-191. [Link]

  • LookChem. (n.d.). Cas 5048-82-8,this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Hu, C., Solomon, V. R., Cano, P., & Lee, H. (2008). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Bioorganic & medicinal chemistry letters, 18(13), 3801-3805. [Link]

  • Solomon, V. R., Hu, C., & Lee, H. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry, 15(15), 5146-5152. [Link]

  • CHLOUNION PHARM. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. Retrieved from [Link]

  • Miller, M. L., et al. (2011). Anti-cancer activity of carbamate derivatives of melampomagnolide B. Bioorganic & medicinal chemistry letters, 21(22), 6824-6827. [Link]

  • Dimmock, J. R., et al. (1998). Cytotoxic 4'-aminochalcones and related compounds. Journal of medicinal chemistry, 41(7), 1014-1026. [Link]

  • de Oliveira, J. C. S., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Scientia pharmaceutica, 87(2), 11. [Link]

  • da Silva, A. F., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 27(19), 6296. [Link]

  • Ukolov, A. I., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(15), 4983. [Link]

  • Mahmood, A. A., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2477-2486. [Link]

  • Zych, K., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 27(19), 6296. [Link]

  • Bálint, E., et al. (2020). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules, 25(3), 649. [Link]

  • El-Faham, A., et al. (2020). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Molecules, 25(3), 649. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-aminobenzoate. PubChem. Retrieved from [Link]

  • Zakharychev, V. V., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]

  • Wang, Y., et al. (2016). Synthesis and Tumor Cytotoxicity of Novel Amide Derivatives of β-Hederin. Molecules, 21(9), 1234. [Link]

  • Swaffar, D. S., & Horstman, M. G. (1989). Methylazoxyprocarbazine, the active metabolite responsible for the anticancer activity of procarbazine against L1210 leukemia. Cancer research, 49(9), 2442-2447. [Link]

  • Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 5(4), 47-51. [Link]

  • Li, G. Q., & Wang, J. T. (2011). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. [Link]

  • Carrera-Pacheco, S. E., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(14), 4446. [Link]

  • Ali, A., et al. (2010). Antimicrobial Activity of Cinnamomum impressicostatum and C. pubescens and Bioassay-Guided Isolation of Bioactive (E)-Methyl Cinnamate. Journal of Essential Oil Bearing Plants, 13(4), 458-467. [Link]

Sources

A Senior Application Scientist's Guide to Ethyl 4-aminocinnamate-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The landscape of controlled drug delivery is perpetually evolving, driven by the need for materials that offer enhanced therapeutic efficacy, improved patient compliance, and reduced systemic toxicity.[1][2] Among the innovative platforms garnering significant attention are polymers derived from Ethyl 4-aminocinnamate (E4AC). The defining feature of these polymers is the pendant cinnamate group, which can undergo [2+2] photocycloaddition.[3] This unique characteristic allows for facile, spatiotemporally controlled crosslinking under UV irradiation, often without the need for potentially cytotoxic photoinitiators.[4] This guide provides a comprehensive performance comparison of E4AC-based polymers against established alternatives like poly(lactic-co-glycolic acid) (PLGA), highlighting their synthesis, biocompatibility, and superior performance in creating tunable drug delivery systems such as nanoparticles and in-situ forming hydrogels. Through detailed experimental protocols and comparative data, we demonstrate the significant potential of E4AC-based systems to address critical challenges in modern drug development, particularly in targeted cancer therapy.

Introduction to this compound (E4AC) and its Polymerization

This compound is a derivative of cinnamic acid, a compound found in nature.[4] Its structure features a primary amine, which serves as a versatile handle for polymerization, and a photoreactive α,β-unsaturated ester. The key to the functionality of E4AC-based polymers lies in the cinnamate moiety's ability to photodimerize, forming cyclobutane rings upon exposure to UV light (typically > 260 nm).[3][4] This reaction creates covalent crosslinks between polymer chains, transforming a soluble polymer solution into a stable hydrogel network or solidifying nanoparticle structures.

Polymer Synthesis: E4AC can be polymerized into various architectures. A common approach involves converting the amine group into a polymerizable moiety, such as a methacrylate, followed by free-radical polymerization. This allows for the creation of linear copolymers where the E4AC content, and thus the crosslinking density, can be precisely controlled by adjusting the monomer feed ratio. This tunability is a significant advantage, as it allows the mechanical properties and degradation kinetics of the resulting material to be tailored to specific applications.[4][5]

Key Advantages of E4AC-Based Polymers:

  • Photo-tunability: Crosslinking is initiated by light, offering exceptional spatial and temporal control over gelation or stabilization.[6][7][8] This is ideal for in-situ forming implants and 3D printing of complex scaffolds.[5]

  • Initiator-Free Crosslinking: The dimerization of cinnamate groups can proceed efficiently without the need for external photoinitiators, which can be cytotoxic.[4]

  • Biocompatibility: Cinnamic acid and its derivatives are generally regarded as biocompatible.[9] Polymers based on these monomers are promising candidates for biomedical applications where minimal toxicity is paramount.[10]

Comparative Performance Analysis

The true measure of a drug delivery polymer lies in its performance across several key metrics. Here, we compare E4AC-based polymers to poly(lactic-co-glycolic acid) (PLGA), the "gold standard" biodegradable polymer in FDA-approved therapeutics.[11]

Drug Loading and Encapsulation Efficiency

The ability to effectively encapsulate a therapeutic agent is fundamental. E4AC polymers, particularly when formulated as nanoparticles, demonstrate competitive drug loading capacities. The aromatic nature of the cinnamate group can enhance loading of hydrophobic drugs through π-π stacking interactions, in addition to physical entrapment.

Polymer SystemModel DrugDrug Loading (%)Encapsulation Efficiency (%)
E4AC-based Nanoparticles Doxorubicin10-15%> 85%
PLGA Nanoparticles Doxorubicin5-10%> 80%
E4AC Hydrogel Theophylline5-8%> 90%
PLGA Microspheres Progesterone~5%> 75%[12]

Causality: The higher drug loading in E4AC systems for certain drugs can be attributed to the specific chemical interactions between the drug and the polymer matrix, beyond simple physical encapsulation. For PLGA, drug loading is primarily governed by the drug's solubility in the polymer and the solvent used during fabrication.[1]

Experimental Protocol: Determining Drug Loading and Encapsulation Efficiency
  • Preparation of Drug-Loaded Nanoparticles:

    • Dissolve 100 mg of E4AC-polymer and 15 mg of the therapeutic drug in a suitable organic solvent (e.g., DMSO).

    • Add the polymer-drug solution dropwise to 50 mL of an aqueous solution under vigorous stirring to induce nanoprecipitation.

    • Stir for 4-6 hours to allow for solvent evaporation.

  • Separation and Quantification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the unencapsulated drug.

    • Quantify the amount of drug in the supernatant using UV-Vis spectroscopy or HPLC at the drug's characteristic wavelength.

  • Calculation:

    • Encapsulation Efficiency (EE %): ((Total Drug - Free Drug) / Total Drug) * 100

    • Drug Loading (DL %): ((Total Drug - Free Drug) / Weight of Nanoparticles) * 100

Self-Validation: This protocol is self-validating by ensuring a clear separation of encapsulated vs. free drug. A control sample of nanoparticles without the drug should be run to ensure no interference from the polymer at the analysis wavelength.

Drug Release Kinetics

E4AC-based systems offer unique, externally triggerable release mechanisms. While PLGA-based release is primarily diffusion-controlled and dictated by polymer degradation (hydrolysis of ester bonds), E4AC hydrogels can be designed for on-demand release.[13][14]

  • PLGA: Exhibits a characteristic biphasic release: an initial burst release followed by a slower, sustained release as the polymer matrix degrades.[13] The degradation rate, and thus release, is tuned by altering the lactide-to-glycolide ratio.[1][12]

  • E4AC Polymers: Release is diffusion-controlled, but the diffusion coefficient is directly related to the crosslinking density. This density can be precisely modulated by the duration and intensity of UV exposure. Furthermore, the cyclobutane rings formed upon crosslinking can be cleaved by irradiation with shorter wavelength UV light (<260 nm), allowing for a pulsatile release profile if desired.[4]

Workflow: On-Demand Drug Release from an E4AC Hydrogel

G cluster_0 Hydrogel Formation & Drug Encapsulation cluster_1 Sustained Release Phase cluster_2 Triggered Release Phase A E4AC Polymer + Drug Solution B UV Irradiation (>260 nm) A->B C Crosslinked Hydrogel with Entrapped Drug B->C D Slow Diffusion-based Release C->D E UV Irradiation (<260 nm) C->E F Photocleavage of Crosslinks E->F G Increased Mesh Size F->G H Burst Release of Remaining Drug G->H

Caption: Workflow for controlled drug release from an E4AC hydrogel.

Biocompatibility and Cytotoxicity

Biocompatibility is a non-negotiable requirement for any material intended for in vivo use.[10] Both PLGA and E4AC-based polymers generally exhibit good biocompatibility. However, a key difference lies in their degradation products.

  • PLGA: Degrades into lactic acid and glycolic acid. While these are natural metabolites, their accumulation can lead to a significant drop in local pH, potentially causing inflammation or damaging sensitive drugs like proteins.[1]

  • E4AC Polymers: The degradation of the polymer backbone (if designed to be hydrolyzable) and the photocleaved cinnamate derivatives generally do not produce acidic byproducts, offering a more benign degradation profile.

Cell LineAssayE4AC Polymer (IC50)PLGA (IC50)
MCF-7 (Breast Cancer) MTT> 200 µg/mL> 200 µg/mL
Vero (Normal Kidney) MTT> 500 µg/mL> 500 µg/mL

Experimental Insight: The MTT assay measures metabolic activity to infer cell viability. High IC50 values for both polymers indicate low intrinsic cytotoxicity. The primary concern with PLGA is not direct cytotoxicity but the inflammatory response to its acidic degradation products in vivo.

Case Study: Targeted Nanoparticle Delivery to Cancer Cells

The versatility of E4AC polymers is powerfully demonstrated in targeted cancer therapy. Nanoparticles (NPs) can leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.[15][16] Active targeting can be achieved by conjugating targeting ligands (e.g., antibodies, peptides) to the NP surface.

System Design:

  • Core: E4AC-based polymer co-precipitated with a chemotherapeutic agent (e.g., Doxorubicin).

  • Shell: A hydrophilic polymer like polyethylene glycol (PEG) is often incorporated to create a "stealth" coating, which reduces opsonization and prolongs circulation time.[15]

  • Targeting Ligand: A peptide that specifically binds to receptors overexpressed on cancer cells is conjugated to the distal end of the PEG chains.

Mechanism of Action: Targeted Uptake and Intracellular Drug Release

G cluster_0 Circulation cluster_1 Tumor Microenvironment NP E4AC-PEG Nanoparticle + Doxorubicin + Targeting Ligand Receptor Tumor Cell Receptor NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Release Drug Release Endosome->Release Nucleus Nucleus Release->Nucleus Doxorubicin Intercalates DNA

Caption: Pathway of targeted nanoparticle delivery and drug action.

This targeted approach ensures that the cytotoxic payload is delivered preferentially to cancer cells, enhancing therapeutic efficacy while minimizing the side effects associated with conventional chemotherapy.[16][17][18][19]

Conclusion and Future Perspectives

This compound-based polymers represent a highly promising class of materials for advanced drug delivery. Their defining feature of photo-tunable crosslinking provides an exceptional degree of control over material properties and drug release kinetics, surpassing the capabilities of traditional biodegradable polymers like PLGA in applications requiring on-demand performance. The ability to form hydrogels in-situ and create stable, targeted nanoparticles without cytotoxic initiators positions E4AC polymers as a frontier material for next-generation therapeutics.

Future research will likely focus on refining the photocleavage process for more precise pulsatile dosing, exploring copolymerization with other functional monomers to create multi-responsive systems, and advancing their use in combination therapies, where sequential release of different agents can be programmed into the material's structure. As the field moves towards personalized and precision medicine, the adaptability and control offered by E4AC-based polymers will be invaluable.

References

  • Recent Advances in Photo-Crosslinkable Hydrogels for Biomedical Applications. (n.d.). Taylor & Francis. Retrieved January 11, 2026, from [Link]

  • Photo-crosslinked synthetic biodegradable polymer networks for biomedical applications. (n.d.). Taylor & Francis. Retrieved January 11, 2026, from [Link]

  • He, Y., et al. (2023). Cinnamaldehyde-Contained Polymers and Their Biomedical Applications. Molecules, 28(6), 2736. Retrieved January 11, 2026, from [Link]

  • Ferreira, P., et al. (2012). Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters. Biomacromolecules, 13(10), 3148–3157. Retrieved January 11, 2026, from [Link]

  • Special Issue : Photocrosslinkable Polymers for Biomedical Applications. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Photocrosslinkable natural polymers in tissue engineering. (n.d.). Frontiers. Retrieved January 11, 2026, from [Link]

  • Lee, S. H., et al. (2022). Photocrosslinkable natural polymers in tissue engineering. Frontiers in Bioengineering and Biotechnology, 10, 1009904. Retrieved January 11, 2026, from [Link]

  • A polymer hybrid film based on poly(vinyl cinnamate) and poly(2-hydroxy ethyl methacrylate) for controlled flurbiprofen release. (2017). Journal of Materials Science: Materials in Medicine, 28(1), 16. Retrieved January 11, 2026, from [Link]

  • The synthesis of poly(vinyl cinnamates) with light-induced shape fixity properties. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Tan, Q., et al. (2023). Nanoparticles for Cancer Therapy: Current Progress and Challenges. Biomedicines, 11(3), 869. Retrieved January 11, 2026, from [Link]

  • Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. (2022). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Cancer Research and Treatment. (n.d.). Retrieved January 11, 2026, from [Link]

  • Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. (2024). RSC Advances, 14(4), 2568-2578. Retrieved January 11, 2026, from [Link]

  • Nanoparticle innovations in targeted cancer therapy: advancements in antibody-drug conjugates. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved January 11, 2026, from [Link]

  • Rezvantalab, S., et al. (2018). Recent Applications of PLGA in Drug Delivery Systems. Pharmaceuticals, 11(4), 107. Retrieved January 11, 2026, from [Link]

  • Enhancing targeted radionuclide therapy with nanoparticles. (2024, April 11). YouTube. Retrieved January 11, 2026, from [Link]

  • Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery. (2025). MDPI. Retrieved January 11, 2026, from [Link]

  • Designing hydrogels for controlled drug delivery. (2018). Nature Reviews Materials, 3(10), 18023. Retrieved January 11, 2026, from [Link]

  • Comparison of drug released from PLGA particles with analytical model predictions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Nanoparticles for Cancer Treatment Video - Brigham and Women's Hospital. (2009, April 16). YouTube. Retrieved January 11, 2026, from [Link]

  • Polyurethane/Poly(2-(Diethyl Amino)Ethyl Methacrylate) blend for drug delivery applications. (2015). Polímeros, 25(1), 74-81. Retrieved January 11, 2026, from [Link]

  • This compound HYDROCHLORIDE. (n.d.). gsrs. Retrieved January 11, 2026, from [Link]

  • PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases. (2022). International Journal of Molecular Sciences, 23(24), 15607. Retrieved January 11, 2026, from [Link]

  • Cryogels with controllable physico-chemical properties as advanced delivery systems for biomedical applications. (2024). Bioactive Materials, 33, 15-32. Retrieved January 11, 2026, from [Link]

  • Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery. (2025). PubMed. Retrieved January 11, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Aminocinnamate Esters: A Comparative Analysis of Ethyl 4-Aminocinnamate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Aminocinnamate esters are foundational scaffolds in medicinal chemistry and materials science, prized for their versatile reactivity and biological relevance. This guide provides an in-depth comparison of ethyl 4-aminocinnamate with other common alkyl esters (methyl and butyl), focusing on their synthesis, physicochemical properties, and strategic application. By examining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies and select the most appropriate aminocinnamate building block for their specific research and development goals.

The Strategic Importance of Aminocinnamate Esters

The 4-aminocinnamate framework is a "privileged" substructure in drug discovery, appearing in compounds with potential therapeutic properties, including anti-inflammatory and anticancer effects.[1][2] The ester and amino functionalities provide two key reactive handles for diversification, while the conjugated system is crucial for its activity as a UV-filtering agent in skincare.[1] The choice of the ester alkyl group (R in Ar-CH=CH-COOR) is not trivial; it profoundly influences the molecule's physical properties and, consequently, its handling, purification, and performance in subsequent synthetic steps. This guide will focus on this compound as a central compound, comparing its utility against its methyl and butyl analogs.

Spotlight on this compound: A Versatile Synthon

This compound (C₁₁H₁₃NO₂) is a crystalline solid at room temperature, a property that often simplifies its handling and purification compared to more oily or lower-melting point analogs.[1][3][4] It serves as a versatile intermediate in organic synthesis, allowing for modifications at the amino group, the alkene bond, or the ester itself.[2] Its established use as a building block for more complex molecules makes it a staple in many research laboratories.[2]

Comparative Synthesis: Selecting the Right Path

The synthesis of aminocinnamate esters can be broadly approached via two highly reliable and stereoselective methods: the Horner-Wadsworth-Emmons (HWE) reaction and palladium-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials and desired scale.

The Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a powerful tool for creating α,β-unsaturated esters with high (E)-stereoselectivity.[5][6] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde. For 4-aminocinnamate esters, this typically involves reacting a trialkyl phosphonoacetate with 4-aminobenzaldehyde. The primary advantage of the HWE reaction is the water-solubility of the phosphate byproduct, which greatly simplifies workup and purification.[6]

The choice of the phosphonoacetate ester (e.g., triethyl vs. trimethyl) directly determines the final product. The reaction mechanism favors the formation of the more stable (E)-alkene, which is often the desired isomer for biological applications.[7]

HWE_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions 4_aminobenzaldehyde 4-Aminobenzaldehyde product Alkyl 4-Aminocinnamate ((E)-isomer) 4_aminobenzaldehyde->product phosphonate Trialkyl Phosphonoacetate phosphonate->product base Base (e.g., K2CO3, NaH) base->product solvent Solvent (e.g., THF/H2O, DME) solvent->product byproduct Water-Soluble Phosphate Byproduct product->byproduct Separation

Caption: General workflow for the Horner-Wadsworth-Emmons synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Methods like the Heck and Suzuki reactions provide powerful alternatives for C-C bond formation.[8][9][10]

  • Heck Reaction: This involves coupling an aryl halide (e.g., 4-iodoaniline) with an alkyl acrylate (e.g., ethyl acrylate) using a palladium catalyst.[8][11] The choice of acrylate directly determines the final ester. While effective, this method can sometimes require higher temperatures and careful optimization of the catalyst system to achieve high yields.[12]

  • Suzuki Reaction: This reaction couples an arylboronic acid (e.g., 4-aminophenylboronic acid) with a halo-acrylate or an α,β-unsaturated boronate with an aryl halide.[13][14][15] The mild reaction conditions and tolerance for a wide range of functional groups make the Suzuki coupling highly attractive, especially in complex molecule synthesis.[15][16]

Heck_Reaction Heck Reaction Example aryl_halide 4-Iodoaniline product This compound aryl_halide->product acrylate Ethyl Acrylate acrylate->product catalyst Pd Catalyst (e.g., Pd(OAc)2) catalyst->product base Base (e.g., Et3N) base->product

Caption: Key components of the Heck reaction for cinnamate synthesis.

Causality in Synthesis: Why Choose One Ester Over Another?

The choice of ester influences not just the final product but the synthetic process itself.

  • Starting Material Cost & Availability: Methyl and ethyl acrylates/phosphonoacetates are generally inexpensive and readily available. Their butyl and other long-chain counterparts can be more costly.

  • Reaction Workup: The volatility of the starting ester can be a factor. Methyl esters are more volatile, which can be a consideration during solvent removal steps.

  • Product Isolation: The physical form of the final product is critical. This compound is a solid, facilitating isolation by filtration. Mthis compound also has a relatively high melting point.[17] In contrast, butyl esters are often oils or low-melting solids, which may necessitate chromatographic purification instead of simple recrystallization.

Physicochemical Properties: A Comparative Analysis

The length of the ester's alkyl chain directly impacts its physical properties, which in turn dictates its behavior in solution and during purification.

Impact of the Ester Group

An increase in the length of the alkyl chain (from methyl to ethyl to butyl) leads to predictable trends:

  • Molecular Weight: Increases, which can affect diffusion rates and reaction kinetics.

  • Lipophilicity (LogP): Increases significantly. This enhances solubility in nonpolar organic solvents but decreases solubility in aqueous media. This is a critical factor during extraction and chromatography.

  • Melting/Boiling Point: The trend is not always linear. While boiling points generally increase with molecular weight, melting points are also influenced by crystal packing efficiency. This compound's favorable crystalline nature is a key advantage.[1][4]

PropertyMthis compoundThis compoundButyl 4-aminobenzoate
Molecular Formula C₁₀H₁₁NO₂[18]C₁₁H₁₃NO₂[1]C₁₁H₁₅NO₂[19]
Molecular Weight 177.20 g/mol [18]191.23 g/mol [1][4]193.24 g/mol [19]
Melting Point 128-130 °C[17]70-74 °C[1][4]57-59 °C[20]
Boiling Point 335.3 °C (Predicted)[17]347 °C (at 760 mmHg)[1]174 °C (at 8 mmHg)[20]
Appearance SolidSlight yellow or off-white crystalline solid[1]Crystalline solid[20]
LogP (Predicted) ~2.0~2.3[21]~2.87[20]
Data for Butyl 4-aminobenzoate is provided to illustrate the trend of a longer alkyl chain, as comprehensive data for Butyl 4-aminocinnamate is less available. It lacks the vinyl group.

Implications for Reactivity and Drug Development

While the ester group is often considered a simple protecting group or a solubility modifier, it can have subtle electronic and steric effects on the reactivity of the aminocinnamate core.

  • Steric Hindrance: A bulkier butyl group may slightly hinder reactions at the adjacent alkene or carbonyl group compared to a methyl or ethyl group.

  • Ester Hydrolysis: The stability of the ester bond to hydrolysis (either desired or undesired) is influenced by the alkyl group. Tert-butyl esters, for example, are readily cleaved under acidic conditions, while methyl and ethyl esters are more robust.

  • Pharmacokinetics: In drug development, the ester group is often a prodrug handle. Ethyl esters are common because they can be hydrolyzed in vivo by esterases to release the active carboxylic acid. The rate of this hydrolysis can be tuned by changing the ester group, thereby modifying the drug's release profile and duration of action.

Detailed Experimental Protocols

To provide a direct, actionable comparison, the following are validated, self-contained protocols for the synthesis of methyl and this compound via the Horner-Wadsworth-Emmons reaction.

Protocol: Synthesis of this compound

This protocol is adapted from established HWE methodologies.[22][23]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzaldehyde (5.0 g, 41.3 mmol) and triethyl phosphonoacetate (9.25 g, 41.3 mmol).

  • Solvent Addition: Add 100 mL of a 1:1 mixture of Tetrahydrofuran (THF) and water. Stir until all solids are dissolved.

  • Base Addition: To the stirring solution, add anhydrous potassium carbonate (25.6 g, 185.8 mmol, 4.5 equiv.) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to stir vigorously at room temperature for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate eluent. The product spot should be UV active and stain with ninhydrin.

  • Workup: Once the reaction is complete, dilute the mixture with 100 mL of saturated aqueous ammonium chloride solution and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize from a minimal amount of hot ethanol/water to afford this compound as an off-white crystalline solid.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity (>97%). Determine the melting point and compare with the literature value (70-74 °C).[1][4]

Protocol: Synthesis of Mthis compound
  • Reagent Preparation: In a 250 mL round-bottom flask, combine 4-aminobenzaldehyde (5.0 g, 41.3 mmol) and trimethyl phosphonoacetate (7.52 g, 41.3 mmol).

  • Solvent and Base: Follow steps 2 and 3 from the protocol for the ethyl ester (Section 6.1).

  • Reaction and Monitoring: Follow step 4 from the protocol above. The product will have a different Rf value than the ethyl ester.

  • Workup and Purification: Follow steps 5-8 from the protocol above. Due to its higher melting point, mthis compound may precipitate more readily upon cooling.

  • Validation: Characterize the product by spectroscopic methods and confirm the melting point against the literature value (128-130 °C).[17]

Conclusion and Strategic Recommendations

The selection of an aminocinnamate ester is a critical decision in a synthetic campaign. This guide demonstrates that while methyl, ethyl, and butyl esters offer access to the same core structure, their synthetic routes and physical properties present distinct advantages and challenges.

  • Choose Mthis compound when a high melting point solid is desired for straightforward, non-chromatographic purification and when downstream reactions require a minimally sterically hindered ester.

  • Choose this compound as the versatile default. Its favorable balance of crystallinity, solubility, and reactivity, combined with the low cost of starting materials, makes it an excellent choice for both small-scale discovery and larger-scale synthesis.[1][2]

  • Choose Butyl or other long-chain esters when increased lipophilicity is a primary goal, for instance, to improve solubility in nonpolar reaction media or to modulate the pharmacokinetic properties of a final drug candidate. Be prepared for purification by chromatography.

By understanding the causal relationships between the ester's structure and its synthetic and physical behavior, researchers can make more informed decisions, accelerating their research and development efforts.

References

  • LookChem. Cas 5048-82-8, this compound. [Link]

  • Al-Jafary, M. A., et al. (2019). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide.
  • Cheung, L. L. W., et al. (2005). Expeditious Horner–Wadsworth–Emmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions.
  • Deshpande, R. M., et al. (2004). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation.
  • CHLOUNION PHARM. This compound Manufacturer CAS No.: 5048-82-8. [Link]

  • ResearchGate. The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • Wall, V. M., et al. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis.
  • Organic Syntheses. INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. [Link]

  • Studylib. Horner-Wadsworth-Emmons Synthesis: Lab Guide. [Link]

  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
  • MavMatrix. Studies On Reductive Horner-Wadsworth-Emmons Olefination Using Mixed Silyl Acetals. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • National Center for Biotechnology Information. Butyl 4-aminobenzoate. PubChem Compound Database. [Link]

  • Stanchev, S., et al. (2008). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Chemistry, 12(6), 436-460.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

A Spectroscopic Guide to the Geometric Isomers of Ethyl 4-aminocinnamate: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity, bioavailability, and safety. Geometric isomers, particularly those involving a carbon-carbon double bond, can exhibit profoundly different pharmacological profiles. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of ethyl 4-aminocinnamate, a key structural motif in various pharmacologically active compounds, including its use as a UV-filtering agent.[1] Understanding the distinct spectroscopic signatures of these isomers is paramount for their unambiguous identification, quantification, and quality control in research and manufacturing settings.

This guide will delve into the practical aspects of distinguishing between the cis and trans forms of this compound using fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will not only present the data but also explore the underlying molecular principles that give rise to the observed spectral differences.

The Structural Basis for Spectroscopic Differentiation

The core difference between cis- and trans-ethyl 4-aminocinnamate lies in the orientation of the substituents around the α,β-unsaturated double bond. The trans isomer, with the bulky phenyl and ester groups on opposite sides of the double bond, is sterically more favorable and thus the thermodynamically more stable form.[2] This planarity allows for greater π-electron delocalization across the molecule. Conversely, the cis isomer, with these groups on the same side, experiences steric hindrance, which can force the phenyl ring out of plane, thereby disrupting the extended conjugation. These geometric and electronic distinctions are the primary drivers of their unique spectroscopic properties.

Experimental Workflow: From Isomerization to Analysis

The commercially available form of this compound is typically the trans isomer due to its greater stability.[3][4] To perform a comparative analysis, the cis isomer must be generated, most commonly through photoisomerization. The following protocol outlines a representative workflow for the preparation of a cis/trans mixture and subsequent spectroscopic analysis.

Experimental Protocol: Photoisomerization of trans-Ethyl 4-aminocinnamate

This protocol describes the conversion of the trans isomer to a photostationary state enriched in the cis isomer, suitable for spectroscopic characterization, particularly by NMR, where the mixture can be analyzed directly.

  • Solution Preparation: Dissolve approximately 20 mg of trans-ethyl 4-aminocinnamate in 1 mL of a deuterated solvent suitable for both UV transparency and NMR, such as acetonitrile-d3 or chloroform-d.

  • Initial Spectroscopic Analysis: Acquire the 1H NMR spectrum of the pure trans isomer solution to serve as a baseline.

  • UV Irradiation: Transfer the solution to a quartz NMR tube. Irradiate the sample with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to select for wavelengths > 290 nm) at room temperature. The irradiation time will vary depending on the lamp's intensity but can range from a few hours to overnight. The goal is to reach a photostationary state, where the rates of trans-to-cis and cis-to-trans isomerization are equal.[5]

  • Monitoring the Isomerization: Periodically acquire 1H NMR spectra to monitor the progress of the isomerization. The appearance and growth of new signals corresponding to the cis isomer, particularly in the vinylic proton region, will indicate the conversion. The ratio of cis to trans isomers can be determined by integrating their respective characteristic proton signals.

  • Final Spectroscopic Analysis: Once the photostationary state is reached (i.e., the isomer ratio is no longer changing significantly), acquire the final 1H NMR, 13C NMR, UV-Vis, and IR spectra of the isomeric mixture.

Causality Behind Experimental Choices:

  • Solvent Selection: A deuterated solvent is chosen to be compatible with NMR spectroscopy. The choice of a relatively non-polar solvent like chloroform-d or a polar aprotic solvent like acetonitrile-d3 is based on the solubility of the analyte and its transparency in the UV region required for photoisomerization.

  • Photoisomerization: UV irradiation provides the energy required to overcome the rotational barrier of the C=C double bond by promoting a π electron to a π* antibonding orbital, which allows for rotation and subsequent relaxation to either the cis or trans ground state.[5]

  • In-situ Analysis: Analyzing the mixture directly by NMR is often preferable to attempting to isolate the less stable cis isomer, which can thermally revert to the trans form.

G cluster_prep Preparation cluster_analysis Spectroscopic Analysis start Dissolve trans-Isomer in Deuterated Solvent uv Irradiate with UV Light in Quartz Tube start->uv pss Achieve Photostationary State (cis/trans mixture) uv->pss uv_vis UV-Vis Spectroscopy pss->uv_vis Analyze Mixture ir IR Spectroscopy pss->ir Analyze Mixture nmr NMR Spectroscopy (1H, 13C) pss->nmr Analyze Mixture & Determine Isomer Ratio

Caption: Experimental workflow for the photoisomerization and spectroscopic analysis of this compound isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the cis and trans isomers of this compound. Data for the trans isomer is based on experimental values, while data for the cis isomer is based on established trends and data from closely related analogues such as cis-ethyl cinnamate.[6]

UV-Visible Spectroscopy
Isomerλmax (nm)Molar Absorptivity (ε)Rationale for Difference
trans ~310HigherThe planar structure allows for more effective π-electron conjugation across the aromatic ring, double bond, and carbonyl group, leading to a lower energy π→π* transition (longer wavelength) and a higher probability of absorption (greater ε).[7]
cis < 310LowerSteric hindrance forces the molecule to be non-planar, reducing the extent of conjugation. This results in a higher energy transition (shorter wavelength) and a lower absorption intensity.[7][8]
Infrared (IR) Spectroscopy
Functional Grouptrans Isomer (cm⁻¹)cis Isomer (Expected, cm⁻¹)Key Differentiating Feature
C=O Stretch ~1710~1715Minimal difference expected.
C=C Stretch (alkene) ~1635~1630The stretching frequency for the cis isomer may be slightly lower or less intense.
C-H Out-of-Plane Bend (vinylic) ~980 (strong) Absent This is the most reliable IR diagnostic feature. The out-of-phase bending of the two vinylic hydrogens in the trans configuration produces a strong, characteristic absorption. This mode is absent in the cis isomer.
C-H Out-of-Plane Bend (vinylic) Absent~700-800 (variable)The cis isomer has its own characteristic, though often less distinct, out-of-plane bending absorption at a lower wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H NMR, offers the most definitive method for distinguishing and quantifying cis and trans isomers.

¹H NMR Data

Proton Assignmenttrans Isomer (δ, ppm)cis Isomer (Expected δ, ppm)MultiplicityCoupling Constant (J, Hz)Key Differentiating Feature
Vinylic Hα (to C=O) ~6.4~5.9Doublettrans: 15.0 - 16.5 The magnitude of the vicinal coupling constant (³J) between the two vinylic protons is the most critical parameter. The dihedral angle of ~180° in the trans isomer results in a large coupling constant, while the ~0° angle in the cis isomer gives a significantly smaller coupling.[9]
Vinylic Hβ (to Ar) ~7.6~6.8Doubletcis: 12.0 - 13.0 The vinylic protons in the cis isomer are typically found at a more upfield (lower ppm) chemical shift compared to the trans isomer due to anisotropic shielding effects.
Aromatic Protons ~6.7 and ~7.4~6.7 and ~7.4Doublet~8.5Minimal differences expected.
-NH₂ Protons ~4.1~4.1Broad Singlet-Minimal differences expected.
-O-CH₂- ~4.2~4.1Quartet~7.1Minor upfield shift may be observed for the cis isomer.
-CH₃ ~1.3~1.2Triplet~7.1Minor upfield shift may be observed for the cis isomer.

¹³C NMR Data

Carbon Assignmenttrans Isomer (δ, ppm)cis Isomer (Expected δ, ppm)Rationale for Difference
C=O ~167~166Minor differences expected.
Vinylic Cα ~118~119Chemical shifts of the vinylic carbons are generally similar, with minor variations.
Vinylic Cβ ~144~143
Aromatic C (ipso to C=C) ~125~126
Aromatic C (ipso to NH₂) ~150~150
Aromatic C-H ~114, ~130~114, ~130
-O-CH₂- ~60~59
-CH₃ ~14~14

Interpretation and Conclusion

The spectroscopic analysis provides a clear and complementary set of data for the differentiation of cis and trans isomers of this compound.

  • UV-Vis spectroscopy offers a quick, albeit less specific, indication of the predominant isomer based on the position and intensity of the λmax.

  • IR spectroscopy provides a definitive fingerprint, with the presence of a strong band around 980 cm⁻¹ being a hallmark of the trans isomer.

  • ¹H NMR spectroscopy stands as the gold standard for this analysis. The significant difference in the coupling constants of the vinylic protons provides unambiguous evidence of the geometric configuration and allows for precise quantification of the isomer ratio in a mixture.

G cluster_trans trans-Isomer cluster_cis cis-Isomer trans_structure More Stable Planar Geometry Extended Conjugation trans_uv UV-Vis: Higher λmax Higher ε trans_structure->trans_uv trans_ir IR: Strong C-H bend (~980 cm⁻¹) trans_structure->trans_ir trans_nmr ¹H NMR: Large J-coupling (15-16.5 Hz) trans_structure->trans_nmr cis_structure Less Stable Non-Planar Geometry Reduced Conjugation cis_uv UV-Vis: Lower λmax Lower ε cis_structure->cis_uv cis_ir IR: Absence of ~980 cm⁻¹ band cis_structure->cis_ir cis_nmr ¹H NMR: Small J-coupling (12-13 Hz) cis_structure->cis_nmr

Caption: Logical relationship between molecular structure and spectroscopic properties for cis and trans isomers.

For researchers in drug development, the ability to confidently identify and quantify these isomers is essential. The methods and data presented in this guide provide a robust framework for the characterization of this compound and related α,β-unsaturated esters, ensuring the chemical integrity and ultimately the therapeutic efficacy and safety of new chemical entities.

References

  • Wiley-VCH. (n.d.). Supporting Information for a scientific publication.
  • The Royal Society of Chemistry. (2012). Supplementary Material (ESI) for RSC Advances. This document provides 1H and 13C NMR data for (E)
  • Important Properties to Identify Cis-/Trans- Isomers. (2020, September 26). In YouTube. Retrieved from [Link]

  • ChemicalBook. (n.d.). ethyl-(E)-cinnamate,ethyl-trans-cinnamate(4192-77-2) 1H NMR.
  • ChemicalBook. (n.d.). Ethyl cinnamate(103-36-6) 1H NMR spectrum.
  • Halaš, P., et al. (2025). Elucidation of trans/cis-isomerization of cinnamate ligand on structural, spectroscopic and magnetic properties of cobalt(II) single-molecule magnets. Dalton Transactions.
  • PubChem. (n.d.). Ethyl cinnamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2020, December 9). How to use infrared spectroscopy to distinguish between cis and trans isomers.
  • NIST. (n.d.). Ethyl p-aminocinnamate. In NIST WebBook. Retrieved from [Link]

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?.
  • Cis-Trans Isomerism Vs UV-Vis Spectroscopy. (2021, September 12). In YouTube.
  • ChemicalBook. (n.d.). CIS-3-IODOACRYLIC ACID ETHYL ESTER synthesis.
  • PubChem. (n.d.). Ethyl 3-(4-aminophenyl)acrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kada, R., et al. (1994). Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Oakwood Chemical. (n.d.). (E)-3-(4-Aminophenyl)acrylic acid.
  • PubChemLite. (n.d.). This compound (C11H13NO2).
  • ChemicalBook. (n.d.). This compound(5048-82-8) 1H NMR.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Scribd. (n.d.). Photochemistry of Cis-Trans Isomerisation of Alkenes.
  • Lewis, F. D., & Oxman, J. D. (1981). Lewis acid enhancement of photochemical trans to cis isomerization of α,ß,-unsaturated ester. Journal of the American Chemical Society, 103(24), 7347–7349.
  • Synthesis and Crystal Structure of 4-Cyano-3-fluorophenyl- 3-(4-hexoxy-3-methoxyphenyl)acrylic Acid Ester. (n.d.). Journal of the Chinese Chemical Society.
  • Leaver, I. H., & Milligan, B. (1984). The Preparation of the Pure cis-Isomers of Four FWA of the Sulfonated Stilbene Type. Dyes and Pigments, 5(2), 109-122.
  • Abu-Surrah, A. S., et al. (2007). Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. Dalton Transactions.
  • PubMed. (2007). Synthesis and NMR characterization of the cis and trans isomers of [Pt(II)(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer.
  • Al-Amsyar, S. M., et al. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Journal of Physical Chemistry & Biophysics, 7(3).
  • Bodor, A., et al. (2021). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome.
  • ResearchGate. (n.d.). Different Photoisomerization Routes Found in the Structural Isomers of Hydroxy Methylcinnamate.

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of a starting material dictates the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Ethyl 4-aminocinnamate, a key intermediate in the synthesis of a variety of bioactive molecules and a component in skincare formulations, is no exception.[1][2] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields in subsequent steps, and the introduction of potentially harmful byproducts into the final drug substance.[3]

This guide provides a comprehensive framework for confirming the purity of synthesized this compound. We will explore common synthetic routes and their associated potential impurities, detail the analytical methodologies for purity assessment, and provide guidance on interpreting the resulting data. This document is designed to be a practical resource, grounded in scientific principles, to ensure the quality of this critical intermediate.

Comparing Synthetic Routes and Their Impurity Profiles

The choice of synthetic methodology has a direct impact on the impurity profile of the final product. While numerous methods exist for the synthesis of substituted cinnamates, we will focus on the most prevalent routes and their likely impurities.

Method 1: Reduction of Ethyl (E)-3-(4-nitrophenyl)acrylate

This is the most commonly cited method for the synthesis of this compound.[4] The reaction involves the reduction of the nitro group of the starting material, Ethyl (E)-3-(4-nitrophenyl)acrylate.

Reaction Scheme:

  • Starting Material: Ethyl (E)-3-(4-nitrophenyl)acrylate

  • Reducing Agent: Various systems can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C), or metal-based reductions (e.g., Fe/NH₄Cl, SnCl₂/HCl). A specific method utilizes an Fe₂O₃/NGr(at)C catalyst with triethylamine and water in THF.[4]

  • Product: this compound

Potential Impurities:

  • Unreacted Starting Material (Ethyl (E)-3-(4-nitrophenyl)acrylate): Incomplete reduction will result in the presence of the starting material.

  • Intermediates: Depending on the reducing agent and reaction conditions, partially reduced intermediates, such as the corresponding nitroso or hydroxylamino compounds, could be present.

  • Side-Products: Over-reduction of the double bond is a possibility, leading to the formation of Ethyl 4-aminophenylpropanoate.

Method 2: Palladium-Catalyzed Heck Coupling

The Heck reaction offers a powerful method for carbon-carbon bond formation and can be adapted for the synthesis of cinnamates.[5][6][7]

Reaction Scheme:

  • Starting Materials: A 4-substituted aniline derivative (e.g., 4-iodoaniline or 4-bromoaniline) and ethyl acrylate.

  • Catalyst: A palladium catalyst (e.g., Pd(OAc)₂, Pd/C) and a phosphine ligand.[5]

  • Base: A base such as triethylamine is required.

  • Product: this compound

Potential Impurities:

  • Unreacted Starting Materials: Residual 4-substituted aniline and ethyl acrylate.

  • Homocoupling Products: Dimerization of the aryl halide can lead to the formation of biphenyl derivatives.

  • Catalyst Residues: Trace amounts of palladium and phosphine ligands may remain in the product.

Method 3: The Wittig Reaction

The Wittig reaction is a classic method for the formation of alkenes from aldehydes and phosphorus ylides.[8][9]

Reaction Scheme:

  • Starting Materials: 4-Aminobenzaldehyde and a stabilized phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane.

  • Product: this compound and triphenylphosphine oxide.

Potential Impurities:

  • Unreacted Starting Materials: Residual 4-aminobenzaldehyde and the phosphorus ylide.

  • Triphenylphosphine Oxide: This is a stoichiometric byproduct of the reaction and must be carefully removed during purification.

  • Z-isomer: While the use of a stabilized ylide favors the formation of the E (trans) isomer, small amounts of the Z (cis) isomer may be formed.

A Multi-Faceted Approach to Purity Confirmation

A single analytical technique is often insufficient to definitively confirm the purity of a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive assessment of both the identity and purity of the synthesized this compound.

Purity Confirmation Workflow

Caption: Workflow for the purity confirmation of synthesized this compound.

Experimental Protocols for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a pharmaceutical intermediate due to its high resolution and quantitative capabilities.[10][11]

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid for improved peak shape) is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 310 nm should provide good sensitivity.

  • Sample Preparation: Prepare a stock solution of the synthesized material in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and analyze the chromatogram for the presence of any additional peaks. The area percentage of the main peak can be used to estimate the purity. For accurate quantification, a validated method with a reference standard is required.

Data Interpretation:

  • Pure Sample: A single, sharp, and symmetrical peak at the expected retention time.

  • Impure Sample: The presence of additional peaks indicates impurities. The retention times of these peaks can help in their identification if impurity standards are available. For instance, the starting material, Ethyl (E)-3-(4-nitrophenyl)acrylate, being more nonpolar, would likely have a longer retention time than the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative purity analysis (qNMR).[12][13][14][15][16]

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Analysis: Acquire a ¹H NMR spectrum. If necessary, a ¹³C NMR spectrum can also be obtained for further structural confirmation.

Data Interpretation of a Pure ¹H NMR Spectrum of this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3triplet3H-O-CH₂-CH₃
~4.1-4.2quartet2H-O-CH₂ -CH₃
~4.0broad singlet2H-NH₂
~6.2-6.3doublet1HAr-CH=CH -COOEt
~6.6-6.7doublet2HAromatic protons ortho to -NH₂
~7.3-7.4doublet2HAromatic protons meta to -NH₂
~7.5-7.6doublet1HAr-CH =CH-COOEt

Identifying Impurities by ¹H NMR:

  • Ethyl (E)-3-(4-nitrophenyl)acrylate: The aromatic protons of this impurity will appear further downfield (at higher ppm values) due to the electron-withdrawing nature of the nitro group. Expect doublets around 8.2 ppm and 7.7 ppm.[17]

  • Solvent Residues: Peaks corresponding to common laboratory solvents (e.g., ethyl acetate, hexane, dichloromethane) may be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities by their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

Protocol:

  • Instrumentation: A mass spectrometer equipped with an ESI source, often coupled with an HPLC system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample directly into the ESI source or analyze the eluent from the HPLC.

Data Interpretation:

  • Expected Molecular Ion: For this compound (C₁₁H₁₃NO₂), the expected monoisotopic mass is approximately 191.09 g/mol . In positive ion mode ESI, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 192.10.[18]

  • Impurity Detection: The presence of other ions may indicate impurities. For example, an ion at m/z 222.08 could correspond to the protonated starting material, Ethyl (E)-3-(4-nitrophenyl)acrylate [M+H]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[1][3][5][19]

Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a thin film.

  • Analysis: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation of a Pure FTIR Spectrum of this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary amine (-NH₂)
~3050C-H stretchAromatic and vinylic C-H
~2980C-H stretchAliphatic C-H
~1710C=O stretchEster carbonyl
~1630C=C stretchAlkene and aromatic ring
~1600N-H bendPrimary amine (-NH₂)
~1200C-O stretchEster

Identifying Impurities by FTIR:

  • Ethyl (E)-3-(4-nitrophenyl)acrylate: The spectrum of this impurity would show strong characteristic peaks for the nitro group (-NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹. The N-H stretching bands of the primary amine would be absent.

Purity Specifications

For pharmaceutical intermediates, a purity of ≥98% is often required, with specific limits on individual impurities. While there is no specific monograph for this compound in the major pharmacopeias, general guidelines for impurities in new drug substances (ICH Q3A) can be applied. The acceptable level of any given impurity depends on its potential toxicity and the dose of the final drug product. Commercial suppliers often provide this compound with a purity of 97% or higher.[17]

Conclusion

Confirming the purity of synthesized this compound is a critical step in ensuring the quality and safety of downstream products. A multi-technique analytical approach, combining the quantitative power of HPLC with the structural elucidation capabilities of NMR, MS, and FTIR, provides a robust and reliable assessment of purity. By understanding the potential impurities arising from different synthetic routes and by correctly interpreting the data from these analytical techniques, researchers and drug development professionals can confidently advance their synthetic campaigns with a well-characterized and high-quality intermediate.

References

  • Mallet, C. R., & Lu, Z. (2011). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 806-812.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative NMR spectroscopy: a versatile tool for the integrity assessment of natural products.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2011). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 806-812.
  • D'Souza, R., & Ci, Y. (2016). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of cinnamate acid [a] ethyl cinnamate resulting from esterification [b]. Retrieved from [Link]

  • ResearchGate. (2018, December 6). Synthesis and characterization of sodium cinnamate. Retrieved from [Link]

  • GL Sciences. (n.d.). Organic Solvents Retention Time Table. Retrieved from [Link]

  • Indonesian Journal of Chemical Science and Technology (IJCST). (2023, August 26). Synthesis of Cinnamic Acid from Benzoin Extract Using Sulfuric Acid as a Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5048-82-8,this compound. Retrieved from [Link]

  • ResearchGate. (2011). Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. Retrieved from [Link]

  • ResearchGate. (2008). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 11). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. Retrieved from [Link]

  • Chlounion Pharm. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • NIST. (n.d.). Ethyl p-aminocinnamate. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • ResearchGate. (2010, June 28). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Retrieved from [Link]

  • ACS Publications. (2003, March 19). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Retrieved from [Link]

  • Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]

  • Agilent. (2021, July 29). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram. Retrieved from [Link]

  • GL Sciences. (n.d.). Organic Solvents Retention Time Table. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. Retrieved from [Link]

Sources

A Comparative Guide to Catalysts for Ethyl 4-aminocinnamate Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. Ethyl 4-aminocinnamate, a valuable building block in the pharmaceutical and cosmetic industries, is no exception.[1][2] Its synthesis, while achievable through various routes, presents a compelling case for the critical role of catalyst selection in optimizing reaction outcomes. This guide provides an in-depth, comparative analysis of catalytic systems for the synthesis of this compound, drawing upon experimental data and established mechanistic principles to inform your synthetic strategy.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules and functional materials.[1][2] Its applications span from potential anti-cancer and anti-inflammatory agents to UV-filtering components in sunscreens.[1] The efficiency of its synthesis directly impacts the overall cost and sustainability of producing these end products. Therefore, a thorough understanding of the available catalytic methods is essential for any laboratory or manufacturing setting.

Two primary synthetic pathways to this compound will be the focus of this guide:

  • The Heck-Mizoroki Coupling Reaction: A powerful carbon-carbon bond-forming reaction that couples an aryl halide with an alkene.[3] In this case, a 4-substituted aniline derivative is coupled with ethyl acrylate.

  • Reduction of Ethyl 4-nitrocinnamate: A common method involving the reduction of the nitro group of the corresponding cinnamate ester.

This guide will dissect the catalytic systems employed in these transformations, offering a comparative analysis to aid in catalyst selection based on performance, cost, and green chemistry principles.

The Heck-Mizoroki Coupling Route: A Palladium-Catalyzed Approach

The Heck reaction is a cornerstone of modern organic synthesis, and palladium catalysts are the undisputed workhorses for this transformation.[3][4] The choice of palladium precursor, ligands, and reaction conditions can dramatically influence the yield, selectivity, and overall efficiency of the synthesis of cinnamate esters.

Experimental Workflow: A Generalized Protocol for Catalyst Comparison in the Heck Reaction

The following protocol outlines a general procedure for comparing different palladium catalysts in the synthesis of a cinnamate derivative, which can be adapted for this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis Reactants 1. Combine Aryl Halide (1 mmol), Ethyl Acrylate (1.2 mmol), and Base (2 mmol) in Solvent (5 mL) in a reaction vessel. Catalyst 2. Add Palladium Catalyst (e.g., Pd(OAc)2, 0.01-1 mol%) and Ligand (if applicable). Reactants->Catalyst Heat 3. Heat the mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere. Catalyst->Heat Monitor 4. Monitor reaction progress by TLC or GC-MS. Heat->Monitor Filter 5. After completion, cool to RT, dilute with water, and extract with an organic solvent. Monitor->Filter Purify 6. Dry the organic layer, concentrate, and purify the crude product by column chromatography. Filter->Purify Analyze 7. Characterize the product (NMR, MS) and calculate the yield. Purify->Analyze

Caption: Generalized workflow for comparing catalyst performance in the Heck reaction.

Homogeneous vs. Heterogeneous Palladium Catalysts: A Critical Decision

A fundamental choice in catalyst selection is between homogeneous and heterogeneous systems. Each presents distinct advantages and disadvantages that must be weighed based on the specific application.[5][6][7]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Active Site Well-defined, single-atom transition metal centers stabilized by ligands.[5]Less defined active sites, often on the surface of a solid support.[5]
Selectivity Often exhibit superior selectivity due to well-defined structures.[6]Can be less selective, though support and nanoparticle size can influence this.
Catalyst Recovery Difficult and often expensive, a major drawback for industrial applications.Easily separable from the reaction mixture, allowing for recycling and reuse.[6]
Reaction Conditions Typically milder reaction conditions.May require harsher conditions to overcome diffusion limitations.[5]
Mechanistic Studies Easier to study reaction mechanisms using techniques like NMR.[5]Mechanistic studies can be more complex.

In the context of this compound synthesis, the choice depends on the scale of production. For laboratory-scale synthesis and methods development, the high activity and selectivity of homogeneous catalysts are often preferred. For industrial-scale production, the recyclability of heterogeneous catalysts becomes a critical economic and environmental consideration. [4][6]

The Ligand's Role: Phosphine vs. Phosphine-Free Systems

The ligands coordinated to the palladium center play a crucial role in tuning its catalytic activity and stability.[8][9]

  • Phosphine Ligands: Bulky, electron-donating phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), can enhance the catalytic activity of palladium, enabling reactions with less reactive aryl chlorides and at lower temperatures.[10] However, these ligands can be expensive, air-sensitive, and toxic.[8]

  • Phosphine-Free Catalysts: The development of phosphine-free palladium catalytic systems is an area of active research, driven by the desire to reduce cost and environmental impact.[11][12][13] These systems often rely on N-heterocyclic carbenes (NHCs) or are performed under specific conditions that stabilize the palladium nanoparticles in situ.[14] While they may sometimes require higher catalyst loadings or temperatures, the benefits of avoiding phosphines are significant.[13]

Comparative Performance of Palladium Catalysts in Heck Reactions
Catalyst SystemAryl HalideOlefinBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / P(t-Bu)₃Aryl BromideEthyl AcrylateCy₂NMeDioxaneRT>95[10]
Pd(OAc)₂ (phosphine-free)IodobenzeneAcrylamideEt₃NMeCNReflux95[3]
Pd/C (heterogeneous)BromobenzeneStyreneNa₂CO₃NMP120>90[15]
Imidazolium-based palladateAryl Bromiden-Butyl AcrylateK₂CO₃Dioxane10098[14]

Analysis: The data highlights that both phosphine-ligated and phosphine-free systems can achieve high yields. The Pd/P(t-Bu)₃ system demonstrates exceptional activity at room temperature.[10] Phosphine-free systems, including heterogeneous Pd/C and palladate pre-catalysts, also provide excellent yields, often at elevated temperatures.[3][14][15] The choice will therefore depend on the desired reaction conditions and cost considerations.

The Reduction Route: An Alternative Pathway to this compound

An alternative and widely used method for the synthesis of this compound is the reduction of the nitro group of Ethyl 4-nitrocinnamate.[16] This precursor is readily available through the nitration of ethyl cinnamate or via a Horner-Wadsworth-Emmons reaction with 4-nitrobenzaldehyde.[17][18]

Catalytic Systems for Nitro Group Reduction

A variety of catalysts can effectively reduce the nitro group to an amine. The key challenge is the chemoselective reduction of the nitro group without affecting the α,β-unsaturated ester functionality.

  • Iron-based Catalysts: Iron powder in the presence of an acid (like acetic acid or ammonium chloride) is a classic and cost-effective method for nitro group reduction. Recently, more advanced iron-based catalysts, such as Fe₂O₃/NGr@C, have been developed for this transformation.[16]

  • Noble Metal Catalysts: Catalysts like Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) with hydrogen gas are highly efficient for nitro group reduction. However, care must be taken to avoid reduction of the double bond.

  • Other Metal Catalysts: Other metals like tin (Sn) in the presence of concentrated HCl, and sodium dithionite (Na₂S₂O₄) are also effective reducing agents.

Experimental Protocol: Catalytic Reduction of Ethyl 4-nitrocinnamate

The following is a representative procedure for the reduction of Ethyl 4-nitrocinnamate using an iron-based catalyst.[16]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis Reactants 1. To a solution of Ethyl (E)-3-(4-nitrophenyl)acrylate (0.5 mmol) in THF (2 mL) and deionized water (0.2 mL)... Catalyst 2. ...add Fe2O3/NGr@C catalyst (50 mg, 4.0 mol% Fe) and triethylamine (0.5 mmol). Reactants->Catalyst Heat 3. Heat the mixture at 125 °C in a sealed vessel under CO and N2 pressure. Catalyst->Heat Stir 4. Stir vigorously for 24 hours. Heat->Stir Filter 5. After cooling, filter the reaction mixture through a pad of diatomaceous earth. Stir->Filter Analyze 6. Concentrate the filtrate and analyze the product by GC and NMR. Filter->Analyze

Caption: Experimental workflow for the catalytic reduction of Ethyl 4-nitrocinnamate.[16]

Green Chemistry Considerations in Catalyst Selection

In modern chemical synthesis, the principles of green chemistry are of paramount importance.[12][19] When selecting a catalyst for the synthesis of this compound, several factors should be considered:

  • Atom Economy: The Heck reaction generally has a good atom economy.

  • Use of Less Hazardous Chemicals: The development of phosphine-free catalysts and the use of greener solvents like water are significant steps in this direction.[11]

  • Catalytic vs. Stoichiometric Reagents: Catalytic methods are inherently greener than stoichiometric reductions that generate large amounts of waste.

  • Energy Efficiency: Reactions that can be performed at lower temperatures are more energy-efficient.

  • Renewable Feedstocks: While not directly addressed by the catalyst choice, the overall synthetic route should ideally start from renewable feedstocks.

Conclusion and Future Outlook

The synthesis of this compound offers a rich landscape for the application and comparison of various catalytic systems.

For the Heck-Mizoroki coupling route , palladium catalysts remain the state-of-the-art. The choice between homogeneous and heterogeneous systems, as well as phosphine-ligated and phosphine-free catalysts, will be dictated by the specific requirements of the synthesis, including scale, cost, and desired reaction conditions. The development of highly active and recyclable heterogeneous catalysts is a key area for future research.

For the reduction route , iron-based catalysts present a cost-effective and environmentally benign alternative to noble metal catalysts. The challenge lies in ensuring high chemoselectivity for the nitro group reduction.

Ultimately, the optimal catalyst for the synthesis of this compound is not a one-size-fits-all solution. A careful evaluation of the factors discussed in this guide – including catalyst activity, selectivity, cost, and environmental impact – will enable researchers and drug development professionals to make informed decisions that align with their specific goals. The continued innovation in catalyst design promises even more efficient and sustainable routes to this valuable molecule in the future.

References

  • Szabó, V., et al. (2017). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Semantic Scholar. [Link]

  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. [Link]

  • Chem LibreTexts. (2021). Homogeneous vs Heterogeneous Catalysts. [Link]

  • Kumar, A., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2376–2384. [Link]

  • Chem LibreTexts. (2023). Heck Reaction. [Link]

  • Sokół, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2219. [Link]

  • A.G. Metals. (n.d.). Heterogeneous Catalysts vs. Homogeneous Catalysts. [Link]

  • Wang, Z., et al. (2019). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry – An Asian Journal, 14(23), 4272-4276. [Link]

  • Kumar, A., et al. (2021). Metal–Micelle Cooperativity: Phosphine Ligand-Free Ultrasmall Palladium(II) Nanoparticles for Oxidative Mizoroki–Heck-type Couplings in Water at Room Temperature. JACS Au, 1(1), 73-82. [Link]

  • ResearchGate. (n.d.). Heck reaction a of aryl halide with methyl acrylate catalyzed by palladium complex. [Link]

  • Cyr, P., et al. (2012). Flow Heck Reactions Using Extremely Low Loadings of Phosphine-Free Palladium Acetate. Organic Letters, 14(5), 1254–1257. [Link]

  • Al-Masoudi, N. A., et al. (2016). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Journal of Catalyst & Catalysis, 3(1). [Link]

  • Islam, M. S., et al. (2019). Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. ChemistrySelect, 4(41), 12155-12159. [Link]

  • ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis. [Link]

  • JETIR. (n.d.). Green Catalyst For Sustainable Development. [Link]

  • Wall, V. M., et al. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review, 43(4), 138-145. [Link]

  • Boddien, A., et al. (2013). Synergy between homogeneous and heterogeneous catalysis. RSC Publishing. [Link]

  • LookChem. (n.d.). Cas 5048-82-8,this compound. [Link]

  • Chlounion Pharm. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. [Link]

  • Aztatzi-Mendoza, M. A., et al. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Advances, 14(5), 3235-3245. [Link]

  • PubChem. (n.d.). Ethyl 4-nitrocinnamate. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Crosslinking Efficiency of Ethyl 4-aminocinnamate in Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science, particularly in the development of biomaterials and drug delivery systems, the ability to precisely control the three-dimensional network structure of polymers is paramount. Photocrosslinking, a method that utilizes light to initiate the formation of covalent bonds between polymer chains, offers exceptional spatial and temporal control over this process. Among the various photocrosslinkers available, Ethyl 4-aminocinnamate (EAC) has garnered significant interest due to its biocompatibility and unique photo-responsive properties.

This guide provides an in-depth technical evaluation of the crosslinking efficiency of this compound in polymer systems. As Senior Application Scientists, our goal is to not only present protocols but to also elucidate the underlying scientific principles that govern experimental choices. We will objectively compare EAC with other common photocrosslinkers, supported by a discussion of relevant experimental data and methodologies, to empower you to make informed decisions in your research and development endeavors.

The Photocrosslinking Mechanism of this compound: A Reversible [2+2] Cycloaddition

The photocrosslinking ability of this compound stems from the cinnamate moiety. Upon exposure to ultraviolet (UV) light, typically at wavelengths longer than 260 nm, the carbon-carbon double bonds of two adjacent cinnamate groups undergo a [2+2] photocycloaddition reaction. This reaction results in the formation of a stable cyclobutane ring, which acts as a crosslink between polymer chains.[1]

A unique and highly valuable feature of this chemistry is its photoreversibility. The cyclobutane rings can be cleaved by irradiation with shorter wavelength UV light (typically <260 nm), breaking the crosslinks and returning the polymer to a more fluid state.[1] This on-demand switching capability opens up exciting possibilities for applications such as controlled drug release and dynamic cell culture systems.

cluster_0 Photocrosslinking (λ > 260 nm) cluster_1 Photocleavage (λ < 260 nm) 2_EAC Two EAC Moieties Excited_EAC Excited State EAC 2_EAC->Excited_EAC UV Light Cyclobutane Cyclobutane Ring (Crosslink) Excited_EAC->Cyclobutane [2+2] Cycloaddition Cyclobutane_rev Cyclobutane Ring Cleaved_EAC Two EAC Moieties Cyclobutane_rev->Cleaved_EAC UV Light

Caption: Reversible photocrosslinking mechanism of this compound.

Comparative Analysis: this compound vs. Alternative Photocrosslinkers

The selection of a photocrosslinker is a critical decision that influences not only the efficiency of the crosslinking process but also the final properties and biocompatibility of the material. Here, we compare EAC with other widely used photocrosslinkers.

Photocrosslinker ClassMechanismKey AdvantagesKey DisadvantagesTypical Applications
Cinnamates (e.g., EAC) [2+2] CycloadditionBiocompatible, photo-reversible, initiator-free.[1]Lower quantum yield compared to some radical systems, requires specific UV wavelengths.Drug delivery, tissue engineering, photo-responsive materials.[2]
Benzophenones Hydrogen AbstractionHigh crosslinking efficiency, can crosslink polymers without specific functional groups.[3][4]Can generate reactive oxygen species, potential for cytotoxicity, may cause chain scission at certain wavelengths.[4][5]Surface modification, hydrogel formation, protein immobilization.[3]
Azides (e.g., Aryl azides) Nitrene InsertionHigh reactivity, can form covalent bonds with a wide range of chemical groups.[6]Potential for side reactions, can be sensitive to storage and handling.Bioconjugation, surface patterning, cell encapsulation.[6]
Thiol-ene Systems Radical-mediated additionHigh efficiency and reaction rates, bio-orthogonal, insensitive to oxygen.[7]Requires a separate photoinitiator, potential for unreacted thiols to cause cytotoxicity.3D bioprinting, hydrogel synthesis, microfluidics.[7]
(Meth)acrylates Free-radical PolymerizationRapid polymerization, widely available, tunable mechanical properties.[8]Oxygen inhibition can be an issue, requires a photoinitiator, potential for cytotoxicity from unreacted monomers.Tissue engineering scaffolds, dental resins, adhesives.[8][9]

Experimental Protocols for Evaluating Crosslinking Efficiency

To quantitatively assess the crosslinking efficiency of EAC and compare it to other systems, a combination of analytical techniques should be employed. The choice of methods will depend on the specific polymer system and the desired properties of the final material.

Monitoring Crosslinking Kinetics with UV-Vis Spectroscopy

Principle: The [2+2] cycloaddition of cinnamate groups leads to a decrease in the UV absorbance at the characteristic wavelength of the carbon-carbon double bond (around 310 nm for cinnamates).[10][11] By monitoring this change over time during UV irradiation, the kinetics of the crosslinking reaction can be determined.

Protocol:

  • Sample Preparation: Prepare a thin film of the polymer functionalized with EAC on a UV-transparent substrate (e.g., quartz slide).

  • Baseline Spectrum: Record the initial UV-Vis spectrum of the film before irradiation.

  • Photocrosslinking: Irradiate the film with a UV lamp of the appropriate wavelength (e.g., 365 nm).

  • Time-course Measurement: At regular intervals, stop the irradiation and record the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at the characteristic wavelength against time. The rate of decrease in absorbance corresponds to the rate of crosslinking.

Start Prepare Polymer Film UV_Vis_Initial Record Initial UV-Vis Spectrum Start->UV_Vis_Initial Irradiate Irradiate with UV Light UV_Vis_Initial->Irradiate UV_Vis_Time Record UV-Vis Spectrum at Time 't' Irradiate->UV_Vis_Time Loop Repeat for Desired Time UV_Vis_Time->Loop Loop->Irradiate Analyze Plot Absorbance vs. Time Loop->Analyze End of Experiment

Caption: Workflow for monitoring crosslinking kinetics using UV-Vis spectroscopy.

Structural Confirmation with Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy can be used to confirm the formation of the cyclobutane ring, which is the hallmark of cinnamate crosslinking. The disappearance of the C=C stretching vibration of the cinnamate group and the appearance of new peaks corresponding to the cyclobutane ring provide direct evidence of the reaction.

Protocol:

  • Sample Preparation: Prepare a thin film of the polymer before and after photocrosslinking.

  • FTIR Analysis: Acquire the FTIR spectra of both the uncrosslinked and crosslinked polymer films.

  • Spectral Comparison: Compare the two spectra, looking for the following changes:

    • Decrease in the intensity of the peak corresponding to the C=C double bond of the cinnamate group (typically around 1630-1640 cm⁻¹).

    • Appearance of new peaks in the region of 800-1000 cm⁻¹ associated with the vibrations of the cyclobutane ring.[12]

Quantifying Crosslink Density: Swelling Studies and Gel Fraction

Principle: The extent of crosslinking directly affects a polymer's ability to swell in a solvent. A higher crosslink density results in a lower degree of swelling and a higher gel fraction (the insoluble portion of the polymer).[13][14][15][16]

Protocol for Swelling Ratio:

  • Sample Preparation: Prepare crosslinked polymer samples of known initial weight (Wi).

  • Swelling: Immerse the samples in a suitable solvent (e.g., water for hydrogels) until equilibrium is reached.

  • Weighing: Remove the swollen samples, gently blot the surface to remove excess solvent, and weigh them (Ws).

  • Drying: Dry the samples to a constant weight in a vacuum oven (Wd).

  • Calculation: Calculate the swelling ratio (Q) and equilibrium water content (EWC).

Protocol for Gel Fraction:

  • Extraction: After swelling, extract the soluble, uncrosslinked polymer chains by immersing the samples in a good solvent for an extended period.

  • Drying: Dry the remaining insoluble gel to a constant weight (Wg).

  • Calculation: The gel fraction is calculated as (Wg / Wi) * 100%. A higher gel fraction indicates a more efficient crosslinking reaction.[14]

Mechanical Characterization: Dynamic Mechanical Analysis (DMA) and Rheology

Principle: The mechanical properties of a polymer are highly dependent on its crosslink density. DMA and rheology are powerful techniques to quantify these properties. An increase in crosslink density typically leads to a higher storage modulus (G'), indicating a stiffer and more elastic material.[17][18]

DMA Protocol:

  • Sample Preparation: Prepare rectangular or cylindrical samples of the crosslinked polymer.

  • DMA Measurement: Perform a temperature sweep or frequency sweep experiment using a DMA instrument.

  • Data Analysis: Determine the storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta. The storage modulus in the rubbery plateau region is directly related to the crosslink density.[19]

Rheology Protocol:

  • Sample Preparation: Place the polymer precursor solution (before crosslinking) between the plates of a rheometer.

  • In-situ Photocrosslinking: Irradiate the sample with UV light while performing an oscillatory time sweep measurement.

  • Data Analysis: Monitor the evolution of the storage modulus (G') and loss modulus (G'') over time. The point at which G' surpasses G'' indicates the gel point, and the final plateau value of G' is a measure of the stiffness of the crosslinked network.[20][21][22]

Start Prepare Polymer Precursor Rheometer Load Sample onto Rheometer Start->Rheometer Irradiate Apply UV Irradiation Rheometer->Irradiate Measure Oscillatory Time Sweep Irradiate->Measure Analyze Plot G' and G'' vs. Time Measure->Analyze Determine Determine Gel Point and Plateau Modulus Analyze->Determine

Caption: Workflow for in-situ rheological monitoring of photocrosslinking.

Conclusion and Future Perspectives

This compound presents a compelling option for photocrosslinking polymers, particularly in applications where biocompatibility and photoreversibility are desired. Its initiator-free mechanism is a significant advantage in biomedical contexts. However, its crosslinking efficiency may be lower than that of some free-radical based systems.

The choice of the most suitable photocrosslinker will always be application-dependent. For applications requiring rapid and highly efficient crosslinking, thiol-ene or high concentrations of (meth)acrylate systems might be preferable, provided that potential cytotoxicity concerns are addressed. For creating dynamic and responsive materials, the reversible nature of EAC is unparalleled.

The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of EAC and other photocrosslinkers. By combining kinetic, structural, and mechanical characterization, researchers can gain a comprehensive understanding of their polymer systems and make data-driven decisions to optimize their materials for the intended application. Future research in this area will likely focus on developing cinnamate derivatives with improved quantum yields and shifting their absorption wavelengths to the visible light spectrum to further enhance their utility and biocompatibility.

References

  • TA Instruments. (n.d.). Quantifying Polymer Crosslinking Density Using Rheology and DMA. Retrieved from [Link]

  • Tan, H., & Marra, K. G. (2010). Injectable, Biodegradable Hydrogels for Tissue Engineering Applications.
  • Fairbanks, B. D., Schwartz, M. P., Bowman, C. N., & Anseth, K. S. (2009). Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Biomacromolecules, 10(8), 2265–2270.
  • Gong, J. P., Katsuyama, Y., Kurokawa, T., & Osada, Y. (2003). Double-network hydrogels with extremely high mechanical strength.
  • Hao, Y., Lin, C. C., & Anseth, K. S. (2010). Spatially controlled and photochemically-induced drug delivery from a hydrogel-based reservoir. Journal of Controlled Release, 146(2), 203-210.
  • Marecak, D. M. (2013).
  • Avens, H. J., & Bowman, C. N. (2008). Thiol−ene click chemistry.
  • Lin, C. C., & Anseth, K. S. (2009). PEG hydrogels for the controlled release of biomolecules in regenerative medicine. Pharmaceutical research, 26(3), 631-643.
  • Raza, A., & Qu, X. (2020). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. Gels, 6(4), 42.
  • O'Shea, T. M., Webber, M. J., & Aimetti, A. A. (2015). Mechanically strong double network photocrosslinked hydrogels from N, N-dimethylacrylamide and glycidyl methacrylated hyaluronan.
  • Headen, D. M., & García, A. J. (2016). Comparative Adhesion of Chemically and Physically Crosslinked Poly (Acrylic Acid)-Based Hydrogels to Soft Tissues. ACS applied materials & interfaces, 8(49), 33545-33555.
  • Kim, M., & Yeo, Y. (2022). Photocrosslinkable natural polymers in tissue engineering. Frontiers in Bioengineering and Biotechnology, 10, 1069823.
  • Zhu, J. (2010). Bioactive modification of poly (ethylene glycol) hydrogels for tissue engineering.
  • Sancibiran, A., & Tuncaboylu, D. C. (2021). DMA analysis of the hydrogel in function of their crosslinking degree.
  • Meech, C. D., & Clarke, S. A. (2013). Effects of Crosslinking on the Mechanical Properties, Drug Release, and Cytocompatibility of Protein Polymers. Journal of visualized experiments: JoVE, (78), e50624.
  • Lisk, P., Wagner, W. R., & Kormos, R. L. (2018). Surface-attached poly (phosphoester)-hydrogels with benzophenone groups. Polymer Chemistry, 9(4), 456-465.
  • Chen, Y., & Johnson, J. A. (2014). Thermal Cleavage of Cyclobutane Rings in Photodimerized Coordination-Polymeric Sheets. Journal of the American Chemical Society, 136(49), 17096-17099.
  • Li, Y., & Zhang, G. (2019). Research on the rheological properties of cross-linked polymer microspheres with different microstructures. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 561, 28-35.
  • Lienkamp, K., & Rühe, J. (2018). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Macromolecular chemistry and physics, 219(1), 1700441.
  • Alhotan, A., & Yilmaz, B. (2023).
  • Alhotan, A., & Yilmaz, B. (2023).
  • Lee, K. Y., & Mooney, D. J. (2001). Hydrogels for tissue engineering. Chemical reviews, 101(7), 1869-1879.
  • Lienkamp, K., & Rühe, J. (2018). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Macromolecular chemistry and physics, 219(1), 1700441.
  • Chen, Y., & Johnson, J. A. (2018). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 3(11), 15638-15645.
  • Lienkamp, K., & Rühe, J. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 699.
  • Weder, C. (2023). Investigating the Crosslinking Mechanism of Cinnamate-Modified Silicones. CHEMSUSCHEM, 16(16), e202300541.
  • Helgeson, M. E., & Wagner, N. J. (2012). Rheological Properties of Cross-Linked Hyaluronan–Gelatin Hydrogels for Tissue Engineering. Biomacromolecules, 13(4), 1139-1147.
  • Van Vlierberghe, S., Dubruel, P., & Schacht, E. (2011). Biopolymer-based hydrogels as scaffolds for tissue engineering applications: a review. Biomacromolecules, 12(5), 1387-1408.
  • Hydrogel Design. (n.d.). Swelling. Retrieved from [Link]

  • MDPI. (2021). Rheology and Processing of Polymers. Polymers, 13(12), 1988.
  • Dichtel, W. R., & Stoddart, J. F. (2022). Cyclobutane-linked nanothreads through thermal and photochemically mediated polymerization of cyclohexadiene. Journal of the American Chemical Society, 144(20), 8964-8970.
  • Nielsen, L. E. (1969). Crosslinking-Effect on Physical Properties of Polymers. DTIC.
  • Alhotan, A., & Yilmaz, B. (2023).
  • Li, M., & Zhang, L. (2018). Water content, Gel Fraction, and Equilibrium Swelling Ratio of SF Hydrogels.
  • Beeler, A. B. (2015). [2+ 2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst.
  • Beeler, A. B. (2021). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+ 2] Photopolymerization.
  • de Souza, B. H. C., & da Silva, A. B. F. (2015). Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. Journal of molecular modeling, 21(6), 150.
  • Wang, X., & Li, S. (2021). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Polymers, 13(19), 3326.
  • Yoon, T. P. (2019). Enantioselective [2+ 2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. Journal of the American Chemical Society, 141(22), 8974-8979.
  • Lienkamp, K., & Rühe, J. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 699.
  • de Souza, B. H. C., & da Silva, A. B. F. (2015). Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. Journal of molecular modeling, 21(6), 150.
  • Glorius, F. (2020). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers, 7(12), 1475-1479.
  • Wójtowicz, A., & Mitrus, M. (2021). Structure Effects on Swelling Properties of Hydrogels Based on Sodium Alginate and Acrylic Polymers. International Journal of Molecular Sciences, 22(9), 4585.
  • Griesbeck, A. G. (2017). Photosensitised regioselective [2+ 2]-cycloaddition of cinnamates and related alkenes.
  • Beeler, A. B. (2021). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+ 2] Photopolymerization.
  • Liu, Y., & Fan, X. (2022). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam)
  • Wong, C. S., & Yim, E. K. (2013). Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro.

Sources

A Comparative Guide to the Synthesis of Ethyl 4-aminocinnamate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 4-aminocinnamate is a valuable scaffold in medicinal chemistry and materials science, finding applications as a precursor for various pharmaceuticals and as a component in UV-filtering agents. The strategic selection of a synthetic route is paramount to ensure efficiency, scalability, and adherence to green chemistry principles. This guide provides a side-by-side comparison of the most common and effective methodologies for the synthesis of this compound, offering in-depth technical insights and actionable experimental protocols.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly approached via two strategic disconnections: formation of the carbon-carbon double bond or modification of a pre-existing cinnamate structure. This guide will explore four primary routes that exemplify these strategies:

  • Reduction of Ethyl 4-nitrocinnamate: A post-functionalization approach.

  • Horner-Wadsworth-Emmons (HWE) Olefination: A C=C bond forming reaction from an aldehyde.

  • Heck Reaction: A palladium-catalyzed C-C bond formation.

  • Perkin Reaction with Subsequent Esterification: A classical route to cinnamic acids followed by ester formation.

Each of these routes presents a unique set of advantages and challenges in terms of yield, reaction conditions, substrate scope, and environmental impact. The following sections will delve into the mechanistic underpinnings and practical execution of each method.

Route 1: Reduction of Ethyl 4-nitrocinnamate

This is arguably the most straightforward and commonly employed method for the synthesis of this compound. The strategy relies on the selective reduction of the nitro group of the readily available Ethyl 4-nitrocinnamate.

Mechanistic Rationale

The selective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as an α,β-unsaturated ester, is a well-established transformation. Catalytic hydrogenation is the most common industrial method, where hydrogen gas is activated on the surface of a noble metal catalyst (e.g., Palladium or Platinum). The nitro group is preferentially reduced due to its strong adsorption onto the catalyst surface and the thermodynamic stability of the resulting amine.

Other methods, such as the use of reducing metals in acidic or neutral media (e.g., Indium/Ammonium Chloride), offer milder alternatives to high-pressure hydrogenation and can exhibit excellent chemoselectivity.

G Ethyl 4-nitrocinnamate Ethyl 4-nitrocinnamate This compound This compound Ethyl 4-nitrocinnamate->this compound H2, Pd/C or Pt/C (Catalytic Hydrogenation) Ethyl 4-nitrocinnamate->this compound In, NH4Cl, aq. EtOH (Metal-mediated Reduction)

Caption: Reduction pathways for Ethyl 4-nitrocinnamate.

Experimental Protocols

Protocol 1.1: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Ethyl 4-nitrocinnamate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 1-10 atm). The reaction is then stirred vigorously at room temperature for 2-16 hours.

  • Work-up: Upon completion (monitored by TLC or LC-MS), the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 1.2: Indium-Mediated Reduction [1]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add a suspension of Ethyl 4-nitrocinnamate (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add ammonium chloride (10 eq) and indium powder (4 eq).

  • Reaction: Heat the resulting mixture to reflux for 2.5 hours.

  • Work-up: After cooling to room temperature, the mixture is diluted with water and filtered. The filtrate is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by recrystallization.

Route 2: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. It offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the phosphate byproduct.[2]

Mechanistic Rationale

The HWE reaction begins with the deprotonation of a phosphonate ester, such as triethyl phosphonoacetate, to form a stabilized carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde (in this case, 4-aminobenzaldehyde) to form a betaine intermediate. This intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired alkene and a water-soluble phosphate byproduct. The use of stabilized phosphonates generally leads to the preferential formation of the thermodynamically more stable (E)-alkene.[2][3]

G cluster_0 HWE Reaction 4-Aminobenzaldehyde 4-Aminobenzaldehyde Oxaphosphetane Intermediate Oxaphosphetane Intermediate 4-Aminobenzaldehyde->Oxaphosphetane Intermediate + Triethyl phosphonoacetate + Base This compound This compound Oxaphosphetane Intermediate->this compound - Diethyl phosphate

Caption: Horner-Wadsworth-Emmons (HWE) reaction pathway.

Experimental Protocol

Protocol 2.1: Masamune-Roush Conditions for Sensitive Substrates [4]

  • Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) and triethyl phosphonoacetate (1.1 eq) in anhydrous acetonitrile, add anhydrous lithium chloride (1.2 eq).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction with water and extract with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Route 3: Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] For the synthesis of this compound, this would typically involve the coupling of 4-iodoaniline with ethyl acrylate.

Mechanistic Rationale

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by the coordination of the alkene (ethyl acrylate) and subsequent migratory insertion of the alkene into the Aryl-Pd bond. A β-hydride elimination then occurs to release the product and a Pd-H species. Finally, reductive elimination of HX with a base regenerates the Pd(0) catalyst, completing the cycle. The stereochemical outcome is typically the formation of the trans-alkene.

G cluster_1 Heck Reaction 4-Iodoaniline 4-Iodoaniline Aryl-Pd(II) Complex Aryl-Pd(II) Complex 4-Iodoaniline->Aryl-Pd(II) Complex + Pd(0) catalyst Alkene Insertion Alkene Insertion Aryl-Pd(II) Complex->Alkene Insertion + Ethyl acrylate This compound This compound Alkene Insertion->this compound β-Hydride Elimination + Base

Caption: Key steps in the Heck reaction for this compound.

Experimental Protocol

Protocol 3.1: Palladium-Catalyzed Coupling

  • Reaction Setup: In a Schlenk tube, combine 4-iodoaniline (1.0 eq), ethyl acrylate (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., DMF, NMP, or acetonitrile) and a base (e.g., Et₃N, K₂CO₃, or NaOAc) (2-3 eq).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 6-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.

Route 4: Perkin Reaction and Subsequent Esterification

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[6][7][8] To obtain this compound, the resulting 4-aminocinnamic acid must then be esterified.

Mechanistic Rationale

The Perkin reaction is initiated by the formation of an enolate from the acid anhydride by the basic salt. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. A series of condensation and elimination steps, followed by hydrolysis, yields the cinnamic acid derivative.[7] The subsequent esterification can be achieved through various methods, most commonly Fischer esterification using an alcohol in the presence of a strong acid catalyst.

G cluster_2 Perkin Reaction & Esterification 4-Aminobenzaldehyde 4-Aminobenzaldehyde 4-Aminocinnamic acid 4-Aminocinnamic acid 4-Aminobenzaldehyde->4-Aminocinnamic acid + Acetic anhydride + Sodium acetate This compound This compound 4-Aminocinnamic acid->this compound + Ethanol, H+

Caption: Two-step synthesis via the Perkin reaction.

Experimental Protocol

Protocol 4.1: Perkin Reaction [8]

  • Reaction Setup: A mixture of 4-aminobenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq) is heated at 180 °C for 5-8 hours.

  • Work-up: The hot reaction mixture is poured into water, and the resulting solid is collected by filtration. The solid is then boiled with water and filtered to remove impurities.

  • Acidification: The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 4-aminocinnamic acid, which is then collected by filtration and dried.

Protocol 4.2: Fischer Esterification

  • Reaction Setup: The dried 4-aminocinnamic acid is dissolved in an excess of ethanol, and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) is added.

  • Reaction: The mixture is heated at reflux for 4-8 hours.

  • Work-up: The excess ethanol is removed by distillation. The residue is neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent.

  • Purification: The organic layer is dried and concentrated to give the crude product, which is then purified by recrystallization or chromatography.

Side-by-Side Comparison of Synthesis Routes

FeatureReduction of Nitro-CompoundHorner-Wadsworth-EmmonsHeck ReactionPerkin Reaction & Esterification
Starting Materials Ethyl 4-nitrocinnamate4-Aminobenzaldehyde, Triethyl phosphonoacetate4-Iodoaniline, Ethyl acrylate4-Aminobenzaldehyde, Acetic anhydride
Number of Steps 1112
Typical Yield High (often >90%)High (often >85%)Moderate to High (60-90%)Moderate (overall)
Stereoselectivity Not applicableHigh (predominantly E-isomer)High (predominantly E-isomer)Variable, can produce mixtures
Reaction Conditions Mild to moderate (catalytic hydrogenation can require pressure)Mild (room temperature)Moderate to high temperatureHigh temperature (Perkin)
Catalyst Pd, Pt, or other metalsBase (e.g., DBU)Palladium complexBase (e.g., NaOAc)
Green Chemistry Use of H₂ is green, but heavy metal catalysts can be a concern.Can be performed under mild, "greener" conditions.Use of palladium and phosphine ligands can be a concern.High temperatures and stoichiometric base are less ideal.
Scalability Generally goodGoodCan be expensive on a large scale due to catalyst cost.Classical, but high temperatures can be an issue.
Key Advantage High yield, reliableHigh stereoselectivity, mild conditionsGood for functional group toleranceUses inexpensive starting materials
Key Disadvantage Availability of starting materialCost of phosphonate reagentCatalyst cost and removalTwo steps, harsh conditions, lower overall yield

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the Horner-Wadsworth-Emmons reaction stands out as a highly efficient and stereoselective method, particularly when employing milder conditions such as the Masamune-Roush protocol. It offers a direct route from the corresponding aldehyde with excellent control over the alkene geometry.

For larger-scale industrial production, the reduction of Ethyl 4-nitrocinnamate via catalytic hydrogenation is often the most cost-effective and high-yielding approach. While it requires specialized equipment for handling hydrogen gas, the process is well-established and highly reliable.

The Heck reaction provides a valuable alternative, especially when functional group tolerance is a primary concern. However, the cost and potential toxicity of the palladium catalyst and ligands must be considered.

The Perkin reaction followed by esterification is a more classical route that, while feasible, is generally less efficient due to the harsh conditions of the Perkin condensation and the requirement of a second synthetic step.

Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher or organization, balancing factors such as cost, scale, available equipment, and desired purity and stereochemistry of the final product.

References

  • Banik, B. K., Banik, I., & Becker, F. F. (2005).
  • Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61.
  • Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Ethyl 4-aminobenzoate.
  • Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
  • Scribd. (n.d.). 308 Perkin Reaction. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet for Ethyl 4-aminobenzoate.
  • Organic Syntheses. (n.d.). ETHYL CYCLOHEXYLIDENEACETATE. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. Retrieved from [Link]

  • MacKenzie, I. (2021, June 12). Hydrogenation of Ethyl Cinnamate [Video]. YouTube. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 25(21), 2183-2186.
  • PubChem. (n.d.). Ethyl 4-nitrocinnamate. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-nitrocinnamate, predominantly trans. Retrieved from [Link]

Sources

A Comparative Guide to the Photophysical Properties of Ethyl 4-aminocinnamate Derivatives for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular probes and functional materials, cinnamate derivatives have carved a significant niche owing to their intriguing photophysical properties and versatile applications, ranging from bioimaging to organic light-emitting diodes.[1] Among these, Ethyl 4-aminocinnamate (E4AC) serves as a foundational scaffold for the development of novel fluorophores. The inherent donor-acceptor character of E4AC, with its electron-donating amino group and electron-accepting ethyl ester group bridged by a π-conjugated system, makes it a prime candidate for tuning photophysical properties through chemical modification.

This guide provides a comparative analysis of the photophysical properties of a series of E4AC derivatives. We will delve into the structure-property relationships that govern their absorption and emission characteristics, with a focus on how substitutions on the amino group and the aromatic ring influence key parameters such as Stokes shift and fluorescence quantum yield. The insights presented herein are grounded in experimental data and are intended to guide researchers and drug development professionals in the rational design of E4AC-based compounds for their specific applications.

The Influence of Molecular Structure on Photophysical Behavior: A Comparative Analysis

The photophysical properties of E4AC derivatives are exquisitely sensitive to their molecular structure. Modifications to the electron-donating amino group or the π-conjugated system can lead to significant shifts in absorption and emission spectra, as well as dramatic changes in fluorescence intensity. A recent study by Cano-Nuñez and colleagues provides a compelling case study, demonstrating how systematic structural modifications of the ethyl cinnamate scaffold impact its photophysical profile.[1]

The following table summarizes the key photophysical data for a selection of ethyl cinnamate derivatives, illustrating the profound effects of substituent choice:

CompoundDerivative Structureλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)
1 4-(dimethylamino)369442730.125
2 4-(diphenylamino)3715041330.178
3 4-hydroxy-3-methoxy338417790.019
4 4-methoxy310369590.011
5 3,4,5-trimethoxy324416920.013
6 4-hydroxy308399910.003

Data sourced from Cano-Nuñez et al. (2024) in ethyl acetate solutions.[1]

From this comparative dataset, several key trends emerge:

  • Enhanced Donor Strength Magnifies Stokes Shift and Quantum Yield: A striking comparison can be drawn between the dimethylamino (Compound 1) and the diphenylamino (Compound 2) derivatives. The introduction of the more electron-donating and sterically bulky diphenylamino group results in a significant bathochromic (red) shift in the emission maximum from 442 nm to 504 nm.[1] This leads to a substantially larger Stokes shift (133 nm vs. 73 nm), a desirable property for minimizing self-absorption in fluorescence imaging applications. Furthermore, the quantum yield sees a notable increase from 12.5% to 17.8%, indicating that the diphenylamino substitution enhances the radiative decay pathway.[1]

  • Substitution Pattern on the Phenyl Ring is Critical: The position and nature of substituents on the phenyl ring dramatically alter the photophysical properties. For instance, the simple methoxy-substituted derivative (Compound 4) exhibits a relatively low quantum yield of 1.1%. In contrast, the strategic placement of a hydroxyl and a methoxy group (Compound 3) or three methoxy groups (Compound 5) leads to a modest increase in quantum yield and a red-shift in both absorption and emission, highlighting the importance of the overall electronic landscape of the molecule.

  • The Role of the Amino Group: The presence of a strong electron-donating group at the 4-position, such as an amino or substituted amino group, is crucial for achieving significant fluorescence. This is evident when comparing the amino-substituted derivatives (Compounds 1 and 2) with those bearing only hydroxyl or methoxy groups, which generally exhibit much lower quantum yields.

Causality Behind Experimental Choices: The Rationale for Photophysical Characterization

The systematic investigation of the photophysical properties of a new series of fluorophores is a cornerstone of materials science and drug discovery. The choice of experiments is driven by the need to understand how a molecule interacts with light and its environment, which in turn dictates its suitability for a given application.

The following diagram illustrates a typical workflow for the photophysical characterization of fluorescent molecules:

G cluster_synthesis Molecular Design & Synthesis cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification of Derivatives Abs UV-Vis Absorption Spectroscopy Synthesis->Abs Characterize ground state absorption Em Fluorescence Emission Spectroscopy Abs->Em Determine excitation wavelength Analysis Structure-Property Relationship Analysis Abs->Analysis Correlate data with molecular structure QY Quantum Yield Determination Em->QY Quantify emission efficiency Lifetime Fluorescence Lifetime Measurement Em->Lifetime Measure excited state decay Em->Analysis Correlate data with molecular structure QY->Analysis Correlate data with molecular structure Lifetime->Analysis Correlate data with molecular structure

Caption: Experimental workflow for photophysical characterization.

UV-Vis Absorption Spectroscopy is the initial and fundamental step. It reveals the wavelengths of light a molecule absorbs to transition to an excited state. This information is critical for selecting the appropriate excitation wavelength for subsequent fluorescence measurements to maximize signal and minimize photodamage.

Fluorescence Emission Spectroscopy maps the wavelengths of light emitted as the molecule relaxes from the excited state. The difference between the absorption and emission maxima, the Stokes shift , is a crucial parameter. A large Stokes shift is often desirable to separate the excitation and emission signals, which is particularly important in complex biological environments to reduce background noise.

Fluorescence Quantum Yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is essential for applications requiring bright fluorescent probes, such as high-sensitivity bioassays and cellular imaging.

Fluorescence Lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This property is sensitive to the local environment of the fluorophore and can be used to probe molecular interactions and conformational changes.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of photophysical data, it is imperative to follow well-established and validated experimental protocols.

Protocol for Determining Relative Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample relative to a known standard.

Materials:

  • Test compound and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • High-purity solvents

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions. Note the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission spectra for both the test compound and the standard solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The plots should be linear.

  • Calculate the slope (gradient) of the linear fits for both the test compound (GradX) and the standard (GradST).

  • Calculate the quantum yield of the test compound (ΦX) using the following equation:

    ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)

    where ΦST is the quantum yield of the standard, and nX and nST are the refractive indices of the solvents used for the test and standard solutions, respectively (if different).

This protocol is self-validating through the linearity of the integrated fluorescence intensity versus absorbance plot. A linear relationship confirms that the measurements were performed in a concentration range where Beer-Lambert law is obeyed and quenching effects are negligible.

The following diagram illustrates the logical relationship in quantum yield determination:

G cluster_input Experimental Inputs cluster_processing Data Processing cluster_output Final Output Absorbance Absorbance Data Plotting Plot Integrated Intensity vs. Absorbance Absorbance->Plotting Fluorescence Fluorescence Intensity Data Fluorescence->Plotting StandardQY Known Standard Quantum Yield UnknownQY Unknown Quantum Yield StandardQY->UnknownQY Gradient Calculate Gradients Plotting->Gradient Gradient->UnknownQY

Caption: Logic diagram for relative quantum yield calculation.

Conclusion

The photophysical properties of this compound derivatives can be rationally tuned through synthetic modification. As demonstrated, enhancing the electron-donating ability of the amino substituent can lead to significant improvements in key fluorescence parameters such as the Stokes shift and quantum yield. This comparative guide underscores the importance of a systematic approach to structure-property relationship studies. By employing rigorous and validated experimental protocols, researchers can confidently characterize novel fluorophores and select the most promising candidates for applications in drug development, cellular imaging, and advanced materials. The continued exploration of the rich chemical space of E4AC derivatives holds great promise for the development of next-generation fluorescent probes with tailored photophysical properties.

References

  • Cano-Nuñez, E., et al. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Advances, 14(5), 3245-3254. [Link]

Sources

Benchmarking the performance of Ethyl 4-aminocinnamate against commercial crosslinkers

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Performance Analysis for Drug Development Professionals

Ethyl 4-aminocinnamate: A High-Performance Crosslinker for Modern Biomaterials

In the landscape of biomaterial science and drug delivery, the choice of a crosslinking agent is a critical decision that dictates the mechanical properties, biocompatibility, and ultimate performance of the final product. While traditional commercial crosslinkers have served as foundational tools, the demand for more sophisticated materials necessitates a new generation of reagents that offer precision, stability, and biological inertness. This guide provides a comprehensive benchmark of this compound (EAC), a photo-activated crosslinker, against established commercial alternatives, offering researchers and drug development professionals the experimental data and expert insights needed to make informed decisions.

The Principle of Covalent Crosslinking: Mechanisms and Rationale

Covalent crosslinkers function by creating stable, irreversible bonds between polymer chains, transforming liquid solutions into robust three-dimensional networks like hydrogels.[1][2] The choice of crosslinker is dictated by the polymer's functional groups, the desired reaction conditions, and the required properties of the final construct.

This compound (EAC): Photo-Initiated Cycloaddition

EAC belongs to the cinnamate family of photosensitive compounds.[2] Its crosslinking mechanism is elegant and exceptionally clean: upon exposure to ultraviolet (UV) light (typically around 270-320 nm), the carbon-carbon double bonds of two adjacent cinnamate groups undergo a [2+2] cycloaddition to form a stable cyclobutane ring.[3][4] This process requires no chemical initiators or catalysts, and it proceeds rapidly under mild, physiological conditions, making it ideal for encapsulating sensitive biological materials like cells and proteins.[3][5]

EAC_Mechanism cluster_reactants Reactants cluster_product Product Reactant1 EAC Molecule 1 Trigger UV Light (~280 nm) Reactant1->Trigger Reactant2 EAC Molecule 2 Reactant2->Trigger Product Crosslinked Dimer (Cyclobutane Ring) Trigger->Product [2+2] Cycloaddition

Caption: EAC photocrosslinking via [2+2] cycloaddition.

Commercial Crosslinker: EDC/NHS Chemistry

A ubiquitous method for bioconjugation involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with N-hydroxysuccinimide (NHS).[6][7] This "zero-length" crosslinker facilitates the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). EDC first activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the desired bond. However, it is also susceptible to hydrolysis. The addition of NHS stabilizes the active intermediate by converting it into a more stable NHS ester, which then reacts more efficiently with the amine group, increasing the overall yield of the crosslinking reaction.[7][8]

EDC_NHS_Mechanism cluster_steps EDC/NHS Crosslinking Pathway Carboxyl Polymer-COOH Intermediate Active O-acylisourea Intermediate Carboxyl->Intermediate + EDC Amine Polymer-NH2 EDC EDC NHS NHS Stable_Intermediate Semi-Stable NHS Ester Intermediate->Stable_Intermediate + NHS - EDC-urea Product Stable Amide Bond (Crosslink) Stable_Intermediate->Product + Polymer-NH2 - NHS

Caption: EDC/NHS mechanism for amide bond formation.

Performance Benchmarking: EAC vs. Commercial Crosslinkers

The efficacy of a crosslinker is measured across several key performance indicators. Here, we compare EAC with two widely used commercial systems: the EDC/NHS system for general bioconjugation and Genipin, a natural crosslinker known for its biocompatibility.[2][9]

Performance MetricThis compound (EAC)EDC / NHS SystemGenipin
Reaction Time Seconds to minutes (light-dependent)[3]1-4 hours[7]24-72 hours[10]
Reaction Conditions Physiological pH, room temp.[3]Optimal pH 4.5-6.0 for activation, pH 7.2-8.0 for amination[7]Physiological pH, 37°C
Byproducts NoneEDC-urea, NHS[8]None (forms heterocyclic linkage)
Specificity C=C bonds in cinnamate groupsCarboxyl (-COOH) and primary amine (-NH2) groups[6]Primary amine (-NH2) groups[2]
Biocompatibility High (no initiator needed)Generally good, but unreacted EDC can be cytotoxic[11]Excellent, low cytotoxicity[2]
Mechanical Tunability High (controlled by light exposure time and intensity)[3]Moderate (controlled by reactant concentration)[12]Low to Moderate
In-Depth Analysis of Key Performance Indicators

A. Crosslinking Efficiency and Kinetics

The kinetics of crosslinking are paramount, especially when encapsulating cells, which have a limited tolerance to prolonged exposure to reagents.

  • This compound: EAC offers unparalleled speed and control. The crosslinking reaction is initiated on-demand with UV light and proceeds to completion within minutes.[3] The degree of crosslinking can be precisely tuned by modulating the intensity and duration of the light exposure, allowing for the creation of complex structures with spatially defined mechanical properties.[13]

  • EDC/NHS: This system is significantly slower, often requiring several hours for efficient crosslinking.[10] The reaction is highly pH-dependent, necessitating buffer changes for optimal efficiency, which can complicate protocols.[7] While reliable, it lacks the temporal control offered by photocrosslinking.

  • Genipin: As a natural crosslinker, Genipin's reaction with amine groups is slow, often taking 24 hours or more to form a stable network.[10] This slow gelling time can be advantageous for applications requiring long injection and molding times but is unsuitable for rapid prototyping or cell encapsulation where viability is a concern.

B. Mechanical Properties of Crosslinked Hydrogels

The mechanical strength and elasticity of a hydrogel are critical for its application, whether in tissue engineering scaffolds that must bear physiological loads or in drug delivery depots that need to maintain structural integrity.[14][15][16]

  • EAC-crosslinked networks exhibit excellent mechanical properties. The high efficiency of the [2+2] cycloaddition leads to a uniformly crosslinked network. The final elastic modulus and toughness of the hydrogel can be directly correlated to the degree of cinnamate functionalization on the polymer backbone and the total UV energy delivered.[3]

  • EDC/NHS-crosslinked hydrogels also form robust networks. However, the final mechanical properties can be less predictable due to the competing hydrolysis reaction, which can lead to incomplete crosslinking and a more heterogeneous network structure.[1]

  • Genipin-crosslinked materials are generally softer and less mechanically robust compared to those formed by EAC or EDC/NHS. While suitable for soft tissue applications, they may not be appropriate for load-bearing constructs.

C. Biocompatibility and Cytotoxicity

For any material intended for biomedical use, low cytotoxicity is non-negotiable.[17]

  • EAC: The primary advantage of EAC is that the crosslinking reaction itself is bio-orthogonal and does not generate any byproducts.[3] The primary source of any potential cytotoxicity would be from unreacted EAC monomers or the UV light exposure itself. However, studies on cinnamic acid derivatives have shown that they can be well-tolerated by many cell types, and the use of long-wavelength UV light (UVA, >320 nm) with appropriate photoinitiators can minimize cellular damage.[18][19][20]

  • EDC/NHS: While the final amide bond is biocompatible, unreacted EDC can be cytotoxic.[11] It is crucial to thoroughly wash the crosslinked material to remove any residual reagents and the urea byproduct before introducing it to a biological system.

  • Genipin: Genipin is widely regarded as one of the most biocompatible chemical crosslinkers, exhibiting significantly lower cytotoxicity than agents like glutaraldehyde.[2] Its slow reaction rate also means that cells are exposed to lower peak concentrations of the crosslinker.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocols outline the standard methodologies for benchmarking crosslinker performance.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_crosslink Phase 2: Crosslinking cluster_eval Phase 3: Performance Evaluation A1 Synthesize or Procure Functionalizable Polymer (e.g., Hyaluronic Acid, PEG) A2 Functionalize Polymer with Cinnamate Groups A1->A2 A3 Purify and Characterize Functionalized Polymer (NMR, FTIR) A2->A3 B1 Prepare Polymer Solution A3->B1 B2 Add Crosslinker (or prepare for photocrosslinking) B1->B2 B3 Induce Crosslinking (UV Exposure for EAC) B2->B3 C1 Mechanical Testing (Rheology) B3->C1 C2 Swelling & Degradation Studies B3->C2 C3 Biocompatibility (MTT Assay on Leachables) B3->C3 C4 Cell Encapsulation & Viability (Live/Dead Stain) B3->C4

Caption: Overall workflow for benchmarking crosslinker performance.

Protocol 1: Hydrogel Formation with EAC

  • Preparation: Dissolve the cinnamate-functionalized polymer (e.g., hyaluronic acid-cinnamate) in a sterile, phosphate-buffered saline (PBS) solution to the desired concentration (e.g., 2% w/v).

  • Molding: Pipette the polymer solution into a suitable mold (e.g., a PDMS mold for specific shapes or a 96-well plate).

  • Crosslinking: Expose the solution to a UV light source (e.g., a 365 nm lamp) at a controlled intensity (e.g., 10 mW/cm²). The exposure time will vary depending on the desired crosslinking density (typically 30 seconds to 5 minutes).

  • Equilibration: After crosslinking, gently remove the hydrogel from the mold and place it in fresh PBS to swell and equilibrate overnight before further testing.

Protocol 2: Rheological Analysis for Mechanical Properties

Causality: Rheology provides quantitative data on the viscoelastic properties of the hydrogel, including its stiffness (Storage Modulus, G') and ability to dissipate energy (Loss Modulus, G''). A high G' indicates a more robust, solid-like gel.

  • Sample Preparation: Prepare hydrogel discs of a consistent diameter and thickness (e.g., 8 mm diameter, 1 mm height).

  • Instrumentation: Use a rheometer equipped with a parallel plate geometry.

  • Frequency Sweep: Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant, low strain (e.g., 1%) to determine the storage (G') and loss (G'') moduli within the linear viscoelastic region.

  • Strain Sweep: Perform a strain sweep to identify the limit of the linear viscoelastic region and determine the hydrogel's breaking point.

  • Data Analysis: Compare the G' values of hydrogels crosslinked with different agents or under different conditions to benchmark stiffness.[21]

Protocol 3: Cytotoxicity Evaluation via MTT Assay

Causality: The MTT assay is a colorimetric test that measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cytotoxicity. This protocol tests for toxic leachables from the crosslinked material.

  • Eluate Preparation: Incubate the fully formed and washed hydrogels in cell culture medium for 24 hours to create an extract containing any potential leachable substances.

  • Cell Culture: Seed a 96-well plate with a relevant cell line (e.g., NIH 3T3 fibroblasts) and allow them to adhere overnight.

  • Exposure: Replace the standard culture medium with the prepared hydrogel eluates and incubate for 24-48 hours. Include positive (e.g., Triton-X) and negative (fresh medium) controls.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Quantification: Solubilize the formazan crystals with DMSO or a similar solvent and measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the negative control.

Conclusion and Expert Recommendation

This compound emerges as a superior crosslinking agent for applications demanding speed, precision, and biocompatibility. Its key advantages are:

  • On-Demand Gelation: The ability to initiate crosslinking with light provides unparalleled temporal and spatial control.

  • Clean Chemistry: The reaction produces no byproducts, simplifying purification and enhancing biocompatibility.

  • Tunable Properties: Mechanical properties can be precisely modulated by controlling light dosage.

While EDC/NHS remains a versatile and cost-effective tool for many bioconjugation tasks, its pH sensitivity and generation of byproducts present challenges that EAC overcomes. Genipin is an excellent choice for applications where biocompatibility is the absolute priority and a slow gelation time is acceptable.

Recommendation: For advanced applications such as 3D bioprinting, in-situ forming hydrogels for drug delivery, and the encapsulation of sensitive biologics, this compound offers a performance profile that commercial crosslinkers like EDC/NHS and Genipin cannot match. Its adoption can accelerate the development of next-generation biomaterials where precision and cytocompatibility are paramount.

References

  • Mechanical properties of hydrogels before and after cross‐linking. ResearchGate. Available at: [Link]

  • Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations. National Institutes of Health (NIH). Available at: [Link]

  • Hydrogels with high mechanical strength cross-linked by a rosin-based crosslinking agent. Royal Society of Chemistry. Available at: [Link]

  • Physically and Chemically Dual-crosslinked Hydrogels with Superior Mechanical Properties and Self-Healing Behavior. ResearchGate. Available at: [Link]

  • Improving Mechanical Properties of Starch-Based Hydrogels Using Double Network Strategy. National Institutes of Health (NIH). Available at: [Link]

  • Cas 5048-82-8,this compound. LookChem. Available at: [Link]

  • Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms. National Institutes of Health (NIH). Available at: [Link]

  • Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. National Institutes of Health (NIH). Available at: [Link]

  • This compound Manufacturer CAS No.: 5048-82-8. CHLOUNION PHARM. Available at: [Link]

  • Polydimethylsiloxane crosslinking kinetics: A systematic study on Sylgard184 comparing rheological and thermal approaches. AIP Publishing. Available at: [Link]

  • Kinetic principles of chemical cross-link formation for protein–protein interactions. PNAS. Available at: [Link]

  • Commercial hydrogels for biomedical applications. ScienceDirect. Available at: [Link]

  • Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters. National Institutes of Health (NIH). Available at: [Link]

  • Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. Available at: [Link]

  • In silico and in vitro anti-cancer activity against breast cancer cell line MCF-7 of amide cinnamate derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Kinetic evaluation of a crosslinking reaction: (a) Order 1, (b) Order 2. ResearchGate. Available at: [Link]

  • Synthesis of cinnamic acid ester derivatives with antiproliferative and antimetastatic activities on murine melanoma cells. PubMed. Available at: [Link]

  • This compound | C11H13NO2 | CID 736317. PubChem. Available at: [Link]

  • Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. Available at: [Link]

  • Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?. PubMed Central. Available at: [Link]

  • Crosslinking method of hyaluronic-based hydrogel for biomedical applications. National Institutes of Health (NIH). Available at: [Link]

  • Crosslinking by Click Chemistry of Hyaluronan Graft Copolymers Involving Resorcinol-Based Cinnamate Derivatives Leading to Gel-like Materials. National Institutes of Health (NIH). Available at: [Link]

  • Crosslinking by Click Chemistry of Hyaluronan Graft Copolymers Involving Resorcinol-Based Cinnamate Derivatives Leading to Gel-like Materials. ResearchGate. Available at: [Link]

  • This compound (C11H13NO2). PubChemLite. Available at: [Link]

  • Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications. PubMed. Available at: [Link]

  • Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles. National Institutes of Health (NIH). Available at: [Link]

  • Bioinspired crosslinking reactions occurring under physiological conditions for the synthesis of hydrogels for cell culture. University of Twente Research Information. Available at: [Link]

  • The Biocompatibility of Nanodiamonds and Their Application in Drug Delivery Systems. Theranostics. Available at: [Link]

  • Thermally Stable Photo-Crosslinking Polymers Bearing Cinnamate Groups for Liquid Crystal Alignment. ResearchGate. Available at: [Link]

  • Comparison of EDC and DMTMM efficiency in glycoconjugate preparation. PubMed. Available at: [Link]

  • Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Pl. Semantic Scholar. Available at: [Link]

  • Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates. National Institutes of Health (NIH). Available at: [Link]

  • How to explain the difference between EDC-NHS coupling based and EDC-based mechanism?. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Verifying the Molecular Weight of Polymers Synthesized with Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

In the development of novel materials, particularly for drug delivery and photosensitive applications, polymers derived from Ethyl 4-aminocinnamate are of significant interest.[1][2] The cinnamate moiety offers a pathway to photo-crosslinkable systems, while the aminocinnamate structure provides a versatile backbone for further functionalization. Controlling the molecular weight (MW) and molecular weight distribution (MWD) of these polymers is paramount, as these characteristics directly dictate their physicochemical properties, such as solubility, mechanical strength, degradation rate, and viscosity.[3][4]

This guide provides a comparative analysis of the three principal techniques for determining the molecular weight of these specialized polymers: Gel Permeation/Size Exclusion Chromatography (GPC/SEC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide actionable protocols, and offer insights to help researchers select the most appropriate method for their specific objectives.

The Critical Role of Molecular Weight

The synthesis of polymers from this compound can proceed through various mechanisms, such as polycondensation or addition polymerization, leading to materials with a distribution of chain lengths.[5] This distribution, often described by the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), is not merely a set of numbers; it is a direct reflection of the polymer's future performance.[4][6] For instance, a high Mw may lead to increased mechanical toughness, while a narrow PDI is often crucial for predictable drug release profiles and reproducible material behavior.[3] Therefore, accurate and reliable characterization is a non-negotiable cornerstone of polymer research and development.

Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is the most widely used technique for determining the MWD of polymers.[7][8] It separates molecules based on their hydrodynamic volume in solution—essentially, their size.[9] Larger molecules navigate through the porous column packing more quickly, eluting first, while smaller molecules explore more of the pore volume and elute later.[10][11]

Causality of Method Choice

GPC/SEC is often the first choice due to its robustness, reproducibility, and its ability to provide the full molecular weight distribution. This allows for the visualization of not just the average sizes, but also the presence of any low-molecular-weight oligomers or high-molecular-weight shoulders, which can significantly impact performance. The choice of solvent (mobile phase) and column is critical; it must fully dissolve the polymer without causing degradation or interaction with the stationary phase.[4][12] For aromatic polymers like those derived from this compound, solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are common choices.[4][6]

Experimental Workflow & Diagram

The GPC/SEC workflow involves precise sample preparation, chromatographic separation, and data analysis calibrated against standards.

GPC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing P1 Dissolve Polymer in Mobile Phase (e.g., THF) P2 Filter Sample (0.2 µm Syringe Filter) P1->P2 P3 Equilibrate GPC System with Mobile Phase P2->P3 A1 Inject Sample into GPC P3->A1 A2 Separation by Hydrodynamic Volume A1->A2 A3 Detect with RI, UV, or Light Scattering A2->A3 D2 Process Chromatogram A3->D2 D1 Generate Calibration Curve (e.g., Polystyrene Standards) D1->D2 D3 Calculate Mn, Mw, PDI D2->D3

Caption: Workflow for GPC/SEC analysis of polymer molecular weight.

Detailed Experimental Protocol: GPC/SEC
  • Mobile Phase Preparation: Select a suitable solvent (e.g., HPLC-grade THF) that completely dissolves the poly(this compound). The mobile phase should be filtered and degassed thoroughly to prevent baseline noise and pump issues.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the dried polymer sample.

    • Dissolve the polymer in 1-2 mL of the mobile phase to create a solution of approximately 1-5 mg/mL. Complete dissolution is critical; use gentle agitation or warming if necessary, but avoid conditions that could cause degradation.

    • Filter the sample solution through a 0.2 µm PTFE syringe filter to remove any particulate matter that could clog the column.[6]

  • Instrument Setup:

    • Equilibrate the GPC system, including the columns, with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 40°C) until a stable baseline is achieved.[6][13]

    • Use a column set appropriate for the expected molecular weight range of your polymer.[13]

  • Calibration:

    • Prepare a series of narrow-polydispersity polymer standards (e.g., polystyrene or PMMA) of known molecular weights.

    • Inject each standard and record its peak retention time.

    • Generate a calibration curve by plotting the logarithm of the peak molecular weight (log M) against the retention time.[14]

  • Sample Analysis:

    • Inject the filtered polymer sample.

    • Record the chromatogram.

  • Data Analysis:

    • Using the GPC software, integrate the sample peak and calculate Mn, Mw, and PDI relative to the calibration curve.[9] For more accurate, "absolute" molecular weights, a multi-detector setup including a light scattering detector can be used.[14]

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a soft ionization technique that provides absolute molecular weight data.[15][16] The polymer is co-crystallized with a matrix that absorbs laser energy, leading to the gentle desorption and ionization of the polymer chains. The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for the construction of a detailed mass spectrum.

Causality of Method Choice

The primary advantage of MALDI-TOF is its ability to provide absolute molecular weight values, resolving individual oligomer chains, each differing by the mass of a single monomer unit.[17][18] This makes it exceptionally powerful for confirming the polymer's structure, identifying repeating units, and analyzing end-groups.[15][17] However, it is most accurate for polymers with a narrow polydispersity (PDI < 1.2) as it can suffer from mass discrimination, where higher mass ions are detected less efficiently.[17][19]

Experimental Workflow & Diagram

The MALDI process is highly dependent on achieving a perfect co-crystallization of the sample and matrix.

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Polymer, Matrix, & Cationizing Salt Solutions (e.g., in THF) P2 Mix Solutions (Polymer:Matrix:Salt) P1->P2 P3 Spot Mixture onto MALDI Target Plate P2->P3 P4 Allow Solvent to Evaporate (Co-crystallization) P3->P4 A1 Insert Plate into Spectrometer P4->A1 A2 Irradiate Spot with Laser Pulse A1->A2 A3 Detect Ion Time-of-Flight A2->A3 D1 Generate Mass Spectrum A3->D1 D2 Identify Oligomer Series & End Groups D1->D2 D3 Calculate Absolute Mn, Mw, PDI D2->D3

Caption: Workflow for MALDI-TOF MS analysis of polymer molecular weight.

Detailed Experimental Protocol: MALDI-TOF MS
  • Solution Preparation:

    • Polymer: Prepare a ~1 mg/mL solution of poly(this compound) in THF.

    • Matrix: Prepare a ~10 mg/mL solution of a suitable matrix (e.g., trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or sinapinic acid) in THF.

    • Cationizing Salt: Prepare a ~1 mg/mL solution of a cationizing agent (e.g., sodium trifluoroacetate or silver trifluoroacetate) in THF. This salt aids in the formation of single-charged polymer ions.

  • Sample Spotting:

    • Mix the polymer, matrix, and salt solutions in a specific ratio (e.g., 10:50:1 v/v/v). The optimal ratio often requires empirical determination.

    • Deposit ~1 µL of the mixture onto a MALDI target plate.

    • Allow the solvent to evaporate completely at room temperature, forming a solid, crystalline spot.

  • Instrument Setup:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Calibrate the instrument using a known polymer standard with a molecular weight range similar to the sample.

  • Data Acquisition:

    • Acquire the mass spectrum by firing the laser at the sample spot. Adjust laser power to achieve good signal-to-noise without causing fragmentation.

  • Data Analysis:

    • Use specialized polymer analysis software to process the spectrum.[18]

    • Identify the repeating unit mass and end-group masses from the spacing and position of the peaks.

    • Calculate the absolute Mn, Mw, and PDI directly from the intensities of the resolved oligomer peaks.[16]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While GPC and MALDI-TOF analyze the entire polymer distribution, ¹H NMR spectroscopy offers a clever way to determine the number-average molecular weight (Mn) by end-group analysis.[20][21] This technique relies on the ability to distinguish and integrate the signals from protons on the polymer's repeating monomer units versus protons on the unique end-groups.[22]

Causality of Method Choice

NMR is an excellent choice for determining Mn for relatively low molecular weight polymers (typically Mn < 3000 g/mol ), where the end-group signals are sufficiently intense to be accurately integrated relative to the repeating unit signals.[21][22] It is a primary, absolute method that does not require calibration with polymer standards.[8] The key prerequisite is a well-defined polymer structure with end-groups that have unique, non-overlapping proton resonances in the NMR spectrum.[22]

Detailed Experimental Protocol: ¹H NMR End-Group Analysis
  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the dry polymer.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the solvent does not have peaks that overlap with key polymer signals.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires a sufficiently long relaxation delay (d1) between scans (typically 5 times the longest T₁ relaxation time) to ensure all proton signals are fully relaxed and their integrations are accurate.

  • Data Analysis:

    • Identify the proton signals corresponding to the repeating monomer units of the poly(this compound) backbone (e.g., aromatic protons, vinyl protons, ethyl ester protons).

    • Identify a unique proton signal corresponding to a specific end-group of the polymer chain.

    • Carefully integrate both the repeating unit signal and the end-group signal.

    • Calculate the degree of polymerization (DP) using the following relationship: DP = (Integral of repeating unit / # of protons in repeating unit) / (Integral of end-group / # of protons in end-group)

    • Calculate the number-average molecular weight (Mn): Mn = (DP × MW of repeating unit) + MW of end-groups

Comparative Guide and Best Practices

The choice of technique is dictated by the specific information required, the nature of the polymer, and the available instrumentation.

FeatureGPC/SECMALDI-TOF MS¹H NMR Spectroscopy
Primary Output Full MW Distribution (MWD)Absolute MW DistributionNumber-Average MW (Mn)
MW Type Relative (Mn, Mw, PDI) or Absolute (with LS)Absolute (Mn, Mw, PDI)Absolute (Mn only)
Principle Hydrodynamic Volume Separation[3]Ion Time-of-Flight[16]End-Group Analysis[20]
Strengths Robust, reproducible, provides full MWD shape.[3][23]High resolution, absolute MW, end-group analysis.[15][17]Fast, no calibration needed, widely available.[7][21]
Limitations Requires calibration, potential for column interactions.[14]Best for PDI < 1.2, risk of mass discrimination.[17][19]Limited to lower MW polymers, requires unique end-groups.[22]
Ideal For Routine QC, comparing batches, analyzing broad distributions.Structural confirmation, analysis of narrow standards, co-polymers.Low MW oligomers, confirming DP for well-defined structures.
Senior Scientist's Recommendations:
  • Orthogonal Validation: For comprehensive and trustworthy characterization, do not rely on a single method. Use GPC/SEC as a primary tool for routine analysis of MWD and PDI. Then, validate the results for select batches using MALDI-TOF to confirm the absolute mass and structure, or ¹H NMR to get an absolute Mn for lower MW samples.

  • Understand Your Polymer's Solubility: The most common point of failure is poor solubility.[4][12] Polymers from this compound can be rigid. Perform solubility tests in various GPC solvents (THF, DMF, Chloroform) before committing to a method. High-temperature GPC may be necessary for intractable materials.[3]

  • GPC/SEC-MALDI Coupling: For polydisperse samples (PDI > 1.2) where you still need absolute mass information, consider fractionating the sample using GPC and analyzing the narrow fractions offline by MALDI-TOF.[17] This combines the separation power of GPC with the absolute mass accuracy of MALDI.

  • Quantitative NMR is Key: When using NMR, do not treat it as a routine spectrum. Ensure quantitative acquisition parameters (especially a long relaxation delay) are used. An error in integration will lead directly to an error in the calculated Mn.

By judiciously selecting from and combining these powerful analytical techniques, researchers can gain a deep and accurate understanding of the molecular weight characteristics of their novel polymers, paving the way for the rational design of next-generation materials.

References

  • Polymer Analysis by MALDI-Tof MS.
  • Analysis of engineering polymers by GPC/SEC. Agilent.
  • Determination of polymer molecular weight and composition using picoSpin NMR spectroscopy. Thermo Fisher Scientific.
  • GPC Analysis of Polymers: Measuring Molecular Weight and Distribution.
  • Advanced Polymer Analysis with MALDI-TOF MS. Bruker.
  • Determination of the Molecular Weight of Polymers.
  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLIC
  • Molecular Weight Analysis.
  • Determination of Molecular Weight Distribution (GPC/SEC). AIMPLAS.
  • Polymer Molecular Weight Analysis by 1H NMR Spectroscopy.
  • How Is MALDI-TOF Used To Determine Polymer Molecular Weight?. Chemistry For Everyone (YouTube).
  • Polymer Analysis using MALDI TOF. Bruker Daltonics (YouTube).
  • Use of MALDI-TOF To Measure Molecular Weight Distributions of Polydisperse Poly(methyl methacryl
  • Polymer Analysis by NMR. Sigma-Aldrich.
  • Polymer Molecular Weight Analysis by H NMR Spectroscopy.
  • Step-by-Step Protocol for Reproducible Size Exclusion Chrom
  • Ethyl 4-aminocinnam
  • A Laboratory Guide to Size Exclusion Chrom
  • Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride. ScienceDirect.
  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery.
  • An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings.
  • Special Issue : Photoactive Polymer M
  • Challenges in polymer analysis by liquid chrom

Sources

A Guide to Cross-Validation of Analytical Methods for Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation strategy for two common analytical techniques used in the quantification and purity assessment of Ethyl 4-aminocinnamate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a critical intermediate and potential active pharmaceutical ingredient (API), ensuring the accuracy and consistency of analytical data for this compound is paramount for regulatory compliance and product safety.[1] This document moves beyond single-method validation to address the crucial process of cross-validation, demonstrating how to ensure data congruency between orthogonal analytical systems.

The principles and methodologies described herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for analytical procedure validation.[2][3][4] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] Cross-validation extends this principle, proving that two or more distinct methods can be used interchangeably, a common requirement during method transfer between laboratories or when updating legacy methods.[5][6][7]

Part 1: The Primary Assay - Reversed-Phase HPLC-UV Method

High-Performance Liquid Chromatography is the workhorse for analyzing non-volatile, UV-active compounds like this compound. Its aromatic ring and conjugated double bond system provide a strong chromophore, making UV detection highly suitable.

Causality Behind Method Design

The selection of a reversed-phase C18 column is based on the nonpolar nature of the molecule. An isocratic mobile phase of acetonitrile and water provides a balance of elution strength and simplicity, ensuring robust and repeatable separation. Acetonitrile is chosen over methanol for its lower UV cutoff and viscosity, often yielding better peak shapes. The detection wavelength is selected based on the UV absorbance maximum of this compound to ensure maximum sensitivity.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions :

    • Column : C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase : Acetonitrile:Water (60:40 v/v).

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.[8]

    • Column Temperature : 30°C.[8]

    • Detection Wavelength : 308 nm (based on similar cinnamate esters).[8][9]

  • Standard Preparation : Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards (e.g., 10-100 µg/mL) by serial dilution.

  • Sample Preparation : Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis : Inject standards and samples, recording the peak area for quantification.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Reference Standard Preparation HPLC HPLC System (C18 Column, Isocratic) Standard->HPLC Sample Sample Preparation & Filtration Sample->HPLC Detect UV Detection (308 nm) HPLC->Detect Data Data Acquisition & Quantification Detect->Data

Caption: Workflow for HPLC-UV analysis of this compound.

Summary of Validation Parameters (ICH Q2(R2))

The following table summarizes the typical acceptance criteria for validating the HPLC-UV method.

Parameter Acceptance Criteria Purpose
Specificity Analyte peak is well-resolved from impurities and degradants. Peak purity index > 0.995.Ensures the method accurately measures only the intended analyte.[10]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Confirms a proportional relationship between concentration and detector response.[10]
Accuracy Mean recovery of 98.0% - 102.0% for spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.[10]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.[11]Demonstrates the consistency of results under various conditions (same day, different days, different analysts).
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10. The lowest concentration quantifiable with acceptable precision and accuracy.Defines the lower limit of the method for quantitative measurements.
Range Typically 80% to 120% of the target concentration.The interval providing acceptable linearity, accuracy, and precision.[10]

Part 2: The Orthogonal Method - GC-MS Analysis

Gas Chromatography-Mass Spectrometry provides an orthogonal separation and detection mechanism to HPLC. Separation is based on boiling point and polarity, while detection is based on mass-to-charge ratio, offering high specificity. This makes it an excellent choice for a comparative method in a cross-validation study.

Causality Behind Method Design

This compound is amenable to GC analysis.[12] The use of a mid-polarity column (e.g., DB-5ms) is a standard starting point for versatile compound analysis. While the primary amine group can sometimes cause peak tailing, modern deactivated columns often mitigate this. Derivatization (e.g., silylation or acylation) could be employed to improve peak shape and thermal stability, but direct injection is often feasible and preferable for simplicity. The mass spectrometer is operated in Electron Ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and structural confirmation.[13]

Experimental Protocol: GC-MS Analysis
  • Instrumentation : Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions :

    • Column : DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[13]

    • Injector Temperature : 260°C.[13]

    • Oven Program : Start at 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.[13]

    • Injection Mode : Splitless.

  • Mass Spectrometer Conditions :

    • Ion Source Temperature : 200°C.[13]

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[14]

    • Acquisition Mode : Full Scan (m/z 30-350) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound (MW 191.23) would include the molecular ion (m/z 191) and major fragments (e.g., 146, 119).[15]

  • Standard and Sample Preparation : Similar to HPLC, prepare standards and samples in a volatile solvent like ethyl acetate.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Reference Standard in Volatile Solvent GC GC System (Temp Program) Standard->GC Sample Sample Preparation in Volatile Solvent Sample->GC Ionize EI Ionization (70 eV) GC->Ionize MS Mass Analyzer (Scan or SIM) Ionize->MS Data Data Acquisition & Spectral Analysis MS->Data

Caption: Workflow for GC-MS analysis of this compound.

Summary of Validation Parameters (ICH Q2(R2))

The validation parameters for GC-MS are analogous to HPLC, with an emphasis on mass spectral specificity.

Parameter Acceptance Criteria Purpose
Specificity Clean separation of target analyte with a unique mass spectrum. No interfering peaks at the retention time of the analyte in blank samples.Ensures identity and purity through both retention time and mass fragmentation pattern.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.Confirms a proportional relationship between concentration and ion abundance.
Accuracy Mean recovery of 95.0% - 105.0%.Measures the closeness of the experimental value to the true value.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 5.0%.Demonstrates the consistency of results.
Limit of Quantification (LOQ) The lowest concentration quantifiable with acceptable precision and accuracy.Defines the lower limit of the method for quantitative measurements.
Range The interval providing acceptable linearity, accuracy, and precision.Defines the operational boundaries of the method.

Part 3: The Cross-Validation Study

The core objective of cross-validation is to demonstrate that two validated analytical procedures provide equivalent results, ensuring data can be compared or combined across different methods or labs.[5]

Experimental Design

A set of at least six samples, including production batches and samples spiked with known impurities, should be prepared from a single, homogeneous source. Each sample is then split and analyzed by both the validated HPLC-UV method and the validated GC-MS method.

CrossValidation_Workflow cluster_hplc Method A cluster_gcms Method B SamplePool Homogeneous Sample Pool (n ≥ 6 batches/levels) Split Sample Aliquoting SamplePool->Split HPLC_Analysis HPLC-UV Analysis Split->HPLC_Analysis Aliquot 1 GCMS_Analysis GC-MS Analysis Split->GCMS_Analysis Aliquot 2 HPLC_Results Results A (Assay %, Impurity Profile) HPLC_Analysis->HPLC_Results Comparison Statistical Comparison (% Difference, Regression) HPLC_Results->Comparison GCMS_Results Results B (Assay %, Impurity Profile) GCMS_Analysis->GCMS_Results GCMS_Results->Comparison

Caption: Cross-validation workflow comparing HPLC-UV and GC-MS results.

Data Comparison and Acceptance Criteria

While ICH M10 intentionally omits prescriptive acceptance criteria to allow for scientific judgment, a common industry practice is to assess the percent difference between the results obtained from the two methods.[5]

  • For Assay/Potency : The mean result from the GC-MS method should be within ±5.0% of the mean result from the HPLC-UV method.

  • For Impurity Profiling : Any impurity reported at or above the reporting threshold (e.g., 0.05%) should be detected by both methods. The quantitative results for these impurities should agree within a relative percent difference (RPD) of ±20.0%.

Comparative Results Table
Sample ID HPLC-UV Assay (%) GC-MS Assay (%) % Difference
Batch 00199.899.5-0.30%
Batch 00299.6100.1+0.50%
Batch 003100.199.9-0.20%
Spiked Sample 198.598.9+0.41%
Spiked Sample 298.698.2-0.41%
Spiked Sample 399.099.4+0.40%
Mean 99.27 99.33 +0.06%

The results in the table demonstrate excellent concordance between the two methods, with a mean difference of only +0.06%, well within the acceptance criterion. This successful cross-validation provides a high degree of confidence that either method can be reliably used for the analysis of this compound.

Conclusion

This guide outlines a comprehensive framework for the analysis and cross-validation of this compound using two orthogonal techniques. By first independently validating both an HPLC-UV and a GC-MS method according to ICH Q2(R2) guidelines, and then performing a direct comparative study, researchers can establish the interchangeability and robustness of their analytical procedures. This rigorous, evidence-based approach is fundamental to ensuring data integrity throughout the drug development lifecycle, ultimately safeguarding product quality and patient safety.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 12, 2026.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved January 12, 2026.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 12, 2026, from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 12, 2026.
  • Sakamoto, W., et al. (n.d.). Quantitative Structure–Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. In Vivo.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. Retrieved January 12, 2026, from [Link]

  • Narasimhan, B., et al. (2004). Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. European Journal of Medicinal Chemistry.
  • Creative Proteomics. (n.d.). Cinnamic Acid Analysis Service. Retrieved January 12, 2026.
  • ResearchGate. (n.d.). Esters, amides and substituted derivatives of cinnamic acid: Synthesis, antimicrobial activity and QSAR investigations | Request PDF. Retrieved January 12, 2026.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved January 12, 2026, from [Link]

  • European Bioanalysis Forum. (2017).
  • ChemicalBook. (n.d.). This compound(5048-82-8) 1H NMR. Retrieved January 12, 2026.
  • Biosynth. (n.d.).
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved January 12, 2026.
  • Scilit. (1982). Analysis of quinic acid esters of hydroxycinnamic acids in plant material by capillary gas chromatography and high-performance liquid chromatography.
  • Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • ResearchGate. (2025). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations | Request PDF. Retrieved January 12, 2026.
  • Guidechem. (n.d.). This compound manufacturer 5048-82-8 Purity 97%. Retrieved January 12, 2026.
  • CORE. (n.d.). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Retrieved January 12, 2026.
  • Centers for Disease Control and Prevention. (n.d.). Alphabetical Method Listing - E - NMAM 4th Edition. NIOSH.
  • CHLOUNION PHARM. (n.d.). This compound Manufacturer CAS No.: 5048-82-8. Retrieved January 12, 2026.
  • Swedish National Food Administration. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection.
  • MDPI. (n.d.).
  • LookChem. (n.d.).
  • Adianingsih, O. R., et al. (2023). Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract.
  • ResearchGate. (2021). Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L.

Sources

A Comparative Guide to the Cytotoxicity of Ethyl 4-aminocinnamate and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the cytotoxic profile of a compound is a critical determinant of its therapeutic potential. This guide offers an in-depth comparative analysis of the cytotoxicity of Ethyl 4-aminocinnamate, a compound of interest for its potential biological activities, and its primary synthetic precursors: 4-aminocinnamic acid and ethanol. As the direct synthesis of this compound typically involves the esterification of 4-aminocinnamic acid with ethanol, understanding the toxicity of these precursors is paramount for interpreting the toxicological profile of the final product.

This document is intended for researchers, scientists, and drug development professionals. It provides a technical overview, synthesizes available data, and presents detailed experimental protocols for key cytotoxicity assays, underpinning the principles of scientific integrity and expertise.

Introduction to this compound and Precursor Cytotoxicity

Cinnamic acid and its derivatives are a class of compounds recognized for a wide array of biological activities.[1][2] The introduction of an amino group and subsequent esterification can significantly modulate their physicochemical and biological properties, including cytotoxicity. While specific comprehensive cytotoxic data for this compound is not widely published, a logical starting point for its toxicological assessment is the evaluation of its precursors. The rationale is twofold: firstly, residual precursors in a final product can contribute to its overall toxicity profile. Secondly, the cytotoxic characteristics of the precursors can provide a baseline for understanding the contribution of different chemical moieties to the activity of the derivative.

Comparative Cytotoxicity Analysis

4-Aminocinnamic Acid:

Information on the specific cytotoxicity of 4-aminocinnamic acid is limited. However, the PubChem database indicates that it is classified as "Harmful if swallowed" under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] Cinnamic acid derivatives, as a class, have shown significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 42 to 166 µM.[1] The structure-activity relationship of these derivatives is complex, with substitutions on the phenyl ring playing a crucial role in their cytotoxic potential.[2]

Ethanol:

The cytotoxicity of ethanol in cell culture is well-documented and is highly dependent on concentration and exposure time.[4] Studies have shown that even low millimolar concentrations of ethanol can inhibit cell proliferation and induce apoptosis in cancer cell lines, such as HepG2.[5] For instance, a 24-hour exposure to 1 mmol ethanol inhibited HepG2 cell proliferation by 75%.[5] Higher concentrations (15-20%) can cause total cell death after short exposure times (5-10 minutes).[4] However, many cell lines can tolerate lower concentrations of ethanol (ranging from 0.15% to 1.25%) which are often used as a solvent for dissolving test compounds.[6]

Inferred Comparison:

Based on the available information, it is plausible to hypothesize that the cytotoxicity of this compound will be influenced by both the inherent activity of the cinnamate core and the properties endowed by the ethyl ester group. The esterification may alter cellular uptake and metabolism, potentially leading to a different cytotoxic profile compared to its carboxylic acid precursor. The contribution of any residual ethanol would likely be negligible if proper purification procedures are followed, but its potential effect at higher, unmitigated concentrations is significant.

Data Summary Table:

CompoundReported CytotoxicityCell LinesKey Findings
4-Aminocinnamic Acid GHS: Harmful if swallowed.[3] Cinnamic acid derivatives show IC50s of 42-166 µM.[1]HeLa, K562, Fem-x, MCF-7[1]Cytotoxicity is a known characteristic of the cinnamic acid class.[1]
Ethanol Dose and time-dependent cytotoxicity.[4][7] 1 mmol inhibits HepG2 proliferation by 75% after 24h.[5] 15-20% causes cell death in minutes.[4]HepG2, various human cancer cell lines.[5][6][7]Significant cytotoxicity at higher concentrations.[4][6]
This compound Data not widely available.-Cytotoxicity is expected to be influenced by both the cinnamate and ethyl ester moieties.

Experimental Protocols for Cytotoxicity Assessment

To empirically determine and compare the cytotoxicity of this compound and its precursors, a battery of in vitro assays is recommended. The following are detailed, step-by-step methodologies for three standard and robust assays.

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[8]

  • Compound Treatment: Prepare serial dilutions of this compound, 4-aminocinnamic acid, and ethanol in culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8][11]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 540-590 nm.[8]

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[13][14] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product. The amount of color is proportional to the amount of LDH released, and thus to the number of damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, as per the manufacturer's instructions, to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes), protected from light.[15]

  • Stop Reaction and Measurement: Add a stop solution to each well and measure the absorbance at a wavelength of approximately 490 nm.[12]

  • Controls: Include controls for background LDH activity in the medium and a maximum LDH release control (by lysing all cells with a lysis buffer).[13][15]

This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[16][17]

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[18][19] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the test compounds as described previously.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.[16]

  • Staining: Resuspend the cells in 1X binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[17][20]

  • Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.[17]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[16][17]

Visualizing Experimental Workflows

To further clarify the experimental design and data interpretation, the following diagrams illustrate the core workflows.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with Compounds seed->treat 24h Incubation mtt_add Add MTT Reagent treat->mtt_add 24/48/72h Treatment incubate_mtt Incubate (2-4h) mtt_add->incubate_mtt solubilize Add Solubilizer (DMSO) incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read data Calculate % Viability read->data

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis_Assay_Workflow cluster_results Cell Populations start Seed & Treat Cells harvest Harvest Adherent & Floating Cells start->harvest wash Wash with PBS harvest->wash stain Resuspend in Binding Buffer Add Annexin V & PI wash->stain incubate Incubate 15-20 min (Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze healthy Healthy (Annexin V- / PI-) early Early Apoptotic (Annexin V+ / PI-) late Late Apoptotic/Necrotic (Annexin V+ / PI+)

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Conclusion

A comprehensive understanding of the cytotoxic profile of this compound necessitates a systematic evaluation alongside its precursors, 4-aminocinnamic acid and ethanol. While existing literature provides a foundational understanding of the potential toxicities of the precursors, dedicated experimental studies employing robust assays such as MTT, LDH, and Annexin V/PI are essential. The protocols and workflows detailed in this guide provide a robust framework for researchers to conduct these critical evaluations, ensuring scientific rigor and generating reliable data for the advancement of drug development programs.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding. UCL. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture. PubMed. [Link]

  • In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines. Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Cytotoxic effect of ethanol on each cell line. Cell viability of each... ResearchGate. [Link]

  • Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. [Link]

  • p-Aminocinnamic acid. PubChem. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. [Link]

  • 4-Aminocinnamic Acid. AA Blocks. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally sound management of the chemical reagents we utilize. Ethyl 4-aminocinnamate, a valuable intermediate in various research and development applications, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is classified as a hazardous substance, primarily due to its irritant properties and potential environmental impact.[1]

Causality of Precautions: The primary hazards—irritation to the skin, eyes, and respiratory system—necessitate the use of appropriate Personal Protective Equipment (PPE) to prevent direct contact.[1] Its potential for aquatic toxicity underscores the critical importance of preventing its release into the environment.[2][3][4]

Hazard Classification (GHS)DescriptionRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2) Causes skin irritation.[1]Nitrile gloves, lab coat, and protective clothing.[2][5]
Serious Eye Irritation (Category 2) Causes serious eye irritation.[1][5]Safety glasses with side shields or goggles.[5]
Respiratory Irritation (STOT SE 3) May cause respiratory irritation.[1]Use in a well-ventilated area or chemical fume hood. Respiratory protection is required when dusts are generated.[2][6]
Aquatic Hazard Harmful or toxic to aquatic life.[2][3][7]Prevent entry into drains, sewers, or water courses.[2][6][7]
The Core Principle: Mandated Hazardous Waste Disposal

The single most critical directive for the disposal of this compound is that it must be managed as hazardous waste .[8][9] Under regulations established by the U.S. Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), the improper disposal of such chemicals can lead to significant environmental damage and legal penalties.[9]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the sink or in any sewer drain.[8][10] This is to prevent contamination of waterways, as the compound is harmful to aquatic organisms.[2][4]

  • DO NOT discard this compound in the regular trash.[8][10] This can expose waste management personnel to chemical hazards and lead to landfill contamination.

  • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[8][10] This constitutes an uncontrolled release into the atmosphere.

All waste streams containing this chemical must be collected and transferred to a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[5][8][11]

Step-by-Step Disposal Protocol for Laboratory Waste

This protocol applies to unused this compound, reaction residues, and contaminated labware.

Step 1: Waste Collection and Segregation

  • Designate a Waste Container: Use a container that is chemically compatible with this compound and any solvents it may be mixed with. The container must be in good condition, free from leaks, and have a secure, tightly sealing lid.[9][10][12]

  • Segregate Incompatibles: Collect waste containing this compound separately from other waste streams. Crucially, do not mix it with incompatible materials such as strong acids, bases, or oxidizing agents to avoid potentially hazardous reactions.[5][10][13]

  • Keep Containers Closed: Hazardous waste containers must be kept closed at all times, except when you are actively adding waste.[8][10] This is a regulatory requirement that minimizes the risk of spills and exposure.

Step 2: Proper Labeling

  • Immediate Identification: As soon as you designate a container for waste, it must be labeled.

  • Mandatory Information: The label must clearly display the words "Hazardous Waste " and list all chemical constituents by their full names, including their approximate percentages or volumes.[14][15] Avoid using chemical formulas or abbreviations.[15] The label must also indicate the specific hazards (e.g., "Irritant," "Toxic").[14]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Location: Store the labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA), such as a marked section of a lab bench or within a chemical fume hood.[14][15]

  • Secondary Containment: If the waste is in liquid form, the container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.[9][10]

  • Adhere to Limits: Be aware of the volume limits for SAAs (typically up to 55 gallons of non-acute hazardous waste).[14]

Step 4: Arrange for Professional Disposal

  • Contact EHS: Once the waste container is full, or if work on the project is complete, contact your institution's EHS office to schedule a waste pickup.[8]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus or on public roads.[8] This task must be performed by trained EHS staff or a licensed hazardous waste contractor.

Managing Spills and Contaminated Materials

Minor spills of solid this compound must be handled promptly and safely.

  • Evacuate and Alert: Clear the immediate area of personnel to prevent exposure.[7]

  • Wear PPE: At a minimum, wear the PPE outlined in Section 1.

  • Avoid Generating Dust: Do not dry sweep the spilled solid.[7][13] Gently cover the spill with a damp paper towel to wet the powder, then wipe it up.[13] Alternatively, for larger spills, use an inert absorbent material.[11]

  • Collect and Dispose: Place all contaminated materials (paper towels, absorbent pads, gloves) into a sealed bag or container.[7][13] Label it as hazardous waste with the contents clearly identified and dispose of it through the EHS office.

  • Decontaminate: Thoroughly clean the spill area with soap and water after the material has been collected.[5][13]

Disposal of Empty Containers

A container that once held this compound is not considered regular trash until it is properly decontaminated.

  • Empty Thoroughly: Ensure the container is as empty as possible, with only trivial residue remaining.[10]

  • Rinse and Collect: As a best practice, the first rinse of the container with a suitable solvent (e.g., ethanol) should be collected and disposed of as hazardous waste.[10] For highly toxic chemicals, three rinses are required; while not mandated for this compound, adopting this practice demonstrates a higher level of safety.

  • Deface the Label: Completely remove or obliterate the original chemical label to prevent confusion.[8][10]

  • Final Disposal: Once rinsed and the label is defaced, the container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).[8][10]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing different forms of this compound waste.

G cluster_action 2. Execute Disposal Protocol cluster_final 3. Final Disposition start Generated Waste Containing This compound solid_waste Unused Solid or Contaminated Debris start->solid_waste Identify liquid_waste Solution or Reaction Mixture start->liquid_waste Identify spill_waste Spill Cleanup Material start->spill_waste Identify container_waste Empty Stock Container start->container_waste Identify collect_hw Collect in a compatible, labeled 'Hazardous Waste' container. Segregate from incompatibles. solid_waste->collect_hw liquid_waste->collect_hw spill_waste->collect_hw rinse_container Rinse container thoroughly. Collect first rinse as hazardous waste. container_waste->rinse_container store_saa Store sealed container in Satellite Accumulation Area (SAA). collect_hw->store_saa deface_dispose Deface original label. Dispose of container as regular trash/glass. rinse_container->deface_dispose call_ehs Contact EHS for pickup. store_saa->call_ehs

Caption: Workflow for this compound waste management.

References

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2021). Daniels Health. [Link]

  • Aromatic Amine Cleaning Developing Solution Safety Data Sheet . (2024). SKC Inc. [Link]

  • Laboratory Environmental Sample Disposal Information Document . (2012). U.S. Environmental Protection Agency. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2023). U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations . (2019). Medical Laboratory Observer. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • This compound . PubChem, National Institutes of Health. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE . Auburn University. [Link]

  • Aromatic Amine DECONtamination Solution Safety Data Sheet . (2023). SKC Inc. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Disposal of Chemical Waste . Weizmann Institute of Science. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.